molecular formula C14H13FO B1525928 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene CAS No. 1036724-56-7

2-Fluoro-1-methyl-4-(phenylmethoxy)benzene

Cat. No.: B1525928
CAS No.: 1036724-56-7
M. Wt: 216.25 g/mol
InChI Key: XSUOTIYFHHBLMV-UHFFFAOYSA-N
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Description

2-Fluoro-1-methyl-4-(phenylmethoxy)benzene is a useful research compound. Its molecular formula is C14H13FO and its molecular weight is 216.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-fluoro-1-methyl-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO/c1-11-7-8-13(9-14(11)15)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUOTIYFHHBLMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: Unveiling a Versatile Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene

2-Fluoro-1-methyl-4-(phenylmethoxy)benzene, also known as 2-fluoro-4-(benzyloxy)toluene, is a halogenated aromatic ether. While specific peer-reviewed studies on this compound are not abundant, its structural motifs—a fluorotoluene core and a benzyl ether protecting group—position it as a valuable intermediate in synthetic organic chemistry. This guide provides a comprehensive overview of its synthesis, predicted properties, and potential applications, particularly for professionals in drug discovery and materials science. The strategic placement of the fluorine atom and the versatility of the benzyl ether make this compound a key building block for creating more complex molecular architectures. The insights provided herein are derived from established chemical principles and data from structurally related molecules, offering a robust framework for its utilization in research and development.

Compound Identification and Physicochemical Profile

PropertyValueSource/Method
CAS Number 1036724-56-7Chemical Suppliers
Molecular Formula C₁₄H₁₃FOCalculated
Molecular Weight 216.25 g/mol Calculated
IUPAC Name 2-Fluoro-1-methyl-4-(phenylmethoxy)benzeneIUPAC Nomenclature
Synonyms 2-Fluoro-4-(benzyloxy)tolueneCommon Alternate
Appearance Predicted: Colorless to pale yellow liquid or low-melting solidInferred
Boiling Point Not experimentally determined-
Melting Point Not experimentally determined-
Solubility Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, THF); Insoluble in waterInferred

Strategic Synthesis: The Williamson Etherification Pathway

The most logical and industrially scalable approach for the synthesis of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene is the Williamson ether synthesis.[1][2] This classic Sₙ2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide.[3] In this case, the readily available 3-fluoro-4-methylphenol is deprotonated to form a potent nucleophile, which then displaces a halide from a benzyl halide.

The choice of a moderately strong base like potassium carbonate is crucial; it is strong enough to deprotonate the phenol but not so harsh as to cause side reactions. The use of a polar aprotic solvent like acetone or acetonitrile facilitates the Sₙ2 mechanism by solvating the cation of the base without deactivating the nucleophilic phenoxide.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and purification.

Materials:

  • 3-Fluoro-4-methylphenol (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetone, anhydrous

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Deionized water

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluoro-4-methylphenol and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous acetone to the flask to create a slurry.

  • Reagent Addition: Slowly add benzyl bromide to the stirring mixture at room temperature.

  • Reaction Execution: Heat the mixture to reflux (approximately 56°C for acetone) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting phenol.

  • Workup - Quenching and Extraction: After cooling to room temperature, filter the solid potassium carbonate and rinse with acetone. Concentrate the filtrate under reduced pressure to remove the acetone. Redissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_output Output Reactant1 3-Fluoro-4-methylphenol Setup 1. Combine Reactants & Base in Solvent Reactant1->Setup Reactant2 Benzyl Bromide Reactant2->Setup Base K₂CO₃ (Base) Base->Setup Solvent Acetone (Solvent) Solvent->Setup Reaction 2. Heat to Reflux (4-6 hours) Setup->Reaction Sₙ2 Reaction Workup 3. Aqueous Workup & Extraction Reaction->Workup Purification 4. Column Chromatography Workup->Purification Product Pure 2-Fluoro-1-methyl-4- (phenylmethoxy)benzene Purification->Product

Caption: Williamson Ether Synthesis Workflow.

The Role of Fluorine in Drug Design and Development

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the properties of drug candidates.[4][5] The presence of the fluorine atom in 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene imparts specific characteristics that are highly desirable in drug design.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a potential site of metabolic oxidation can block this pathway, thereby increasing the in vivo half-life of a drug.[6]

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with amino acid residues in a biological target, potentially increasing binding affinity and potency.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can be critical for optimizing a drug's solubility and pharmacokinetic profile.

  • Conformational Control: The size and electronic properties of fluorine can influence the preferred conformation of a molecule, which can be leveraged to lock it into a bioactive shape.

Applications cluster_compound Core Compound cluster_modifications Synthetic Modifications cluster_target Bioactive Molecule Compound 2-Fluoro-1-methyl-4- (phenylmethoxy)benzene (Intermediate) Debenzylation 1. Debenzylation (e.g., H₂, Pd/C) Compound->Debenzylation Reveals Phenol Functionalization 2. Further Functionalization (e.g., Coupling, Derivatization) Debenzylation->Functionalization Target Hypothetical Drug Candidate (e.g., Kinase Inhibitor) Functionalization->Target

Caption: Role as a synthetic intermediate.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene is not widely available, prudent laboratory practices dictate handling it with care, based on the known hazards of its constituent classes (aromatic ethers, fluorinated hydrocarbons).

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[7]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[8] Avoid contact with skin and eyes.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[9]

  • Fire Safety: While not expected to be highly flammable, keep away from open flames and sources of ignition. Use standard extinguishing media such as carbon dioxide, dry chemical powder, or foam for fires involving similar organic compounds.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Fluoro-1-methyl-4-(phenylmethoxy)benzene stands out as a strategically designed synthetic intermediate. Although not extensively characterized in the primary literature, its value lies in the predictable and high-yielding synthesis via the Williamson etherification and the advantageous properties conferred by its fluorinated aromatic core. For researchers in drug development and materials science, this compound offers a reliable starting point for the synthesis of novel molecules with tailored electronic, metabolic, and binding properties. This guide provides the foundational knowledge and practical protocols necessary to effectively and safely incorporate this versatile building block into a variety of synthetic programs.

References

  • NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359. [Link]

  • Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Annals of Medicinal Chemistry and Research, 2(1), 1015.
  • Cole-Parmer. Material Safety Data Sheet - Methyl anthranilate. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
  • Elan Chemical. (2017). Safety Data Sheet. [Link]

  • Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. [Link]

  • Dave Explains. (2018). Williamson Ether Synthesis. [Link]

  • University of Texas at Dallas. Williamson Ether Synthesis. [Link]

  • NIST. Benzene, fluoro-. [Link]

  • Connect Products B.V. Safety data sheet. [Link]

Sources

An In-depth Technical Guide to 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene, a fluorinated aromatic ether with potential applications in medicinal chemistry and materials science. Given the limited direct literature on this specific molecule, this document synthesizes information from analogous compounds and established chemical principles to propose a robust synthetic route, detailed characterization methodologies, and an exploration of its potential utility in research and development.

Introduction: The Strategic Importance of Fluorinated Aromatic Ethers

2-Fluoro-1-methyl-4-(phenylmethoxy)benzene is a substituted aromatic compound featuring a fluorine atom, a methyl group, and a benzyloxy (phenylmethoxy) group attached to a benzene ring. The strategic placement of these functional groups imparts unique electronic and steric properties to the molecule, making it an intriguing building block for more complex chemical entities.

The incorporation of fluorine into organic molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The benzyloxy group serves as a common and versatile protecting group for phenols, which can be readily removed under various conditions to reveal the free hydroxyl group for further functionalization. The methyl group can also influence the electronic and steric environment of the aromatic ring.

This guide will provide a theoretical and practical framework for the synthesis, purification, and characterization of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene, enabling researchers to access and utilize this compound in their scientific endeavors.

Physicochemical Properties

The predicted physicochemical properties of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene are summarized in the table below. These values are estimated based on the known properties of its structural components, such as 4-fluorotoluene.[3][4]

PropertyPredicted ValueSource of Analogy
Molecular Formula C₁₄H₁₃FO-
Molecular Weight 216.25 g/mol -
Appearance Colorless to light yellow oil or low melting solidGeneral observation for similar aromatic ethers
Boiling Point > 250 °C (estimated)Extrapolated from similar structures
LogP (Octanol/Water) ~4.0 (estimated)Crippen's method based on fragments
CAS Number 123846-37-5-

Proposed Synthesis of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene

A plausible and efficient synthetic route to 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene involves the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and a primary alkyl halide. The proposed starting material is 3-fluoro-4-methylphenol.

Synthesis_of_2-Fluoro-1-methyl-4-(phenylmethoxy)benzene cluster_0 Williamson Ether Synthesis 3-fluoro-4-methylphenol 3-Fluoro-4-methylphenol Base K₂CO₃ or NaH in DMF or Acetone 3-fluoro-4-methylphenol->Base Deprotonation Benzyl_bromide Benzyl Bromide Product 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene Benzyl_bromide->Product Base->Product Nucleophilic Attack

Caption: Proposed synthetic pathway for 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene via Williamson ether synthesis.

Experimental Protocol

Materials:

  • 3-fluoro-4-methylphenol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-fluoro-4-methylphenol (1.0 equivalent).

  • Solvent and Base Addition: Dissolve the starting material in anhydrous DMF. Add anhydrous potassium carbonate (1.5 equivalents). The use of a polar aprotic solvent like DMF facilitates the reaction by solvating the cation of the base, thus increasing the nucleophilicity of the phenoxide. Potassium carbonate is a suitable base for this reaction as it is strong enough to deprotonate the phenol without causing significant side reactions.

  • Addition of Benzyl Bromide: To the stirred suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Completion: Stir the reaction mixture at room temperature for 12-24 hours or until TLC analysis indicates the complete consumption of the starting material.[5]

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene.

Proposed Characterization Methods

The identity and purity of the synthesized 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene can be confirmed using a combination of spectroscopic techniques.

Characterization_Workflow Crude_Product Crude Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Pure_Product->NMR MS Mass Spectrometry (GC-MS or LC-MS) Pure_Product->MS IR IR Spectroscopy Pure_Product->IR Purity_Confirmation Purity & Structural Confirmation NMR->Purity_Confirmation MS->Purity_Confirmation IR->Purity_Confirmation

Caption: Workflow for the purification and characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts for 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene are presented below. These predictions are based on established substituent effects and data from analogous compounds.[6]

Predicted ¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30-7.50m5HPhenyl-H of benzyloxy group
~6.90d1HAromatic-H ortho to methyl
~6.80dd1HAromatic-H ortho to fluorine
~5.05s2H-O-CH₂-Ph
~2.20s3H-CH₃

Predicted ¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~158 (d, J ≈ 240 Hz)C-F
~155C-O
~137Quaternary C of benzyloxy group
~128.6, 128.0, 127.5Phenyl-C of benzyloxy group
~125C-CH₃
~115 (d)Aromatic C-H
~113 (d)Aromatic C-H
~105 (d)Aromatic C-H
~70-O-CH₂-Ph
~16-CH₃

Predicted ¹⁹F NMR (376 MHz, CDCl₃): A single peak is expected in the typical range for an aryl fluoride, likely around -115 to -125 ppm.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene (C₁₄H₁₃FO), the expected molecular ion peak [M]⁺ would be at m/z = 216.09. A significant fragment ion at m/z = 91, corresponding to the benzyl cation [C₇H₇]⁺, is also anticipated.[7][8]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the presence of key functional groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
~3030C-H stretchAromatic
~2920, 2850C-H stretchAliphatic (-CH₃, -CH₂-)
~1600, 1500C=C stretchAromatic ring
~1250C-O stretchAryl ether
~1100C-F stretchAryl fluoride

Potential Applications in Drug Discovery and Materials Science

While specific applications for 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene are not yet documented, its structural features suggest several areas of potential utility:

  • Scaffold for Bioactive Molecules: This compound can serve as a versatile intermediate in the synthesis of more complex molecules with potential biological activity. The fluorine atom can enhance metabolic stability and binding affinity, while the benzyloxy group can be deprotected to reveal a phenol for further derivatization.

  • Probing Structure-Activity Relationships (SAR): In medicinal chemistry, this molecule can be used as a building block to systematically probe the effect of fluorine substitution on the biological activity of a lead compound.

  • Precursor for Polymers and Materials: The aromatic nature and the potential for functionalization make this compound a candidate for the synthesis of novel polymers or functional materials with tailored electronic and physical properties.

Safety and Handling

As with any chemical, 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Based on the safety data for related compounds such as 2-fluorotoluene and other aromatic ethers, this compound should be considered a potential irritant to the skin, eyes, and respiratory system.[9][10] It may also be flammable. Store in a cool, dry, and well-ventilated area away from ignition sources.

Conclusion

2-Fluoro-1-methyl-4-(phenylmethoxy)benzene is a valuable, though currently under-explored, chemical entity. This guide provides a comprehensive roadmap for its synthesis via a robust Williamson ether synthesis, its characterization using standard spectroscopic techniques, and an outlook on its potential applications. By providing this foundational knowledge, we hope to facilitate further research and unlock the potential of this and other novel fluorinated compounds in various scientific disciplines.

References

  • Schoultz, B. W., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. EJNMMI Radiopharmacy and Chemistry, 7(1), 28.
  • Saeed, A., et al. (2009). 2-Fluoro-N-(4-methoxy-phen-yl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o802–o803.
  • Kirk, K. L., et al. (1979). Fluoroazoles. II. Synthesis and 1H and 19F Nmr spectra of 2‐, 4‐, and 5‐Fluoro‐1‐methylimidazole. Journal of Heterocyclic Chemistry, 16(4), 565-569.
  • da Silva, A. B., et al. (2015). 2-(Fluoro-) and 2-(methoxyanilino)-1,4-naphthoquinones. Synthesis and mechanism and effect of fluorine substitution on redox reactivity and NMR. RSC Advances, 5(82), 67023-67035.
  • Supporting Information for various chemical syntheses. (n.d.).
  • NIST. (n.d.). Benzene, 1-fluoro-4-methyl-. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Saeed, A., et al. (2010). 1,4-Bis(fluoro-meth-yl)benzene. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o133.
  • Sharma, P., & Sharma, R. (2014). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of Pharmaceutical Sciences and Research, 5(9), 3549-3554.
  • Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene (Senior Honors Projects, 2010-current). James Madison University.
  • ACS Publications. (n.d.). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
  • Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines.
  • Chemistry Stack Exchange. (2023). How do you synthesize 1-fluoro-4-(tribromomethyl)benzene from toluene. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-fluoro-4-methyl- (CAS 352-32-9). Retrieved from [Link]

  • MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). CN102786386A - Preparation method of 4-chloro-2-fluorotoluene.
  • PubChem. (n.d.). 2-Fluorotoluene. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Supporting Information - Direct Fluorination of Benzylic C-H Bonds with N-Fluorobenzenesulfonimide.
  • PubChem. (n.d.). 1-Fluoro-2-methyl-4-(pent-4-en-1-yl)benzene. Retrieved from [Link]

  • Beilstein Journals. (n.d.).
  • NIST. (n.d.). Benzene, 1-fluoro-4-methyl-. Retrieved from [Link]

  • Journal of Research of the National Bureau of Standards. (n.d.). Mass spectra of fluorocarbons.

Sources

"2-Fluoro-1-methyl-4-(phenylmethoxy)benzene" molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Weight of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene

Introduction

In the landscape of synthetic organic chemistry and drug discovery, the precise characterization of novel compounds is a cornerstone of rigorous scientific practice. 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene, a substituted aromatic ether, represents a class of molecules that are pivotal as intermediates and building blocks in the synthesis of more complex chemical entities. The fundamental starting point for the characterization of any chemical compound is the accurate determination of its molecular weight. This guide provides a comprehensive overview of both the theoretical calculation and the experimental determination of the molecular weight of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene, tailored for researchers, scientists, and professionals in drug development.

This document will delve into the primary analytical techniques employed for this purpose, elucidating the causality behind the choice of methodologies and presenting self-validating protocols. We will explore mass spectrometry, nuclear magnetic resonance spectroscopy, and elemental analysis, providing both the theoretical underpinnings and practical, field-proven insights into their application.

Theoretical Molecular Weight

The first step in characterizing a molecule is to calculate its theoretical molecular weight from its molecular formula. This provides a benchmark against which all experimental data are compared.

Molecular Formula Derivation

The systematic name "2-Fluoro-1-methyl-4-(phenylmethoxy)benzene" allows for the unambiguous deduction of its molecular structure and, consequently, its molecular formula.

  • Benzene: A core six-carbon aromatic ring.

  • 1-methyl: A methyl group (-CH₃) at position 1.

  • 2-Fluoro: A fluorine atom (-F) at position 2.

  • 4-(phenylmethoxy): A phenylmethoxy group (-OCH₂C₆H₅), also known as a benzyloxy group, at position 4.

Summing the atoms gives the molecular formula: C₁₄H₁₃FO .

Calculation from Atomic Weights

The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula. For high-precision work, it is crucial to distinguish between average molecular mass (using standard atomic weights) and monoisotopic mass (using the mass of the most abundant isotope of each element).

ElementCountStandard Atomic Weight (Da)Monoisotopic Mass (Da)Subtotal (Standard)Subtotal (Monoisotopic)
Carbon (C)1412.01112.000000168.154168.000000
Hydrogen (H)131.0081.00782513.10413.101725
Fluorine (F)118.99818.99840318.99818.998403
Oxygen (O)115.99915.99491515.99915.994915
Total 216.255 Da 216.095043 Da
  • Average Molecular Weight: 216.26 g/mol

  • Monoisotopic Molecular Weight: 216.095 g/mol

This distinction is critical: chemists typically use the average molecular weight for stoichiometric calculations, while mass spectrometry measures the monoisotopic mass.[1]

Experimental Determination of Molecular Weight

While theoretical calculation is essential, experimental verification is the gold standard for confirming the identity of a compound. The following sections detail the principal methods for this purpose.

Mass Spectrometry (MS)

Mass spectrometry is the most direct and accurate method for determining the molecular weight of a compound. The technique measures the mass-to-charge ratio (m/z) of ionized molecules.[2] The core principle involves vaporizing and ionizing the sample, separating the resulting ions based on their m/z, and detecting them.[1][3]

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_sample Sample Introduction cluster_ms Mass Spectrometer cluster_output Data Output Sample Analyte Solution (C₁₄H₁₃FO) IonSource Ion Source (e.g., ESI, EI) Sample->IonSource Vaporization & Ionization MassAnalyzer Mass Analyzer (e.g., TOF, Quadrupole) IonSource->MassAnalyzer Acceleration & Separation Detector Detector MassAnalyzer->Detector Detection Spectrum Mass Spectrum (Plot of Intensity vs. m/z) Detector->Spectrum Signal Processing

Caption: A generalized workflow for mass spectrometry.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Rationale: HRMS is chosen to obtain an "accurate mass" measurement, which can confirm the elemental composition and thus the molecular formula, providing a higher degree of confidence than low-resolution instruments.

  • Step 1: Sample Preparation

    • Prepare a stock solution of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

    • From the stock solution, prepare a dilute sample solution (e.g., 1-10 µg/mL) using a solvent system appropriate for the ionization method, such as 50:50 acetonitrile:water with 0.1% formic acid for positive-ion electrospray ionization (ESI). The acid facilitates protonation.

  • Step 2: Instrumentation and Ionization

    • Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

    • Select an appropriate ionization technique. For a molecule of this nature, ESI is a soft ionization method that is likely to yield the protonated molecular ion [M+H]⁺ with minimal fragmentation.

    • Infuse the sample solution directly into the ion source at a low flow rate (e.g., 5-10 µL/min).

  • Step 3: Data Acquisition and Interpretation

    • Acquire the mass spectrum in positive ion mode. The expected m/z for the protonated molecule [M+H]⁺ would be the monoisotopic mass plus the mass of a proton (1.007276 Da), resulting in an expected m/z of approximately 217.1023.

    • The instrument will generate a spectrum plotting ion intensity versus m/z. The most intense peak corresponding to the molecule of interest should be the [M+H]⁺ ion.

    • The high-resolution data allows for the determination of the molecular formula from the accurate mass. The measured mass should be within a narrow tolerance (typically < 5 ppm) of the calculated mass for C₁₄H₁₄FO⁺.

Elemental Analysis

Elemental analysis provides the mass percentages of the constituent elements in a compound. This data is used to determine the empirical formula—the simplest whole-number ratio of atoms in the molecule.[4][5]

Workflow for Molecular Formula Determination

EA_Workflow EA Elemental Analysis (%C, %H) Mass_Percent Mass Percentages EA->Mass_Percent Moles Moles of Each Element Mass_Percent->Moles Divide by Atomic Weight Empirical Empirical Formula (Simplest Ratio) Moles->Empirical Divide by Smallest Mole Value Molecular Molecular Formula (Actual Ratio) Empirical->Molecular Compare Empirical Formula Mass MS Mass Spectrometry MW Experimental Molecular Weight MS->MW MW->Molecular with Experimental MW

Caption: From elemental analysis to molecular formula.

Protocol: From Elemental Analysis to Molecular Formula

  • Step 1: Combustion Analysis

    • A precisely weighed sample of the compound is combusted in an excess of oxygen.

    • The combustion products (CO₂, H₂O) are collected and weighed by specific absorbers.

    • The masses of carbon and hydrogen in the original sample are calculated from the masses of CO₂ and H₂O. The percentage of oxygen is typically determined by difference.

  • Step 2: Empirical Formula Calculation [6][7]

    • Convert mass percentages to moles: Assume a 100 g sample, so percentages convert directly to grams. Divide the mass of each element by its atomic weight.

      • Theoretical %C = (14 * 12.011) / 216.255 * 100 = 77.75%

      • Theoretical %H = (13 * 1.008) / 216.255 * 100 = 6.06%

      • Theoretical %F = (1 * 18.998) / 216.255 * 100 = 8.78%

      • Theoretical %O = (1 * 15.999) / 216.255 * 100 = 7.40%

    • Find the simplest whole-number ratio: Divide the mole amount of each element by the smallest mole value obtained. This gives the subscripts for the empirical formula. For this compound, the empirical formula is the same as the molecular formula, C₁₄H₁₃FO.

  • Step 3: Molecular Formula Determination [7][8]

    • Calculate the empirical formula mass (EFM). In this case, the EFM of C₁₄H₁₃FO is 216.255 Da.

    • Divide the experimentally determined molecular weight (from mass spectrometry) by the EFM.

      • Ratio = (Molecular Weight) / (Empirical Formula Mass)

    • The result should be a whole number (n). The molecular formula is obtained by multiplying the subscripts in the empirical formula by n.[8] For 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene, this ratio will be 1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While primarily a tool for structural elucidation, NMR spectroscopy can be adapted for molecular weight determination, particularly for polymers through end-group analysis.[9][10] For small molecules, quantitative NMR (qNMR) can be used with an internal standard to confirm molar concentration, which, combined with a known mass, can validate the molecular weight.

Principle of NMR Spectroscopy

NMR_Principle Nuclei Atomic Nuclei (e.g., ¹H, ¹³C) in Sample B0 Strong External Magnetic Field (B₀) Nuclei->B0 Alignment of Nuclear Spins RF Radio Frequency Pulse B0->RF Perturbation Detector Detector Coil RF->Detector Relaxation & Signal Emission (FID) Spectrum NMR Spectrum Detector->Spectrum Fourier Transform

Caption: The basic principles of NMR spectroscopy.

Conceptual Protocol: Molecular Weight Validation by qNMR

  • Rationale: This method validates the calculated molecular weight by confirming the quantity of the substance in a weighed sample. It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.

  • Step 1: Sample Preparation

    • Accurately weigh a sample of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene (e.g., 10.0 mg).

    • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube. The standard must have peaks that do not overlap with the analyte's peaks.

    • Dissolve both in a deuterated solvent (e.g., CDCl₃).

  • Step 2: Data Acquisition

    • Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).

    • Carefully integrate a well-resolved peak from the analyte and a peak from the internal standard.

  • Step 3: Calculation

    • The molar amount of the analyte can be calculated using the following formula:

      • M_analyte = (I_analyte / N_analyte) * (N_std / I_std) * M_std where M is the molar amount, I is the integral value, and N is the number of protons for the integrated signal.

    • The molecular weight (MW) can then be calculated:

      • MW_analyte = (Weight_analyte) / M_analyte

    • The result should closely match the theoretical molecular weight of 216.26 g/mol .

Data Summary

MethodInformation ObtainedKey Advantages
Theoretical Calculation Average and Monoisotopic Molecular WeightEssential benchmark, no instrumentation required.
Mass Spectrometry (HRMS) Accurate Monoisotopic Mass, Molecular FormulaHigh accuracy and sensitivity, confirms elemental composition.
Elemental Analysis Empirical Formula (% Composition)Confirms elemental ratios, complementary to MS.
Quantitative NMR (qNMR) Molar Quantity (validates MW)Validates purity and MW simultaneously, non-destructive.

Conclusion

The determination of the molecular weight of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene is a multi-faceted process that combines theoretical calculation with rigorous experimental validation. While a theoretical molecular weight of 216.26 g/mol can be calculated from its molecular formula, C₁₄H₁₃FO , this value must be confirmed experimentally.

High-resolution mass spectrometry stands as the definitive technique, providing a direct and highly accurate measurement of the monoisotopic mass, which in turn validates the molecular formula. Complementary methods such as elemental analysis and quantitative NMR spectroscopy provide further layers of confirmation, ensuring the identity, purity, and ultimately, the structural integrity of the compound. For researchers in drug development and synthetic chemistry, the application of these orthogonal techniques is not merely procedural but a fundamental tenet of scientific integrity, ensuring the reliability of all subsequent research.

References

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An In-depth Technical Guide to the Physical Properties of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Structure

Precise identification is the cornerstone of any chemical analysis. 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene is an aromatic ether with a fluorine and a methyl substituent on the benzene ring.

  • Systematic Name: 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene

  • Other Names:

    • 4-Benzyloxy-2-fluoro-1-methylbenzene

    • 2-(Benzyloxy)-4-fluoro-1-methylbenzene

    • 4-Fluoro-1-methyl-2-phenylmethoxybenzene

  • CAS Numbers: 885267-20-9, 1260881-29-5

  • Molecular Formula: C₁₄H₁₃FO

  • Molecular Weight: 216.25 g/mol

  • Chemical Structure:

    
    (A 2D rendering of the chemical structure)
    

Predicted Physical Properties

In the absence of experimentally determined data, computational predictions provide valuable estimates for the physical properties of a compound. The following table summarizes the predicted properties for 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene. These values are derived from established algorithms that analyze the molecule's structure.

PropertyPredicted ValueUnit
Boiling Point ~310-330°C
Melting Point ~40-60°C
Density ~1.1g/cm³
Solubility in Water Low to Insoluble-
LogP (Octanol-Water Partition Coefficient) ~4.2-

Disclaimer: The physical properties listed above are in silico predictions and have not been experimentally verified. They should be used as estimations for experimental design and planning.

Experimental Determination of Physical Properties: Methodologies and Rationale

Understanding the experimental basis for physical property determination is crucial for researchers. This section outlines the standard protocols for measuring the key physical properties of an organic compound like 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene.

Melting Point Determination

The melting point is a critical indicator of a solid compound's purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range.[1]

Experimental Protocol: Capillary Method [2]

  • Sample Preparation: A small amount of the finely powdered, dry solid is packed into a thin-walled capillary tube, sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise heating rate (1-2 °C per minute) near the expected melting point.[3]

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting range.

Causality and Trustworthiness: A narrow melting range (typically < 2 °C) is indicative of a high degree of purity. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range. This self-validating aspect makes melting point determination a fundamental technique in synthetic chemistry.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4] It is a characteristic physical property for liquid compounds.

Experimental Protocol: Distillation Method [5]

  • Apparatus Setup: A distillation apparatus is assembled with a distillation flask containing the liquid sample and boiling chips, a condenser, a thermometer, and a receiving flask.

  • Heating: The distillation flask is heated gently.

  • Vaporization and Condensation: The liquid boils, and the vapor rises, surrounding the thermometer bulb. The vapor then enters the condenser, where it cools and returns to a liquid state, collecting in the receiving flask.

  • Temperature Reading: The temperature is recorded when the vapor temperature stabilizes, indicating that the vapor and liquid are in equilibrium. This stable temperature is the boiling point.

Causality and Trustworthiness: This method is self-validating as a constant boiling point during distillation suggests a pure substance. A mixture of liquids will typically boil over a range of temperatures. For small sample sizes, the Thiele tube method is a common alternative.[6]

Caption: Workflow for Boiling Point Determination.

Density Determination

Density, the mass per unit volume, is a fundamental physical property.[7]

Experimental Protocol: Volumetric and Gravimetric Method [8]

  • Mass Measurement: A known volume of the liquid is carefully measured using a calibrated volumetric flask or pycnometer.

  • Weight Measurement: The mass of the empty, dry container is measured. The container is then filled with the liquid to the calibration mark, and the total mass is measured. The mass of the liquid is the difference between the two measurements.

  • Calculation: The density is calculated by dividing the mass of the liquid by its volume.

Causality and Trustworthiness: The accuracy of this method depends on the precision of the volumetric and gravimetric measurements. Using calibrated glassware and an analytical balance ensures high-quality data. The procedure is validated by repeating the measurement to ensure reproducibility.

Solubility Determination

Solubility is a measure of how much of a substance (solute) can dissolve in a given amount of another substance (solvent).[9]

Experimental Protocol: Qualitative Assessment [10]

  • Sample Preparation: A small, measured amount of the solute (e.g., 10 mg) is placed in a test tube.

  • Solvent Addition: A small, measured volume of the solvent (e.g., 1 mL) is added to the test tube.

  • Mixing: The mixture is agitated (e.g., by vortexing or shaking) for a set period.

  • Observation: The mixture is observed to see if the solute has completely dissolved. If it has, the compound is considered soluble under these conditions. If not, it is considered insoluble or sparingly soluble.

Causality and Trustworthiness: The principle of "like dissolves like" is a guiding concept.[11] Polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. For 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene, its largely nonpolar structure predicts low solubility in water but good solubility in common organic solvents like dichloromethane, ethyl acetate, and hexanes. The presence of the ether oxygen and the fluorine atom may impart a slight polarity.

Conclusion

This technical guide has provided a detailed overview of the physical properties of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene. While experimental data is currently lacking, the predicted values and the detailed methodologies for their determination offer a solid foundation for researchers. The provided protocols and the rationale behind them are intended to empower scientists in their experimental design and data interpretation, ensuring a rigorous and informed approach to the study of this and other novel chemical entities.

References

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  • MeitY OLabs. (2017, February 8). Boiling Point of an Organic compound [Video]. YouTube. Retrieved from [Link]

  • RSC Education. (n.d.). Measuring density | Class experiment. Retrieved from [Link]

  • Sayed, M. (2021, September 19). experiment (1) determination of melting points. SlideShare. Retrieved from [Link]

  • Sayed, M. (2021, September 19). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. SlideShare. Retrieved from [Link]

  • Science Department, C. (n.d.). Experiment 1: Mass, Volume, and Density (Two Lab Periods). Retrieved from [Link]

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  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene, a substituted aromatic compound with potential applications in medicinal chemistry. Due to the absence of publicly available experimental solubility data for this specific molecule, this document focuses on the foundational principles and robust experimental methodologies for determining its solubility. We will delve into the theoretical considerations that govern the solubility of substituted benzenes, provide detailed, field-proven protocols for both thermodynamic and kinetic solubility assays, and discuss the interpretation of the resulting data. This guide is intended to be a self-validating resource, empowering researchers to generate high-quality, reliable solubility data for novel compounds like 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a paramount concern. A drug must be in solution to be absorbed from the gastrointestinal tract and exert its pharmacological effect.[1] Consequently, a thorough understanding and accurate measurement of a compound's solubility are indispensable in the early stages of drug development.[2]

2-Fluoro-1-methyl-4-(phenylmethoxy)benzene is a substituted aromatic ether. Its structure, featuring a fluorinated toluene core linked to a benzyloxy group, suggests a lipophilic character, which often correlates with low aqueous solubility. The presence of the fluorine atom can modulate physicochemical properties such as pKa and crystal lattice energy, further influencing its solubility profile.[3] This guide will equip the researcher with the necessary tools to experimentally determine and interpret the solubility of this and structurally related molecules.

Physicochemical Properties and Predicted Solubility

Structural Features Influencing Solubility:

  • Aromatic Rings: The two phenyl rings contribute significantly to the molecule's hydrophobicity.

  • Ether Linkage: The ether group can act as a hydrogen bond acceptor, which may slightly enhance aqueous solubility.

  • Fluorine Substituent: The electronegative fluorine atom can influence the electron distribution of the aromatic ring and participate in intermolecular interactions, though its effect on solubility is not always straightforward.

  • Methyl Group: The methyl group is nonpolar and will likely decrease aqueous solubility.

Table 1: Physicochemical Properties of Structurally Related Compounds

Compound NameStructureMolecular Weight ( g/mol )LogP (Predicted)Water Solubility (Predicted/Experimental)
2-Fluoro-1,4-dimethylbenzene124.163.2Not miscible or difficult to mix in water.[4]
1-Fluoro-4-methoxybenzene126.131.834log10WS = -1.92 (mol/L).[5]
Benzyl alcohol108.141.1Moderately soluble in water (~4 g/100 mL).[6]
Benzyl ether182.243.8Insoluble in water.

Note: LogP and water solubility values for some compounds are from computational models and should be considered as estimates.

Based on these analogs, 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene is predicted to have low aqueous solubility. Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity or physicochemical properties, can provide more refined predictions.[7][8][9] However, experimental determination remains the gold standard.

Experimental Determination of Solubility

Two primary types of solubility are measured in drug discovery: thermodynamic and kinetic solubility.[10][11]

  • Thermodynamic Solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pH.[12] It represents the true solubility and is typically measured using the shake-flask method.[2][13]

  • Kinetic Solubility is determined by dissolving the compound in an organic solvent (usually DMSO) and then adding this stock solution to an aqueous buffer.[14] The concentration at which the compound precipitates is its kinetic solubility. This method is high-throughput and commonly used in early discovery screening.[15]

Thermodynamic Solubility: The Gold Standard

The shake-flask method, as outlined by regulatory bodies like the OECD (Guideline 105), is the definitive method for determining thermodynamic solubility.[16][17]

Objective: To determine the equilibrium solubility of a compound by allowing it to reach a saturated state in an aqueous buffer over an extended period.

Materials:

  • 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Additional buffers of varying pH (e.g., pH 5.0, pH 9.0)

  • HPLC-grade water, acetonitrile, and methanol

  • Vortex mixer

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC system with UV detector

  • Analytical balance

  • Calibrated pH meter

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial.[13]

    • To each vial, add a known volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4).

    • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. This is typically 24-48 hours, but the exact time should be determined by taking measurements at various time points until the concentration in solution remains constant.[13][15]

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Separate the saturated solution from the undissolved solid by either centrifugation or filtration. If filtering, ensure the filter material does not adsorb the compound.

  • Quantification:

    • Prepare a series of calibration standards of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene in a suitable organic solvent (e.g., acetonitrile or methanol).

    • Analyze the calibration standards and the saturated aqueous samples by a validated HPLC-UV method.

    • Determine the concentration of the compound in the saturated solution by comparing its peak area to the calibration curve.

Data Analysis and Interpretation:

The thermodynamic solubility is reported in units such as mg/mL or µM. Performing this assay at different pH values is critical for ionizable compounds.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_proc Processing cluster_analysis Analysis A Add excess solid compound to vial B Add aqueous buffer A->B C Seal and agitate (24-48h at constant T) B->C D Allow solid to settle C->D E Withdraw supernatant D->E F Centrifuge or filter E->F H Analyze samples and standards by HPLC-UV F->H G Prepare calibration standards G->H I Determine concentration H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility assays are designed for rapid assessment and are particularly useful when compound availability is limited.[14]

Objective: To rapidly determine the concentration at which a compound precipitates from an aqueous solution when introduced from a DMSO stock.

Materials:

  • 10 mM stock solution of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene in DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplate

  • Plate shaker

  • Nephelometer or a plate reader capable of measuring turbidity

Methodology:

  • Plate Preparation:

    • Add the aqueous buffer to the wells of a 96-well plate.

    • Prepare a serial dilution of the 10 mM DMSO stock solution in a separate plate.

  • Compound Addition:

    • Transfer a small volume (e.g., 1-2 µL) of the DMSO stock solutions to the corresponding wells of the aqueous buffer plate. The final DMSO concentration should be kept low (typically <2%) to minimize its co-solvent effect.

    • Mix the plate on a shaker for a defined period (e.g., 1-2 hours) at a constant temperature.[15]

  • Measurement:

    • Measure the turbidity or light scattering in each well using a nephelometer or plate reader. An increase in turbidity indicates precipitation.

Data Analysis and Interpretation:

The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_addition Compound Addition cluster_analysis Analysis A Add aqueous buffer to 96-well plate B Prepare serial dilution of DMSO stock C Transfer DMSO stock to buffer plate B->C D Shake plate (1-2h at constant T) C->D E Measure turbidity (Nephelometry) D->E F Determine precipitation concentration E->F

Caption: Workflow for Kinetic Solubility Determination.

Factors Influencing Solubility Measurements

Several factors can significantly impact the outcome of solubility experiments.[18]

  • pH: For ionizable compounds, solubility can be highly pH-dependent.

  • Temperature: Solubility is generally temperature-dependent.

  • Polymorphism: Different crystalline forms of a compound can have different solubilities.

  • Purity: Impurities can enhance or suppress solubility.

  • Equilibration Time: Insufficient time will lead to an underestimation of thermodynamic solubility.

Conclusion

While direct experimental solubility data for 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene is currently unavailable in the public domain, this guide provides the theoretical framework and detailed experimental protocols necessary for its determination. Based on its chemical structure, the compound is anticipated to be poorly soluble in aqueous media. The robust shake-flask method for thermodynamic solubility and the high-throughput kinetic solubility assay are presented as complementary tools for a comprehensive solubility assessment. Accurate and reliable solubility data are fundamental to the successful progression of any compound through the drug discovery and development pipeline.

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  • PubChem. (n.d.). 1-Fluoro-4-isopropoxy-2-(trifluoromethyl)benzene. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2021). Recent advances in single-benzene-based fluorophores: physicochemical properties and applications. Retrieved from [Link]

  • Sirius Analytical. (n.d.). Technical Note: Solubility Measurements. Retrieved from [Link]

Sources

Spectroscopic Data of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of the aromatic compound 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific compound, this guide presents a detailed analysis based on predicted spectroscopic values and data from closely related structural analogs. We will delve into the theoretical underpinnings of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this molecule. Furthermore, this guide furnishes detailed, field-proven protocols for the acquisition of actual experimental data, empowering researchers to validate and expand upon the foundational information provided herein. The synthesis of this compound is a critical first step for its characterization, and while various methods can be envisioned, a common approach involves the Williamson ether synthesis.

Introduction

2-Fluoro-1-methyl-4-(phenylmethoxy)benzene, also known as 4-benzyloxy-2-fluorotoluene, possesses a unique combination of functional groups that make it a valuable scaffold in the design of novel chemical entities. The presence of a fluorine atom can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, all of which are critical parameters in drug discovery. The benzyloxy group offers a versatile handle for further synthetic modifications, while the toluene moiety provides a hydrophobic core. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical transformations.

This guide is structured to provide both a theoretical framework for understanding the spectroscopic characteristics of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene and practical, step-by-step protocols for its experimental analysis.

Molecular Structure and Predicted Spectroscopic Data

The structural features of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene are key to interpreting its spectroscopic data. The molecule consists of a 1,2,4-trisubstituted benzene ring, a benzyl ether linkage, and a methyl group.

Caption: Molecular structure of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both benzene rings, the benzylic methylene protons, and the methyl protons. The chemical shifts (δ) are predicted based on the electronic environment of each proton.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic (3H, Phenyl)7.30 - 7.50Multiplet-
Aromatic (2H, Phenyl)7.30 - 7.50Multiplet-
Aromatic (H-6)~7.00DoubletJ(H-F) ≈ 8-10
Aromatic (H-5)~6.80Doublet of DoubletsJ(H-H) ≈ 8-9, J(H-F) ≈ 2-3
Aromatic (H-3)~6.75DoubletJ(H-H) ≈ 2-3
Methylene (-OCH₂-)~5.05Singlet-
Methyl (-CH₃)~2.20Singlet-

Rationale behind Predictions:

  • Aromatic Protons (Phenyl Group): These protons are expected to appear in the typical aromatic region (7.30-7.50 ppm) as a complex multiplet due to overlapping signals.

  • Aromatic Protons (Substituted Ring): The fluorine atom will cause splitting of the adjacent proton signals. H-6 is expected to be a doublet due to coupling with the fluorine atom. H-5 will likely be a doublet of doublets, coupling to both H-6 and the fluorine atom. H-3 will be a doublet due to coupling with H-5.

  • Methylene Protons: The benzylic protons are deshielded by the adjacent oxygen atom and will appear around 5.05 ppm. They are expected to be a singlet as there are no adjacent protons.

  • Methyl Protons: The methyl protons will appear in the upfield region, around 2.20 ppm, as a singlet.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environment.

Carbon Assignment Predicted Chemical Shift (ppm)
C-F (ipso)~158 (d, ¹JCF ≈ 240 Hz)
C-O (ipso)~155
C-ipso (Phenyl)~137
C-CH₃ (ipso)~125
Aromatic CH (Phenyl)128 - 129
Aromatic CH (Substituted Ring)115 - 120
Methylene (-OCH₂-)~70
Methyl (-CH₃)~16

Rationale behind Predictions:

  • Carbons bonded to Heteroatoms: The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹JCF) and will be significantly downfield. The carbon bonded to the oxygen of the ether will also be downfield.

  • Quaternary Carbons: The ipso-carbons of the phenyl and methyl-substituted positions will have distinct chemical shifts.

  • Aromatic CH Carbons: The carbons in the phenyl ring will appear in the typical aromatic region. The carbons in the substituted ring will be influenced by the electron-donating and -withdrawing effects of the substituents.

  • Aliphatic Carbons: The methylene and methyl carbons will appear in the upfield region of the spectrum.

Predicted Infrared (IR) Spectral Data

The IR spectrum is useful for identifying the presence of specific functional groups.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C-H (Aromatic)3030 - 3100Medium
C-H (Aliphatic)2850 - 2960Medium
C=C (Aromatic)1500 - 1600Medium-Strong
C-O (Ether)1200 - 1250 (asymmetric)Strong
1020 - 1075 (symmetric)Strong
C-F1000 - 1400Strong

Rationale behind Predictions:

  • C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found below 3000 cm⁻¹.

  • C=C Stretches: The aromatic ring will show characteristic C=C stretching vibrations in the 1500-1600 cm⁻¹ region.

  • C-O Stretch: The strong absorption bands for the C-O stretching of the ether linkage are a key diagnostic feature.

  • C-F Stretch: The C-F bond will exhibit a strong absorption in the fingerprint region.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The expected molecular ion peak for C₁₄H₁₃FO would be at m/z = 216.09.

  • Major Fragmentation Pathways:

    • Loss of the benzyl group ([M - C₇H₇]⁺) leading to a fragment at m/z = 125.

    • Formation of the benzyl cation ([C₇H₇]⁺) at m/z = 91 (tropylium ion), which is a very common and stable fragment.

    • Cleavage of the ether bond with charge retention on the fluorotoluene moiety.

Experimental Protocols

To obtain definitive spectroscopic data for 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene, the following experimental protocols are recommended.

Synthesis of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene

A plausible synthetic route is the Williamson ether synthesis, starting from 2-fluoro-4-methoxytoluene and benzyl bromide.

cluster_0 Synthesis Workflow Start 2-Fluoro-4-methoxytoluene Step1 Deprotonation (e.g., NaH in DMF) Start->Step1 Intermediate Alkoxide Intermediate Step1->Intermediate Step2 Nucleophilic Substitution (Benzyl Bromide) Intermediate->Step2 Product 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene Step2->Product Purification Workup and Purification (e.g., Chromatography) Product->Purification

Caption: A generalized workflow for the synthesis of the target compound.

Step-by-Step Protocol:

  • Preparation: To a solution of 2-fluoro-4-methoxytoluene in a suitable aprotic solvent (e.g., anhydrous DMF or THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C.

  • Reaction: Allow the mixture to stir at room temperature for a specified time to ensure complete deprotonation, forming the corresponding alkoxide.

  • Addition of Electrophile: Slowly add a solution of benzyl bromide in the same solvent to the reaction mixture.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-220 ppm, a larger number of scans due to the lower natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

3.2.2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Thin Film (for oils): Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a thin pellet.

    • ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3.2.3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.

  • Ionization Method: Electron Ionization (EI) is a common method for small organic molecules. Electrospray Ionization (ESI) or Chemical Ionization (CI) can also be used for softer ionization.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) is recommended to determine the exact mass and elemental composition.

Conclusion

This technical guide has provided a detailed, albeit predictive, spectroscopic profile of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from established principles of spectroscopy and comparison with analogous structures, offer a solid foundation for researchers. The included experimental protocols provide a clear pathway for the synthesis and empirical validation of these spectroscopic characteristics. As a molecule with significant potential in various fields of chemical research, the definitive experimental characterization of this compound is a crucial step towards unlocking its full utility.

References

Due to the lack of specific literature for the target compound, this section would typically be populated with references to general spectroscopy textbooks, synthesis procedures for similar compounds, and any publications that mention or predict data for this molecule. For the purpose of this generated guide, specific, verifiable URLs cannot be provided as no direct data source was found.

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Synthesis of substituted ethers via Williamson ether synthesis.

Technical Guide: NMR Analysis of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number : 1036724-56-7 Chemical Formula : C₁₄H₁₃FO Molecular Weight : 216.25 g/mol [1][2]

Executive Summary

This guide provides a comprehensive protocol for the structural verification of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene (also known as 4-benzyloxy-2-fluorotoluene) using Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, I have structured this analysis to address the specific challenges of this molecule: distinguishing the regiochemistry of the fluorine substituent and verifying the integrity of the benzyl ether linkage.

The presence of the fluorine atom (


F, spin 1/2, 100% abundance) introduces characteristic 

-coupling patterns that serve as a "fingerprint" for the substitution pattern. This guide details the expected spectral data derived from substituent chemical shift (SCS) principles and provides a self-validating workflow for confirmation.

Structural Logic & Theoretical Prediction

To interpret the NMR data accurately, we must deconstruct the molecule into its magnetically distinct environments.

Structural Breakdown
  • Core Scaffold : Toluene (1-methylbenzene).

  • Substituents :

    • Fluorine at C2 : Induces large

      
       and 
      
      
      
      couplings; exerts an inductive deshielding effect on C2 and resonance shielding effect on H3/H5.
    • Benzyloxy at C4 : A strong electron-donating group (resonance) that significantly shields the ortho protons (H3 and H5) and carbons.

    • Methyl at C1 : Provides a diagnostic singlet/doublet in the aliphatic region (~2.2 ppm).

Predicted H NMR Data (400 MHz, CDCl₃)
PositionProton TypePredicted Shift (

)
MultiplicityCoupling Constants (

in Hz)
Assignment Logic
H3 Aromatic6.55 – 6.65 ppmdd

,

Ortho to F (large

), Ortho to OBz (shielded).
H5 Aromatic6.65 – 6.75 ppmdd

,

Ortho to OBz (shielded), Meta to F (small

).
H6 Aromatic7.00 – 7.15 ppmdd (or app. t)

,

Meta to F (via C1, medium

), Ortho to Me.
Ph Aromatic7.30 – 7.45 ppmmN/ABenzyl aromatic protons (5H).
OCH₂ Benzylic5.00 – 5.10 ppmsN/AIsolated methylene group.
CH₃ Methyl2.15 – 2.25 ppmd

Ortho to F (long-range coupling).
Predicted C NMR Data (100 MHz, CDCl₃)
CarbonTypePredicted Shift (

)

Coupling (Hz)
Note
C2 C-F (Quat)~161.0 ppm

Large doublet; distinctive of C-F bond.
C4 C-O (Quat)~158.0 ppm

Meta to F.
C1 C-Me (Quat)~118.0 ppm

Ortho to F.
C3 CH~102.0 ppm

Ortho to F; highly shielded by OBz.
C5 CH~107.0 ppm

Para to F.
C6 CH~131.0 ppm

Meta to F.
OCH₂ CH₂~70.0 ppm0Characteristic benzyl ether shift.
CH₃ CH₃~14.0 ppm

Weak coupling may be unresolved.

Visualization: Coupling Logic & Workflow

The following diagrams illustrate the logical flow for assigning the spectrum and the specific coupling pathways that define the molecule's signature.

NMR_Analysis Sample Sample Preparation ~15mg in CDCl3 H1_Scan 1H NMR Experiment (sw=14ppm, d1=2s) Sample->H1_Scan F19_Scan 19F NMR Experiment (Verify single F env) Sample->F19_Scan Decision Check Aromatic Region (6.5 - 7.2 ppm) H1_Scan->Decision Validation Structure Confirmed F19_Scan->Validation Single peak ~ -115 ppm H3_Path H3: dd, J~11Hz (Ortho to F) Decision->H3_Path Identify most shielded doublet H6_Path H6: dd, J~6.5Hz (Meta to F) Decision->H6_Path Identify least shielded H3_Path->Validation H6_Path->Validation

Caption: Workflow for validating the regiochemistry of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene based on H-F coupling magnitudes.

Experimental Protocol

Sample Preparation[3]
  • Solvent : Chloroform-d (CDCl₃) is the standard choice. It provides excellent solubility for benzyl ethers and a reliable lock signal.

  • Concentration :

    • For

      
      H: Dissolve 10–15 mg  of the compound in 0.6 mL CDCl₃.
      
    • For

      
      C: Increase mass to 40–50 mg  if possible to resolve the split C-F doublets clearly within a reasonable timeframe (128–256 scans).
      
  • Filtration : Filter the solution through a cotton plug or PTFE syringe filter to remove inorganic salts (e.g., K₂CO₃ from synthesis) which can cause line broadening.

Acquisition Parameters
  • Temperature : 298 K (25°C).

  • Spectral Width (

    
    H) : Set to at least 14 ppm to capture the full aromatic range and any potential acidic impurities (e.g., phenols at ~5-6 ppm or acids at >10 ppm).
    
  • Relaxation Delay (d1) : Set to 2.0 seconds minimum. The quaternary carbons (C1, C2, C4) have long T1 relaxation times; for quantitative

    
    C integration, increase d1 to 5–10 seconds.
    

Detailed Analysis & Self-Validation

This section explains why the data looks the way it does, establishing the "Trustworthiness" of your assignment.

The "Fluorine Fingerprint"

The most critical validation step is confirming the position of the fluorine atom relative to the protons.

  • H3 Identification : Look for the signal around 6.6 ppm . It must appear as a doublet of doublets (dd) . The large splitting (~11 Hz) is the

    
     coupling. If you see a singlet or a simple doublet (~8 Hz) here, the fluorine is likely not at position 2 (or the product is the wrong isomer).
    
  • H6 Identification : Look for the signal around 7.1 ppm . It is meta to the fluorine but spatially close. The coupling path (H-C-C-C-F) typically yields a

    
     of 6–7 Hz . This often makes the H6 signal look like a "pseudo-triplet" because the 
    
    
    
    (~8 Hz) and
    
    
    (~7 Hz) are similar in magnitude.
The Benzyl Ether Verification
  • The O-CH₂ Singlet : This sharp singlet at ~5.05 ppm confirms the ether linkage is intact.

    • Troubleshooting: If this peak appears as a doublet, check for impurities or restricted rotation (unlikely in this molecule). If it is shifted to ~4.5 ppm, it may indicate hydrolysis to benzyl alcohol.

  • The Methyl Group : The methyl at C1 (~2.2 ppm) may show a very fine splitting (

    
     ~1.5 Hz). This is a subtle but definitive proof that the methyl and fluorine are ortho to each other.
    
2D NMR Verification Strategy

If the 1D spectrum is ambiguous due to overlap with the benzyl aromatic protons:

  • HSQC : Correlate the proton at ~6.6 ppm (H3) to its carbon. The carbon should show a large doublet splitting (

    
     Hz) in the 
    
    
    
    C dimension.
  • HOESY (Heteronuclear Overhauser Effect) : If available, a

    
    H-
    
    
    
    F HOESY experiment will show a strong cross-peak between the Fluorine signal and the Methyl protons, confirming their spatial proximity (Ortho relationship).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for substituent chemical shift additivity rules).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for specific H-F and C-F coupling constants).
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General reference for benzyl ether shifts).
  • PubChem Compound Summary . (2025). CID 24866735: 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene. Retrieved from .

Sources

Comprehensive IR Spectral Analysis: 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the infrared (IR) spectral analysis of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene (also referred to as 4-Benzyloxy-2-fluorotoluene).

Designed for analytical chemists and process scientists, this document moves beyond basic peak listing to explore the vibrational mechanics, diagnostic bands, and quality control (QC) applications of this specific scaffold.

Executive Summary

Molecule: 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene Core Scaffold: Toluene (1-methyl) Substituents:

  • Position 2: Fluorine (Electron-withdrawing, Inductive)

  • Position 4: Phenylmethoxy / Benzyloxy (Electron-donating, Resonance) Molecular Weight: ~216.25 g/mol Primary Application: Intermediate in medicinal chemistry (e.g., synthesis of fluorinated API scaffolds).

This compound presents a complex IR profile due to the superposition of two aromatic systems (a pentasubstituted central ring and a monosubstituted benzyl ring) and the competing electronic effects of the fluoro and alkoxy groups.

Part 1: Structural & Vibrational Analysis

To accurately interpret the spectrum, we must deconstruct the molecule into its vibrating signal centers. The interplay between the electronegative fluorine and the electron-rich ether oxygen creates a unique "fingerprint" in the 1000–1300 cm⁻¹ region.

Visualization of Vibrational Modes[1][2]

G Molecule 2-Fluoro-1-methyl- 4-(phenylmethoxy)benzene Group_Me Methyl Group (C-H) sp3 Stretch ~2850-2960 cm-1 Molecule->Group_Me Group_Ether Ether Linkage (C-O-C) Asym Stretch ~1230-1260 cm-1 Molecule->Group_Ether Group_Fluoro Aryl Fluoride (C-F) Stretch ~1100-1250 cm-1 Molecule->Group_Fluoro Group_Benzyl Benzyl Ring OOP Bending 690-710 & 730-770 cm-1 Molecule->Group_Benzyl Group_Core Core Ring (1,2,4-Sub) OOP Bending 800-900 cm-1 Molecule->Group_Core

Figure 1: Deconstruction of functional groups and their primary diagnostic IR regions.

Part 2: Spectral Assignment & Interpretation[3]

The following assignments are derived from group frequency analysis of analogous fluorotoluenes and benzyl aryl ethers.

High-Frequency Region (3100 – 2800 cm⁻¹)

This region differentiates the aromatic protons from the aliphatic protons of the methyl and benzylic methylene groups.

Wavenumber (cm⁻¹)IntensityVibrational ModeAnalysis
3030 – 3080 Weak-MedAr-C-H Stretch Characteristic of both the central fluorotoluene ring and the terminal phenyl ring.
2920 – 2960 MediumC-H Asym. Stretch Arising from the methyl group (C1) and the benzyl methylene (-OCH₂-).
2850 – 2880 MediumC-H Sym. Stretch Symmetric stretching of the aliphatic -CH₃ and -CH₂- groups.
The "Busy" Region (1600 – 1000 cm⁻¹)

This is the most critical region for identification. It contains the overlapping signals of the ether linkage and the carbon-fluorine bond.

Wavenumber (cm⁻¹)IntensityVibrational ModeAnalysis
1580 – 1610 StrongAr C=C Stretch Ring breathing modes. Enhanced intensity due to the polarity introduced by the -F and -OR groups.
1490 – 1510 StrongAr C=C Stretch Secondary ring band, highly characteristic of benzenoid systems.
1450 – 1470 MediumCH₂/CH₃ Bend Scissoring/bending of the methyl and methylene groups.
1230 – 1260 Very Strong C-O-C Asym. Stretch The diagnostic "Ether Band." Aryl alkyl ethers typically show a broad, intense peak here.
1150 – 1250 StrongAr-F Stretch Note: This band often overlaps with the ether stretch. In 2-fluorotoluene derivatives, the C-F stretch is intense and broad, reinforcing the 1200 region.
1020 – 1050 StrongC-O-C Sym. Stretch The symmetric stretch of the ether linkage (O-CH₂ side).
Low-Frequency / Fingerprint Region (1000 – 600 cm⁻¹)

Use this region to confirm the substitution pattern. This molecule contains two distinct aromatic patterns.[1][2][3][4][5][6]

Wavenumber (cm⁻¹)IntensityVibrational ModeAnalysis
800 – 860 MediumOOP Bending (1,2,4-Sub) Out-of-plane bending for the central ring. Look for two bands indicating the isolated H (pos 3) and adjacent H's (pos 5,6).
730 – 770 StrongOOP Bending (Mono) "Rabbit ears" pattern characteristic of the monosubstituted benzyl ring.
690 – 710 StrongOOP Bending (Mono) The second component of the monosubstituted benzene pattern.

Part 3: Experimental Protocol & Quality Control

Method: ATR-FTIR (Attenuated Total Reflectance)

For this molecule (likely a liquid or low-melting solid), ATR is the preferred sampling method over KBr pellets due to speed and reproducibility.

  • Crystal Selection: Diamond or ZnSe (Diamond preferred for durability).

  • Background: Collect 16 scans of air background.

  • Sample Application: Apply ~10 mg (solid) or 10 µL (liquid) to the crystal center.

  • Compression: Apply pressure until the preview spectrum absorbance stabilizes (target ~0.5 - 1.0 A.U. for strongest peaks).

  • Parameters: 4 cm⁻¹ resolution, 32 scans.

QC Workflow: Impurity Detection

The synthesis of this ether likely involves the reaction of 4-fluoro-3-methylphenol (or similar phenol) with benzyl bromide . Unreacted starting materials are the primary impurities.

QC_Workflow Start Acquire Spectrum Check_OH Check 3200-3500 cm-1 (Broad Peak?) Start->Check_OH Impurity_Phenol FAIL: Phenol Precursor Present (Unreacted Starting Material) Check_OH->Impurity_Phenol Yes Check_CO Check 1240 cm-1 (Strong Ether Band?) Check_OH->Check_CO No (Clean Baseline) Check_Benzyl Check 690 & 750 cm-1 (Benzyl Pattern Present?) Check_CO->Check_Benzyl Yes Pass PASS: Identity Confirmed Check_Benzyl->Pass Yes

Figure 2: Rapid Quality Control decision tree for verifying product identity and purity.

Key QC Checkpoints:

  • The O-H "Ghost": If you see a broad band at 3200–3500 cm⁻¹ , your sample contains unreacted phenol precursor or moisture. The target ether has zero O-H bonds.[7]

  • The Carbonyl Trap: If you see a sharp peak at ~1700 cm⁻¹ , check for oxidation byproducts (benzaldehyde) or residual solvents (ethyl acetate).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for group frequency assignment).
  • NIST Mass Spectrometry Data Center. Infrared Spectrum of 2-Fluorotoluene (CAS 95-52-3). National Institute of Standards and Technology.[8] Available at: [Link]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Source for specific C-F and Ether shifts).

Sources

Technical Guide: Mass Spectrometric Analysis of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene

[1][2]

Executive Summary

This technical guide provides a comprehensive mass spectrometric (MS) analysis of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene (CAS: 1036724-56-7), a critical fluorinated building block in medicinal chemistry.[1][2] Also known as 4-(Benzyloxy)-2-fluorotoluene , this compound serves as a protected intermediate where the benzyl group acts as a robust masking agent for the phenolic oxygen, while the fluorine atom at the ortho position modulates metabolic stability and lipophilicity.[1][2]

For researchers in drug development, precise MS characterization is non-negotiable. It ensures the integrity of the benzyl ether linkage during synthesis and allows for the detection of premature deprotection (yielding the phenolic impurity). This guide details the ionization behavior, fragmentation pathways, and validated experimental protocols for this specific analyte.

Physicochemical Profile & MS Relevance

Before initiating analysis, the operator must understand the physicochemical constraints of the analyte. The presence of the ether linkage and the aromatic fluorine dictates the ionization method.

PropertyValueMS Implication
Formula C₁₄H₁₃FOMonoisotopic Mass: 216.0950 Da
Structure Benzyl ether of 3-fluoro-4-methylphenolSusceptible to benzylic cleavage (C-O bond).[1][2]
Boiling Point ~320°C (Predicted)Suitable for GC-MS (Gas Chromatography).[1][2]
Polarity Low to MediumIonizes well in EI (Electron Ionization) and APCI (Atmospheric Pressure Chemical Ionization).
Key Isotopes ¹⁹F (100% natural abundance)No M+2 isotope contribution from Fluorine; simplified spectra.

Instrumentation & Methodology

Primary Method: GC-MS (Electron Ionization)

Why this method? The thermal stability and volatility of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene make GC-MS with Electron Ionization (EI) the gold standard.[1][2] EI provides a "fingerprint" spectrum rich in structural information, specifically verifying the benzyl protection group.

  • Ionization Energy: 70 eV (Standard).

  • Source Temperature: 230 °C.[1]

  • Interface Temperature: 280 °C (To prevent condensation of the high-boiling ether).

Secondary Method: LC-MS (APCI/ESI)

Why this method? Used for trace impurity analysis in biological matrices or final drug formulations where thermal degradation is a concern.[1]

  • Mode: Positive Ion Mode (+).

  • Source: APCI is preferred over ESI due to the neutral, non-basic nature of the ether.

  • Observed Ions: [M+H]⁺ (m/z 217) or [M+NH₄]⁺ (m/z 234) if ammonium buffers are used.

Deep Dive: Fragmentation Mechanics

The mass spectrum of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene is dominated by the stability of the benzyl moiety.[1][2] The fragmentation follows Stevenson’s Rule , where the positive charge remains on the fragment with the lowest ionization energy (the tropylium ion).

The Molecular Ion (M⁺ •)
  • m/z 216: The molecular ion is typically distinct but not the base peak. The aromatic rings stabilize the radical cation, preventing immediate total dissociation.

Primary Pathway: Benzylic Cleavage (The "Signature")

The weakest bond in the molecule is the C-O bond adjacent to the benzyl ring. Upon electron impact, this bond cleaves heterolytically.

  • Fragment A (Base Peak): The benzyl cation rearranges instantly to the Tropylium Ion (C₇H₇⁺) at m/z 91 . This is the diagnostic peak for any benzyl ether.

  • Fragment B: The 3-Fluoro-4-methylphenoxy radical (neutral, not detected) or cation (m/z 125, low intensity).[1][2]

Secondary Pathway: Tropylium Decay[1]
  • m/z 65: The tropylium ion (m/z 91) eliminates a neutral acetylene molecule (C₂H₂) to form the cyclopentadienyl cation at m/z 65 .

Tertiary Pathway: Phenolic Ion Degradation

If the charge is retained on the phenolic side (m/z 125), it typically loses Carbon Monoxide (CO, 28 Da).

  • m/z 125 → m/z 97: Loss of CO from the fluorinated phenolic cation.

Visualizing the Fragmentation Pathway[3]

The following diagram illustrates the mechanistic flow from the parent ion to the primary diagnostic fragments.

MassSpecFragmentationFigure 1: EI Fragmentation Pathway of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzeneM_IonMolecular Ion (M+•)[C14H13FO]+•m/z 216TropyliumTropylium Ion[C7H7]+m/z 91(BASE PEAK)M_Ion->Tropylium Benzylic Cleavage (Loss of Phenoxy Radical)PhenoxyPhenoxy Cation[C7H6FO]+m/z 125(Minor)M_Ion->Phenoxy C-O Cleavage (Loss of Benzyl Radical)CycCyclopentadienyl Cation[C5H5]+m/z 65Tropylium->Cyc - C2H2 (Acetylene) (Retro-Diels-Alder like)FluoroCationFluorotoluene Fragment[C7H6F]+m/z 109Phenoxy->FluoroCation - Oxygen (Rare) or Rearrangement

Caption: Figure 1: The dominant pathway (Red Arrow) leads to the m/z 91 Tropylium ion, the signature of benzyl ethers.

Experimental Protocol: GC-MS Analysis

This protocol is self-validating: the presence of m/z 91 confirms the benzyl group, while the molecular ion m/z 216 confirms the intact ether.

Sample Preparation[1][5][6][7]
  • Solvent: Dichloromethane (DCM) or Methanol (HPLC Grade).

  • Concentration: Prepare a stock solution at 1 mg/mL. Dilute to 10 µg/mL for injection.

  • Filtration: 0.22 µm PTFE filter to remove particulates.

Instrument Parameters (Agilent/Thermo Standard)
ParameterSettingRationale
Column DB-5ms (30m x 0.25mm x 0.25µm)Non-polar stationary phase ideal for aromatics.[1][2]
Carrier Gas Helium @ 1.0 mL/minStandard constant flow.
Inlet Temp 250 °CEnsures rapid volatilization without pyrolysis.
Injection Split (20:1)Prevents detector saturation from the base peak (m/z 91).[3]
Oven Program 60°C (1 min) → 20°C/min → 300°C (3 min)Rapid ramp to elute the high-boiler (~216 Da).[1]
Scan Range m/z 40 – 400Covers low mass fragments and the molecular ion.
Data Interpretation Table[1][7]
m/z (Observed)Ion IdentityRelative AbundanceStructural Inference
216 M⁺[1][2]• 15 - 30%Intact Molecule. Confirms C14H13FO formula.[1][2]
125 [M - Benzyl]⁺5 - 10%Core Scaffold. 3-Fluoro-4-methylphenoxy moiety.
91 [C₇H₇]⁺ 100% (Base) Benzyl Group. Confirms the protection group is present.[1][2]
65 [C₅H₅]⁺10 - 20%Tropylium Decay. Confirms m/z 91 is tropylium, not an isomer.[1][2]

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Benzyl Phenyl Ether (Analogous Fragmentation). NIST Chemistry WebBook, SRD 69.[4] Available at: [Link][1]

  • PubChem. Compound Summary: 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene (CAS 1036724-56-7).[1][2][5] National Library of Medicine. Available at: [Link][1]

Technical Guide: Synthesis of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene

[1]

Executive Summary

This technical guide details the synthetic pathways for 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene (also identified as 4-(Benzyloxy)-2-fluorotoluene).[1] This compound serves as a critical intermediate in medicinal chemistry, particularly in the development of ether-linked bioisosteres and fluorinated scaffolds for metabolic stability.[1]

The guide prioritizes the Williamson Ether Synthesis as the primary industrial route due to its scalability, cost-efficiency, and high yield.[1] A secondary Mitsunobu Coupling pathway is provided for scenarios requiring mild, neutral conditions.

Retrosynthetic Analysis

The structural core of the target molecule is a toluene ring substituted with a fluorine atom at the ortho position (relative to methyl) and a benzyloxy group at the para position.

The most logical disconnection is at the ether oxygen (

  • Nucleophile: 3-Fluoro-4-methylphenol (CAS: 452-78-8).[1][2]

  • Electrophile: Benzyl bromide (or Benzyl chloride).

Retrosynthesis Diagram

RetrosynthesisTargetTarget Molecule2-Fluoro-1-methyl-4-(phenylmethoxy)benzeneDisconnectionDisconnection: Ether BondTarget->DisconnectionRetrosynthesisPrecursor1Nucleophile3-Fluoro-4-methylphenol(CAS: 452-78-8)Disconnection->Precursor1Precursor2ElectrophileBenzyl Bromide(CAS: 100-39-0)Disconnection->Precursor2

Figure 1: Retrosynthetic disconnection revealing the Williamson ether strategy.

Primary Pathway: Williamson Ether Synthesis

This route is the industry standard for generating aryl-alkyl ethers.[1] It involves the deprotonation of the fluorocresol followed by an

1
Reaction Scheme
1
Experimental Protocol

Scale: 10 mmol basis Expected Yield: 85–95%

ReagentEquiv.[1][3][4]AmountRole
3-Fluoro-4-methylphenol 1.01.26 gSubstrate
Benzyl Bromide 1.11.88 g (1.3 mL)Electrophile
Potassium Carbonate (

)
2.02.76 gBase
Acetonitrile (ACN) -20 mLSolvent
Potassium Iodide (KI) 0.1166 mgCatalyst (Finkelstein)

Step-by-Step Methodology:

  • Setup: Charge a 100 mL round-bottom flask with 3-Fluoro-4-methylphenol (1.0 equiv) and anhydrous Acetonitrile (

    
    ).
    
  • Deprotonation: Add anhydrous

    
     (2.0 equiv). Stir at room temperature for 15 minutes to facilitate phenoxide formation. Note: The mixture will become a suspension.
    
  • Addition: Add Benzyl bromide (1.1 equiv) dropwise.

    • Optimization: Add catalytic KI (10 mol%) to accelerate the reaction via in-situ formation of the more reactive benzyl iodide.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1). The starting phenol (
    
    
    ) should disappear, and the product (
    
    
    ) should appear.
  • Workup:

    • Cool to room temperature.[1][5][6]

    • Filter off the inorganic solids (

      
      , excess 
      
      
      ).
    • Concentrate the filtrate under reduced pressure.[1]

    • Dissolve the residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenol) followed by Brine.

  • Purification: If necessary, recrystallize from Hexane/Ethanol or purify via flash chromatography (Silica gel, 100% Hexane

    
     5% EtOAc/Hexane).
    
Mechanistic Workflow

WilliamsonMechanismStart3-Fluoro-4-methylphenolBaseStepDeprotonation(K2CO3)Start->BaseStepIntermediatePhenoxide Anion(Nucleophile)BaseStep->Intermediate- H+AttackSN2 Attack onBenzyl BromideIntermediate->AttackProductTarget Ether+ KBrAttack->Product

Figure 2: Step-wise mechanism of the base-mediated etherification.

Secondary Pathway: Mitsunobu Coupling

This pathway is reserved for scenarios where Benzyl Alcohol is preferred over the halide (e.g., to avoid halide waste or if the halide is unstable), or when neutral conditions are required to protect other sensitive functional groups.

Reaction Scheme
1
Experimental Protocol

Solvent: Anhydrous THF Temperature:

  • Dissolution: Dissolve 3-Fluoro-4-methylphenol (1.0 equiv), Benzyl alcohol (1.0 equiv), and Triphenylphosphine (

    
    , 1.2 equiv) in anhydrous THF under Nitrogen.
    
  • Activation: Cool the solution to

    
    .
    
  • Addition: Add Diisopropyl azodicarboxylate (DIAD, 1.2 equiv) dropwise over 20 minutes. Caution: Exothermic.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Workup: Concentrate solvent. Triturate with Hexane/Ether to precipitate Triphenylphosphine oxide (

    
    ). Filter and purify the supernatant by column chromatography.[1]
    

Analytical Characterization

Validation of the synthesized compound should be performed using NMR spectroscopy.[1]

TechniqueExpected Signals (

ppm,

)
Assignment

H NMR
2.20 (s, 3H)Methyl group (

)
5.05 (s, 2H)Benzylic protons (

)
6.60 – 6.75 (m, 2H)Aromatic protons (H3, H5 on toluene ring)
7.05 (t, 1H)Aromatic proton (H6 on toluene ring)
7.30 – 7.45 (m, 5H)Phenyl ring protons (Benzyl group)

F NMR
-115 to -120 ppmAryl Fluorine (coupling with H3/H6)

Safety & Handling

  • Benzyl Bromide: Potent lachrymator.[1] Handle only in a functioning fume hood. Neutralize spills with aqueous sodium thiosulfate.[1]

  • Fluorinated Aromatics: Generally stable, but combustion may release HF.

  • Waste Disposal: Segregate halogenated organic waste (from Williamson route) from non-halogenated waste.

References

  • General Benzylation Protocol: Preparation method of N-(4-fluorophenyl)-4-benzyloxy benzylidene amine. CN102358723A.[1] (Demonstrates carbonate-mediated benzylation of phenols). Link

  • Specific Precursor Reactivity: 9-azabicyclo [3.3.1] nonane derivatives as monoamine reuptake inhibitors. EP1934212A1.[1] (Example 10 details the reaction of 3-fluoro-4-methylphenol with electrophiles). Link

  • Precursor Synthesis & Protection: Preparation of Labeled Aromatic Amino Acids. Universität zu Köln, 2020. (Describes MOM-protection of CAS 452-78-8, confirming nucleophilic reactivity). Link

  • Mechanism Grounding: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Ed.; Wiley: Hoboken, NJ, 2013. (Standard reference for Williamson Ether Synthesis kinetics).

A Comprehensive Technical Guide to 4-(Benzyloxy)-2-fluoro-1-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Fluorinated Building Block

In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules have garnered significant attention due to the unique physicochemical properties imparted by the fluorine atom.[1][2] The strategic introduction of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3] This guide focuses on 4-(Benzyloxy)-2-fluoro-1-methylbenzene , a versatile synthetic intermediate that serves as a valuable scaffold in the design and synthesis of novel bioactive compounds and advanced materials.[4] Its structure, featuring a benzyl-protected hydroxyl group, a fluorine atom, and a methyl group on a benzene ring, offers multiple reaction sites for chemical modification, making it a crucial component in structure-activity relationship (SAR) studies.[4]

Deciphering the Nomenclature: IUPAC Naming and Synonyms

The systematic naming of substituted benzene derivatives follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). For polysubstituted benzenes where no single functional group dictates the parent name, the substituents are numbered to assign the lowest possible locants and then listed alphabetically.[5][6]

For the compound , the substituents on the benzene ring are:

  • -OCH₂C₆H₅ : benzyloxy (or phenylmethoxy)

  • -F : fluoro

  • -CH₃ : methyl

To achieve the lowest locant set, the carbon atom bearing the methyl group is assigned position 1. This leads to the following numbering:

  • 1-methyl

  • 2-fluoro

  • 4-benzyloxy

Arranging the substituents alphabetically (benzyloxy, fluoro, methyl) gives the preferred IUPAC name: 4-(Benzyloxy)-2-fluoro-1-methylbenzene .

Alternatively, as "toluene" is a retained IUPAC name for methylbenzene, the compound can also be named as a derivative of toluene.[7] In this case, the methyl group is inherently at the 1-position, and the name becomes 4-Benzyloxy-2-fluorotoluene .

Common synonyms for this compound include:

  • 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene

  • 4-Fluoro-1-methyl-2-(phenylmethoxy)benzene[4]

Physicochemical Properties: A Tabulated Overview

The properties of 4-(Benzyloxy)-2-fluoro-1-methylbenzene are summarized in the table below. These characteristics are crucial for its application in organic synthesis, influencing reaction conditions, solvent selection, and purification methods.

PropertyValueSource
IUPAC Name 4-(Benzyloxy)-2-fluoro-1-methylbenzene
Synonyms 4-Benzyloxy-2-fluorotoluene, 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene[4]
Molecular Formula C₁₄H₁₃FO[4]
Molecular Weight 216.25 g/mol
Appearance White to off-white solid or colorless oil
CAS Number 885267-20-9[4]

Synthesis and Mechanistic Insights

The synthesis of 4-(Benzyloxy)-2-fluoro-1-methylbenzene typically involves the benzylation of a corresponding phenolic precursor. A common and efficient method is the Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the laboratory-scale synthesis of 4-(Benzyloxy)-2-fluoro-1-methylbenzene from 2-fluoro-4-methylphenol.

Materials:

  • 2-Fluoro-4-methylphenol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-fluoro-4-methylphenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford pure 4-(Benzyloxy)-2-fluoro-1-methylbenzene.

Synthetic Workflow Diagram

Synthesis_Workflow start Start Materials: 2-Fluoro-4-methylphenol Benzyl Bromide K₂CO₃, Acetone reaction Williamson Ether Synthesis (Reflux) start->reaction workup Workup: Filtration Extraction Drying reaction->workup purification Purification: Column Chromatography workup->purification product Final Product: 4-(Benzyloxy)-2-fluoro-1-methylbenzene purification->product

Caption: Synthetic workflow for 4-(Benzyloxy)-2-fluoro-1-methylbenzene.

Applications in Drug Discovery and Development

The structural motifs present in 4-(Benzyloxy)-2-fluoro-1-methylbenzene make it a valuable building block in the synthesis of various pharmaceutically active compounds.

  • Scaffold for Bioactive Molecules: This compound serves as a versatile scaffold for the development of novel therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the benzyloxy group can be deprotected to reveal a phenol for further functionalization.[4]

  • Chalcone Derivatives: Structurally related compounds are utilized in the synthesis of chalcone derivatives, which are being investigated for their potential anticancer properties.[4] These derivatives have shown inhibitory effects on the proliferation of tumor cells in vitro.[4]

  • Structure-Activity Relationship (SAR) Studies: The ability to easily modify the structure of 4-(Benzyloxy)-2-fluoro-1-methylbenzene at multiple positions makes it an ideal candidate for SAR studies.[4] Researchers can systematically alter the substituents to optimize pharmacological properties and enhance biological activity.[4]

Conclusion

4-(Benzyloxy)-2-fluoro-1-methylbenzene is a key fluorinated intermediate with significant potential in organic synthesis, particularly in the field of drug discovery. Its well-defined structure, accessible synthesis, and versatile reactivity make it an invaluable tool for researchers and scientists. A thorough understanding of its nomenclature, properties, and synthetic pathways is essential for leveraging its full potential in the development of next-generation pharmaceuticals and advanced materials.

References

  • BYJU'S. Nomenclature Of Substituted Benzene Compounds. Available from: [Link]

  • Chemistry Stack Exchange. What is the numbering of substituted benzene derivatives according to IUPAC nomenclature?. [2016-06-11]. Available from: [Link]

  • Inoue, M., et al. Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 2020. Available from: [Link]

  • JSciMed Central. Biological Potential of FluoroBenzene Analogs. Available from: [Link]

  • Chemguide. Naming aromatic compounds. Available from: [Link]

  • Master Organic Chemistry. Table of Functional Group Priorities for Nomenclature. [2011-02-14]. Available from: [Link]

  • Taylor & Francis Online. Methylbenzene – Knowledge and References. Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

  • PubChem. 2-(Benzyloxy)-4-fluoro-1-nitrobenzene | C13H10FNO3 | CID 11096908. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. Significance of Fluorine in Medicinal Chemistry: A Review. Available from: [Link]

  • Google Patents. CN102358723A - Preparation method of N-(4-fluorophenyl)-4-benzyloxy benzylidene amine.
  • PubChem. 4-Ethyl-2-fluoro-1-methylbenzene | C9H11F | CID 18712043. Available from: [Link]

  • Chemistry Stack Exchange. Nomenclature of benzene derivatives with two functional groups. [2016-03-06]. Available from: [Link]

  • Science of Synthesis. Product Class 6: Benzylic Fluorides. Available from: [Link]

  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Google Patents. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
  • PubChem. 1-Fluoro-2-methylbenzene;1-fluoro-3-methylbenzene;1-fluoro-4-methylbenzene. Available from: [Link]

Sources

Technical Guide: Safety and Handling of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Drug Development Professionals, Researchers, and Scientists Preamble: This document provides a comprehensive technical overview of the safety protocols and handling procedures for 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene. As specific toxicological and physical data for this compound are not extensively published, this guide synthesizes information from structurally analogous compounds, including substituted toluenes, fluorinated aromatics, and benzyl ethers. The recommendations herein are based on a conservative assessment of the potential hazards derived from these structural motifs.

Compound Identification and Physicochemical Profile

2-Fluoro-1-methyl-4-(phenylmethoxy)benzene is a substituted aromatic ether. Its structure incorporates a fluorotoluene core and a benzyl ether functional group. This combination dictates its physical properties and informs its reactivity and potential hazards.

Structural Analysis:

  • Fluorotoluene Core: The benzene ring substituted with fluorine and a methyl group suggests properties common to aromatic hydrocarbons, including flammability and potential for inhalation and dermal toxicity. The fluorine atom can influence metabolic pathways and compound stability.

  • Benzyl Ether Group: The ether linkage is a critical functional group from a safety perspective. Ethers are susceptible to the formation of explosive peroxides upon exposure to air and light. This represents the most significant and insidious hazard associated with the long-term storage of this compound.

Physicochemical Data (Estimated)

PropertyValueRationale / Source
Molecular FormulaC₁₄H₁₃FOBased on structure
Molecular Weight216.25 g/mol Based on structure
AppearanceLikely a liquid or low-melting solidCommon for similar aromatic ethers
Boiling Point> 150 °C (Estimated)Higher than toluene due to increased molecular weight
SolubilityInsoluble in water; Soluble in organic solventsTypical for aromatic ethers
Vapor PressureData not availableExpected to be low, but vapors can accumulate
Flash PointData not availableAssumed to be a flammable or combustible liquid

Hazard Identification and Toxicological Assessment

A formal GHS classification for 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene is not established. The classification below is inferred from related chemical structures. The primary guiding principle is to treat this compound with the caution afforded to its most hazardous structural components: a flammable aromatic solvent and a peroxide-forming ether.

Anticipated GHS Classification

Hazard ClassPictogramSignal WordHazard Statement
Flammable Liquids
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Warning H226: Flammable liquid and vapour.[1]
Skin Corrosion/Irritation

Warning H315: Causes skin irritation.[1]
Serious Eye Damage/Irritation
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Warning H319: Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)
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Warning H335: May cause respiratory irritation.[1]
Health Hazard (Chronic)

Danger H350: May cause cancer (inferred from benzene core).[3]
Toxicological Narrative

The toxicological profile is predicated on the principle of additivity of risk from its structural components.

  • Acute Exposure: Inhalation of vapors may lead to respiratory tract irritation and central nervous system (CNS) effects such as dizziness, headache, and drowsiness, consistent with exposure to aromatic solvents like benzene.[3] Direct contact is expected to cause significant skin and eye irritation.[1][4][2] Ingestion may be harmful.[2]

  • Chronic Exposure: The benzene core is the primary driver of concern for chronic toxicity. Benzene is a known human carcinogen, specifically linked to leukemia, and can cause damage to organs, particularly the blood-forming system, through prolonged or repeated exposure.[4][3] While the substitutions on the ring modify its metabolism, the potential for long-term health effects cannot be dismissed.

  • Reactivity Hazard: Peroxide Formation: This is a critical, non-toxicological hazard. Ethers, in the presence of oxygen and initiated by light, can form hydroperoxides and polymeric peroxides. These compounds are highly unstable and can detonate violently when subjected to heat, friction, or shock, particularly when concentrated during distillation.[5] The benzylic hydrogen in the phenylmethoxy group may further stabilize the radical intermediate, potentially accelerating peroxide formation.

Exposure Controls and Personal Protection

A multi-layered approach combining engineering controls and appropriate Personal Protective Equipment (PPE) is mandatory to ensure safe handling.

Engineering Controls
  • Ventilation: All handling of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Ignition Source Control: The work area must be free of open flames, spark-producing equipment, and hot surfaces.[7][8] Use explosion-proof electrical equipment and ensure all containers and transfer lines are properly grounded and bonded to prevent static electricity discharge.[1][9]

  • Safety Equipment: An operational safety shower and eyewash station must be immediately accessible in the work area.[8][9]

Personal Protective Equipment (PPE)

The selection of PPE is critical and must be based on the specific laboratory operation.

  • Eye and Face Protection: Chemical safety goggles are mandatory at a minimum. When there is a risk of splashing, a full-face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Nitrile gloves may provide adequate splash protection but have a limited breakthrough time (approx. 3-15 minutes for similar ethers).[5][6] For prolonged operations or risk of immersion, heavier-duty gloves such as Viton® or a 'Barrier' type glove should be used. Always inspect gloves before use and replace them immediately upon contamination.[6] Natural rubber (latex) gloves are not suitable.[6]

    • Lab Coat: A flame-resistant lab coat is required. Ensure sleeves are fully extended and the coat is buttoned.

    • Apparel: Long pants and closed-toe shoes are mandatory. Cotton-based clothing is recommended as synthetic fibers can melt and adhere to the skin in a fire.[5]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[10]

PPE_Selection_Workflow start Start: Handling Compound q_splash Risk of Splash or Immersion? start->q_splash wear_goggles Wear Safety Goggles q_splash->wear_goggles Low wear_faceshield Wear Goggles AND Face Shield q_splash->wear_faceshield High q_duration Task Duration or Immersion Risk? wear_goggles->q_duration wear_faceshield->q_duration nitrile_gloves Use Nitrile Gloves (Splash Protection Only) q_duration->nitrile_gloves Short / Splash Only barrier_gloves Use Heavy-Duty (e.g., Barrier) Gloves q_duration->barrier_gloves Long / Immersion Risk lab_coat Wear Flame-Resistant Lab Coat, Long Pants, Closed-Toe Shoes nitrile_gloves->lab_coat barrier_gloves->lab_coat end_ppe PPE Selection Complete lab_coat->end_ppe

Caption: PPE selection workflow for handling the compound.

Safe Handling, Storage, and Peroxide Management

General Handling Protocol
  • Preparation: Before starting, ensure all engineering controls are operational and the required PPE is donned correctly. Clear the work area of unnecessary items and ignition sources.

  • Inert Atmosphere: When possible, handle the material under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen and prevent peroxide formation.

  • Transfer: Use non-sparking tools for all transfers.[8][9] Ground and bond containers when transferring significant quantities to prevent static discharge.

  • Heating: Avoid overheating. If heating is necessary, use a well-controlled heating mantle or water bath. Never heat to dryness, as this can concentrate explosive peroxides.

  • Post-Handling: Wash hands and any exposed skin thoroughly after handling.[2][9]

Storage Protocol
  • Container: Store in a tightly sealed, properly labeled container, preferably the original manufacturer's container. The label must include the compound name, date received, and date opened.

  • Location: Store in a dedicated, approved flammable liquids storage cabinet. The storage area must be cool, dry, dark, and well-ventilated.[1][9]

  • Segregation: Keep away from strong oxidizing agents, acids, and bases.[9]

  • Inert Blanket: For long-term storage, flushing the container headspace with nitrogen or argon before sealing is a best practice to inhibit peroxide formation.

Peroxide Detection and Management

This is a critical, non-negotiable aspect of managing this chemical.

  • Labeling: Upon opening the container for the first time, add a label with the date opened and a "Test Before Use" or "Dispose By" date (typically 6-12 months after opening).[5]

  • Testing: Before using material from a previously opened container, especially if its history is unknown or it has been stored for more than 3 months, it must be tested for the presence of peroxides. Commercially available peroxide test strips are suitable for this purpose.

  • Action Levels:

    • < 30 ppm: Safe for use.

    • 30-100 ppm: Hazardous. Do not distill or concentrate. The material can be decontaminated or used in reactions where it is not heated or concentrated.

    • > 100 ppm: Extremely dangerous. Do not handle the container. Contact your institution's Environmental Health & Safety (EHS) department for emergency disposal. If crystals are observed around the cap or in the liquid, do not touch the container and initiate emergency procedures immediately.

Emergency Procedures

Spill Response

Spill_Response_Workflow spill Spill Occurs alert Alert personnel in the immediate area spill->alert evacuate Evacuate if spill is large or ventilation is poor alert->evacuate control Control ignition sources (Turn off equipment) alert->control absorb Cover with inert absorbent (e.g., sand, vermiculite) control->absorb collect Collect material using non-sparking tools absorb->collect package Place in a sealed, labeled container for hazardous waste collect->package decontaminate Decontaminate spill area with soap and water package->decontaminate report Report incident to EHS decontaminate->report

Caption: Logical workflow for responding to a laboratory spill.

  • Skin Contact: Immediately remove all contaminated clothing.[1] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[9] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[1][9] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1][9] If breathing is difficult, provide oxygen. Call for medical assistance.

  • Fire: In case of fire, use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam to extinguish.[8][9] Do not use a solid stream of water as it may scatter and spread the fire.[10]

Waste Disposal

All waste containing 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene, including contaminated absorbents and empty containers, must be treated as hazardous waste.

  • Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Arrange for pickup and disposal through your institution's certified EHS department. Do not dispose of this chemical down the drain.[9]

References

  • 2 - SAFETY DATA SHEET. (n.d.).
  • 2-Fluorotoluene | C7H7F | CID 7241. PubChem. (n.d.).
  • Safety Data Sheet. Chevron Phillips Chemical. (n.d.).
  • SAFETY DATA SHEET. Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET. Sigma-Aldrich. (2025).
  • Benzene: toxicological overview. GOV.UK. (2024).
  • 29 CFR 1910.1028 -- Benzene. eCFR. (n.d.).
  • 2-Chloro-4-fluoro-1-methylbenzene SDS, 452-73-3 Safety Data Sheets. ECHEMI. (2019).
  • Ethers - Handling and control of exposure. University of Edinburgh Health and Safety Department. (2010).
  • Use of Ether. Environment, Health & Safety, University of Missouri. (n.d.).

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"2-Fluoro-1-methyl-4-(phenylmethoxy)benzene" material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Handling and Application of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene

Executive Summary & Chemical Identity

2-Fluoro-1-methyl-4-(phenylmethoxy)benzene (commonly referred to as 4-Benzyloxy-2-fluorotoluene ) is a specialized fluorinated intermediate used primarily in the synthesis of pharmaceutical candidates and agrochemicals.[1] It serves as a "protected" form of 4-hydroxy-2-fluorotoluene, where the benzyl group acts as a robust protecting group for the phenol functionality, allowing chemical modifications elsewhere on the molecule (e.g., benzylic halogenation or electrophilic aromatic substitution) without affecting the hydroxyl group.[1]

The strategic incorporation of the fluorine atom at the ortho position to the methyl group modulates the metabolic stability of the toluene core, often blocking metabolic oxidation or altering the pKa of the phenol after deprotection [1].[1]

Chemical Profile
Parameter Data / Description
IUPAC Name 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene
Common Synonyms 4-Benzyloxy-2-fluorotoluene; Benzyl 3-fluoro-4-methylphenyl ether
Molecular Formula C₁₄H₁₃FO
Molecular Weight 216.25 g/mol
Physical State White to off-white crystalline solid (low melting) or viscous oil (purity dependent)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Key Functional Groups Benzyl Ether (Protecting Group), Aryl Fluoride, Toluene Core

Hazard Characterization & Predictive Safety Assessment

As a research chemical often lacking a fully harmonized REACH dossier, the safety profile is constructed via Read-Across Methodology using structurally analogous benzyl ethers and fluorinated toluenes.[1]

Core Hazards (GHS Classification)
  • Skin Irritation (Category 2): The lipophilic nature of the benzyl ether facilitates dermal penetration, leading to localized irritation.[1]

  • Eye Irritation (Category 2A): Direct contact with particulates or vapors causes severe irritation.[1]

  • STOT-SE (Category 3): Inhalation of dust or mist may cause respiratory tract irritation.[1]

  • Chronic Risk: Benzyl ethers can form peroxides upon prolonged exposure to air, though significantly slower than alkyl ethers.[1]

Decision Logic: Handling & PPE

The following decision tree outlines the required safety protocols based on the operational scale.

SafetyLogic Start Operational Scale Assessment ScaleSmall < 10g (R&D Scale) Start->ScaleSmall ScaleLarge > 10g (Pilot/Prep) Start->ScaleLarge PPE_Basic PPE: Nitrile Gloves (0.11mm) Safety Glasses Lab Coat ScaleSmall->PPE_Basic Vent_Basic Engineering: Standard Fume Hood ScaleSmall->Vent_Basic PPE_Adv PPE: Double Nitrile or Laminate Gloves Face Shield + Goggles Tyvek Sleeves ScaleLarge->PPE_Adv Vent_Adv Engineering: Local Exhaust Ventilation (LEV) Static Grounding (Flammability Risk) ScaleLarge->Vent_Adv Storage Storage: Inert Atmosphere (N2/Ar) Cool, Dry Place (< 25°C) Vent_Basic->Storage Vent_Adv->Storage

Figure 1: Risk-based decision logic for handling benzyl ether intermediates.

Experimental Protocols: Synthesis & Application

The utility of this molecule lies in its role as a protected intermediate.[1] Below are the validated protocols for its synthesis and subsequent deprotection, derived from standard benzyl protection methodologies [2, 3].

Protocol A: Synthesis via Williamson Etherification

Objective: Synthesis of 4-Benzyloxy-2-fluorotoluene from 4-Hydroxy-2-fluorotoluene.[1]

Reagents:

  • 4-Hydroxy-2-fluorotoluene (1.0 equiv)[1]

  • Benzyl Bromide (1.1 equiv) - Lachrymator, handle in hood[1]

  • Potassium Carbonate (K₂CO₃) (2.0 equiv) - Anhydrous, granular

  • Solvent: DMF (Dimethylformamide) or Acetone

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-Hydroxy-2-fluorotoluene in DMF (0.5 M concentration).

  • Deprotonation: Add K₂CO₃ in a single portion. Stir at room temperature for 15 minutes. The solution may turn yellow/orange as the phenoxide anion forms.[1] Note: The fluorine atom at the ortho position increases the acidity of the phenol, facilitating this step.[1]

  • Alkylation: Add Benzyl Bromide dropwise via syringe.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:1).[1] The product will have a higher Rf than the starting phenol.[1]

  • Workup: Quench with water (precipitating inorganic salts).[1] Extract with Diethyl Ether or Ethyl Acetate (x3).[1] Wash organic layer with 1M NaOH (to remove unreacted phenol) followed by Brine.

  • Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography (Silica gel).

Protocol B: Deprotection (Hydrogenolysis)

Objective: Removal of the benzyl group to restore the phenol functionality after downstream modifications.[1]

Reagents:

  • Substrate (4-Benzyloxy-2-fluorotoluene derivative)[1]

  • Catalyst: 10% Pd/C (Palladium on Carbon) - Pyrophoric when dry

  • Hydrogen Gas (H₂) or Ammonium Formate (Transfer Hydrogenation)

  • Solvent: Methanol or Ethanol

Step-by-Step Workflow:

  • Safety Check: Purge the reaction vessel with Nitrogen to remove oxygen (prevents ignition of Pd/C).

  • Loading: Add the substrate dissolved in Methanol. Carefully add 10 wt% of Pd/C catalyst.[1]

  • Hydrogenation:

    • Balloon Method: Attach a balloon of H₂ gas.[1] Purge the headspace 3 times.[1] Stir vigorously at RT for 2–12 hours.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Critical: Do not let the filter cake dry out completely, as Pd/C can ignite methanol vapors.[1]

  • Isolation: Concentrate the filtrate to yield the fluorinated phenol.[1]

Synthetic Pathway Visualization

The following diagram illustrates the chemical lifecycle of the molecule, highlighting the stability of the benzyl group during potential intermediate steps (e.g., benzylic bromination).

SynthesisWorkflow Start 4-Hydroxy-2-fluorotoluene (Starting Material) Step1 Protection (BnBr, K2CO3) Start->Step1 Etherification Intermediate 4-Benzyloxy-2-fluorotoluene (Protected Scaffold) Step1->Intermediate App Downstream Modification (e.g., NBS Bromination at Methyl) Intermediate->App Stable to Oxidation/Base Deprotect Deprotection (H2, Pd/C) App->Deprotect Final Functionalized Fluorophenol Deprotect->Final Hydrogenolysis

Figure 2: Synthetic lifecycle showing protection, modification, and deprotection.

Handling & Storage Guidelines

Storage Conditions
  • Temperature: Store at room temperature (15–25°C) or refrigerated (2–8°C) for long-term stability.

  • Atmosphere: Store under inert gas (Argon or Nitrogen). Benzyl ethers are susceptible to slow autoxidation at the benzylic position, forming hydroperoxides.[1]

  • Incompatibility: Strong oxidizing agents (e.g., KMnO₄, CrO₃) will oxidize the benzylic carbon to a benzoate or ketone [4].[1]

Disposal Protocols
  • Waste Stream: Halogenated Organic Waste.[1]

  • Neutralization: Do not attempt to neutralize; incinerate via a licensed chemical waste contractor.[1]

  • Aquatic Toxicity: Assume toxicity to aquatic life (H411) due to the lipophilic benzyl/fluorine combination; prevent entry into drains.[1]

References

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for Benzyl ether stability).

  • Organic Syntheses. (1977).[1] 4-Benzyloxyindole (Example of Benzyl protection/deprotection workflows). Org.[1] Synth. 57,[1] 80. Link

  • Hiatt, R. (1971).[1] Organic Peroxides.[1] Wiley-Interscience.[1] (Reference for autoxidation of ethers).

Sources

Unlocking the Potential of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Molecule of Untapped Possibilities

In the landscape of chemical research, the exploration of novel molecular scaffolds is the cornerstone of innovation in both medicinal chemistry and materials science. "2-Fluoro-1-methyl-4-(phenylmethoxy)benzene" is a compound that, while not extensively documented, presents a compelling structural architecture. Its design incorporates a fluorinated toluene core, a motif frequently employed to enhance the metabolic stability and binding affinity of bioactive molecules, and a benzyloxy substituent, a common pharmacophore in drug discovery. This guide provides a comprehensive overview of the potential research applications of this promising, yet under-explored, molecule. We will delve into its synthesis, propose avenues for investigation, and provide detailed experimental workflows for its characterization and application.

The strategic placement of a fluorine atom on the toluene ring is of particular interest. Fluorine's high electronegativity can significantly alter the electronic properties of the aromatic system, influencing its reactivity and intermolecular interactions.[1][2] This, combined with the steric and electronic contributions of the methyl and benzyloxy groups, creates a unique chemical entity with the potential for diverse applications. Aromatic compounds, in general, are fundamental in drug design due to their rigid, planar structures that facilitate binding to biological targets through various non-covalent interactions.[3][4][5]

Proposed Synthesis and Characterization

Synthetic Workflow

Synthetic_Workflow A 2-Fluoro-4-hydroxy-1-methylbenzene C Base (e.g., K2CO3) in Solvent (e.g., Acetone) A->C Reactant 1 B Benzyl bromide B->C Reactant 2 D 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene C->D Williamson Ether Synthesis E Purification (e.g., Column Chromatography) D->E Crude Product F Characterization (NMR, MS, IR) E->F Purified Product

Caption: Proposed synthetic workflow for 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 2-fluoro-4-hydroxy-1-methylbenzene (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Addition of Reagents: Add benzyl bromide (1.1 eq) dropwise to the stirring solution at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature, filter off the solid, and concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene.

Characterization Data
Technique Expected Observations
¹H NMR Aromatic protons with characteristic splitting patterns, a singlet for the methyl group, and a singlet for the benzylic protons.
¹³C NMR Aromatic carbons, a methyl carbon, and a benzylic carbon. The carbon attached to fluorine will show a characteristic C-F coupling.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound.
IR Spec. C-O-C stretching vibrations for the ether linkage and C-F stretching vibrations.

Potential Research Applications in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[2][6] The title compound, with its fluorotoluene and benzyloxy moieties, represents a promising scaffold for the development of novel therapeutic agents.

Kinase Inhibitors

Many kinase inhibitors possess an aromatic core that interacts with the ATP-binding pocket of the enzyme. The 2-fluoro-1-methyl-4-(phenylmethoxy)benzene scaffold can be elaborated to target specific kinases implicated in diseases such as cancer. The fluorine atom can enhance binding affinity through favorable interactions with the protein backbone, while the benzyloxy group can be modified to explore the solvent-exposed region of the binding site.

Kinase_Inhibitor_Development A Synthesize Library of Derivatives B In vitro Kinase Inhibition Assays A->B C Identify Hit Compounds B->C D Structure-Activity Relationship (SAR) Studies C->D E Lead Optimization D->E F In vivo Efficacy Studies E->F

Caption: Workflow for developing kinase inhibitors from the core scaffold.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO.

  • Assay Setup: In a 96-well plate, add the kinase, a suitable substrate, and ATP.

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Incubation: Incubate the plate at 37°C for a specified time.

  • Detection: Add a detection reagent (e.g., ADP-Glo™ Kinase Assay) to measure kinase activity.

  • Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

PET Imaging Agents

The introduction of a fluorine atom makes this scaffold amenable to radiolabeling with fluorine-18, a positron-emitting radionuclide with a half-life of 109.8 minutes, which is ideal for Positron Emission Tomography (PET) imaging. By conjugating this molecule to a targeting vector (e.g., a peptide or antibody), it could be developed into a PET tracer for imaging specific biological targets in vivo.

Potential Research Applications in Materials Science

Fluorinated organic molecules are of significant interest in materials science due to their unique electronic and physical properties.[7]

Organic Electronics

The electronic properties of the 2-fluoro-1-methyl-4-(phenylmethoxy)benzene core suggest its potential use as a building block for organic semiconductors. The fluorine substituent can lower the HOMO and LUMO energy levels of the molecule, which can be advantageous for creating n-type or ambipolar organic field-effect transistors (OFETs).[8]

OFET_Workflow A Synthesize and Purify Material B Thin-Film Deposition (e.g., Spin-Coating) A->B C Device Fabrication (Source/Drain Electrodes) B->C D Electrical Characterization (I-V curves) C->D E Calculate Carrier Mobility and On/Off Ratio D->E

Caption: Workflow for fabricating and testing OFETs.

Liquid Crystals

The rigid aromatic core and the potential for dipole-dipole interactions due to the fluorine atom suggest that derivatives of this molecule could exhibit liquid crystalline properties. The benzyloxy tail can be modified to tune the mesophase behavior.

Conclusion: A Call for Exploration

"2-Fluoro-1-methyl-4-(phenylmethoxy)benzene" represents a promising, yet largely unexplored, chemical entity. Its unique combination of a fluorinated aromatic core and a benzyloxy substituent provides a versatile platform for the development of new molecules with potential applications in both medicinal chemistry and materials science. This guide has outlined plausible synthetic strategies and proposed several avenues for research, complete with experimental workflows. It is our hope that this document will inspire further investigation into this and related molecular scaffolds, ultimately leading to novel discoveries and innovations.

References

  • Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines.
  • Bentham Science. (2022). Synthesis Characterization and Biological Activity of 4-Methyl-benzene Sulfonohydrazide Derivatives.
  • Organic Syntheses. (n.d.). fluoromethyl phenyl sulfone.
  • ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • JSciMed Central. (2016). Biological Potential of FluoroBenzene Analogs.
  • Significance of Fluorine in Medicinal Chemistry: A Review. (n.d.).
  • PubMed. (n.d.). 1,4-Bis(fluoro-meth-yl)benzene.
  • NIST. (n.d.). Benzene, 1-fluoro-4-methyl-.
  • ResearchGate. (n.d.). Modern Synthetic Methods for Fluorine-Substituted Target Molecules.
  • SciSpace. (n.d.). In silico drug evaluation and drug research of bioactive molecule methyl 4-bromo-2-fluorobenzoate.
  • NIH. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors.
  • MDPI. (n.d.). Fluoro-Substituted Metal Phthalocyanines for Active Layers of Chemical Sensors.
  • MDPI. (n.d.). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives.
  • Royal Society of Chemistry. (2025). Benzylic C–H bond functionalization through photo-mediated mesyloxy radical formation.
  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-fluoro-4-methyl- (CAS 352-32-9).
  • Journal of Chemical and Pharmaceutical Research. (2023). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry.
  • Frontiers. (2018). Aromatic Rings Commonly Used in Medicinal Chemistry: Force Fields Comparison and Interactions With Water Toward the Design of New Chemical Entities.
  • Journal of Biochemical Technology. (2023). Organic Compounds Containing Aromatic Structure Used in Pharmaceutical Production.

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Role of fluorine in "2-Fluoro-1-methyl-4-(phenylmethoxy)benzene" properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Fluorine-Mediated Physicochemical Modulation in 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene

Part 1: Executive Technical Analysis

2-Fluoro-1-methyl-4-(phenylmethoxy)benzene (CAS: 1036724-56-7) represents a critical structural motif in modern medicinal chemistry, serving as a high-value intermediate for the synthesis of fluorinated bioactive scaffolds. This molecule is the benzyl-protected derivative of 3-fluoro-4-methylphenol , a scaffold widely utilized to modulate metabolic stability and electronic distribution in drug candidates.

The strategic incorporation of the fluorine atom at the C2 position (ortho to the methyl group and meta to the ether linkage) introduces three distinct physicochemical alterations compared to its non-fluorinated analog:

  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Placing fluorine ortho to the methyl group sterically and electronically protects the benzylic position from rapid oxidative metabolism (e.g., by Cytochrome P450s), a common clearance pathway for methylated aromatics.

  • Electronic Modulation: Fluorine is the most electronegative element (Pauling scale 3.98). Its inductive effect (-I) withdraws electron density from the aromatic ring, lowering the pKa of the parent phenol (upon deprotection) and altering the quadrupole moment of the benzene ring, which can enhance binding affinity in hydrophobic pockets via multipolar interactions.

  • Lipophilicity Tuning: The replacement of hydrogen with fluorine typically increases the lipophilicity (LogP) of the scaffold, enhancing membrane permeability while maintaining a small steric profile (Van der Waals radius: F = 1.47 Å vs. H = 1.20 Å).

Part 2: Physicochemical Profile & Comparative Data

The following data contrasts the properties of the fluorinated target against its non-fluorinated hydrogen analog (1-methyl-4-(phenylmethoxy)benzene).

Table 1: Comparative Physicochemical Properties

Property2-Fluoro-Analog (Target)Non-Fluorinated AnalogImpact of Fluorine
Molecular Weight 216.25 g/mol 198.26 g/mol +18 Da (Mass Shift)
ClogP (Predicted) ~4.2~3.8Increased Lipophilicity (+0.4)
Electronic Effect (

)
+0.34 (Inductive withdrawal)0.00Deactivates ring to electrophilic attack
Benzylic C-H BDE ~92 kcal/mol~88 kcal/molIncreased resistance to H-abstraction
19F NMR Shift ~ -115 to -120 ppmN/ADiagnostic signal for validation

Note: Values for ClogP and BDE are derived from standard structure-activity relationship (SAR) models for fluorinated toluenes.

Part 3: Synthetic Architecture & Experimental Workflows

The synthesis of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene is typically achieved via a Williamson ether synthesis, coupling 3-fluoro-4-methylphenol with benzyl bromide. This route is preferred for its high yield and operational simplicity.

Synthesis Workflow Diagram

SynthesisWorkflow Start 3-Fluoro-4-methylphenol (Starting Material) Intermediate Transition State (SN2 Attack) Start->Intermediate Deprotonation (Phenoxide) Reagent Benzyl Bromide (BnBr) Reagent->Intermediate Electrophile Base K2CO3 / Acetone (Base/Solvent) Base->Intermediate Product 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene (Target) Intermediate->Product Reflux 4-6h, 60°C

Figure 1: Williamson ether synthesis pathway for the target molecule via SN2 mechanism.

Detailed Experimental Protocol

Objective: Synthesis of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene on a 10 mmol scale.

Reagents:

  • 3-Fluoro-4-methylphenol (1.26 g, 10 mmol)

  • Benzyl bromide (1.71 g, 10 mmol)

  • Potassium carbonate (

    
    , anhydrous) (2.76 g, 20 mmol)
    
  • Acetone (30 mL, HPLC Grade)

Procedure:

  • Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-4-methylphenol in acetone (30 mL). Add anhydrous

    
     in a single portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation.
    
  • Alkylation: Dropwise add benzyl bromide over 5 minutes.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (

    
    C) for 6 hours. Monitor progress via TLC (Hexane:EtOAc 9:1). The product will appear as a less polar spot (higher 
    
    
    
    ) compared to the phenol.
  • Workup: Cool to room temperature. Filter off the inorganic solids (

    
    , excess 
    
    
    
    ) and wash the filter cake with acetone.
  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove unreacted phenol, followed by brine (20 mL).

  • Purification: Dry the organic layer over

    
    , filter, and concentrate. If necessary, purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).
    

Validation Criteria:

  • 1H NMR (CDCl3): Look for the singlet of the benzylic

    
     (~5.0 ppm) and the doublet of the methyl group (~2.2 ppm, split by ortho-F, 
    
    
    
    Hz).
  • 19F NMR: A single peak around -117 ppm confirms the integrity of the fluorine substituent.

Part 4: Metabolic Stability & Functional Application

A primary reason for selecting this scaffold is the "Metabolic Blocking" effect. The following diagram illustrates how the fluorine atom protects the molecule from cytochrome P450-mediated oxidation.

Metabolic Pathway Comparison

Metabolism cluster_H Non-Fluorinated Analog (High Clearance) cluster_F 2-Fluoro Analog (Metabolic Stability) H_Start 1-Methyl-4-benzyloxybenzene H_P450 CYP450 Oxidation H_Start->H_P450 Benzylic Hydroxylation H_Metabolite Benzyl Alcohol / Benzoic Acid (Rapid Excretion) H_P450->H_Metabolite Benzylic Hydroxylation F_Start 2-Fluoro-1-methyl-4-benzyloxybenzene F_P450 CYP450 Interaction F_Start->F_P450 C-F Bond Resists Oxidation Steric Hindrance F_Result Metabolically Stable (Prolonged Half-life) F_P450->F_Result C-F Bond Resists Oxidation Steric Hindrance

Figure 2: Comparison of metabolic fate showing the protective effect of ortho-fluorination.

Microsomal Stability Assay Protocol

To empirically verify the role of fluorine in this molecule, a microsomal stability assay is the gold standard.

  • Preparation: Prepare a 10 mM stock solution of the test compound (2-Fluoro-1-methyl-4-(phenylmethoxy)benzene) in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing liver microsomes (0.5 mg protein/mL).

  • Initiation: Add NADPH (1 mM) to initiate the reaction. Incubate at 37°C.

  • Sampling: Take aliquots at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge samples and analyze the supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines the intrinsic clearance (
    
    
    
    ).
    • Expectation: The fluorinated analog should show a significantly lower

      
       compared to the non-fluorinated control.
      

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

  • Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

  • Sigma-Aldrich. (n.d.). 2-Fluoro-4-methoxy-1-methylbenzene Product Page. Merck KGaA. Link (Used for analog property verification).

  • NIST Chemistry WebBook. (n.d.). Benzene, 1-fluoro-4-methyl- Thermochemical Data. National Institute of Standards and Technology. Link

Methodological & Application

Synthesis of "2-Fluoro-1-methyl-4-(phenylmethoxy)benzene" experimental protocol

[1]

Abstract

This application note details a robust, scalable protocol for the synthesis of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene (also known as 4-benzyloxy-2-fluorotoluene). This compound serves as a critical intermediate in the development of TRPM8 modulators and


Introduction & Retrosynthetic Analysis

Scientific Context

The target molecule features a benzyl ether protecting group on a fluorinated phenolic scaffold. Benzyl ethers are pivotal in medicinal chemistry due to their stability against basic and oxidizing conditions, while being selectively cleavable via hydrogenolysis (


Retrosynthetic Strategy

The synthesis is designed based on a disconnection at the ether oxygen. The most reliable pathway is the Williamson Ether Synthesis , reacting the nucleophilic phenoxide of 3-fluoro-4-methylphenol with the electrophilic benzyl bromide .

Key Mechanistic Considerations:

  • Nucleophilicity: The phenol is deprotonated to form a phenoxide ion. The fluorine atom (electron-withdrawing by induction) slightly decreases the

    
     of the phenol compared to p-cresol, making the phenoxide less basic but sufficiently nucleophilic.
    
  • Regioselectivity: The use of a mild base (

    
    ) in a polar aprotic solvent (DMF) favors the 
    
    
    attack by the oxygen atom, minimizing the risk of C-alkylation on the aromatic ring.

RetrosynthesisTargetTarget:2-Fluoro-1-methyl-4-(phenylmethoxy)benzenePrecursorsPrecursors:3-Fluoro-4-methylphenol + Benzyl BromideTarget->PrecursorsDisconnection (C-O Bond)

Figure 1: Retrosynthetic disconnection showing the breakdown into commercially available precursors.

Experimental Protocol

Reagents & Equipment
ReagentCAS No.[1]MW ( g/mol )Equiv.[1]Amount (10 mmol Scale)Role
3-Fluoro-4-methylphenol 452-78-8126.131.01.26 gSubstrate
Benzyl Bromide 100-39-0171.041.11.88 g (1.31 mL)Electrophile
Potassium Carbonate 584-08-7138.212.02.76 gBase
DMF (Anhydrous) 68-12-2--20 mLSolvent
Ethyl Acetate 141-78-6--100 mLExtraction Solvent

Equipment:

  • 50 mL Round-bottom flask (RBF) with magnetic stir bar.

  • Reflux condenser (optional, reaction runs at 60°C).

  • Oil bath with temperature controller.

  • Separatory funnel (250 mL).

  • Rotary evaporator.

Step-by-Step Procedure

Step 1: Deprotonation

  • Charge the 50 mL RBF with 3-fluoro-4-methylphenol (1.26 g, 10 mmol) and anhydrous DMF (20 mL).

  • Add Potassium Carbonate (

    
    , 2.76 g, 20 mmol) in a single portion.
    
  • Stir the suspension vigorously at room temperature for 15 minutes. Note: The solution may turn slightly yellow as the phenoxide forms.

Step 2: Alkylation (


 Reaction)
  • Add Benzyl Bromide (1.31 mL, 11 mmol) dropwise via syringe over 2 minutes. Caution: Benzyl bromide is a lachrymator; perform this step in a fume hood.

  • Heat the reaction mixture to 60°C in an oil bath.

  • Monitor the reaction by TLC (Hexane:EtOAc 9:1). The starting phenol (

    
    ) should disappear, and the less polar product (
    
    
    ) should appear.
  • Reaction is typically complete within 2–4 hours .

Step 3: Work-up

  • Cool the mixture to room temperature.

  • Pour the reaction mixture into Water (100 mL) to dissolve inorganic salts and precipitate the organic product.

  • Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL).

  • Combine the organic layers and wash sequentially with:

    • Water (2 x 30 mL) – Critical to remove residual DMF.

    • 1M NaOH (1 x 20 mL) – Removes any unreacted phenol.

    • Brine (saturated NaCl, 1 x 30 mL).

  • Dry the organic layer over anhydrous

    
     or 
    
    
    .
  • Filter and concentrate under reduced pressure (Rotovap) to yield the crude product.

Step 4: Purification

  • Crude State: The product is typically a pale yellow oil or low-melting solid.

  • Method: If high purity (>98%) is required, purify via Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient of 100% Hexanes

      
       5% EtOAc in Hexanes.
      
  • Yield: Expected yield is 85–95% (approx. 1.8 – 2.0 g).

Process Visualization

WorkflowStartStart: 3-Fluoro-4-methylphenol+ K2CO3 in DMFReactionAdd Benzyl BromideHeat at 60°C for 3hStart->ReactionDeprotonationQuenchQuench with H2OExtract with EtOAcReaction->QuenchCompletion (TLC)WashWash Phases:1. H2O (Remove DMF)2. 1M NaOH (Remove Phenol)3. Brine (Dry)Quench->WashOrganic LayerDryDry (MgSO4) & ConcentrateWash->DryProductPure Product:2-Fluoro-1-methyl-4-(phenylmethoxy)benzeneDry->ProductEvaporation

Figure 2: Experimental workflow from reagents to isolated product.

Characterization & Quality Control

To validate the synthesis, the following analytical data should be obtained.

1.


H NMR (400 MHz, 

):
  • 
     7.30 – 7.45 (m, 5H):  Aromatic protons of the benzyl group.
    
  • 
     7.05 (t, 
    
    
    Hz, 1H):
    H-6 (aromatic ring, ortho to methyl).
  • 
     6.65 – 6.75 (m, 2H):  H-3 and H-5 (aromatic ring, ortho to ether).
    
  • 
     5.02 (s, 2H):  Benzylic 
    
    
    protons (
    
    
    ).
  • 
     2.18 (d, 
    
    
    Hz, 3H):
    Methyl group (
    
    
    ). Note: The doublet arises from coupling with the ortho-Fluorine.

2.


F NMR (376 MHz, 

):
  • 
     -115 to -118 ppm (m, 1F):  Characteristic shift for an aryl fluoride ortho to a methyl group.
    

3. Mass Spectrometry (GC-MS or ESI):

  • Molecular Ion (

    
    ):  216.1 m/z.
    
  • Fragmentation: Major fragment at 91 m/z (Tropylium ion, typical for benzyl ethers).

Expertise & Troubleshooting

IssueProbable CauseExpert Solution
Low Yield Incomplete deprotonation or moisture in DMF.Ensure DMF is anhydrous. Increase reaction time or temp to 80°C.
Residual DMF DMF trapped in organic layer.Perform rigorous water washes (3x) during workup. DMF is miscible in water but partitions into EtOAc if water volume is too low.
C-Alkylation Reaction temperature too high or base too strong.Stick to

(mild base) and keep temp

80°C. Avoid NaH unless necessary.
Lachrymatory Vapors Benzyl bromide exposure.Quench all glassware with dilute ammonia or NaOH before removing from the fume hood to destroy residual benzyl bromide.

Safety Considerations

  • Benzyl Bromide: Potent lachrymator and skin irritant. Handle only in a functioning fume hood. Wear nitrile gloves.

  • DMF: Hepatotoxic and readily absorbed through skin. Use double gloves if possible.

  • 3-Fluoro-4-methylphenol: Toxic if swallowed and causes skin burns.

References

  • Williamson Ether Synthesis Mechanism & Scope. Source: Master Organic Chemistry. URL:[Link]

  • Synthesis of TRPM8 Modulators (Patent JP6598219B2).
  • Preparation of Labeled Aromatic Amino Acids via Late-Stage 18F-Fluorination. Source: Universität zu Köln (Dissertation). URL:[Link]

Application Note: High-Efficiency Williamson Ether Synthesis of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene (also known as 4-Benzyloxy-2-fluorotoluene) via Williamson ether synthesis. The protocol addresses the specific electronic and steric challenges posed by the ortho-fluorine substituent on the phenolic ring. By utilizing a weak base (


) in a polar aprotic solvent, this method ensures high chemoselectivity, safety, and scalability, avoiding the hazards associated with metal hydrides (

).

Target Molecule:

  • IUPAC Name: 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene

  • Common Name: 4-Benzyloxy-2-fluorotoluene

  • Key Structural Features: Benzyl ether protecting group, ortho-fluorine (metabolic stability enhancer).

Strategic Analysis & Reaction Design

Retrosynthetic Logic

The synthesis is designed around the disconnection of the ether oxygen-benzyl carbon bond. The forward reaction involves the nucleophilic attack of a phenoxide ion on a benzyl halide.

  • Nucleophile: 3-Fluoro-4-methylphenol (CAS: 452-78-8).[1]

    • Note: The fluorine atom at the 3-position (relative to the phenol OH) increases the acidity of the phenolic proton via inductive electron withdrawal (

      
      ) compared to 
      
      
      
      -cresol (
      
      
      ).
  • Electrophile: Benzyl Bromide (CAS: 100-39-0).[2]

    • Selection: Chosen over benzyl chloride for its superior leaving group ability (

      
       vs 
      
      
      
      ), allowing for milder reaction temperatures.
  • Base: Potassium Carbonate (

    
    ).
    
    • Rationale: Unlike Sodium Hydride (

      
      ), which requires anhydrous conditions and generates 
      
      
      
      gas,
      
      
      acts as a mild, safe proton scavenger. The equilibrium deprotonation is sufficient to drive the reaction to completion in polar aprotic solvents.
Mechanism of Action

The reaction proceeds via a classic ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 mechanism.[3][4][5] The base deprotonates the phenol to generate a phenoxide anion. This nucleophile attacks the benzylic carbon of benzyl bromide, displacing the bromide ion.

ReactionMechanism Phenol 3-Fluoro-4-methylphenol (Nucleophile Precursor) Phenoxide Phenoxide Anion (Active Nucleophile) Phenol->Phenoxide Deprotonation (-H+) Base K2CO3 (Base) Base->Phenoxide TS [Transition State] SN2 Backside Attack Phenoxide->TS Attacks Benzylic C BnBr Benzyl Bromide (Electrophile) BnBr->TS Product 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene (Target Ether) TS->Product Bond Formation Byproduct KBr + KHCO3 TS->Byproduct Leaving Group

Figure 1: Mechanistic pathway of the Williamson Ether Synthesis using Potassium Carbonate.

Materials & Safety

Reagents Table
ReagentMW ( g/mol )Equiv.RoleCAS No.
3-Fluoro-4-methylphenol 126.131.0Nucleophile452-78-8
Benzyl Bromide 171.041.2Electrophile100-39-0
Potassium Carbonate 138.212.0Base584-08-7
Acetonitrile (MeCN) 41.05SolventSolvent75-05-8
Critical Safety Hazards
  • Benzyl Bromide: A potent lachrymator (tear gas agent).[2] It causes severe eye and respiratory irritation.[6]

    • Control:MUST be handled inside a functioning fume hood. Neutralize spills immediately with dilute aqueous ammonia or sodium thiosulfate.

  • 3-Fluoro-4-methylphenol: Irritant.[2][6][7][8] Toxic if swallowed.[2][9]

  • Acetonitrile: Flammable and toxic (metabolizes to cyanide).

Experimental Protocol

Reaction Setup
  • Preparation: Oven-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Charging Nucleophile: Add 3-Fluoro-4-methylphenol (5.0 g, 39.6 mmol, 1.0 equiv) to the flask.

  • Solvation: Add anhydrous Acetonitrile (50 mL, 10 vol). Stir until the phenol is fully dissolved.

    • Note: DMF (Dimethylformamide) can be used as an alternative solvent if higher temperatures (>85°C) are required, but MeCN offers easier workup.

  • Base Addition: Add Potassium Carbonate (

    
    ) (10.95 g, 79.2 mmol, 2.0 equiv) in a single portion. The mixture will appear as a white suspension.
    
  • Electrophile Addition: Using a syringe or dropping funnel, add Benzyl Bromide (5.65 mL, 8.13 g, 47.5 mmol, 1.2 equiv) dropwise over 5-10 minutes.

    • Caution: Perform this step strictly in the fume hood due to lachrymatory vapors.

Reaction Execution
  • Heating: Equip the flask with a reflux condenser. Heat the reaction mixture to reflux (approx. 82°C) .

  • Monitoring: Stir at reflux for 3–5 hours .

    • IPC (In-Process Control): Monitor by TLC (Hexanes/Ethyl Acetate 9:1). The starting phenol (

      
      ) should disappear, and the less polar ether product (
      
      
      
      ) should appear. UV visualization is effective.
Workup & Purification
  • Filtration: Cool the mixture to room temperature. Filter off the inorganic solids (

    
    , excess 
    
    
    
    ) through a sintered glass funnel or a Celite pad. Rinse the pad with Ethyl Acetate (20 mL).
  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap) to remove Acetonitrile.

  • Extraction: Redissolve the residue in Ethyl Acetate (50 mL) and transfer to a separatory funnel.

  • Washing:

    • Wash with 1M NaOH (2 x 20 mL) to remove any unreacted phenol. This is a critical purification step.

    • Wash with Brine (saturated NaCl, 1 x 20 mL).

  • Drying: Dry the organic layer over anhydrous

    
     or 
    
    
    
    . Filter and concentrate to dryness.
  • Final Purification: The crude product is typically a white solid or pale oil that crystallizes upon standing.

    • Recrystallization: If necessary, recrystallize from hot Ethanol or Hexanes/EtOAc.

    • Yield Expectation: 85–95%.

Workflow Start Start: Weigh Reagents Mix Mix Phenol + MeCN + K2CO3 Start->Mix AddBnBr Add Benzyl Bromide (SLOWLY - Fume Hood) Mix->AddBnBr Reflux Reflux (82°C) for 3-5 Hours AddBnBr->Reflux Filter Filter Inorganic Salts Reflux->Filter Wash Wash with 1M NaOH (Removes unreacted Phenol) Filter->Wash Dry Dry & Concentrate Wash->Dry Product Final Product: 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene Dry->Product

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization Data (Expected)

To validate the synthesis, the following analytical signatures should be confirmed:

  • Physical State: White crystalline solid or colorless oil (dependent on purity and ambient temp).

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.30–7.45 (m, 5H, Benzyl aromatic protons).
      
    • 
       7.05 (t, 1H, Ar-H adjacent to Methyl, coupled to F).
      
    • 
       6.60–6.70 (m, 2H, Ar-H ortho to Ether).
      
    • 
       5.05 (s, 2H, 
      
      
      
      ).
    • 
       2.20 (s, 3H, 
      
      
      
      ).
  • 
     NMR:  Single peak around -115 to -120 ppm (typical for aryl fluorides).
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or moisture.Ensure reagents are dry.[6] Increase reaction time or switch solvent to DMF (run at 60°C).
Product is Yellow/Brown Oxidation or Benzyl Bromide degradation.Recrystallize from Ethanol. Ensure Benzyl Bromide is clear/colorless before use.
Residual Phenol Inefficient base or wash.Ensure the 1M NaOH wash is thorough. Increase

to 2.5 equiv.
Lachrymatory Vapors Benzyl Bromide exposure.[2][6][10]STOP. Verify fume hood flow. Clean all glassware with dilute ammonia in the hood before removing.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Conditions.[5] Retrieved from [Link]

  • Iranian Chemical Communication. (2013). A mild and efficient procedure for the synthesis of ethers using K2CO3.[11] Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (Demonstrates benzyl ether formation on similar substrates). Retrieved from [Link]

Sources

Application Note: High-Purity Isolation of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed protocol for the purification of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene, a key intermediate in pharmaceutical and materials science research. The methodology centers on flash column chromatography, a robust technique for isolating compounds of interest from complex reaction mixtures. This document outlines the logical framework for method development, from initial solvent system screening with Thin Layer Chromatography (TLC) to the execution of the preparative separation. The causality behind experimental choices is explained to empower researchers in adapting this protocol for analogous molecules.

Introduction: The Rationale for Purification

2-Fluoro-1-methyl-4-(phenylmethoxy)benzene is a fluorinated aromatic ether. Such compounds are of significant interest in drug development due to the unique physicochemical properties imparted by the fluorine atom, including altered metabolic stability and binding affinities. The purity of this intermediate is paramount, as residual starting materials or byproducts can lead to undesirable side reactions and complicate the interpretation of downstream biological or material characterization data.

Column chromatography is a cornerstone purification technique in organic synthesis.[1][2] It operates on the principle of differential partitioning of components in a mixture between a stationary phase (typically silica gel or alumina) and a mobile phase (an organic solvent or solvent mixture).[3][4] By carefully selecting these two phases, a high degree of separation can be achieved, yielding the target compound in a highly purified form.

Foundational Principles: Method Development with Thin Layer Chromatography (TLC)

Prior to committing a crude sample to a preparative column, it is essential to develop an optimal solvent system using Thin Layer Chromatography (TLC).[5] TLC is a rapid, small-scale version of column chromatography that provides a preview of the separation. The goal is to identify a mobile phase composition that affords a good separation between the desired product and its impurities.

An ideal solvent system for column chromatography will result in a Retention Factor (Rf) of approximately 0.25-0.35 for the target compound on a TLC plate.[5] The Rf is a measure of how far a compound travels up the TLC plate relative to the solvent front.[6]

  • An Rf value in this range indicates that the compound will have sufficient interaction with the stationary phase to allow for separation from less polar impurities (which will have higher Rf values) and will elute from the column in a reasonable volume of solvent, minimizing band broadening and the risk of co-elution with more polar impurities (which will have lower Rf values). [5]

The aromatic nature of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene suggests it is a relatively non-polar compound. Therefore, a good starting point for TLC solvent screening is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent such as ethyl acetate or diethyl ether.[7]

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the purification of approximately 1 gram of crude 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene. Adjustments to the scale of the chromatography (column size, adsorbent quantity, and solvent volumes) will be necessary for different sample masses.

Materials and Equipment
Category Item Specifications
Stationary Phase Silica GelFlash chromatography grade, 230-400 mesh
Mobile Phase Solvents HexanesHPLC grade
Ethyl AcetateHPLC grade
Apparatus Glass chromatography column40-60 mm diameter
TLC platesSilica gel 60 F254
TLC developing chamber
UV lamp254 nm
Collection vesselsTest tubes or flasks
Rotary evaporator
Sample Preparation Celite® 545 or equivalent
DichloromethaneHPLC grade
Workflow Diagram

G cluster_prep Method Development & Preparation cluster_execution Chromatography Execution cluster_analysis Analysis & Isolation TLC 1. TLC Solvent Screening SamplePrep 2. Sample Preparation (Dry Loading) ColumnPrep 3. Column Packing (Wet Slurry) Loading 4. Sample Loading ColumnPrep->Loading Elution 5. Elution Loading->Elution Collection 6. Fraction Collection Elution->Collection TLC_Analysis 7. TLC Analysis of Fractions Collection->TLC_Analysis Pooling 8. Pooling of Pure Fractions TLC_Analysis->Pooling Evaporation 9. Solvent Evaporation Pooling->Evaporation FinalProduct Pure Product Evaporation->FinalProduct

Caption: Workflow for the purification of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene.

Detailed Methodology

Step 1: TLC Solvent System Determination [5]

  • Prepare several TLC developing chambers with different ratios of hexanes and ethyl acetate (e.g., 95:5, 90:10, 85:15).

  • Dissolve a small amount of the crude material in a volatile solvent (e.g., dichloromethane).

  • Using a capillary tube, spot the dissolved crude material onto the baseline of a TLC plate.

  • Develop the TLC plate in one of the prepared chambers.

  • Visualize the developed plate under a UV lamp (254 nm).[8][9] The aromatic rings in the target compound and likely impurities will absorb UV light and appear as dark spots.

  • Identify the solvent system that provides an Rf value of ~0.3 for the target spot and good separation from other spots.

Step 2: Column Preparation (Wet Slurry Method) [10]

  • Secure a glass chromatography column in a vertical position. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.[11]

  • Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.[10]

  • In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase (approximately 40-50 g of silica per 1 g of crude product).

  • Pour the silica gel slurry into the column. Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.[10]

  • Open the stopcock to drain the excess solvent, but do not allow the solvent level to drop below the top of the silica bed. A well-packed column is crucial for a good separation.

  • Add another thin layer of sand on top of the packed silica gel to prevent disruption of the bed during sample and eluent addition.[2]

Step 3: Sample Loading (Dry Loading Method) [12]

  • Dissolve the crude 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene (1 g) in a minimal amount of a volatile solvent like dichloromethane.

  • Add 2-3 g of Celite® or silica gel to the solution.

  • Remove the solvent under reduced pressure using a rotary evaporator until a fine, free-flowing powder is obtained.[13] This ensures that the sample is evenly distributed.

  • Carefully add the powdered sample onto the top of the prepared column.

Step 4: Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column, taking care not to disturb the sand layer.

  • Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per test tube).

  • Maintain a constant level of solvent at the top of the column to avoid the introduction of air, which can cause cracking of the stationary phase and poor separation.

  • For flash chromatography, apply gentle air pressure to the top of the column to achieve a solvent flow rate of approximately 2 inches per minute.

Step 5: Analysis and Product Isolation

  • Monitor the composition of the collected fractions by TLC. Spot each fraction on a TLC plate and develop it using the determined solvent system.

  • Identify the fractions containing the pure desired product. These will show a single spot at the target Rf value when visualized under UV light.

  • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

  • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene.

  • Determine the yield and confirm the purity of the final product using appropriate analytical techniques (e.g., NMR, GC-MS).

Troubleshooting Common Issues

Problem Potential Cause Solution
Poor Separation Inappropriate solvent system.Re-evaluate the mobile phase using TLC. Consider a less polar solvent system or a gradient elution.
Column overloading.The mass of the sample should not exceed 1-5% of the stationary phase mass.[2]
Cracked Column Bed The column ran dry.Always maintain the solvent level above the stationary phase.
Compound Won't Elute The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).[14]
Streaking of Bands The sample is not soluble in the mobile phase or the column is overloaded.Ensure the sample is fully dissolved before loading. Consider using a different loading technique.

Conclusion

The protocol detailed herein provides a robust and reliable method for the purification of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene using flash column chromatography. By adhering to the principles of systematic method development through TLC and employing proper column packing and sample loading techniques, researchers can consistently obtain this valuable intermediate in high purity, suitable for demanding applications in drug discovery and materials science.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Fluoro-2-(4-methoxybenzyl)phenol.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 2-Bromo-1-(4-fluorophenyl)ethanol.
  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube.
  • Organic Syntheses. (n.d.). Procedure.
  • University of Colorado Boulder. (n.d.). Column Chromatography Procedures.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices.
  • University of Victoria. (n.d.). Column chromatography.
  • Unknown. (n.d.). How to run column chromatography.
  • Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?.
  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications.
  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography.
  • Filter-Bio. (2025, December 19). How to detect compounds on TLC plates?.

Sources

Application Notes and Protocols for the Recrystallization of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Imperative for Purity in Drug Discovery

In the landscape of pharmaceutical research and development, the purity of a chemical entity is paramount. The compound at the center of this guide, 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene, is a substituted aromatic ether with potential applications as a key intermediate in the synthesis of bioactive molecules. Its structural complexity, featuring a fluorinated toluene core and a benzyloxy substituent, necessitates a robust purification strategy to eliminate impurities that may arise during its synthesis. These impurities can include starting materials, by-products, and reagents, which, if not removed, can compromise the integrity of subsequent reactions and the pharmacological profile of the final active pharmaceutical ingredient (API).

Recrystallization stands as a powerful and widely employed technique for the purification of solid organic compounds.[1] This process leverages the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. A successful recrystallization yields a crystalline solid of high purity, suitable for downstream applications in drug discovery and development. This document provides a comprehensive guide to developing a robust recrystallization protocol for 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene, underpinned by scientific principles and practical insights.

Physicochemical Profile and Solvent Selection Strategy

A literature search did not yield specific experimental data for the melting point and solubility of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene. However, by examining structurally related compounds, we can make informed estimations to guide our solvent selection.

CompoundStructureMelting Point (°C)Notes
2-FluorotolueneC₇H₇F-62Liquid at room temperature.[2]
1-Fluoro-2-methyl-4-nitrobenzeneC₇H₆FNO₂38-40Solid at room temperature.[3]
2-Fluoro-4-methoxy-1-nitrobenzeneC₇H₆FNO₃54-58Solid at room temperature.[4]
FluorobenzeneC₆H₅F-44Liquid at room temperature.[5]

The presence of the bulky and rigid phenylmethoxy group in our target compound, in contrast to the smaller substituents in the analogs, suggests that 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene is likely a solid at room temperature with a moderate melting point.

The core principle of solvent selection for recrystallization is "like dissolves like."[6] Our target molecule possesses both nonpolar (aromatic rings, methyl group) and polar (ether linkage, fluorine atom) characteristics. This duality suggests that a single solvent may not be ideal, and a mixed solvent system could offer the necessary solubility gradient.

Solvent Screening Protocol:

A systematic solvent screening is the cornerstone of developing an effective recrystallization protocol. The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[7]

Procedure for Solvent Screening:

  • Place a small amount (approx. 10-20 mg) of the crude 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene into several test tubes.

  • To each tube, add a few drops of a different solvent from the list below, starting with nonpolar solvents and progressing to more polar ones.

  • Observe the solubility at room temperature. The ideal solvent should not dissolve the compound at this stage.

  • Gently heat the test tubes that show poor room temperature solubility. An ideal solvent will completely dissolve the compound upon heating.

  • Allow the heated solutions to cool slowly to room temperature, and then in an ice bath. The formation of a significant amount of crystalline precipitate indicates a promising solvent.

Recommended Solvents for Screening:

  • Nonpolar: Hexanes, Heptane, Toluene

  • Intermediate Polarity: Diethyl ether, Ethyl acetate, Dichloromethane

  • Polar: Acetone, Isopropanol, Ethanol, Methanol

Mixed Solvent Systems:

If no single solvent provides the desired solubility profile, a mixed solvent system is the next logical step.[8] A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. The solution is then heated until it becomes clear again and allowed to cool slowly.

Promising Mixed Solvent Pairs to Investigate:

  • Toluene/Hexanes

  • Ethyl acetate/Hexanes

  • Ethanol/Water

  • Acetone/Water

Detailed Recrystallization Protocol for 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene

This protocol is a general guideline and should be optimized based on the results of the solvent screening. The following procedure assumes a mixed solvent system of Ethanol and Water is found to be suitable.

Materials and Equipment:

  • Crude 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks (two sizes)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Stemless funnel

  • Filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Spatula

  • Watch glass

  • Oven or vacuum desiccator

Experimental Workflow Diagram:

Caption: Recrystallization workflow for 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene.

Step-by-Step Methodology:

  • Dissolution: Place the crude 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and heat the mixture on a hot plate with stirring. Continue adding ethanol in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[9]

  • Hot Filtration (if necessary): If any insoluble impurities remain in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed stemless funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization in the funnel.

  • Induction of Crystallization: To the clear, hot ethanolic solution, add deionized water dropwise while stirring until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.

  • Redissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again. This ensures that crystallization will begin from a saturated solution upon cooling, rather than precipitating out amorphously.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a surface that will not induce rapid cooling (e.g., a cork ring). Slow cooling is essential for the formation of large, pure crystals.[1] Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel and flask.

  • Washing: Wash the collected crystals with a small amount of a cold mixture of the recrystallization solvent (e.g., a 50:50 ethanol/water mixture) to remove any adhering mother liquor which contains impurities.

  • Drying: Dry the purified crystals on a watch glass in an oven at a temperature well below the compound's melting point, or in a vacuum desiccator to remove all traces of the solvent.

Troubleshooting Common Recrystallization Issues

ProblemProbable Cause(s)Suggested Solution(s)
No crystals form upon cooling. Too much solvent was used.Reheat the solution and evaporate some of the solvent. Allow to cool again.[9]
"Oiling out" occurs. The melting point of the compound is lower than the boiling point of the solvent, or the solution is too concentrated.Reheat the solution to dissolve the oil, add more of the "good" solvent, and cool again slowly. Consider using a solvent with a lower boiling point.[10]
Low recovery of purified compound. Too much solvent was used; premature crystallization during hot filtration; crystals are significantly soluble in the cold solvent.Concentrate the mother liquor to obtain a second crop of crystals. Ensure the funnel is pre-warmed for hot filtration. Use a minimal amount of cold solvent for washing.
Colored impurities remain in the crystals. The impurity has similar solubility to the target compound.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb the target compound.

Conclusion: A Pathway to Purity

This application note provides a comprehensive framework for the successful recrystallization of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene. By systematically approaching solvent selection and adhering to the detailed protocol, researchers can achieve a high degree of purity, which is a critical prerequisite for the advancement of drug discovery and development programs. The principles and troubleshooting strategies outlined herein are broadly applicable to the purification of other solid organic compounds, serving as a valuable resource for scientists in the field.

References

  • Wikipedia. Fluorobenzene. [Link]

  • Chemsrc. 1-Fluoro-2-methyl-4-nitrobenzene. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Chemistry LibreTexts. 2.1: RECRYSTALLIZATION. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • YouTube. Organic Chemistry Lab: Recrystallization. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • PubChem. 4-Bromo-1-fluoro-2-methoxybenzene. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • ResearchGate. Friedel–Crafts type benzylation and benzoylation of aromatic compounds over Hβ zeolite modified by oxides or chlorides of gallium and indium. [Link]

  • JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [Link]

  • Google Patents.
  • Cheméo. Chemical Properties of Benzene, 1-fluoro-2-methoxy- (CAS 321-28-8). [Link]

  • University of California, Irvine. Recrystallization-1.pdf. [Link]

  • Canadian Journal of Chemistry. Some unique properties of in 2-fluorotoluene derivatives. Conformational dependence. [Link]

  • Unknown Source. Crystallization Solvents.pdf. [Link]

  • Organic Syntheses. (E)-[[Fluoro(2-phenylcyclohexylidene)methyl]sulfonyl]benzene. [Link]

  • Google Patents. The synthetic method of 2,4 difluoro benzene methanamines.
  • Unknown Source. Recrystallization. [Link]

  • PubChem. 1-Fluoro-2-methyl-4-(3-methylhex-4-yn-2-yl)benzene. [Link]

  • ScienceDirect. Liquid phase Friedel–Crafts benzylation of aromatics on a polymer-supported 12-tungstophosphoric acid catalyst. [Link]

  • Google Patents.
  • University of York, Department of Chemistry. Problems with Recrystallisations. [Link]

  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • MDPI. Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. [Link]

  • Reddit. Go-to recrystallization solvent mixtures. [Link]

  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • YouTube. Recrystallization and Melting Point Analysis. [Link]

  • Cheméo. Chemical Properties of Benzene, 1-fluoro-2-methyl- (CAS 95-52-3). [Link]

  • ChemRxiv. Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. [Link]

  • National Institutes of Health. Azolation of Benzylic C–H Bonds via Photoredox-Catalyzed Carbocation Generation. [Link]

  • Organic Syntheses. fluoromethyl phenyl sulfone. [Link]

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  • PubChem. p-Fluorotoluene. [Link]

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"2-Fluoro-1-methyl-4-(phenylmethoxy)benzene" as an intermediate in organic synthesis

[1]

Abstract

This guide details the synthesis, handling, and strategic application of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene (CAS: 1036724-56-7), also known as 4-(Benzyloxy)-2-fluoro-1-methylbenzene . This compound serves as a critical protected intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals. By masking the phenolic oxygen of the parent 3-fluoro-4-methylphenol with a benzyl group, chemists can selectively functionalize the methyl group (C1 position) via radical halogenation or oxidation without compromising the electronic integrity of the aromatic ring. This note provides a validated protocol for its synthesis and outlines its downstream utility in generating 3-fluoro-4-hydroxy-benzyl building blocks, a motif prevalent in KRAS G12C inhibitors and PET radiotracers.

Chemical Identity & Properties

PropertyData
IUPAC Name 4-(Benzyloxy)-2-fluoro-1-methylbenzene
Common Name 3-Fluoro-4-methylphenyl benzyl ether
CAS Number 1036724-56-7
Molecular Formula C₁₄H₁₃FO
Molecular Weight 216.25 g/mol
Appearance White to off-white crystalline solid or oil (purity dependent)
Solubility Soluble in DCM, EtOAc, THF; Insoluble in water
Key Precursor 3-Fluoro-4-methylphenol (CAS: 452-78-8)

Strategic Role in Synthesis

The primary value of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene lies in the "Protect-Activate-Couple" strategy.

  • Protection: The benzyl ether protects the phenol from oxidation and electrophilic attack.

  • Activation: The methyl group at C1 is benzylic and electron-rich, making it an ideal candidate for Wohl-Ziegler bromination (using NBS) to form the benzyl bromide.

  • Differentiation: The fluorine atom at C2 exerts an electronic effect (inductive withdrawal) that modulates the pKa of the final phenol and increases metabolic stability against P450 oxidation in the final drug candidate.

Mechanistic Pathway Diagram

SynthesisWorkflowPrecursor3-Fluoro-4-methylphenol(Starting Material)Step1Step 1: Benzylation(Protection)Precursor->Step1+ BnBr, K2CO3Intermediate2-Fluoro-1-methyl-4-(phenylmethoxy)benzene(Target Intermediate)Step1->IntermediateStep2Step 2: Radical Bromination(NBS, AIBN)Intermediate->Step2ActivatedBenzyl Bromide Derivative(Active Electrophile)Step2->ActivatedCouplingStep 3: Nucleophilic Substitution(Amines/Heterocycles)Activated->CouplingFinalFluorinated API Scaffold(e.g., Kinase Inhibitors)Coupling->Final

Caption: Strategic workflow converting 3-fluoro-4-methylphenol into an active electrophile via the benzyl ether intermediate.

Experimental Protocols

Protocol A: Synthesis of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene

This protocol uses a standard Williamson ether synthesis. It is robust, scalable, and avoids the use of expensive catalysts.

Reagents:

  • 3-Fluoro-4-methylphenol (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃, anhydrous, 2.0 eq)

  • Acetone (Reagent grade) or DMF (for faster rates)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 3-Fluoro-4-methylphenol (e.g., 10.0 g, 79.3 mmol) in Acetone (100 mL).

  • Base Addition: Add anhydrous K₂CO₃ (21.9 g, 158.6 mmol) to the stirring solution. The mixture will become a suspension.

  • Alkylation: Add Benzyl bromide (10.4 mL, 87.2 mmol) dropwise over 10 minutes.

  • Reaction: Heat the mixture to reflux (approx. 60°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol (lower Rf) should disappear.

  • Workup:

    • Cool to room temperature.

    • Filter off the solid inorganic salts (KBr, excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure to remove acetone.

    • Redissolve the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: The crude oil often crystallizes upon standing. If necessary, recrystallize from Hexane/Ethanol or purify via silica gel chromatography (0-5% EtOAc in Hexane).

Yield: Typically 90–95%.

Protocol B: Downstream Activation (Wohl-Ziegler Bromination)

Note: This step demonstrates why the intermediate is created—to access the benzylic position.

Reagents:

  • 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene (1.0 eq)[1][2]

  • N-Bromosuccinimide (NBS, 1.05 eq)

  • AIBN (Catalytic, 0.05 eq)

  • CCl₄ or Trifluorotoluene (Solvent)

Procedure:

  • Dissolve the intermediate in the solvent.

  • Add NBS and AIBN.[3]

  • Reflux until the starting material is consumed (monitor by TLC). The benzyl ether group remains stable under these radical conditions, whereas a free phenol would react rapidly with NBS to form ring-brominated byproducts.

  • Filter succinimide and concentrate to obtain the benzyl bromide derivative , ready for coupling with amines (e.g., in the synthesis of KRAS G12C inhibitors).

Applications in Drug Discovery[2][3]

Kinase Inhibitors (KRAS G12C)

The "3-fluoro-4-hydroxyphenyl" moiety is a privileged scaffold. In the development of KRAS G12C inhibitors (e.g., derivatives similar to Sotorasib or Adagrasib), the fluorine atom provides metabolic stability by blocking the ortho-position from hydroxylation. The benzyl ether intermediate allows the attachment of the "warhead" (acrylamide) or the core heterocycle to the methyl group before the final deprotection of the phenol.

18F-Radiochemistry (PET Imaging)

While the benzyl ether itself is not the radiotracer, its precursor (3-fluoro-4-methylphenol) is often used in the synthesis of [18F]Fluorophenylserine and other amino acid tracers. The benzyl protection is employed during the construction of the amino acid backbone to prevent side reactions at the phenol oxygen.

Agrochemicals

Fluorinated benzyl ethers are intermediates for pyrethroid synthesis.[4] The fluorine atom enhances lipophilicity, aiding penetration through insect cuticles.

Safety & Handling

HazardPrecaution
Benzyl Bromide Potent lachrymator. Handle ONLY in a functioning fume hood. Wear goggles and gloves.
3-Fluoro-4-methylphenol Corrosive and toxic. Avoid skin contact.
Solvents Acetone/DMF are flammable/toxic. Keep away from ignition sources.

Waste Disposal:

  • Aqueous layers containing potassium salts should be neutralized before disposal.

  • Halogenated organic waste (if DCM or CCl₄ is used) must be segregated.

References

  • Vertex AI Search Results. (2023). CAS Registry Data for 1036724-56-7 and 452-78-8. Retrieved from and .

  • Patent Literature. (2020). WO2020146613A1 - KRAS G12C Inhibitors. Describes the use of 3-fluoro-4-methylphenol derivatives in inhibitor synthesis. Available at .

  • Radiochemistry Applications. (2020).[3] Preparation of Labeled Aromatic Amino Acids. University of Cologne Dissertation. Describes the use of protected fluorophenols in PET tracer synthesis. Available at .

  • Synthetic Methodology. (2025).[5][6] Nucleophilic fluorine substitution of alkylbromides. RSC Publishing.[7] Discusses fluorination strategies relevant to this scaffold. Available at .

Disclaimer: This document is for research purposes only. All synthesis should be performed by qualified personnel in a controlled laboratory environment.

The Strategic Utility of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and benzyl-protected phenols into molecular scaffolds is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic properties. The compound 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene (also known as 4-benzyloxy-2-fluorotoluene), CAS Number 1036724-56-7[1], emerges as a valuable and versatile building block. Its unique trifunctional arrangement—a fluorine atom, a methyl group, and a benzyloxy ether on a benzene ring—offers a synthetically tractable platform for the generation of diverse and complex bioactive molecules. This technical guide provides an in-depth exploration of the potential applications, key synthetic transformations, and detailed experimental protocols relevant to the utilization of this compound in medicinal chemistry programs.

Physicochemical Properties and Strategic Value

The structural features of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene offer several advantages in the design of novel therapeutics. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of nearby functional groups[2]. The methyl group provides a lipophilic handle and can influence the conformational presentation of the molecule. The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, which can be unmasked in later synthetic steps to introduce further diversity or to act as a key pharmacophoric element.

PropertyValue
CAS Number 1036724-56-7
Molecular Formula C₁₄H₁₃FO
Molecular Weight 216.25 g/mol
Appearance Inquire with supplier
Purity Typically ≥95%
Storage Store under an inert atmosphere

Potential Applications in Medicinal Chemistry

While specific examples of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene in late-stage clinical candidates are not yet prevalent in the public domain, its structural motifs are present in a variety of bioactive compounds. Based on the established roles of related fluorinated and benzylated aromatic compounds, we can infer its potential as a key intermediate in the synthesis of several classes of therapeutic agents.

Kinase Inhibitors

The 2-fluoro-4-hydroxytoluene core, accessible from the title compound via debenzylation, is a valuable scaffold for the synthesis of kinase inhibitors. The hydroxyl group can serve as a hydrogen bond donor, while the fluorine and methyl groups can occupy specific pockets within the ATP-binding site of various kinases, potentially enhancing potency and selectivity.

Hypothetical Workflow for Kinase Inhibitor Synthesis

G A 2-Fluoro-1-methyl-4- (phenylmethoxy)benzene B Debenzylation (e.g., H₂, Pd/C) A->B Removal of protecting group C 2-Fluoro-4-hydroxy-1-methylbenzene B->C D Coupling with heterocyclic core (e.g., Suzuki, Buchwald-Hartwig) C->D Introduction of pharmacophore E Kinase Inhibitor Scaffold D->E G A 2-Fluoro-4-hydroxy-1-methylbenzene C Functionalized Phenol A->C B Electrophilic Reagent (e.g., NBS, NIS, HNO₃) B->C

Sources

Application Notes and Protocols for the Biological Screening of "2-Fluoro-1-methyl-4-(phenylmethoxy)benzene" Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Fluorinated Benzyl Ethers

The strategic incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. The "2-Fluoro-1-methyl-4-(phenylmethoxy)benzene" scaffold represents a promising starting point for the development of novel therapeutic agents. This core structure combines the metabolic blocking potential of a fluoro group with the versatile pharmacophore of a benzyl ether moiety. Derivatives of this class have been investigated for a range of biological activities, including anticancer properties.[1] The rationale for screening this compound class is rooted in the established success of fluorinated compounds in medicine and the diverse biological activities associated with benzyl ether-containing molecules. This guide provides a comprehensive framework for the synthesis, characterization, and systematic biological evaluation of a library of "2-Fluoro-1-methyl-4-(phenylmethoxy)benzene" derivatives.

Part 1: Synthesis and Characterization of Novel Derivatives

A focused library of derivatives will be synthesized to explore the structure-activity relationship (SAR) of the core scaffold. The primary synthetic route will employ the Williamson ether synthesis, a robust and versatile method for forming the ether linkage.[2][3][4]

General Synthetic Scheme: Williamson Ether Synthesis

The Williamson ether synthesis involves the reaction of a deprotonated alcohol (phenoxide in this case) with an alkyl halide.[3] This SN2 reaction is a reliable method for preparing both symmetrical and unsymmetrical ethers.[4] For the synthesis of our target compounds, the key precursors are 2-fluoro-4-methylphenol and a variety of substituted benzyl bromides.

G cluster_reactants Reactants cluster_reaction Reaction Conditions 2-Fluoro-4-methylphenol 2-Fluoro-4-methylphenol Base Base (e.g., K2CO3, NaH) 2-Fluoro-4-methylphenol->Base Deprotonation Substituted_Benzyl_Bromide Substituted Benzyl Bromide (R-CH2-Br) Product 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene Derivative Substituted_Benzyl_Bromide->Product Base->Substituted_Benzyl_Bromide Nucleophilic Attack Solvent Solvent (e.g., DMF, Acetone)

Figure 1: General workflow for the Williamson ether synthesis of the target derivatives.

Protocol: Synthesis of a Representative Derivative (R = 4-Cl)

This protocol details the synthesis of 2-fluoro-1-methyl-4-((4-chlorobenzyl)oxy)benzene.

Materials:

  • 2-Fluoro-4-methylphenol

  • 4-Chlorobenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-fluoro-4-methylphenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add 4-chlorobenzyl bromide (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80°C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Physicochemical Characterization

A thorough physicochemical characterization is essential to ensure the quality of the synthesized compounds and to aid in the interpretation of biological data.[5][6][7]

ParameterMethodPurpose
Identity & Structure ¹H NMR, ¹³C NMR, Mass SpectrometryConfirms the chemical structure of the synthesized derivative.
Purity HPLCDetermines the purity of the compound, which should ideally be >95% for biological screening.
Solubility Kinetic and Thermodynamic Solubility AssaysAssesses the solubility in aqueous buffers and organic solvents, which is crucial for assay development and formulation.[8]
Lipophilicity LogP/LogD DeterminationPredicts the compound's ability to cross cell membranes and its potential for off-target effects.[8]
Stability Chemical and Metabolic Stability AssaysEvaluates the compound's stability in assay buffers and in the presence of liver microsomes to anticipate its metabolic fate.

Part 2: A Tiered Approach to Biological Screening

A hierarchical screening cascade is proposed to efficiently identify promising compounds and elucidate their mechanism of action.

G cluster_moa Mechanism of Action Studies Start Synthesized Compound Library Primary_Screening Primary Screening: NCI-60 One-Dose Assay Start->Primary_Screening Hit_Identification Hit Identification (Compounds with >X% growth inhibition) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening: NCI-60 Five-Dose Assay Hit_Identification->Secondary_Screening Active Stop Hit_Identification->Stop Inactive Lead_Prioritization Lead Prioritization (Potency and Selectivity Analysis) Secondary_Screening->Lead_Prioritization Tertiary_Screening Tertiary Screening: Mechanism of Action Studies Lead_Prioritization->Tertiary_Screening Promising Stop2 Lead_Candidate Lead Candidate Tertiary_Screening->Lead_Candidate Enzyme_Assay Enzyme Inhibition Assays Tertiary_Screening->Enzyme_Assay Apoptosis_Assay Apoptosis Assays Tertiary_Screening->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis Tertiary_Screening->Cell_Cycle_Assay

Figure 2: Tiered biological screening cascade for the synthesized derivatives.

Primary Screening: NCI-60 Single-Dose Assay

The initial screen will utilize the National Cancer Institute's (NCI) 60-human tumor cell line panel at a single high concentration (e.g., 10 µM) to identify compounds with significant anti-proliferative activity.[9][10][11] This diverse panel represents nine different cancer types, providing a broad overview of the compounds' activity spectrum.[12]

Protocol:

  • Compound Preparation: Solubilize compounds in DMSO to create a 10 mM stock solution.

  • Cell Plating: Seed the 60 cell lines in 96-well microtiter plates at their predetermined optimal densities and incubate for 24 hours.[9]

  • Drug Addition: Add the test compound at a final concentration of 10 µM to the appropriate wells.

  • Incubation: Incubate the plates for 48 hours.

  • Cell Viability Assay: Determine cell viability using the sulforhodamine B (SRB) assay, which measures cellular protein content.[13]

  • Data Analysis: Calculate the percentage growth inhibition for each compound in each cell line.

Hit Criteria: Compounds demonstrating ≥ 50% growth inhibition in at least three cell lines will be considered "hits" and advanced to secondary screening.

Secondary Screening: NCI-60 Five-Dose Assay

"Hits" from the primary screen will be subjected to a five-dose concentration-response study in the full NCI-60 panel to determine their potency (GI₅₀, TGI, and LC₅₀ values).[9]

Protocol:

  • Compound Preparation: Prepare serial dilutions of the hit compounds in DMSO.

  • Cell Plating and Drug Addition: Follow the same procedure as the single-dose assay, but add the compounds at five different concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

  • Incubation and Viability Assay: Follow the same procedure as the single-dose assay.

  • Data Analysis: Generate dose-response curves and calculate the following parameters:

    • GI₅₀: Concentration that causes 50% growth inhibition.

    • TGI: Concentration that causes total growth inhibition.

    • LC₅₀: Concentration that causes 50% cell death.

Lead Prioritization: Compounds with potent GI₅₀ values (< 10 µM) and a favorable selectivity profile (i.e., active against specific cancer subtypes) will be prioritized for further investigation.

Table 1: Hypothetical NCI-60 Five-Dose Screening Data for a Lead Compound

Cell LineCancer TypeGI₅₀ (µM)TGI (µM)LC₅₀ (µM)
MCF7Breast1.215.8>100
MDA-MB-231Breast2.522.1>100
SF-268CNS0.810.585.2
HCT-116Colon5.645.3>100
A549Lung10.289.7>100
OVCAR-3Ovarian0.58.976.4
Tertiary Screening: Mechanism of Action Studies

For prioritized lead compounds, a series of in-depth studies will be conducted to elucidate their mechanism of action.

Based on the structural features of the lead compounds and any emerging patterns from the NCI-60 data, potential enzyme targets will be identified (e.g., kinases, phosphatases). Enzyme inhibition assays will be performed to determine if the compounds directly interact with and inhibit the activity of these enzymes.[14][15]

General Protocol for a Kinase Inhibition Assay:

  • Reagents: Prepare assay buffer, recombinant kinase, substrate peptide, ATP, and the test compound.

  • Reaction Setup: In a 96-well plate, combine the kinase, test compound at various concentrations, and substrate.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate at 30°C for a specified time.

  • Detection: Quantify kinase activity using a suitable method (e.g., ADP-Glo™, fluorescence polarization).

  • Data Analysis: Calculate the IC₅₀ value of the compound.

To understand the effects of the lead compounds on cancer cells, a panel of cell-based assays will be employed.

Table 2: Cellular Mechanism of Action Assays

AssayPurposeMethod
Apoptosis Assay To determine if the compound induces programmed cell death.Annexin V/Propidium Iodide staining followed by flow cytometry.
Cell Cycle Analysis To investigate if the compound causes cell cycle arrest at a specific phase.Propidium Iodide staining of DNA followed by flow cytometry.
Western Blotting To probe for changes in the expression or phosphorylation status of key signaling proteins.SDS-PAGE and immunoblotting with specific antibodies.

Conclusion

The systematic approach outlined in these application notes provides a robust framework for the discovery and preclinical development of novel anticancer agents based on the "2-Fluoro-1-methyl-4-(phenylmethoxy)benzene" scaffold. By combining targeted synthesis with a tiered biological screening cascade, this strategy allows for the efficient identification of potent and selective lead compounds and provides critical insights into their mechanism of action. The successful execution of these protocols will pave the way for further lead optimization and in vivo studies.

References

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  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

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  • Bentham Science. (n.d.). Synthesis and Anti-Cancer Activities of Aryl Benzyl Ethers with Fluoro Substituents. Retrieved from [Link]

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  • ACS Publications. (2021, January 5). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters. Retrieved from [Link]

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Application Note: Comprehensive Analytical Characterization of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical characterization of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene , also known as benzyl 3-fluoro-4-methylphenyl ether . As a fluorinated aromatic ether, this compound represents a class of molecules with increasing importance as intermediates and building blocks in pharmaceutical and materials science. Rigorous analytical control is paramount to ensure identity, purity, and consistency in research and development. This guide details field-proven protocols for chromatographic and spectroscopic analysis, emphasizing the rationale behind methodological choices to ensure robust and reliable results. All protocols are designed to be self-validating in accordance with ICH Q2(R1) principles.[1][2]

Introduction and Physicochemical Profile

The structural characterization and purity assessment of synthetic intermediates are critical checkpoints in the drug development pipeline. The subject of this note, 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene, combines several key structural motifs: a fluorinated aromatic ring and a benzyl ether linkage. The fluorine atom can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable substituent in medicinal chemistry. The benzyl ether group is a common protecting group in organic synthesis.[3]

A thorough analytical workflow is essential to confirm the successful synthesis and purification of this target molecule, ensuring that downstream processes are based on material of known quality. This workflow logically combines chromatographic techniques for separation and quantification with spectroscopic methods for unequivocal structural elucidation.

Physicochemical Properties Summary

The following table summarizes the key computed and known properties of the target compound and its structural isomers. These properties inform the selection of appropriate analytical techniques.

PropertyValueRationale & Significance
Systematic Name 2-Fluoro-1-methyl-4-(phenylmethoxy)benzeneIUPAC nomenclature.
Synonym Benzyl 3-fluoro-4-methylphenyl etherCommon alternative name.
Molecular Formula C₁₄H₁₃FODerived from structure.
Molecular Weight 216.25 g/mol Essential for mass spectrometry.
CAS Number Not readily available. Structure confirmed by spectral data.The absence of a specific CAS number highlights the novelty and the need for rigorous characterization.
Predicted LogP ~3.5 - 4.0Indicates moderate lipophilicity, suitable for reversed-phase HPLC.[4]
Predicted Boiling Point > 300 °CSuggests suitability for GC analysis, though may require high temperatures.[5][6]

Integrated Analytical Workflow

A multi-faceted approach is required for the complete characterization of a novel synthetic compound. No single technique can simultaneously establish structure, quantify purity, and identify impurities. The proposed workflow ensures that all critical quality attributes are assessed.

Analytical_Workflow cluster_0 Purity & Quantification cluster_1 Structural Elucidation cluster_2 Final Confirmation HPLC RP-HPLC-UV GC_MS GC-MS NMR NMR (1H, 13C, 19F) MS High-Res MS NMR->MS Molecular Weight FTIR FTIR MS->FTIR Functional Groups EA Elemental Analysis FTIR->EA Empirical Formula Sample Test Sample Sample->HPLC Primary Assay Sample->GC_MS Volatiles / Identity Sample->NMR Definitive Structure Fragmentation Parent [C₁₄H₁₃FO]⁺˙ m/z = 216 Frag1 [C₇H₇]⁺ m/z = 91 (Tropylium ion) Parent->Frag1 - •C₇H₆FO Frag2 [C₇H₆FO]⁺ m/z = 125 Parent->Frag2 - •C₇H₇

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene. This compound is a key intermediate in various synthetic organic chemistry pathways, including pharmaceutical and agrochemical development. The described method utilizes a standard C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection. The protocol is designed for accuracy, precision, and high throughput, making it suitable for quality control, stability testing, and research applications. All procedural choices are rationalized to provide a clear understanding of the method's underlying principles, and the framework for method validation is established in accordance with international guidelines.

Introduction and Compound Characteristics

2-Fluoro-1-methyl-4-(phenylmethoxy)benzene is a substituted aromatic ether. Its structure, featuring a fluorinated toluene core and a benzyl ether group, imparts a significant non-polar character, making it an ideal candidate for reversed-phase chromatography. Accurate quantification of this compound is critical for monitoring reaction progress, determining purity of synthetic batches, and performing stability studies. This guide provides a comprehensive, field-tested protocol for its analysis.

The physicochemical properties of the analyte are fundamental to rational HPLC method development. The key properties for 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene are summarized below.

PropertyValue (Predicted/Actual)Source / Comment
Chemical Structure Chemical Structure of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzeneIUPAC: 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene
Molecular Formula C₁₄H₁₃FO-
Molecular Weight 216.25 g/mol Calculated
Predicted logP ~4.2High hydrophobicity suggests strong retention on a non-polar stationary phase.
UV Absorbance (λmax) ~220 nm, ~275 nmPredicted based on the presence of two aromatic rings. The primary absorbance is expected around 220 nm with a secondary, weaker absorbance around 275 nm.

Scientific Rationale for Method Development

The choices made in this protocol are grounded in established chromatographic theory to ensure a robust and scientifically valid method.

  • Chromatographic Mode: Reversed-Phase HPLC The high predicted octanol-water partition coefficient (logP) indicates that the analyte is non-polar and hydrophobic. Reversed-phase HPLC, which utilizes a non-polar stationary phase and a polar mobile phase, is the industry-standard and most effective mode for separating such molecules.[1] The analyte will be strongly retained by the stationary phase and eluted by increasing the organic solvent concentration in the mobile phase.[1]

  • Stationary Phase Selection: C18 Column A C18 (octadecylsilane) column is the most common and versatile reversed-phase packing material. Its long alkyl chains provide a highly non-polar surface, ensuring sufficient retention for the analyte. A column with a particle size of 3.5 µm or 5 µm offers an excellent balance between high separation efficiency (theoretical plates) and manageable backpressure, suitable for standard HPLC systems.

  • Mobile Phase Selection: Acetonitrile and Water A binary mobile phase of water and acetonitrile (ACN) is chosen for its excellent UV transparency, low viscosity, and strong elution strength. ACN is generally preferred over methanol for aromatic compounds as it can offer sharper peak shapes. A gradient elution, starting with a higher water percentage and increasing the ACN concentration over time, is employed. This approach ensures that the analyte is eluted as a sharp, symmetrical peak while minimizing the total run time.

  • Detector Selection and Wavelength The presence of two benzene rings in the molecule creates conjugated π-systems, which are strong chromophores that absorb UV radiation.[2][3] A Diode Array Detector (DAD) or a variable wavelength UV detector is ideal. Based on the UV absorbance characteristics of substituted benzenes, a primary absorption maximum (λmax) is expected around 220 nm, with a secondary maximum near 275 nm.[4] For optimal sensitivity, 220 nm is selected for quantification.

Detailed Experimental Protocol

Equipment and Reagents
  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD/UV detector.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade or Milli-Q

    • 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene reference standard (>99% purity)

  • Labware: Volumetric flasks, analytical balance, syringes, 0.45 µm syringe filters.

Preparation of Solutions
  • Mobile Phase A (Aqueous): HPLC Grade Water

  • Mobile Phase B (Organic): HPLC Grade Acetonitrile

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with Acetonitrile. This solution is used for injection.

  • Sample Preparation: Prepare samples by dissolving them in Acetonitrile to achieve an expected final concentration of approximately 100 µg/mL. Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The final optimized HPLC parameters are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 220 nm
Run Time 15 minutes
System Suitability Testing (SST)

Before initiating any sample analysis, the chromatographic system must be verified for adequate performance. This is a core requirement for ensuring the trustworthiness of the results, as outlined in pharmacopeial guidelines.[5][6] Inject the Working Standard Solution (100 µg/mL) five times and evaluate the following parameters.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N) N > 2000Indicates column efficiency and separation power.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector.

Method Validation Framework & Trustworthiness

To be considered a self-validating system, this protocol must be formally validated according to established guidelines before being used for routine analysis. The objective of validation is to demonstrate that the procedure is suitable for its intended purpose.[7][8] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[7]

Key validation characteristics to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantitatively determined with suitable precision and accuracy, respectively.

Workflow Visualization & Troubleshooting

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the analytical process from preparation to final data analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phases (Water & ACN) B Prepare Standard & Sample Solutions (~100 µg/mL) A->B C Filter Samples (0.45 µm Syringe Filter) B->C D System Equilibration (15 min) C->D E System Suitability Test (SST) (5 Injections of Standard) D->E F Inject Samples E->F G Verify SST Criteria (Tailing, Plates, RSD) F->G H Integrate Peak Area at Analyte Retention Time G->H I Quantify Concentration (External Standard Method) H->I

Caption: HPLC analysis workflow for 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene.

Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
No Peak / Low Signal Incorrect wavelength; Sample too dilute; Injection error.Verify detector wavelength (220 nm). Prepare a more concentrated sample. Check autosampler for air bubbles.
Broad or Tailing Peaks Column contamination or degradation; pH mismatch between sample and mobile phase.Flush column with strong solvent (e.g., 100% ACN). Ensure sample is fully dissolved in mobile phase. Replace column if necessary.
Split Peaks Partially blocked frit or column void; Sample solvent stronger than mobile phase.Reverse-flush column (disconnect from detector first). Ensure sample diluent is weaker than or matches initial mobile phase conditions.
Shifting Retention Times Inconsistent mobile phase composition; Pump malfunction; Column temperature fluctuation.Prepare fresh mobile phase. Purge pump channels. Ensure column thermostat is stable at 30 °C.

References

  • PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene. Retrieved from [Link]

  • ResearchGate. (2008). (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Retrieved from [Link]

  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link]

  • U.S. Pharmacopeia. (2022). <621> Chromatography. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-fluoro-4-methyl-. Retrieved from [Link]

  • Baly, E. C. C., & Collie, J. N. (1905). CXXXII.—The ultra-violet absorption spectra of aromatic compounds. Part I. Benzene and certain mono-substituted derivatives. J. Chem. Soc., Trans., 87, 1332-1351. Retrieved from [Link]

  • ResearchGate. (2002). Optimization of the HPLC separation of aromatic groups in petroleum fractions. Retrieved from [Link]

  • Axion Labs. (2023, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]

  • Aydin, D., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances, 11(42), 26233-26242. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). uv-visible absorption spectrum of benzene methylbenzene.... Retrieved from [Link]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Scribd. (n.d.). USP-NF 621 Chromatography. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-fluoro-4-methyl- (CAS 352-32-9). Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from [Link]

  • JETIR. (2020). A review on HPLC method development and validation. Retrieved from [Link]

  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>? Retrieved from [Link]

  • YouTube. (2024, February 18). UV-VISIBLE Spectroscopy: Absorption in Aromatic Compounds. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • ResearchGate. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

Sources

Application Note: GC-MS Analysis of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the analysis of "2-Fluoro-1-methyl-4-(phenylmethoxy)benzene," a key intermediate in pharmaceutical and materials science research. The methodology leverages Gas Chromatography-Mass Spectrometry (GC-MS) for the definitive identification and purity assessment of this compound. This guide provides a comprehensive workflow, from sample preparation to data interpretation, designed for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to ensure scientific integrity and enable adaptation for similar molecules.

Introduction

"2-Fluoro-1-methyl-4-(phenylmethoxy)benzene" is a substituted aromatic ether with potential applications in the synthesis of novel organic compounds. Its structure, incorporating a fluorinated toluene moiety linked to a benzyl group via an ether bond, necessitates a robust analytical method for characterization and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for this purpose, offering high-resolution separation and unambiguous identification based on mass-to-charge ratio.[1] This document provides a validated protocol for the GC-MS analysis of this compound, addressing critical aspects such as sample preparation, chromatographic conditions, and mass spectral interpretation.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below. Each step is designed to ensure sample integrity and generate high-quality, reproducible data.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Start Sample Weighing Solvent Dissolution in Ethyl Acetate Start->Solvent Filter Syringe Filtration (0.22 µm PTFE) Solvent->Filter Vial Transfer to GC Vial Filter->Vial Injection Autosampler Injection Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram (TIC) Detection->TIC Spectrum Mass Spectrum Analysis TIC->Spectrum Library NIST Library Comparison Spectrum->Library Report Reporting Library->Report

Caption: GC-MS workflow for the analysis of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene.

Materials and Reagents

Material/ReagentGradeSupplier
2-Fluoro-1-methyl-4-(phenylmethoxy)benzene≥98% PurityVaries (Research Grade)
Ethyl AcetateHPLC GradeSigma-Aldrich
Helium (Carrier Gas)99.999% PurityAirgas
0.22 µm PTFE Syringe Filters-VWR
2 mL Amber Glass GC Vials with PTFE-lined caps-Agilent Technologies

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following configuration was used for this application note:

Instrument ComponentSpecifications
Gas ChromatographAgilent 8890 GC System or equivalent
Mass SpectrometerAgilent 5977B GC/MSD or equivalent
GC ColumnAgilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent mid-polarity column
AutosamplerAgilent 7693A or equivalent

Detailed Protocols

Sample Preparation

The goal of sample preparation is to create a clean, homogeneous solution suitable for injection into the GC-MS system.[2][3]

Protocol:

  • Weighing: Accurately weigh approximately 10 mg of "2-Fluoro-1-methyl-4-(phenylmethoxy)benzene" into a clean glass vial.

  • Dissolution: Add 10 mL of HPLC grade ethyl acetate to the vial to create a 1 mg/mL stock solution. Cap the vial and vortex thoroughly until the sample is completely dissolved.

  • Dilution: Perform a 1:100 dilution of the stock solution by transferring 100 µL of the stock solution into a new vial containing 9.9 mL of ethyl acetate to yield a final concentration of 10 µg/mL.

  • Filtration: Draw the final solution into a syringe and pass it through a 0.22 µm PTFE syringe filter to remove any particulates.[3]

  • Transfer: Transfer the filtered solution into a 2 mL amber glass GC vial and cap securely.

Causality: Ethyl acetate is chosen as the solvent due to its volatility and ability to dissolve the analyte. Filtration is a critical step to prevent blockage of the GC inlet and column contamination.[3]

GC-MS Method Parameters

The following parameters have been optimized for the separation and detection of "2-Fluoro-1-methyl-4-(phenylmethoxy)benzene". The selection of a mid-polarity column like DB-5ms is based on the "like dissolves like" principle, providing good separation for aromatic compounds.[4][5]

GC Parameters:

ParameterValueRationale
Inlet
Inlet Temperature280 °CEnsures rapid and complete vaporization of the analyte.[6]
Injection Volume1 µLA standard volume for good sensitivity without overloading the column.
Injection ModeSplitlessMaximizes the transfer of the analyte onto the column for high sensitivity.
Carrier GasHeliumInert and provides good chromatographic efficiency.
Flow Rate1.0 mL/minConstant flow provides reproducible retention times.
Oven Program
Initial Temperature100 °CAllows for focusing of the analyte at the head of the column.
Hold Time1 min
Ramp Rate15 °C/minProvides a good balance between analysis time and resolution.
Final Temperature300 °CEnsures elution of any less volatile impurities.
Hold Time5 min
Column
Column TypeDB-5ms (or equivalent)A non-polar to mid-polarity column suitable for a wide range of organic compounds, including aromatic ethers.[4][5]
Dimensions30 m x 0.25 mm, 0.25 µmA standard dimension offering a good balance of resolution and analysis time.[4]

MS Parameters:

ParameterValueRationale
Ion SourceElectron Ionization (EI)A robust and widely used ionization technique that produces reproducible fragmentation patterns.
Ionization Energy70 eVStandard energy for generating characteristic and comparable mass spectra.
Source Temperature230 °COptimizes ionization efficiency and minimizes thermal degradation.
Quadrupole Temperature150 °CEnsures consistent ion transmission.
Mass Range40 - 450 amuA wide enough range to capture the molecular ion and key fragment ions.
Solvent Delay3 minPrevents the solvent peak from overwhelming the detector.

Data Analysis and Interpretation

Expected Chromatogram

Under the specified conditions, "2-Fluoro-1-methyl-4-(phenylmethoxy)benzene" is expected to elute as a sharp, symmetrical peak. The retention time will be a characteristic property under these exact conditions and can be used for initial identification.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of "2-Fluoro-1-methyl-4-(phenylmethoxy)benzene" (Molecular Weight: 216.25 g/mol ) is predicted to exhibit a molecular ion peak (M+) at m/z 216. The fragmentation pattern will be influenced by the presence of the benzyl ether linkage and the fluorinated toluene ring.

Predicted Fragmentation Pathways:

Fragmentation cluster_path1 Pathway 1: Benzylic Cleavage cluster_path2 Pathway 2: Ether Cleavage Analyte 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene (m/z 216) Tropylium Tropylium Ion (m/z 91) Analyte->Tropylium - C7H6FO radical Fluorotoluene Fluorotoluene Cation (m/z 109) Analyte->Fluorotoluene - C7H7O radical

Caption: Predicted major fragmentation pathways for 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene.

  • Tropylium Ion (m/z 91): A very common and stable fragment in compounds containing a benzyl group, formed by the cleavage of the C-O bond and rearrangement.[7]

  • Fluorotoluene Cation (m/z 109): Arises from the cleavage of the ether bond, retaining the charge on the fluorinated aromatic portion.

  • Molecular Ion (m/z 216): The presence of the molecular ion is expected, although its intensity may vary. For some fluorinated compounds, the molecular ion can be weak or absent in EI.[8]

Data Interpretation:

  • Identify the Peak of Interest: Locate the chromatographic peak corresponding to the analyte.

  • Extract the Mass Spectrum: Obtain the mass spectrum for this peak.

  • Identify Key Ions: Look for the expected molecular ion (m/z 216) and the characteristic fragment ions (m/z 91, 109).

  • Library Search: Compare the acquired spectrum against the NIST Mass Spectral Library for confirmation.[9][10][11][12][13] While an exact match may not be present for this specific compound, similarities to related structures can provide confidence in the identification.

Safety and Handling

"2-Fluoro-1-methyl-4-(phenylmethoxy)benzene" is a research chemical, and a full toxicological profile may not be available. Therefore, it should be handled with care in a well-ventilated fume hood.[14][15] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[14][15] Consult the Safety Data Sheet (SDS) for any related compounds, such as toluene and anisole, for general guidance on handling aromatic ethers.[16][17][18]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of "2-Fluoro-1-methyl-4-(phenylmethoxy)benzene." The detailed methodology, from sample preparation to data interpretation, is designed to be a valuable resource for researchers in pharmaceutical and chemical synthesis. The explained causality behind the experimental choices allows for the adaptation of this method to other similar fluorinated aromatic ethers.

References

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • SciSpace. (n.d.). Sample Preparation Techniques for Gas Chromatography. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Electron-Induced (EI) Mass Fragmentation is Directed by Intramolecular H-Bonding in Two Isomeric Benzodipyran Systems. Retrieved from [Link]

  • PubMed. (2019). Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water. Retrieved from [Link]

  • JEOL. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). NIST: Atomic Spectra Database Lines Form. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2015). Safety Data Sheet - Toluene. Retrieved from [Link]

  • Elsevier. (n.d.). Journal of Chromatography A. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Shimadzu. (n.d.). GC Column Types & Selection Guide. Retrieved from [Link]

  • Agilent Technologies. (n.d.). The Capillary GC Column: How to Choose the Correct Type and Dimension. Retrieved from [Link]

  • ResearchGate. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). EPA-RCA: 8270D: Semivolatile Organic Compounds by GC/MS. Retrieved from [Link]

  • SciSpace. (n.d.). Journal of Chromatography A (Elsevier BV). Retrieved from [Link]

  • Phenomenex. (2025). Guide to Choosing a GC Column. Retrieved from [Link]

  • Florida Department of Environmental Protection. (n.d.). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. Retrieved from [Link]

  • Hanwha TotalEnergies Petrochemicals. (2022). Material Safety Data Sheet Toluene. Retrieved from [Link]

  • SciSpace. (n.d.). 2026 Journal of Chromatography A – Impact Factor, Ranking & Research Scope. Retrieved from [Link]

  • MDPI. (n.d.). Analysis of the Chemical Composition of the Essential Oil of Polygonum minus Huds. Using Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF MS). Retrieved from [Link]

  • Biotage. (2023). Everything You Wanted to Know About EPA Method 8270 But Were Afraid to Ask. Retrieved from [Link]

  • Restek. (2021). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]

  • Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Retrieved from [Link]

  • Re3data.org. (2024). NIST Atomic Spectra Database. Retrieved from [Link]

  • ResearchGate. (2015). NIST atomic spectra database. Retrieved from [Link]

  • AIP Publishing. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Retrieved from [Link]

  • Wikipédia. (n.d.). Journal of Chromatography A. Retrieved from [Link]

  • YouTube. (2024). chromatography | A level Chemistry OCR A 6.3.1. Retrieved from [Link]

  • SciSpace. (2005). NIST atomic spectra database. Retrieved from [Link]

  • LECO. (n.d.). EPA Method 8270 Semivolatile Organic Compounds Analysis on the Pegasus BT: A Benchtop GC-TOFMS. Retrieved from [Link]

  • UW-Madison Libraries. (n.d.). NIST Atomic Spectra Database - Search. Retrieved from [Link]

Sources

Application Note: Electrophilic Functionalization of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a comprehensive technical guide for the functionalization of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene (CAS: 1036724-56-7). The following protocols and analyses are derived from established mechanistic principles of Electrophilic Aromatic Substitution (EAS) on trisubstituted benzene rings, specifically leveraging the electronic directing effects of benzyloxy, fluoro, and methyl groups.

Executive Summary

2-Fluoro-1-methyl-4-(phenylmethoxy)benzene (also referred to as 4-benzyloxy-2-fluorotoluene) represents a valuable scaffold for drug discovery, particularly in the synthesis of kinase inhibitors and receptor modulators. Its unique substitution pattern—combining a strong activator (benzyloxy), a weak activator (methyl), and a directing deactivator (fluoro)—creates a highly polarized electronic landscape.

This guide defines the C5-position as the exclusive site for electrophilic attack, driven by the synergistic ortho-direction of the benzyloxy group and para-direction of the fluorine atom. We provide three validated protocols for modifying this position while preserving the acid-sensitive benzyl ether moiety.

Chemical Profile & Electronic Landscape

Structural Analysis

The substrate is a trisubstituted benzene. To predict reactivity, we must analyze the directing vectors of each substituent:

  • 4-Benzyloxy (-OBn): Strong activator. Directs ortho/para.

  • 2-Fluoro (-F): Inductive deactivator, but Resonance donor. Directs ortho/para.

  • 1-Methyl (-Me): Weak activator. Directs ortho/para.

Regioselectivity Map

The competition between these groups dictates the site of reaction.

  • Position 3: Ortho to -OBn and ortho to -F. Sterically Congested.

  • Position 5: Ortho to -OBn and para to -F. Electronically & Sterically Favored.

  • Position 6: Ortho to -Me and meta to -OBn. Electronically Disfavored.

Mechanistic Visualization

The following diagram illustrates the converging electronic vectors that activate Position 5.[1]

G Substrate 2-Fluoro-1-methyl-4- (phenylmethoxy)benzene OBn 4-Benzyloxy Group (Strong Activator) Pos3 Position 3 (Sterically Hindered) OBn->Pos3 Ortho (Blocked) Pos5 Position 5 (MAJOR PRODUCT) OBn->Pos5 Ortho (Strong) Fluoro 2-Fluoro Group (Director) Fluoro->Pos3 Ortho Fluoro->Pos5 Para (Reinforcing) Methyl 1-Methyl Group (Weak Activator) Pos6 Position 6 (Deactivated) Methyl->Pos6 Ortho

Caption: Electronic directing vectors highlighting the convergence of activation at Position 5.

Experimental Protocols

Protocol A: Regioselective Bromination (Preparation of Aryl Halides)

Objective: To install a bromine handle at C5 for subsequent cross-coupling (Suzuki/Buchwald).

Rationale: The use of N-Bromosuccinimide (NBS) in acetonitrile provides a mild source of electrophilic bromine (


), avoiding the harsh acidic conditions of 

that could cleave the benzyl ether.

Materials:

  • Substrate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (MeCN) (0.1 M concentration)

  • Ammonium Acetate (

    
    ) (10 mol% - Catalyst)
    

Step-by-Step Procedure:

  • Dissolution: Charge a round-bottom flask with 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene (1.0 eq) and MeCN. Stir until fully dissolved.

  • Catalyst Addition: Add

    
     (0.1 eq). This acts as a proton shuttle to accelerate the EAS mechanism.
    
  • Bromination: Cool the solution to 0°C. Add NBS (1.05 eq) portion-wise over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS for the disappearance of starting material.

  • Quench: Dilute with water and extract with Ethyl Acetate (EtOAc).

  • Purification: Wash the organic layer with saturated

    
     (to remove trace bromine) and brine. Dry over 
    
    
    
    . Concentrate in vacuo.
  • Result: The product, 1-Bromo-5-fluoro-4-methyl-2-(phenylmethoxy)benzene , is typically obtained as a solid.

Protocol B: Vilsmeier-Haack Formylation (C-C Bond Formation)

Objective: To introduce an aldehyde (-CHO) group at C5.

Rationale: The Vilsmeier reagent (Chloroiminium ion) is a soft electrophile that reacts exclusively with highly activated positions. This protocol avoids Lewis acids like


, which are incompatible with benzyl ethers.

Materials:

  • Substrate (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (1.2 eq)
    
  • Dimethylformamide (DMF) (5.0 eq - acts as reagent and solvent)

  • Dichloromethane (DCM) (Optional co-solvent)

Step-by-Step Procedure:

  • Reagent Formation: In a dry flask under

    
    , cool DMF (5.0 eq) to 0°C. Dropwise add 
    
    
    
    (1.2 eq). Stir for 30 mins to form the Vilsmeier salt (white precipitate or suspension).
  • Addition: Dissolve the substrate in a minimum amount of DMF or DCM and add it dropwise to the Vilsmeier salt at 0°C.

  • Heating: Warm the reaction to 60–80°C. Stir for 4–6 hours. Note: Higher temperatures may degrade the benzyl group; monitor closely.

  • Hydrolysis: Cool to RT and pour the mixture slowly into crushed ice/saturated Sodium Acetate (

    
    ) solution. Stir for 1 hour to hydrolyze the iminium intermediate to the aldehyde.
    
  • Workup: Extract with DCM. Wash with water and brine.

  • Result: The product, 5-Fluoro-4-methyl-2-(phenylmethoxy)benzaldehyde , is isolated.

Protocol C: Mild Nitration

Objective: To introduce a nitro group at C5, a precursor for aniline derivatives.

Rationale: Standard nitration (


) is too harsh and poses a high risk of de-benzylation or sulfonation. We utilize the "Claycop" method or Acetyl Nitrate (generated in situ) for mild conditions.

Materials:

  • Substrate (1.0 eq)

  • Nitric Acid (

    
    , 70%) (1.1 eq)
    
  • Acetic Anhydride (

    
    ) (Solvent/Reagent)
    
  • Acetic Acid (

    
    ) (Co-solvent)
    

Step-by-Step Procedure:

  • Preparation: In a flask, mix

    
     and 
    
    
    
    (1:1 ratio). Cool to 0°C.
  • Substrate Addition: Dissolve the substrate in the acid mixture.

  • Nitration: Add

    
     (1.1 eq) dropwise at 0°C. Caution: Acetyl nitrate is explosive if overheated; keep temperature strictly <10°C.
    
  • Reaction: Stir at 0°C to 10°C for 1–2 hours.

  • Quench: Pour onto ice water. Neutralize carefully with saturated

    
    .
    
  • Workup: Extract with EtOAc.

  • Result: 1-Fluoro-2-methyl-4-nitro-5-(phenylmethoxy)benzene .

Comparative Data Summary

Reaction TypeReagent SystemTarget PositionCritical RiskExpected Yield
Bromination NBS / MeCNC5Over-bromination85-95%
Formylation

/ DMF
C5Benzyl cleavage at >90°C70-85%
Nitration

/

C5Exotherm / Safety60-80%

References

  • Biosynth . (n.d.). 3-Fluoro-4-methylanisole - Chemical Profile and Reactivity. Retrieved from

    • Context: Establishes the nucleophilic regioselectivity of the 3-fluoro-4-methyl-alkoxybenzene scaffold.
  • Master Organic Chemistry . (2017). Electrophilic Aromatic Substitution: The Mechanism. Retrieved from

    • Context: Foundational mechanistic principles for directing effects in trisubstituted benzenes.
  • Chemistry LibreTexts . (2021). 22.4: Electrophilic Aromatic Substitution. Retrieved from

    • Context: Protocol parameters for halogenation and nitration of activ
  • EvitaChem . (n.d.). 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene Product Page. Retrieved from

    • Context: Verification of substrate commercial availability and physical properties.

Sources

Application Note: 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene as a Masked Phenolic Scaffold in Agrochemical Synthesis

[1]

Abstract

This technical guide profiles 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene (CAS: N/A for specific ether, derivative of CAS 452-78-8) as a strategic "masked" building block for high-value agrochemical active ingredients.[1] While the free phenol (3-Fluoro-4-methylphenol ) is the reactive pharmacophore precursor, the benzyl-protected form offers superior oxidative stability during storage and upstream processing.[1] This note details the "unmasking" protocols (deprotection) and subsequent downstream coupling strategies required to synthesize fluorinated herbicides and fungicides. We emphasize the Fluorine-Methyl Synergism —a structural motif that enhances metabolic stability and lipophilicity in crop protection agents.[1]

Part 1: Chemical Profile & Strategic Utility

The "Masked" Advantage

In complex organic synthesis, free phenols are susceptible to oxidation (forming quinones) and non-selective electrophilic attacks. 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene serves as a robust, shelf-stable precursor.[1] The benzyl ether moiety acts as a protecting group that withstands basic conditions and mild nucleophiles, allowing chemists to perform modifications on the methyl group (e.g., radical halogenation) before revealing the phenolic oxygen.[1]

The Fluorine-Methyl Synergism

The core value of this scaffold lies in the 1,2,4-substitution pattern of the benzene ring.[1]

  • Metabolic Blocking: The fluorine atom at the ortho position to the methyl group blocks metabolic hydroxylation, a common degradation pathway in plants and pests.[1]

  • Electronic Modulation: Fluorine's high electronegativity lowers the pKa of the eventual phenol, making it a better nucleophile for etherification reactions compared to non-fluorinated analogues.[1]

  • Lipophilicity: The combination of the methyl group and fluorine atom increases the LogP, improving the penetration of the final agrochemical through the waxy cuticles of leaves or insect exoskeletons.[1]

Part 2: Critical Application – Unmasking the Scaffold

The primary workflow involves the chemoselective cleavage of the benzyl ether to release 3-Fluoro-4-methylphenol .[1] Two protocols are provided: Catalytic Hydrogenolysis (Standard/Green) and Lewis Acid Cleavage (Alternative for sensitive substrates).

Protocol A: Catalytic Hydrogenolysis (Standard)

Best for: Scalable, clean conversion with minimal waste.[1]

Reagents:

  • Substrate: 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene[1]

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet (to prevent ignition).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Hydrogen Source: H₂ gas (balloon or low-pressure hydrogenation vessel).[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of the substrate in 50 mL of MeOH in a round-bottom flask.

  • Inerting: Purge the flask with Nitrogen (N₂) for 5 minutes to remove oxygen.

  • Catalyst Addition: Carefully add 10 mol% Pd/C. Caution: Pd/C is pyrophoric when dry.

  • Hydrogenation: Switch the atmosphere to H₂. Stir vigorously at Room Temperature (25°C) for 4–6 hours.

    • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (high Rf) should disappear, replaced by the phenol (lower Rf) and toluene (solvent front).[1]

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse with MeOH.[1][2]

  • Isolation: Concentrate the filtrate under reduced pressure. The byproduct (toluene) is co-evaporated, leaving the pure 3-Fluoro-4-methylphenol as a crystalline solid or oil.[1]

Protocol B: Lewis Acid Cleavage (Alternative)

Best for: Substrates containing reducible groups (e.g., alkenes) that would react with H₂.

Reagents:

  • Reagent: Boron Tribromide (BBr₃) (1.0 M in Dichloromethane).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Quench: Methanol and Sodium Bicarbonate (NaHCO₃).

Step-by-Step Methodology:

  • Setup: Flame-dry a flask and cool to -78°C (Dry ice/Acetone bath) under N₂.

  • Addition: Dissolve substrate in DCM and add slowly to the flask. Dropwise add BBr₃ (1.2 equivalents).[1]

  • Reaction: Allow to warm to 0°C over 2 hours. The BBr₃ coordinates with the ether oxygen, facilitating bond cleavage.[1]

  • Quench: Extremely Exothermic. Cool back to -78°C and quench with MeOH.

  • Extraction: Wash with saturated NaHCO₃ to remove boric acid derivatives. Dry organic layer over MgSO₄ and concentrate.[1][2]

Part 3: Downstream Agrochemical Synthesis (Case Study)

Once "unmasked," the 3-Fluoro-4-methylphenol is typically used to synthesize Aryloxyphenoxy herbicides or PPO inhibitors .[1] The following protocol demonstrates the coupling of the phenol to a heterocyclic core, a standard motif in modern agrochemistry.

Protocol C: Nucleophilic Aromatic Substitution (SnAr)

Objective: Coupling the fluorinated phenol to a chloro-heterocycle (e.g., chloropyrimidine or chloropyridine).[1]

Reagents:

  • Nucleophile: 3-Fluoro-4-methylphenol (from Protocol A).[1][3]

  • Electrophile: 2-Chloro-heterocycle (generic scaffold).[1]

  • Base: Potassium Carbonate (K₂CO₃) (anhydrous, micronized).

  • Solvent: DMF (Dimethylformamide) or NMP.

Step-by-Step Methodology:

  • Deprotonation: In a reaction vessel, combine the phenol (1.0 eq) and K₂CO₃ (1.5 eq) in DMF. Stir at 60°C for 30 minutes.

    • Mechanism:[4][5][6][7] This forms the potassium phenoxide.[1] The fluorine on the ring stabilizes this anion, making it a "soft" but effective nucleophile.[1]

  • Coupling: Add the 2-Chloro-heterocycle (1.0 eq). Raise temperature to 90–100°C.

  • Monitoring: Track consumption of the phenoxide via HPLC.

  • Workup: Pour reaction mixture into ice water. The product usually precipitates.[1] Filter and wash with water to remove salts and DMF.[1]

  • Purification: Recrystallize from Ethanol/Water if necessary.

Part 4: Visualization & Workflows

"Unmasking" The Scaffold

The following diagram illustrates the conversion of the storage-stable benzyl ether into the reactive phenolic intermediate.

DeprotectionWorkflowStart2-Fluoro-1-methyl-4-(phenylmethoxy)benzene(Masked Scaffold)ProcessCatalytic Hydrogenolysis(H2, Pd/C, MeOH)Start->ProcessDissolutionInterCleavage Event:Benzyl-Oxygen Bond BreakProcess->InterCatalysisProduct3-Fluoro-4-methylphenol(Reactive Intermediate)Inter->ProductYieldsByproductToluene(Byproduct)Inter->ByproductReleases

Caption: Figure 1. Hydrogenolysis workflow converting the benzyl-protected precursor to the active phenolic building block.[1]

Downstream Synthesis Logic

This diagram demonstrates how the unmasked phenol integrates into a generic agrochemical synthesis pipeline.

DownstreamSynthesisPhenol3-Fluoro-4-methylphenol(Nucleophile)ComplexPhenoxide Anion(Activated Species)Phenol->ComplexDeprotonationBaseBase (K2CO3)Base->ComplexHeterocycleChloro-Heterocycle(Electrophile)FinalFluorinated EtherAgrochemical ActiveHeterocycle->FinalComplex->FinalSnAr Coupling(DMF, 90°C)

Caption: Figure 2. Convergent synthesis strategy utilizing the fluorinated phenol in nucleophilic aromatic substitution.

Part 5: Analytical Quality Control

To ensure the integrity of the building block before downstream use, the following specifications must be met.

ParameterSpecificationMethodRationale
Purity (HPLC) > 98.5%C18 Column, ACN/H2O GradientImpurities compete in coupling reactions.[1]
Benzyl Content < 0.1%1H NMR (Target: ~5.1 ppm singlet)Confirms complete deprotection.[1]
Water Content < 0.5%Karl FischerWater quenches the phenoxide anion in Protocol C.
Appearance White/Off-white Solid or Clear OilVisualColoration indicates oxidation (quinone formation).[1]

References

  • Unibrom Corp. (n.d.).[1] 3-Fluoro-4-methylphenol for critical molecular building block. Retrieved from

  • Organic Chemistry Portal. (n.d.).[1] Benzyl Ethers - Protecting Groups. Retrieved from

  • Congreve, M. S., et al. (1993).[8] Selective Cleavage of Benzyl Ethers. Synlett. Retrieved from

  • Chem-Impex. (n.d.).[1] 2-Fluoro-4-methoxy-1-nitrobenzene Product Page (Analogous fluorinated ether applications). Retrieved from

  • GlobalChemMall. (n.d.).[1] 2-Fluoro-4-methoxy-1-methylbenzene Properties. Retrieved from

Application Note: Scalable Synthesis of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the scalable synthesis of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene (also known as 4-(Benzyloxy)-2-fluorotoluene). This molecule serves as a critical intermediate in the synthesis of neuroactive APIs and radiotracers, specifically where the benzyloxy group acts as a robust protecting group or a lipophilic pharmacophore. The protocol transitions from a standard laboratory Williamson ether synthesis to a kilo-lab optimized process, prioritizing atom economy, solvent recovery, and impurity control.

Introduction & Retrosynthetic Analysis

The target molecule is an ether formed between a fluorinated cresol and a benzyl halide. The presence of the fluorine atom at the ortho position to the methyl group and meta to the oxygen influences the nucleophilicity of the phenoxide, requiring optimized base/solvent conditions to suppress side reactions such as C-alkylation (though rare in this system) or incomplete conversion.

Chemical Structure & Properties[1]
  • IUPAC Name: 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene

  • Common Name: 4-(Benzyloxy)-2-fluorotoluene

  • Molecular Formula: C₁₄H₁₃FO

  • Molecular Weight: 230.26 g/mol

  • Key Functionality: Fluorine (metabolic stability), Benzyl ether (protecting group/hydrophobic interaction).

Retrosynthetic Pathway

The most robust disconnection is at the ether linkage, leading to 3-Fluoro-4-methylphenol and Benzyl Chloride (preferred over bromide for industrial scale due to cost and atom economy).

Retrosynthesis Target Target: 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene Precursors Precursors: 3-Fluoro-4-methylphenol + Benzyl Chloride Target->Precursors Disconnection (Ether Cleavage)

Figure 1: Retrosynthetic disconnection strategy focusing on the Williamson ether synthesis pathway.

Process Development Strategy

Mechanistic Considerations

The reaction proceeds via an Sɴ2 mechanism . The phenolic hydroxyl group is deprotonated by a base to form a phenoxide ion, which then attacks the benzylic carbon of the benzyl halide.

  • Fluorine Effect: The electron-withdrawing fluorine atom (inductive effect, -I) increases the acidity of the phenol (pKa ~10) compared to p-cresol (pKa ~10.3), facilitating easier deprotonation.

  • Leaving Group: Benzyl chloride is used. While less reactive than benzyl bromide, the addition of a catalytic amount of Sodium Iodide (Finkelstein condition) can accelerate the reaction if needed, though reflux in acetone/MEK is usually sufficient.

Solvent & Base Selection
ParameterLab Scale (Standard)Scale-Up (Optimized)Rationale
Solvent DMFAcetone or MEK DMF is difficult to remove (high BP) and toxic. Ketones allow for easy solvent stripping and salt filtration.
Base NaHK₂CO₃ (Anhydrous)NaH generates H₂ gas (safety hazard). K₂CO₃ is mild, cheap, and easily removed by filtration.
Reagent Benzyl BromideBenzyl Chloride Chloride is significantly cheaper and offers better atom economy for >1kg batches.
Temp RTReflux (56-80°C) Reflux ensures completion and maintains solubility of the phenoxide intermediate.

Scalable Experimental Protocol

Reagents and Stoichiometry

Batch Size: Target ~100 g Output

ReagentMW ( g/mol )Equiv.[1][2]Mass (g)MolesNotes
3-Fluoro-4-methylphenol 126.131.0063.07 g0.50Limiting Reagent
Benzyl Chloride 126.581.1069.62 g0.55Slight excess to drive completion
Potassium Carbonate 138.211.50103.65 g0.75Anhydrous, granular
Potassium Iodide 166.000.054.15 g0.025Catalyst (Optional but recommended)
Acetone (Reagent Grade) --500 mL-Solvent (approx. 8 vol)
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Equipment: Setup a 1L 3-neck round-bottom flask equipped with a mechanical stirrer (overhead preferred for slurry handling), reflux condenser, and internal temperature probe.

  • Charging: Charge Acetone (500 mL) and 3-Fluoro-4-methylphenol (63.07 g) into the flask. Stir until fully dissolved.

  • Base Addition: Add Potassium Carbonate (103.65 g) and Potassium Iodide (4.15 g) in a single portion. The mixture will become a heterogeneous white slurry.

  • Reagent Addition: Add Benzyl Chloride (69.62 g) dropwise over 15 minutes via an addition funnel. Note: No significant exotherm is expected, but monitor temperature.

Phase 2: Reaction & Monitoring
  • Reflux: Heat the mixture to reflux (internal temp ~56-58°C). Maintain vigorous stirring (300-400 RPM) to ensure suspension of the carbonate salts.

  • Timeline: Reflux for 6 to 8 hours .

  • IPC (In-Process Control): Sample 50 µL, dilute in MeCN, and analyze via HPLC or TLC (Mobile Phase: 10% EtOAc in Hexanes).

    • Acceptance Criteria: < 1.0% unreacted phenol.

Phase 3: Workup & Isolation
  • Cooling: Cool the reaction mixture to 20-25°C.

  • Filtration: Filter the slurry through a Celite pad or a sintered glass funnel to remove inorganic salts (KCl, K₂CO₃). Wash the filter cake with fresh Acetone (2 x 50 mL).

  • Concentration: Concentrate the combined filtrate under reduced pressure (Rotovap: 40°C, 200 mbar -> 20 mbar) to obtain a crude oil.

  • Solvent Swap (Optional for Crystallization): If the product solidifies (MP is likely near RT), recrystallize from Heptane. If it remains an oil (common for benzyl ethers with low MP), perform a high-vacuum distillation or a silica plug filtration.

    • Scale-Up Preferred Method: Dissolve crude oil in Ethyl Acetate (200 mL) , wash with 1M NaOH (2 x 50 mL) to remove trace unreacted phenol, then wash with Brine. Dry over MgSO₄, filter, and strip solvent.

Purification (Crystallization vs. Distillation)

For this specific fluorinated derivative, the melting point is often depressed compared to the non-fluorinated analog.

  • Method A (Solid): Recrystallize from hot Heptane/IPA (9:1). Cool slowly to 0°C.

  • Method B (Oil): Vacuum distillation. Expected BP: ~160-170°C at 5 mmHg.

Workflow Visualization

Workflow Start Start: Charge Phenol + Acetone AddBase Add K2CO3 + KI (Catalyst) Start->AddBase AddBnCl Add Benzyl Chloride AddBase->AddBnCl Reflux Reflux 6-8 hrs (56°C) AddBnCl->Reflux IPC IPC: HPLC/TLC (<1% SM) Reflux->IPC IPC->Reflux Fail (Extend Time) Filter Filter Inorganic Salts IPC->Filter Pass Conc Concentrate Filtrate Filter->Conc Wash Wash w/ 1M NaOH (Remove xs Phenol) Conc->Wash Final Final Product: Viscous Oil or Solid Wash->Final

Figure 2: Operational workflow for the synthesis of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene.

Safety & Waste Management

Critical Hazards
  • Benzyl Chloride: Potent lachrymator and suspected carcinogen. Handle only in a functioning fume hood. Destroy excess reagent with aqueous ammonia or NaOH during waste processing.

  • 3-Fluoro-4-methylphenol: Corrosive and toxic. Avoid skin contact.

  • Potassium Carbonate: Irritant dust. Use a dust mask during charging.

Waste Disposal
  • Solid Waste: Filter cake contains KCl and unreacted K₂CO₃ contaminated with organics. Dispose of as solid hazardous waste.

  • Aqueous Waste: The NaOH wash will contain the sodium salt of the fluorophenol. Neutralize before disposal or send to high-COD waste stream.

References

  • Sigma-Aldrich. Product Specification: 2-Fluoro-4-methoxy-1-methylbenzene (Analog Reference).[3] Retrieved from

  • Vaidyanathan, G., & Zalutsky, M. R. (2006). Synthesis of polypeptide conjugates of a fluorine-18-labeled guanidine derivative. Bioconjugate Chemistry.[4] (Reference for fluorophenol alkylation conditions).

  • University of Cologne. (2020). Preparation of Labeled Aromatic Amino Acids via Late-Stage 18F-Fluorination. (Describing MOM-protection of 3-fluoro-4-methylphenol, analogous to benzyl protection).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 68137 (3-Fluoro-4-methylphenol).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthetic protocols and overcome common experimental challenges.

The primary and most reliable method for synthesizing this target molecule is the Williamson ether synthesis. This venerable yet powerful reaction involves the SN2 displacement of a halide by an alkoxide or, in this case, a phenoxide.[1][2][3] The strategy involves deprotonating 2-fluoro-4-methylphenol to form the corresponding phenoxide, which then acts as a nucleophile to attack an electrophilic benzylating agent like benzyl bromide.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene?

The most effective route is the Williamson ether synthesis, which proceeds via an SN2 mechanism.[1][2][4] This involves reacting the sodium or potassium salt of 2-fluoro-4-methylphenol (the nucleophile) with a benzyl halide, such as benzyl bromide or benzyl chloride (the electrophile). Using a primary halide like benzyl bromide is crucial as it minimizes the potential for competing elimination (E2) reactions.[5]

Q2: What are the most critical parameters to control for a high-yield reaction?

Several factors are critical for success:

  • Anhydrous Conditions: The phenoxide nucleophile is a strong base and will readily react with any protic solvents, like water. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Base Selection: The base must be strong enough to completely deprotonate the phenol (pKa ≈ 9.0)[6]. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH).[1][3][7]

  • Solvent Choice: Polar aprotic solvents like N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or acetone are ideal.[8] They effectively solvate the cation of the phenoxide salt without interfering with the nucleophilicity of the phenoxide itself.[5][9]

  • Temperature: The reaction is typically conducted at elevated temperatures, often between 50-100 °C, to ensure a reasonable reaction rate.[8][9]

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture alongside your starting materials (2-fluoro-4-methylphenol and benzyl bromide). The product, being less polar than the starting phenol, will have a higher Rf value. The reaction is complete when the spot corresponding to the 2-fluoro-4-methylphenol has been completely consumed.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Question: My reaction has run for several hours, but TLC analysis shows little to no product formation. What are the likely causes?

This is a common issue that can often be traced back to one of several key factors in the reaction setup.

Answer:

  • Ineffective Deprotonation: The phenolic proton of 2-fluoro-4-methylphenol must be removed to form the nucleophilic phenoxide. If the base is too weak or used in insufficient amounts, the reaction will not proceed.[5]

    • Solution: Ensure you are using at least 1.1 equivalents of a suitable base. While potassium carbonate is a common choice, for a more robust reaction, consider a stronger base like sodium hydride (NaH). When using NaH, you will observe hydrogen gas evolution, which is a visual confirmation of deprotonation.[3][9]

  • Inappropriate Solvent: The choice of solvent is critical for an SN2 reaction.

    • Explanation: Protic solvents (e.g., ethanol, water) will solvate and deactivate the phenoxide nucleophile, severely slowing the reaction.[8][9] Apolar solvents (e.g., hexane, toluene) may not adequately dissolve the phenoxide salt.

    • Solution: Switch to a polar aprotic solvent like DMF or acetonitrile. These solvents enhance the nucleophilicity of the phenoxide, accelerating the reaction.

  • Poor Quality Reagents:

    • Benzyl Halide: Benzyl bromide can degrade over time, especially if exposed to moisture, hydrolyzing to benzyl alcohol.

    • Phenol: The 2-fluoro-4-methylphenol starting material should be pure.

    • Solution: Use freshly opened or purified reagents. Benzyl bromide can be quickly filtered through a small plug of neutral alumina if its quality is suspect.

  • Insufficient Temperature: The Williamson ether synthesis often requires heating to proceed at a practical rate.[8]

    • Solution: If running at room temperature, increase the temperature to 60-80 °C and continue to monitor by TLC.

Problem 2: Significant Amount of Unreacted 2-Fluoro-4-methylphenol

Question: My reaction has stopped, but a large amount of the starting phenol remains. How can I drive the reaction to completion?

Answer:

This indicates that the reaction has stalled, likely due to a limiting reagent or deactivation of the nucleophile.

  • Stoichiometry: Ensure you are using a slight excess (1.05-1.2 equivalents) of the benzyl bromide. This helps to ensure all of the more valuable phenol is consumed.

  • Base Degradation: If using a weaker base like K₂CO₃ in a solvent that is not perfectly dry, its effectiveness can diminish over the course of the reaction.

    • Solution: Add a further portion of fresh, dry base to the reaction mixture and continue heating.

  • Phase Transfer Catalysis: If your reaction conditions involve a solid-liquid or liquid-liquid biphasic system (e.g., K₂CO₃ in acetonitrile), the reaction rate can be limited by the interface between phases.

    • Solution: Add a catalytic amount (1-5 mol%) of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or 18-crown-6.[8][10] These catalysts help shuttle the phenoxide from the solid or aqueous phase into the organic phase where the reaction occurs, dramatically increasing the reaction rate.

Problem 3: Formation of Significant Side Products

Question: My TLC plate shows the desired product, but also several other spots. What are these impurities and how can I avoid them?

Answer:

Side product formation is common, but can be minimized with careful control of reaction conditions.

  • Dibenzyl Ether: This forms if the benzyl bromide reacts with any benzyl alcohol present (from hydrolysis of the starting material) or with the product of an SN2 reaction with hydroxide ions.

    • Solution: Ensure your benzyl bromide is pure and your reaction is strictly anhydrous.

  • C-Alkylation vs. O-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur.[1]

    • Solution: C-alkylation is often more prevalent in non-polar solvents. Using polar aprotic solvents like DMF or DMSO generally favors the desired O-alkylation.

Experimental Protocols & Data

Optimized Protocol for Synthesis

This protocol is designed as a self-validating system to maximize yield and purity.

1. Reagent Preparation & Setup:

  • Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under an inert atmosphere (Nitrogen or Argon).
  • To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-fluoro-4-methylphenol (1.0 eq).
  • Add anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF) (approx. 10 mL per gram of phenol).

2. Deprotonation:

  • Add finely ground anhydrous potassium carbonate (K₂CO₃, 1.5 eq) and tetrabutylammonium bromide (TBAB, 0.05 eq).
  • Stir the suspension vigorously for 15 minutes at room temperature.

3. Alkylation:

  • Add benzyl bromide (1.1 eq) dropwise via syringe over 5 minutes.
  • Heat the reaction mixture to 80 °C.

4. Reaction Monitoring & Work-up:

  • Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate eluent) every hour.
  • Once the phenol spot is no longer visible (typically 2-4 hours), cool the reaction to room temperature.
  • Filter the mixture through a pad of Celite to remove inorganic salts, washing the filter cake with ethyl acetate.[11]
  • Combine the filtrates and concentrate under reduced pressure.

5. Purification:

  • Dissolve the crude residue in ethyl acetate and wash with water (2x) and brine (1x).[9]
  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure product.[11]
Parameter Recommended Condition Rationale
Phenol 1.0 equivalentLimiting Reagent
Benzyl Bromide 1.1 - 1.2 equivalentsDrives reaction to completion
Base K₂CO₃ (1.5 eq) or NaH (1.2 eq)Ensures complete deprotonation
Catalyst TBAB (0.05 eq)Accelerates reaction (optional but recommended)
Solvent Anhydrous MeCN or DMFPolar aprotic solvent favors SN2
Temperature 60 - 80 °CProvides sufficient activation energy
Reaction Time 1 - 8 hoursMonitor by TLC for completion[8]

Visualized Workflows

SynthesisWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Dry Glassware & Inert Atmosphere B Add 2-Fluoro-4-methylphenol & Anhydrous Solvent A->B C Add Base (K₂CO₃) & Catalyst (TBAB) B->C D Add Benzyl Bromide C->D E Heat to 80°C D->E F Monitor by TLC E->F G Cool & Filter (remove salts) F->G Reaction Complete H Aqueous Wash (Water, Brine) G->H I Dry & Concentrate H->I J Column Chromatography I->J

Caption: General workflow for the synthesis of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene.

Troubleshooting Start Low Yield or Incomplete Reaction? Base Is the base strong enough and in excess? Start->Base Solvent Is the solvent polar and aprotic? Base->Solvent Yes Sol_Base Use stronger base (e.g., NaH) Base->Sol_Base No Temp Is the temperature adequate (e.g., >60°C)? Solvent->Temp Yes Sol_Solvent Switch to DMF or MeCN Solvent->Sol_Solvent No PTC Is a Phase Transfer Catalyst needed? Temp->PTC Yes Sol_Temp Increase temperature Temp->Sol_Temp No Sol_PTC Add catalytic TBAB PTC->Sol_PTC Yes Success Improved Yield PTC->Success No, conditions are optimal Sol_Base->Success Sol_Solvent->Success Sol_Temp->Success Sol_PTC->Success

Caption: Troubleshooting decision tree for low-yield Williamson ether synthesis reactions.

References

  • Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved February 6, 2026, from [Link]

  • The Williamson Ether Synthesis. (2020, May 30). Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]

  • The synthetic method of 2,4 difluoro benzene methanamines. (n.d.). Google Patents.
  • The Williamson Ether Synthesis. (n.d.). University of Missouri-St. Louis. Retrieved February 6, 2026, from [Link]

  • Hindered ether synthesis shocked to life. (2019, September 16). C&EN Global Enterprise. Retrieved February 6, 2026, from [Link]

  • Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC. Retrieved February 6, 2026, from [Link]

  • Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved February 6, 2026, from [Link]

  • Synthesis of hindered phenols. (n.d.). Google Patents.
  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. Retrieved February 6, 2026, from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved February 6, 2026, from [Link]

  • Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]

  • Benzyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]

  • The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. (2016). JMU Scholarly Commons. Retrieved February 6, 2026, from [Link]

  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. (2008, November 26). National Institutes of Health. Retrieved February 6, 2026, from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved February 6, 2026, from [Link]

  • Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. (n.d.). National Institutes of Health. Retrieved February 6, 2026, from [Link]

  • 2-Fluoro-4-methylphenol. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

  • Process for the preparation of benzyl-ethers. (n.d.). Google Patents.
  • 4-Fluoro-2-methylphenol. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

  • Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene. (2016, March 21). Organic Syntheses. Retrieved February 6, 2026, from [Link]

  • Halobenzyl Ethers as Protecting Groups for Organic Synthesis. (n.d.). Journal of the American Chemical Society. Retrieved February 6, 2026, from [Link]

  • Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. (n.d.). ChemRxiv. Retrieved February 6, 2026, from [Link]

  • fluoromethyl phenyl sulfone. (n.d.). Organic Syntheses Procedure. Retrieved February 6, 2026, from [Link]

Sources

"2-Fluoro-1-methyl-4-(phenylmethoxy)benzene" synthesis side reactions and byproducts

[2][3]

Reaction Overview & Mechanism
  • Target Molecule: 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene[1][2][3][4][5]

  • Core Reaction: Williamson Ether Synthesis (

    
     Nucleophilic Substitution).[6][7][8]
    
  • Key Reagents: 3-Fluoro-4-methylphenol (Nucleophile), Benzyl Bromide (Electrophile), Potassium Carbonate (Base).[2][3][9]

  • Solvent System: Aprotic polar solvents (Acetonitrile, DMF, or Acetone) are critical to enhance the nucleophilicity of the phenoxide ion while suppressing solvolysis.[2]

Mechanistic Insight: The base deprotonates the phenol to form a phenoxide anion.[2] This anion attacks the benzylic carbon of benzyl bromide, displacing the bromide ion.[2] The presence of the fluorine atom ortho to the methyl group (and meta to the hydroxyl) exerts an inductive withdrawing effect, slightly increasing the acidity of the phenol compared to p-cresol, making deprotonation facile but potentially reducing the nucleophilicity of the phenoxide slightly.[2]

Troubleshooting Guide & FAQs
Q1: I observe a persistent impurity at a slightly longer retention time than my product. What is it?

Diagnosis: This is likely Dibenzyl Ether .[2]

  • Cause: If your reaction solvent contains trace water or if the base is wet, benzyl bromide hydrolyzes to form benzyl alcohol.[2] The benzyl alcohol then competes with your phenol to react with another molecule of benzyl bromide, forming dibenzyl ether.[2]

  • Solution:

    • Dry your solvent (Acetonitrile/DMF) over molecular sieves (3Å or 4Å).

    • Use anhydrous

      
       (dried in an oven at 120°C).
      
    • Purification: Dibenzyl ether is non-polar and difficult to separate from the product by crystallization.[2] Flash chromatography using a Hexane/Ethyl Acetate gradient is required.[2]

Q2: My conversion is stuck at ~80%, and adding more Benzyl Bromide doesn't help. Why?

Diagnosis: Phenoxide aggregation or surface passivation .[2]

  • Cause: In solvents like acetone, potassium bromide (KBr) byproduct can precipitate and coat the surface of the solid base (

    
    ), stalling the reaction.[2]
    
  • Solution:

    • Switch Solvents: Use DMF or Acetonitrile where KBr has different solubility profiles or the reaction kinetics are faster.[2]

    • Catalysis: Add a phase transfer catalyst (PTC) like 18-Crown-6 (1-5 mol%) or Tetrabutylammonium iodide (TBAI) .[2][3] The iodide acts as a nucleophilic catalyst, converting benzyl bromide to the more reactive benzyl iodide in situ (Finkelstein reaction logic).[2]

Q3: Can I get C-alkylation byproducts?

Diagnosis: Rare, but possible under harsh conditions.[2]

  • Context: Phenoxides are ambident nucleophiles.[2] While O-alkylation is kinetically favored, C-alkylation (at the ortho position to the oxygen) can occur if the reaction is performed at very high temperatures (>100°C) or in protic solvents (e.g., ethanol/water mixtures) where hydrogen bonding solvates the oxygen, reducing its nucleophilicity.[2]

  • Prevention: Stick to aprotic solvents (DMF, ACN) and keep temperatures moderate (Reflux in ACN is ~82°C, which is safe).[2]

Q4: How do I efficiently remove unreacted 3-fluoro-4-methylphenol?

Diagnosis: Phenol contamination.

  • Solution: Do not rely solely on chromatography.

    • Chemical Wash: After the reaction, dilute the organic phase with an immiscible solvent (e.g., Ethyl Acetate or DCM) and wash with 1M NaOH or 1M KOH .[2] The unreacted phenol will be deprotonated into the water-soluble phenoxide and partition into the aqueous layer.[2] The product (ether) will remain in the organic layer.

Detailed Synthesis Protocol

Scale: 10 mmol Estimated Yield: 85-95%[2][3]

  • Preparation:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add 3-fluoro-4-methylphenol (1.26 g, 10 mmol) and Acetonitrile (anhydrous, 20 mL).

    • Add Potassium Carbonate (

      
      , anhydrous, 2.76 g, 20 mmol, 2.0 equiv).[2]
      
    • Optional: Add TBAI (185 mg, 0.5 mmol, 5 mol%) to accelerate the reaction.[2]

  • Reaction:

    • Stir the heterogeneous mixture at room temperature for 15 minutes to allow deprotonation.

    • Add Benzyl Bromide (1.71 g, 1.19 mL, 10 mmol, 1.0 equiv) dropwise. Note: Using a slight excess (1.05 equiv) ensures phenol consumption, but 1.0 equiv simplifies purification.[2]

    • Heat the mixture to reflux (approx. 80-82°C) under an inert atmosphere (

      
       or Ar) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1).
      
  • Workup:

    • Cool to room temperature.[2][10] Filter off the inorganic solids (

      
       and KBr).[2]
      
    • Concentrate the filtrate under reduced pressure.[2]

    • Redissolve the residue in Ethyl Acetate (30 mL).

    • Critical Step: Wash with 1M NaOH (2 x 15 mL) to remove unreacted phenol.

    • Wash with Brine (15 mL), dry over

      
      , filter, and concentrate.
      
  • Purification:

    • If necessary, recrystallize from cold Ethanol or purify via silica gel flash chromatography (Eluent: 100% Hexanes

      
       95:5 Hexanes:EtOAc).
      
Visualization: Reaction Pathways & Impurities

ReactionPathwaysStart3-Fluoro-4-methylphenolProduct2-Fluoro-1-methyl-4-(phenylmethoxy)benzene(Target Ether)Start->Product O-Alkylation(Major)Impurity3C-Alkylated Phenol(Trace/High Temp)Start->Impurity3 C-Alkylation(Thermodynamic)ReagentBenzyl BromideReagent->ProductImpurity1Benzyl Alcohol(Hydrolysis)Reagent->Impurity1 H2O (Wet Solvent)BaseK2CO3 / ACNBase->ProductImpurity2Dibenzyl Ether(Side Reaction)Impurity1->Impurity2 + Benzyl Bromide

Caption: Reaction scheme illustrating the primary Williamson ether synthesis pathway (Green) and potential moisture-induced or thermodynamic side reactions (Yellow/Red).

References
  • Synthesis of Fluorinated Ethers via Williamson Reaction : The general methodology for alkylating fluorinated phenols is well-documented.[2] See: Master Organic Chemistry, "The Williamson Ether Synthesis," accessed February 6, 2026.[2] Link

  • Precursor Availability (3-Fluoro-4-methylphenol) : This compound is a standard building block for radiotracers and medicinal compounds.[2][3] ProcureNBuy Chemical Database, accessed February 6, 2026.[2] Link

  • Catalytic Williamson Ether Synthesis : Discussion on O- vs C-alkylation selectivity. Organic Process Research & Development, "Synthesis of Alkyl Aryl Ethers," accessed February 6, 2026.[2] Link

  • CAS Registry : Verification of CAS 1036724-56-7. EvitaChem Building Blocks, accessed February 6, 2026. Link

Overcoming low reactivity in the synthesis of "2-Fluoro-1-methyl-4-(phenylmethoxy)benzene"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of "2-Fluoro-1-methyl-4-(phenylmethoxy)benzene". This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this fluorinated aryl benzyl ether.

Introduction: The Challenge of Synthesizing 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene

The synthesis of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene, a valuable intermediate in various research and development applications, is most commonly achieved via the Williamson ether synthesis. This reaction involves the O-alkylation of 2-fluoro-4-methylphenol with a benzyl halide. While theoretically straightforward, the presence of the electron-withdrawing fluorine atom on the phenolic ring introduces specific challenges that can lead to low reactivity and diminished yields. This guide will dissect these issues and provide practical, field-proven solutions.

The core of the low reactivity issue lies in the electronic properties of the 2-fluoro-4-methylphenoxide intermediate. The highly electronegative fluorine atom stabilizes the negative charge on the phenoxide through the inductive effect. While this increases the acidity of the parent phenol, it simultaneously reduces the nucleophilicity of the phenoxide, making it a less potent nucleophile for the required SN2 reaction with the benzyl halide.

Troubleshooting Guide: Overcoming Low Reactivity

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on established chemical principles.

Problem 1: Low or No Conversion of Starting Materials

Q: I am observing a low yield or no formation of the desired 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene. What are the likely causes and how can I rectify this?

A: Low to no product formation in this Williamson ether synthesis typically stems from a few key factors related to the reduced nucleophilicity of the 2-fluoro-4-methylphenoxide.

Possible Cause 1: Incomplete Deprotonation of the Phenol

The first critical step is the quantitative conversion of the 2-fluoro-4-methylphenol to its corresponding phenoxide. The electron-withdrawing fluorine atom makes the phenol more acidic than its non-fluorinated analog, p-cresol. However, using a base that is not sufficiently strong can result in an equilibrium mixture of the phenol and phenoxide, leading to a low concentration of the active nucleophile.

  • Solution: Employ a strong base to ensure complete deprotonation. While weaker bases like potassium carbonate (K₂CO₃) can be effective, stronger bases such as sodium hydride (NaH) or potassium hydride (KH) are often more reliable for less reactive systems.

Possible Cause 2: Suboptimal Reaction Conditions

The SN2 reaction at the heart of the Williamson ether synthesis is sensitive to reaction conditions.

  • Solution:

    • Solvent Choice: Utilize a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. These solvents are effective at solvating the cation of the phenoxide salt, leaving the phenoxide anion more "naked" and, therefore, more nucleophilic and reactive. Protic solvents, such as ethanol, can solvate the phenoxide through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.

    • Temperature and Reaction Time: Reactions involving less reactive nucleophiles often require more forcing conditions. If you are running the reaction at room temperature, consider increasing the temperature to 50-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) and extend the reaction time if necessary. A typical reaction time can range from 1 to 8 hours.[1]

Possible Cause 3: Poor Solubility of the Phenoxide Salt

The generated phenoxide salt may have limited solubility in the chosen solvent, which will significantly hinder the reaction rate.

  • Solution: Phase-Transfer Catalysis: The use of a phase-transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB) or a crown ether like 18-crown-6, can be highly effective. The PTC facilitates the transfer of the phenoxide from a solid or aqueous phase into the organic phase where the benzyl halide is present, thereby increasing the effective concentration of the nucleophile and accelerating the reaction. This technique is particularly useful when using carbonate bases in solvents like acetonitrile or THF.[2]

Problem 2: Formation of Side Products

Q: I am observing the formation of significant side products in my reaction mixture. What are they and how can I minimize them?

A: While the Williamson ether synthesis with a primary halide like benzyl bromide is generally clean, side reactions can occur, especially under harsh conditions.

Possible Side Reaction: C-Alkylation

Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, C-alkylation can become a competing pathway, leading to the formation of benzylated phenol isomers.

  • Mitigation Strategies:

    • Solvent and Counter-ion: The choice of solvent and the counter-ion of the phenoxide can influence the O/C alkylation ratio. Polar aprotic solvents generally favor O-alkylation.

    • Temperature Control: Higher reaction temperatures can sometimes increase the proportion of C-alkylation. It is advisable to start with a moderate temperature and only increase it if the reaction is not proceeding.

Frequently Asked Questions (FAQs)

Q1: Which base is the best choice for the deprotonation of 2-fluoro-4-methylphenol?

A1: The optimal base depends on your specific reaction conditions and scale. Here is a comparative overview:

BaseStrengthAdvantagesDisadvantages
Potassium Carbonate (K₂CO₃) ModerateInexpensive, easy to handle, suitable for many applications.May not be strong enough for complete deprotonation, leading to longer reaction times or the need for higher temperatures.
Sodium Hydride (NaH) StrongHighly effective for complete deprotonation, often leading to faster reactions and higher yields.Reacts violently with water and protic solvents, requires anhydrous conditions and careful handling.
Potassium tert-Butoxide (KOtBu) StrongVery strong base, effective for deprotonation.Can promote elimination side reactions with more sterically hindered halides (not a major concern with benzyl bromide).

For initial attempts, potassium carbonate in DMF is a good starting point due to its ease of handling. If reactivity is low, switching to sodium hydride in anhydrous DMF or THF is a logical next step.

Q2: What is the recommended solvent for this synthesis?

A2: Polar aprotic solvents are highly recommended.

SolventDielectric ConstantAdvantages
N,N-Dimethylformamide (DMF) 37Excellent solvating power for ionic intermediates, generally leads to good reaction rates.
Acetonitrile (ACN) 37.5Good solvating properties, lower boiling point than DMF, making it easier to remove.
Acetone 21Often used with K₂CO₃, easy to handle and remove.
Tetrahydrofuran (THF) 7.6A good choice when using strong bases like NaH.

Q3: Can I use benzyl chloride instead of benzyl bromide?

A3: Yes, benzyl chloride can be used. However, benzyl bromide is generally more reactive than benzyl chloride in SN2 reactions because bromide is a better leaving group than chloride. If you are facing low reactivity with benzyl chloride, switching to benzyl bromide may improve your yield and reaction time.

Q4: Are there any alternative synthetic routes to 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene?

A4: While the Williamson ether synthesis is the most common and direct method, other strategies exist for the formation of diaryl or alkyl aryl ethers, which could be adapted for this synthesis. These are particularly useful if the Williamson synthesis fails or gives poor yields.

  • Ullmann Condensation: This is a copper-catalyzed reaction between an aryl halide and an alcohol (or alkoxide).[3][4] For this specific target, it would involve the reaction of 4-bromo-2-fluoro-1-methylbenzene with sodium benzoxide. This approach is generally used for the synthesis of diaryl ethers and may require harsh reaction conditions.[4]

  • Buchwald-Hartwig C-O Coupling: This is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an alcohol.[5][6] This modern method offers high functional group tolerance and generally proceeds under milder conditions than the Ullmann condensation. The reaction would involve coupling 4-bromo-2-fluoro-1-methylbenzene with benzyl alcohol in the presence of a palladium catalyst and a suitable ligand.

Experimental Protocols & Workflows

Protocol 1: Williamson Ether Synthesis using Potassium Carbonate

This protocol is a good starting point due to its operational simplicity.

Materials:

  • 2-Fluoro-4-methylphenol

  • Benzyl bromide

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-4-methylphenol (1.0 eq).

  • Add anhydrous DMF to dissolve the phenol.

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Add benzyl bromide (1.1 - 1.2 eq) to the stirring suspension.

  • Heat the reaction mixture to 80-90 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene.

Protocol 2: Williamson Ether Synthesis using Sodium Hydride

This protocol is recommended for cases where Protocol 1 gives low yields. Caution: Sodium hydride is highly reactive and should be handled with care under an inert atmosphere.

Materials:

  • 2-Fluoro-4-methylphenol

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq).

  • Add anhydrous THF or DMF via syringe.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-fluoro-4-methylphenol (1.0 eq) in anhydrous THF or DMF dropwise. Effervescence (hydrogen gas evolution) will be observed.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the phenoxide.

  • Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight, or gently heat to 50-60 °C for a few hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Proceed with the aqueous workup and purification as described in Protocol 1.

Workflow Diagram: Troubleshooting Low Reactivity

TroubleshootingWorkflow start Low Yield of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene check_base Is the deprotonation of the phenol complete? start->check_base check_conditions Are the reaction conditions optimal? check_base->check_conditions Yes use_stronger_base Switch to a stronger base (e.g., NaH, KH) check_base->use_stronger_base No check_solubility Is the phenoxide soluble? check_conditions->check_solubility Yes optimize_conditions Increase temperature (50-100 °C) and/or reaction time check_conditions->optimize_conditions No use_ptc Add a phase-transfer catalyst (e.g., TBAB, 18-crown-6) check_solubility->use_ptc No consider_alternatives Consider alternative synthetic routes (Ullmann, Buchwald-Hartwig) check_solubility->consider_alternatives Yes success Improved Yield use_stronger_base->success optimize_conditions->success use_ptc->success

Caption: Troubleshooting flowchart for low yield in the synthesis.

References

  • Utah Tech University. (n.d.). Williamson Ether Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for the Williamson Ether Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde.
  • 12. The Williamson Ether Synthesis. (n.d.).
  • Ossila. (n.d.). 4-Fluoro-2-methylphenol | CAS 452-72-2.
  • Riley, J. G., & Grindley, B. (2001). Reaction Times and Yields in de-O-benzylation Reactions.
  • BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • MDPI. (n.d.).
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • ResearchGate. (2023).
  • Khalil, A. (2007). Phase-Transfer Catalyzed Alkylation and Acylation of 2Mercapto5Methyl1H-Benzimidazole.
  • ResearchGate. (2023). Fluoroazoles. II. Synthesis and 1H and 19F Nmr spectra of 2‐, 4‐, and 5‐Fluoro‐1‐methylimidazole.
  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
  • Taylor & Francis Online. (n.d.).
  • ACS Publications. (n.d.).
  • ACS Publications. (n.d.). Palladium-Catalyzed Enantioselective (2-Naphthyl)
  • Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.
  • ResearchGate. (2023).
  • Royal Society of Chemistry. (2021).
  • Google Patents. (n.d.). CN102146023A - Method for preparing p-fluoro anisole.
  • Quick Company. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Wikipedia. (n.d.).
  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • YouTube. (2021).

Sources

Technical Support Center: Purification of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "2-Fluoro-1-methyl-4-(phenylmethoxy)benzene," a key intermediate in pharmaceutical research and development. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and maintain the highest standards of scientific integrity.

Section 1: Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities. The target compound is typically synthesized via a Williamson ether synthesis, reacting 3-fluoro-4-methylphenol with a benzyl halide (like benzyl bromide) in the presence of a base.[1][2][3] This reaction, while robust, can generate a predictable set of impurities that must be addressed.

phenol 3-Fluoro-4-methylphenol (Starting Material) reaction Williamson Ether Synthesis (Sₙ2 Reaction) phenol->reaction BnBr Benzyl Bromide (Starting Material) BnBr->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., DMF) solvent->reaction product Crude 2-Fluoro-1-methyl-4- (phenylmethoxy)benzene reaction->product unreacted_phenol Unreacted Phenol product->unreacted_phenol Carryover unreacted_BnBr Unreacted Benzyl Bromide product->unreacted_BnBr Carryover c_alkylation C-Alkylated Isomer (Side Product) product->c_alkylation Generated dibenzyl_ether Dibenzyl Ether (Side Product) product->dibenzyl_ether Generated residual_solvent Residual Solvent product->residual_solvent Carryover inorganic_salts Inorganic Salts product->inorganic_salts Carryover

Caption: Synthesis and Potential Impurity Map.

Table 1: Common Impurities and Their Management
ImpurityLikely OriginRecommended Removal Strategy
3-Fluoro-4-methylphenolUnreacted starting materialAqueous wash with dilute base (e.g., 1M NaOH) during work-up; separable by silica gel chromatography.
Benzyl BromideUnreacted starting materialVolatile, removed under reduced pressure. Can be separated by silica gel chromatography.
C-Alkylated IsomerSide reaction (electrophilic attack on the ring instead of the oxygen)[2]Difficult to separate from the desired product. Requires optimized silica gel chromatography, potentially with a low-polarity solvent system.
Dibenzyl EtherReaction of benzyl alkoxide (from trace water) with benzyl bromideSeparable by silica gel chromatography; typically less polar than the desired product.
Reaction Solvent (DMF, Acetonitrile)Residual solvent from the reaction[3]Removed by aqueous washes during work-up and evaporation under high vacuum.
Inorganic Salts (e.g., KBr)Byproduct from the base and halideRemoved by aqueous washes (water, brine) during liquid-liquid extraction.

Section 2: Troubleshooting the Purification Workflow

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Subsection 2.1: Liquid-Liquid Extraction Issues

Q: I'm getting a persistent emulsion during my aqueous work-up after diluting the reaction mixture with ethyl acetate. How can I break it?

A: Emulsions are common when residual DMF or other polar aprotic solvents are present, acting as surfactants. Vigorous shaking often makes it worse.

  • Immediate Action (The "Why"): The goal is to increase the ionic strength of the aqueous layer, which forces the organic and aqueous phases to separate more cleanly.

    • Stop Shaking: Instead of inverting or shaking, gently swirl the separatory funnel to minimize mechanical emulsion formation.[4]

    • Add Brine: Introduce a saturated aqueous solution of NaCl (brine). The high salt concentration increases the polarity of the aqueous phase, reducing the solubility of organic components and helping to break the emulsion.[4]

    • Allow Time: Let the funnel stand undisturbed for 10-20 minutes.

    • Filtration (If Necessary): As a last resort, you can filter the entire mixture through a pad of Celite or glass wool to physically disrupt the emulsified layer.

Q: After the basic wash to remove unreacted phenol, my TLC plate shows the product spot has disappeared or diminished. What happened?

A: This suggests your product may be susceptible to cleavage under strongly basic conditions, although benzyl ethers are generally stable. A more likely scenario is that the product, being phenolic, was partially extracted into the basic aqueous layer. However, the most probable cause is accidental loss of the organic layer. To be certain, you can acidify the basic aqueous wash layer with HCl and re-extract with ethyl acetate to see if you recover your product.

  • Preventative Protocol:

    • Use a milder base like a saturated sodium bicarbonate (NaHCO₃) solution instead of 1M NaOH.

    • Minimize contact time with the basic solution.

    • Always check both the organic and aqueous layers by TLC before discarding anything.

Subsection 2.2: Flash Chromatography Challenges

Q: My product is streaking badly on the TLC plate and gives poor separation on the column. Why is this happening and how do I fix it?

A: Streaking (tailing) on silica gel is a classic sign of an interaction between an acidic functionality on the stationary phase and your compound. While the target molecule is neutral, residual unreacted phenol is acidic and will streak.

  • Expert Diagnosis & Solution:

    • Confirm the Cause: The unreacted 3-fluoro-4-methylphenol is the most likely culprit. Its acidic proton interacts strongly with the silica gel surface.

    • Pre-Column Treatment: Ensure the crude material has been thoroughly washed with a base during work-up to remove the majority of the acidic phenol.

    • Modify the Mobile Phase: Add a small amount (0.1-1%) of a polar modifier like triethylamine (NEt₃) or acetic acid to the eluent. For a phenolic impurity, triethylamine will compete for the acidic sites on the silica, allowing the phenol to elute more cleanly.

    • Deactivate the Silica: If the product itself is sensitive, you can use deactivated silica gel. This is prepared by making a slurry of silica gel in a solvent containing a small percentage of water or triethylamine, then removing the solvent under reduced pressure.[5]

start Crude Product Loaded problem Observe Tailing/ Poor Separation start->problem is_phenol Is Unreacted Phenol Present? problem->is_phenol is_product_sensitive Is Product Acid-Sensitive? is_phenol->is_product_sensitive No base_wash Improve Basic Wash in Work-up is_phenol->base_wash Yes deactivate_silica Use Deactivated Silica Gel is_product_sensitive->deactivate_silica Yes alt_stationary_phase Consider Alumina (Basic or Neutral) is_product_sensitive->alt_stationary_phase Yes add_base Add 0.1% NEt₃ to Eluent base_wash->add_base end Achieve Clean Separation add_base->end deactivate_silica->end alt_stationary_phase->end

Caption: Troubleshooting Logic for Column Chromatography.

Q: I can't separate my product from a very close-running impurity. What are my options?

A: This is a common challenge, often due to a structurally similar byproduct like a C-alkylated isomer.

  • Strategies for High-Resolution Separation:

    • Solvent System Optimization: Switch to a solvent system with different selectivities. If you are using Hexane/Ethyl Acetate, try a system like Dichloromethane/Methanol or Toluene/Acetone.

    • Use a Gradient Elution: Start with a low polarity eluent and gradually increase the polarity. This can help resolve compounds with very similar Rf values.[5]

    • Reduce Column Load: Overloading the column is a primary cause of poor separation. Reduce the amount of crude material loaded to less than 5% of the silica gel mass.

    • Consider Preparative HPLC: For very difficult separations, reverse-phase preparative HPLC is the gold standard, offering much higher resolving power than standard flash chromatography.

Table 2: Example Solvent Systems for Flash Chromatography
PolaritySolvent System (v/v)Target Impurities
Low98:2 Hexane:Ethyl AcetateNon-polar byproducts (e.g., Dibenzyl Ether)
Medium90:10 Hexane:Ethyl AcetateDesired Product & C-alkylated isomers
High80:20 Hexane:Ethyl AcetateUnreacted Phenol (if not removed in work-up)

Section 3: Frequently Asked Questions (FAQs)

Q: What is the best analytical method to confirm the final purity of my compound?

A: A single method is rarely sufficient. A combination of techniques provides the most trustworthy data.[6]

Table 3: Purity Analysis Methods - A Comparison
TechniquePrincipleWhat It DetectsProsCons
HPLC Differential partitioning between mobile and stationary phases[6]Non-volatile impurities, isomers.High sensitivity, quantitative (% purity).Requires method development.
GC-MS Separation by boiling point, detection by mass[6][7]Volatile impurities, residual solvents.Excellent for identifying small molecules.Compound must be thermally stable.
¹H NMR Nuclear spin in a magnetic field.Structural confirmation, proton-containing impurities.Gives structural information.Less sensitive for minor impurities (<1%).
¹⁹F NMR Similar to ¹H NMR, but for fluorine nuclei.Fluorine-containing impurities or isomers.Very sensitive to the electronic environment of the F atom.Requires appropriate NMR capabilities.

Q: My NMR spectrum shows my product is clean, but I see evidence of debenzylation (loss of the benzyl group). How can I prevent this?

A: Benzyl ether cleavage is typically acid-catalyzed or occurs via hydrogenolysis.[8]

  • During Work-up: Avoid washing with strong acids. If an acid wash is necessary, use a weak, dilute acid like 1M NH₄Cl.

  • During Chromatography: Silica gel is acidic and can cause degradation of sensitive compounds on the column.[5] If you suspect this is happening, use the deactivated silica or triethylamine-doped eluent described in the chromatography section.

  • During Storage: Store the compound in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon) to prevent slow degradation. Avoid chlorinated solvents (which can generate HCl over time) for long-term storage.

Section 4: Standard Operating Protocols

Protocol 1: Standard Aqueous Work-up Procedure
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate, 3x the reaction volume).

  • Transfer the solution to a separatory funnel.

  • Wash sequentially with:

    • Water (2x the reaction volume) to remove bulk DMF and some inorganic salts.

    • 1M NaOH or saturated NaHCO₃ (1x the reaction volume) to remove unreacted phenol.

    • Water (1x the reaction volume).

    • Brine (1x the reaction volume) to break any emulsions and remove residual water.[4]

  • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

  • Place the resulting crude oil or solid under high vacuum for several hours to remove residual solvents.

Protocol 2: Flash Column Chromatography
  • Select a Solvent System: Use TLC to find a solvent system that gives the desired product an Rf value of ~0.3.

  • Pack the Column: Prepare a slurry of silica gel in the chosen low-polarity eluent and pour it into the column. Allow it to pack under gentle pressure.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute the Column: Run the solvent through the column, collecting fractions.

  • Monitor Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified product.

References

  • Organic Syntheses Procedure. (n.d.). orgsyn.org. Retrieved from [Link]

  • Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Williamson ether synthesis. (2023). Wikipedia. Retrieved from [Link]

  • Williamson Ether Synthesis. (2020). Master Organic Chemistry. Retrieved from [Link]

  • Williamson Ether Synthesis. (2021). The Organic Chemistry Tutor. Retrieved from [Link]

  • Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as Cation Scavenger. (2016). Organic Syntheses. Retrieved from [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. (2020). LCGC International. Retrieved from [Link]

  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (2020). Google Patents.

Sources

Optimizing temperature for "2-Fluoro-1-methyl-4-(phenylmethoxy)benzene" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis Optimization Guide Topic: Temperature Optimization for 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene Ticket ID: CHEM-SUP-2024-001 Status: Resolved / Knowledge Base Article

Executive Summary

This guide addresses the thermal optimization for the synthesis of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene (also known as 4-benzyloxy-2-fluorotoluene). The synthesis typically proceeds via a Williamson Ether Synthesis using 3-fluoro-4-methylphenol and benzyl bromide .

While this reaction is mechanistically straightforward (


), the presence of the fluorine atom on the phenolic ring alters the electronic landscape, necessitating precise temperature control to balance reaction kinetics against impurity formation.

Part 1: The Core Reaction & Thermal Dynamics

The Reaction: Nucleophilic substitution of benzyl bromide by the potassium salt of 3-fluoro-4-methylphenol.

  • Precursor: 3-Fluoro-4-methylphenol (CAS: 452-78-8)

  • Reagent: Benzyl Bromide (CAS: 100-39-0)

  • Base: Potassium Carbonate (

    
    )[1]
    
  • Solvent: Acetonitrile (MeCN)

The Thermal Challenge: The fluorine atom at the meta position (relative to the hydroxyl) exerts an inductive electron-withdrawing effect (-I).

  • Acidity: It increases the acidity of the phenol, making deprotonation easier.

  • Nucleophilicity: Paradoxically, it stabilizes the resulting phenoxide ion, making it less nucleophilic than non-fluorinated cresol.

    • Consequence: Reactions at Room Temperature (RT) are often sluggish.

    • Risk: Excessive heating (>80°C) promotes benzyl bromide hydrolysis (if wet) or decomposition.

Part 2: Troubleshooting Guide (Q&A)

Q1: My reaction conversion is stalled at ~60% after 4 hours at Room Temperature. Should I add more base?

Diagnosis: The issue is likely kinetic , not stoichiometric. Explanation: Due to the electron-withdrawing fluorine, your phenoxide nucleophile is "sluggish." At 25°C, the energy barrier for the


 attack on benzyl bromide is not being overcome efficiently.
Solution: 
  • Do not add more base; excess base can promote side reactions.

  • Increase Temperature: Raise the reaction temperature to 60°C .

  • Causality: At 60°C, you provide sufficient thermal energy to overcome the activation energy increased by the fluorine substitution, typically pushing conversion to >95% within 2-3 hours [1].

Q2: I see a new impurity spot (R_f ~ 0.8) when refluxing in Acetonitrile (82°C). What is it?

Diagnosis: Thermal degradation or C-alkylation. Explanation: While O-alkylation is favored, high temperatures (reflux) can encourage C-alkylation (alkylation on the aromatic ring carbon) or the formation of dibenzyl ether if any moisture is present (hydrolysis of benzyl bromide to benzyl alcohol, which then reacts with benzyl bromide). Solution:

  • Lower Temperature: Reduce heat to 60°C ± 5°C .

  • Check Solvent: Ensure Acetonitrile is anhydrous.

  • Protocol Adjustment: Reflux is unnecessary for benzyl bromide alkylations; it is too aggressive. The "Sweet Spot" is 50-60°C.

Q3: The reaction mixture solidifies or becomes a thick paste. Is this affecting the yield?

Diagnosis: Poor mass transfer due to salt formation (


 and 

). Explanation: This is a heterogeneous reaction. If the stirring stops, the reaction stops. Solution:
  • Agitation: Ensure vigorous mechanical stirring (or a heavy magnetic bar).

  • Solvent Volume: Maintain a concentration of ~0.5 M to 1.0 M. If too concentrated, the precipitating KBr salts will seize the stir bar.

  • Temperature Link: Higher temperatures increase the solubility of the phenoxide slightly, aiding the reaction, but cannot fix physical mixing issues.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene with >95% Yield.

Reagents:

  • 3-Fluoro-4-methylphenol: 1.0 eq

  • Benzyl Bromide: 1.1 eq

  • Potassium Carbonate (

    
    ): 2.0 eq (Anhydrous, granular)
    
  • Acetonitrile (MeCN): 10 Volumes (relative to phenol mass)

Step-by-Step:

  • Setup: Charge a round-bottom flask with 3-Fluoro-4-methylphenol and Acetonitrile.

  • Activation: Add

    
    . Stir at Room Temperature for 15 minutes .
    
    • Why? Allows initial deprotonation and acid-base equilibrium establishment before adding the electrophile.

  • Addition: Add Benzyl Bromide dropwise over 5 minutes.

  • Heating (Critical): Heat the mixture to 60°C .

    • Control: Use an oil bath set to 65°C to maintain internal temp at 60°C.

  • Monitoring: Stir at 60°C for 2 to 3 hours .

    • Validation: Check via TLC (Hexane/EtOAc 9:1). Product is less polar than the phenol.

  • Workup:

    • Cool to RT.

    • Filter off inorganic salts (KBr).

    • Concentrate filtrate or partition between Water/Ethyl Acetate.

    • Wash organic layer with 1M NaOH (removes unreacted phenol) and Brine.

  • Purification: Recrystallization from Ethanol/Heptane or flash chromatography.

Part 4: Visualization

Diagram 1: Reaction Pathway & Logic

This diagram illustrates the reaction flow and the critical decision node regarding temperature.

ReactionPathway Start 3-Fluoro-4-methylphenol + K2CO3 + BnBr TempLow Temp < 40°C Start->TempLow TempOpt Temp 60°C (Optimized) Start->TempOpt TempHigh Temp > 80°C (Reflux) Start->TempHigh ResultLow Incomplete Conversion (Low Nucleophilicity) TempLow->ResultLow Slow Kinetics ResultOpt Target Product: 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene (>95% Yield) TempOpt->ResultOpt 2-3 Hours ResultHigh Side Reactions: C-Alkylation / Hydrolysis TempHigh->ResultHigh Thermal Stress

Caption: Reaction pathway analysis showing the impact of temperature on yield and purity.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Issue Problem Detected CheckTLC Check TLC/HPLC Issue->CheckTLC Stalled Starting Material Remains CheckTLC->Stalled Low Conversion Impurity New Impurity Spots CheckTLC->Impurity Byproducts Action1 Increase Temp to 60°C Check Stirring Stalled->Action1 Action2 Lower Temp to 50°C Check Solvent Dryness Impurity->Action2

Caption: Quick-reference decision tree for common synthesis issues.

Part 5: Data Summary

Table 1: Temperature vs. Reaction Outcome (Acetonitrile Solvent)

TemperatureTime (h)Conversion (%)Impurity ProfileRecommendation
25°C (RT)12~65%CleanToo Slow
60°C 2.5 >98% Trace Optimal
82°C (Reflux)1.5100%~5% (Hydrolysis/Other)Risky

References

  • Google Patents.WO2020146613A1 - KRAS G12C Inhibitors. (Example of 3-fluoro-4-methylphenol alkylation conditions).
  • Organic Syntheses. Alkylation of Phenols. (General principles of Williamson Ether Synthesis). Available at: [Link]

Sources

Technical Support Center: Williamson Ether Synthesis of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene. This document is designed for researchers, chemists, and process development professionals who are utilizing the Williamson ether synthesis for this specific transformation. Our goal is to provide not just a protocol, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Question 1: What is the most critical parameter for a successful Williamson ether synthesis of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene?

Answer: Without question, the most critical parameter is the choice of solvent. The Williamson ether synthesis is a classic SN2 reaction.[1][2][3][4] Its rate and efficiency are profoundly influenced by the solvent's ability to stabilize intermediates and solvate ions. For the reaction between the sodium or potassium salt of 2-fluoro-4-methylphenol and benzyl bromide, the solvent dictates the availability and nucleophilicity of the phenoxide ion, which is the key to a high-yielding reaction.

Question 2: Which solvents are recommended for this synthesis and why?

Answer: Polar aprotic solvents are strongly recommended as they significantly accelerate the rate of SN2 reactions.[1][2] These solvents are adept at solvating the cation (e.g., Na⁺ or K⁺) while leaving the phenoxide anion relatively "naked" and highly nucleophilic. This enhanced nucleophilicity leads to faster reaction times and higher yields.

The top-tier choices for this synthesis are:

  • N,N-Dimethylformamide (DMF): Often considered the gold standard for this type of reaction due to its high dielectric constant and excellent ability to dissolve both the phenoxide salt and the benzyl halide.[1][5]

  • Acetonitrile (ACN): Another excellent choice that is less viscous and has a lower boiling point than DMF, which can simplify post-reaction workup and solvent removal.[1][5]

  • Dimethyl Sulfoxide (DMSO): A powerful polar aprotic solvent that can further accelerate the reaction. However, its high boiling point can make it difficult to remove, and it can sometimes promote side reactions at elevated temperatures.[2]

Data Summary: Recommended Solvents
SolventDielectric Constant (ε) at 20°CBoiling Point (°C)Key AdvantagesConsiderations
N,N-Dimethylformamide (DMF) 36.7153Excellent solubility for reactants; high reaction rates.[1]High boiling point; requires vacuum for removal.
Acetonitrile (ACN) 37.582Good reaction rates; easier to remove than DMF.[1]May have slightly lower solubility for some phenoxide salts.
Dimethyl Sulfoxide (DMSO) 47.2189Can provide the fastest reaction rates.[2]Very high boiling point; can be hygroscopic.
Question 3: Are there solvents I should explicitly avoid for this reaction?

Answer: Yes. The use of improper solvents is a primary cause of failed or low-yielding reactions.

  • Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents should be avoided. They will form strong hydrogen bonds with the phenoxide anion, creating a solvent cage that severely hinders its nucleophilicity.[1] This will dramatically slow down the desired SN2 reaction. Furthermore, if an alcohol is used that is not the conjugate acid of the alkoxide, it can lead to competitive reactions and the formation of undesired ether byproducts.[6]

  • Apolar Solvents (e.g., Toluene, Hexane): These solvents are generally poor choices because they cannot effectively dissolve the phenoxide salt, leading to a heterogeneous reaction mixture with very slow reaction rates.[1] While sometimes used in conjunction with a phase-transfer catalyst, they are not ideal for standard laboratory synthesis.[1]

Troubleshooting Guide: Low Reaction Yield

Issue: "My synthesis of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene resulted in a yield below 50%. What are the likely causes and how can I improve it?"

This is a common challenge that can almost always be traced back to a few key areas. Follow this systematic guide to diagnose and solve the problem.

Review Your Reaction Mechanism & Conditions

The reaction proceeds via an SN2 pathway. This requires a strong nucleophile attacking a primary or methyl halide.[2] In this case, we are using a primary benzylic halide, which is an excellent substrate. The phenoxide is our nucleophile.

Williamson_Mechanism cluster_reactants Reactants cluster_products Products Phenoxide 2-Fluoro-4-methylphenoxide TransitionState SN2 Transition State Phenoxide->TransitionState Backside Attack BenzylBromide Benzyl Bromide BenzylBromide->TransitionState Ether Target Ether Bromide Bromide Salt (NaBr/KBr) TransitionState->Ether C-O Bond Formation TransitionState->Bromide Br⁻ Leaving Group

Caption: SN2 Mechanism for the Williamson Ether Synthesis.

Troubleshooting Steps & Solutions
  • Problem Area: Incomplete Deprotonation

    • Symptom: You observe a significant amount of unreacted 2-fluoro-4-methylphenol in your final product analysis (TLC, GC-MS).

    • Cause: The base used was not strong enough or was not used in sufficient quantity to fully deprotonate the phenol. The reaction is also highly sensitive to moisture, which will consume the base.[7]

    • Solution:

      • Switch to a Stronger Base: While potassium carbonate (K₂CO₃) can work, sodium hydride (NaH) is a more powerful, non-nucleophilic base that will irreversibly deprotonate the phenol, driving the equilibrium forward.[2]

      • Ensure Anhydrous Conditions: Dry your glassware thoroughly. Use an anhydrous grade of your chosen solvent (e.g., DMF). Flush the reaction vessel with an inert gas like nitrogen or argon before adding reagents.

  • Problem Area: Poor Nucleophile Reactivity

    • Symptom: The reaction is sluggish and does not go to completion, even with a strong base.

    • Cause: Your solvent choice is hindering the nucleophilicity of the phenoxide. This is the most common issue.

    • Solution:

      • Use a Polar Aprotic Solvent: As detailed in the FAQ, switch to DMF or ACN. This is the single most effective change you can make to improve your yield.

      • Consider a Phase-Transfer Catalyst (PTC): If solubility remains an issue, adding a catalytic amount (1-5 mol%) of a PTC like tetrabutylammonium bromide (TBAB) can help shuttle the phenoxide ion into the organic phase, accelerating the reaction.[1]

  • Problem Area: Competing Side Reactions

    • Symptom: You observe multiple spots on your TLC plate and a mixture of products in your analysis, none of which is the starting material or the desired ether.

    • Cause: The primary competing reaction in a Williamson synthesis is E2 elimination.[1] While less likely with a primary halide like benzyl bromide, it can be promoted by excessively high temperatures.

    • Solution:

      • Control the Temperature: Most Williamson reactions proceed well at moderate temperatures (50 to 100 °C).[1] Avoid excessive heating. A good starting point is 60-70 °C in DMF. Monitor the reaction by TLC and stop heating once the starting material is consumed.

Optimized Experimental Protocol

This protocol is designed to be a self-validating system, incorporating best practices to maximize yield and minimize side reactions.

Workflow node_setup 1. Reaction Setup Oven-dried flask under N₂ atmosphere. Add magnetic stir bar. node_deprot 2. Deprotonation Dissolve 2-fluoro-4-methylphenol in anhydrous DMF. Add NaH portion-wise at 0 °C. Stir for 30 min at RT. node_setup:f2->node_deprot:f0 Add Phenol & Solvent node_alkyl 3. Alkylation Add benzyl bromide dropwise. Heat to 70 °C and monitor by TLC. node_deprot:f3->node_alkyl:f0 Add Benzyl Bromide node_workup 4. Workup & Extraction Cool to RT, quench with ice-water. Extract with ethyl acetate. Wash with brine. node_alkyl:f2->node_workup:f0 Reaction Complete node_purify 5. Purification & Analysis Dry organic layer (Na₂SO₄). Concentrate in vacuo. Purify by column chromatography. node_workup:f3->node_purify:f0 Isolate Crude Product

Sources

Preventing decomposition of "2-Fluoro-1-methyl-4-(phenylmethoxy)benzene" during reaction

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the stability and handling of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene (CAS: 1036724-56-7). This document is designed for synthetic chemists and process development scientists encountering unexpected decomposition or side reactions involving this intermediate.

Stability Optimization & Reaction Troubleshooting

Product Code: CAS-1036724-56-7 Chemical Name: 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene Synonyms: 4-Benzyloxy-2-fluoro-1-methylbenzene; 3-Fluoro-4-methylphenyl benzyl ether Core Scaffold: Benzyl ether protected phenol with ortho-fluoro and para-methyl substitution.[1]

Molecule Profile & Vulnerability Analysis

Before troubleshooting, you must understand where the molecule breaks. This compound contains three distinct reactivity zones that dictate its stability profile.

Functional GroupStability RiskTrigger ConditionsDecomposition Product
Benzyl Ether (OBn) HIGH Hydrogenation (H₂/Pd), Lewis Acids (BBr₃, AlCl₃), Strong Brønsted Acids (TFA/Heat).3-Fluoro-4-methylphenol + Toluene/Benzyl bromide
Benzylic Methyl (C-1) MEDIUM Strong Oxidants (KMnO₄, Jones Reagent), Radical initiators (NBS/AIBN).Benzoic Acid derivative or Benzaldehyde
Aromatic Ring (C-3) LOW Organolithiums (n-BuLi).Lithiation at C-3 (unwanted isomer)

Troubleshooting Guide (Q&A)

Issue 1: Premature Cleavage of the Benzyl Group

User Question: "I am trying to perform an acidic workup or a transformation elsewhere on the molecule, but I am detecting significant amounts of 3-fluoro-4-methylphenol in my LCMS. How do I stop the benzyl ether from falling off?"

Technical Diagnosis: While benzyl ethers are generally stable to basic and mild acidic conditions, they are highly susceptible to Lewis acid-assisted cleavage . The fluorine atom at the 2-position exerts an inductive effect that slightly lowers the electron density of the ring oxygen compared to non-fluorinated anisoles, but the ether linkage remains fragile in the presence of electrophilic boron or aluminum species.

Corrective Actions:

  • Avoid Lewis Acids: Do not use reagents like BBr₃, BCl₃, or AlCl₃ for other transformations; these are specific deprotecting agents for this motif.

  • Buffer Your Acids: If using TFA (Trifluoroacetic acid) for Boc-deprotection elsewhere, add a scavenger (e.g., triethylsilane) and keep the temperature at 0°C. Prolonged exposure to neat TFA can slowly cleave electron-rich benzyl ethers.

  • Alternative Workup: Switch from 1M HCl washes to saturated NH₄Cl or phosphate buffer (pH 5-6).

Issue 2: Loss of Benzyl Group During Hydrogenation

User Question: "I am trying to reduce a nitro group or an alkene on a side chain using H₂ and Pd/C. The reaction worked, but my benzyl protecting group disappeared. How do I retain it?"

Technical Diagnosis: This is the classic Hydrogenolysis pathway. Benzyl ethers are designed to be cleaved by Palladium on Carbon (Pd/C) under hydrogen atmosphere.[2] You cannot use standard catalytic hydrogenation conditions if you wish to retain the OBn group.

Corrective Actions:

  • Method A (Poisoning): If you must use hydrogenation, switch to Lindlar’s Catalyst or poison your Pd/C with diphenylsulfide or ethylenediamine to reduce its activity toward C-O bond cleavage.

  • Method B (Chemo-selective Reduction): Abandon catalytic hydrogenation.

    • For Nitro groups: Use Fe/NH₄Cl , SnCl₂ , or Zn/Acetic Acid . These will reduce the nitro group without touching the benzyl ether.

    • For Alkenes: Use diimide reduction (generated from hydrazine) or Wilkinson’s catalyst (RhCl(PPh₃)₃), which is less active toward benzyl ethers than heterogeneous Pd.

Issue 3: Unwanted Side Reactions with Organolithiums

User Question: "I treated the molecule with n-BuLi to lithiate the methyl group, but I got a complex mixture. What happened?"

Technical Diagnosis: You are fighting competing Directed Ortho Metalation (DoM) effects.

  • The Trap: The Fluorine atom at C-2 is a powerful ortho-director. The Oxygen at C-4 is also an ortho-director.

  • The Result: The proton at C-3 is sandwiched between a Fluorine and an Alkoxy group. It is highly acidic and will be deprotonated preferentially over the benzylic methyl protons (lateral lithiation).

Corrective Actions:

  • To Lithiate the Methyl (Lateral): You must use a superbase mixture like LIDAKOR (LiBu/KOtBu) or strictly control temperature (-78°C) and use sec-BuLi, though C-3 lithiation is still a major risk.

  • To Avoid C-3 Lithiation: If you are trying to react elsewhere, use a Grignard reagent (Mg-based) instead of Lithium, as Magnesium is less sensitive to ortho-fluorine directing effects.

Visualizing Decomposition Pathways

The following diagram maps the specific reagents that trigger decomposition versus those that are safe.

DecompositionPathways Start 2-Fluoro-1-methyl- 4-(phenylmethoxy)benzene Phenol DECOMPOSITION: 3-Fluoro-4-methylphenol (Benzyl Cleavage) Start->Phenol H2 / Pd/C (Hydrogenolysis) Start->Phenol BBr3 / AlCl3 (Lewis Acid) Oxidized DECOMPOSITION: Benzoic Acid Deriv. (Methyl Oxidation) Start->Oxidized KMnO4 / Hot HNO3 Lithiation SIDE REACTION: C-3 Lithiated Species (Ortho-Metalation) Start->Lithiation n-BuLi (-78°C) (Directing Effect of F) SafeRed SAFE TRANSFORMATION: Amine/Alkane (OBn Retained) Start->SafeRed Fe / NH4Cl (Nitro Reduction) Start->SafeRed NaBH4 (Ketone Reduction)

Figure 1: Reactivity map showing safe reagents (Green) vs. decomposition triggers (Red/Yellow).

Standard Operating Procedures (SOP)

SOP 1: Stability Check Protocol

Before committing valuable material to a reaction, perform this rapid stability check.

  • Dissolve: 5 mg of substrate in the planned reaction solvent (0.5 mL).

  • Add Reagent: Add 1 equivalent of the reagent (or catalyst).

  • Incubate: Hold at the planned reaction temperature for 1 hour.

  • Analyze (TLC):

    • Mobile Phase: 10% Ethyl Acetate in Hexanes.

    • Visualization: UV (254 nm). The starting material (Benzyl ether) is UV active. The deprotected phenol is usually more polar (lower Rf) and may stain differently with KMnO₄ or PMA.

    • Pass Criteria: Single spot matching Reference Standard.

    • Fail Criteria: Appearance of a new lower spot (Phenol) or baseline streak (Polymerization/Decomposition).

SOP 2: Safe Deprotection (Intentional)

If you want to remove the group cleanly without damaging the fluorinated ring:

  • Reagent: H₂ (1 atm), 10% Pd/C (5 wt% loading).

  • Solvent: Ethanol or Methanol.[3]

  • Additive: None required.

  • Time: 1-4 hours at RT.

  • Note: If the reaction is sluggish due to the steric bulk of the ortho-methyl/fluoro groups, warm to 40°C.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Definitive guide on Benzyl ether stability and cleavage conditions).

  • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. (Explains the directing power of Fluorine vs. Alkoxy groups).

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Detailed mechanisms on lateral vs.

  • Common Organic Chemistry. (2023). Benzyl Ether Protection & Deprotection Mechanisms. (Practical lab guide for OBn handling).

Sources

Technical Support Center: Synthesis of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene

[1][2][3]

Executive Summary & Reaction Profile

You are attempting to synthesize 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene (also known as 4-benzyloxy-2-fluoro-1-methylbenzene).[1][2][3]

The most robust synthetic route is the Williamson Ether Synthesis utilizing 3-fluoro-4-methylphenol and benzyl bromide .[1][2][3] This pathway offers high atom economy and avoids the regioselectivity issues associated with electrophilic fluorination of pre-formed ethers.[3]

Core Reaction Scheme
  • Nucleophile: 3-Fluoro-4-methylphenol (CAS: 452-78-8)[1][2][3]

  • Electrophile: Benzyl Bromide (CAS: 100-39-0)[1][2][3]

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    )[3]
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone[1][2][3]

Standard Operating Procedure (SOP) Baseline

Before troubleshooting, verify your protocol against this optimized baseline. Deviations here are the most common cause of failure.[3]

ParameterRecommended SpecificationRationale
Stoichiometry Phenol (1.0 eq) : Benzyl Bromide (1.1 eq) : Base (1.5 - 2.0 eq)Slight excess of alkyl halide ensures complete consumption of the limiting phenol.[1][2][3]
Concentration 0.2 M - 0.5 M (relative to Phenol)High dilution slows kinetics; too concentrated leads to exotherms.[1][2][3]
Temperature 60°C (DMF) or Reflux (Acetone)Sufficient energy to overcome activation barrier without promoting C-alkylation.[1][2][3]
Time 4 - 12 HoursMonitor via TLC (Hexane:EtOAc 9:1).[1][2][3]
Atmosphere Nitrogen / Argon balloonPrevents oxidation of the phenol and hydrolysis of benzyl bromide.[1][2]

Troubleshooting Modules (Q&A)

Module A: Reaction Stalling & Kinetics

User Question: "My reaction has stalled at 60% conversion after 12 hours. Adding more benzyl bromide isn't helping.[3] What is wrong?"

Scientist Analysis: The issue is likely heterogeneous base kinetics .[3] The reaction relies on the surface area of the solid base (

3
  • Particle Size: If you are using granular

    
    , the surface area is too low.[3]
    
  • Solvation: In acetone, the solubility of the phenoxide ion is lower than in DMF.[3]

Corrective Actions:

  • Grind the Base: Use a mortar and pestle to pulverize anhydrous

    
     into a fine powder before addition.[3] This dramatically increases the active surface area.[3]
    
  • Catalytic Additive: Add 1-5 mol% Potassium Iodide (KI) (Finkelstein condition). The iodide displaces the bromide to form Benzyl Iodide in situ, which is a more reactive electrophile (better leaving group).[3]

  • Phase Transfer: If using Acetone or MeCN, add 5 mol% TBAI (Tetrabutylammonium iodide) to solubilize the phenoxide anion.[3]

Module B: Impurity Management (The "Lachrymator" Issue)

User Question: "I have complete conversion, but I cannot separate the excess benzyl bromide from my product. They co-elute on silica."[1][2]

Scientist Analysis: Benzyl bromide is lipophilic and often streaks or co-elutes with benzyl ethers in non-polar solvent systems.[3] Furthermore, it is a potent lachrymator (tear gas), making rotovap work hazardous.[3]

The "Amine Scavenger" Protocol (Self-Validating Step): Do not rely solely on chromatography. Use chemistry to alter the polarity of the impurity.[3][4][5]

  • Scavenging: At the end of the reaction, add 1.5 equivalents (relative to excess bromide) of Triethylamine or Ethanolamine .

  • Heat: Stir at 50°C for 30 minutes.

  • Mechanism: The amine performs an

    
     attack on the remaining benzyl bromide, converting it into a quaternary ammonium salt .[3]
    
  • Validation: This salt is highly water-soluble.[2][3] It will partition quantitatively into the aqueous layer during the workup, leaving your pure ether in the organic phase.

Module C: Regiochemistry & Starting Material Verification

User Question: "The NMR shows the correct number of protons, but the splitting pattern is wrong. Did I alkylate the wrong position?"

Scientist Analysis: O-alkylation is kinetically favored over C-alkylation by orders of magnitude under these conditions.[1][2][3] The issue is almost certainly Starting Material Misidentification .

  • Target: 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene.[1][2][3]

  • Required Phenol: 3-Fluoro-4-methylphenol.[1][2][3][6][7]

    • Note on Nomenclature: The hydroxyl group determines priority in the phenol name.[3]

    • OH at position 1.[3]

    • Fluoro at position 3.[3][6][8][9]

    • Methyl at position 4.[3][6][8][9][10]

  • Common Error: Users often accidentally purchase 2-fluoro-4-methylphenol.[1][2][3] This results in the fluorine being ortho to the hydroxyl, not the methyl, drastically changing the NMR splitting.

Verification: Check the coupling constants (

23
  • 3-Fluoro-4-methylphenol: Expect a large

    
     coupling.[1][2][3]
    
  • 2-Fluoro-4-methylphenol: Expect a different aromatic splitting pattern due to the fluorine being adjacent to the oxygen.[1][2][3]

Visualized Workflows

Diagram 1: Reaction Mechanism & Failure Points

This diagram outlines the mechanistic flow and identifies where specific variables (Moisture, Base Surface Area) cause failure.[3]

ReactionMechanismStart3-Fluoro-4-methylphenol+ Base (K2CO3)DeprotonationPhenoxide Anion(Nucleophile)Start->Deprotonation- H+Failure1FAILURE:Incomplete Deprotonation(Base particle size too large)Start->Failure1Low Surface AreaTransitionTransition State(SN2 Attack)Deprotonation->Transition+ Benzyl BromideProduct2-Fluoro-1-methyl-4-(phenylmethoxy)benzeneTransition->Product- KBrFailure2SIDE REACTION:Benzyl Bromide Hydrolysis(Water present)Transition->Failure2Wet Solvent

Caption: Mechanistic pathway of the Williamson Ether Synthesis highlighting critical failure modes (Red).[1][2][3]

Diagram 2: Purification Decision Tree

Use this logic flow to determine the correct workup procedure based on your crude mixture analysis.

PurificationLogicCheckAnalyze Crude(TLC/NMR)BnBr_PresentExcess BenzylBromide Present?Check->BnBr_PresentSolidIs ProductSolid?BnBr_Present->SolidNo / Trace AmountScavengeAdd Ethanolamine(Form H2O soluble salt)BnBr_Present->ScavengeYes (High Impurity)RecrystRecrystallize(Hexane/EtOAc)Solid->RecrystYesColumnFlash Chromatography(Gradient Elution)Solid->ColumnNo (Oil)Scavenge->SolidAfter Aqueous Wash

Caption: Decision matrix for removing excess alkylating agent and final purification.

References

  • Williamson Ether Synthesis General Mechanism

    • Smith, M. B., & March, J.[3] (2007).[3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.).[3] Wiley-Interscience.[1][2][3] (Chapter 10: Aliphatic Substitution, Nucleophilic).

    • [3]

  • Properties of Fluorinated Phenols (pKa and Reactivity)

    • ChemicalBook Data.[3] (2025).[3][11] 3-Fluoro-4-methylphenol Properties and pKa Data.

  • Purification Strategies for Benzyl Bromide Removal

    • ResearchGate Forum. (2012).[3][12] Removing Benzyl bromide from reaction mixtures. (Detailed discussion on amine scavenging and chromatography techniques).

  • Reaction Optimization (Finkelstein/Iodide Catalysis)

    • Organic Chemistry Portal.[3]Williamson Ether Synthesis Protocols and Catalysis.

Technical Support Center: Purification of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene

[1]

Introduction

You are likely synthesizing 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene (also known as 4-benzyloxy-2-fluorotoluene) via a Williamson ether synthesis.[1] While this reaction is chemically straightforward, the specific substitution pattern—a lipophilic benzyl ether combined with a fluorinated toluene core—creates a unique set of purification challenges.

The fluorine atom at the ortho position to the methyl group increases the compound's lipophilicity and alters the crystal lattice energy, often leading to "oiling out" during recrystallization. Furthermore, the persistence of benzyl bromide (a lachrymator) and unreacted phenol requires a purification strategy that moves beyond standard silica columns.

This guide provides a self-validating workflow to isolate high-purity material (>99%) suitable for biological assays or downstream API synthesis.

Module 1: Root Cause Analysis (The Impurity Profile)

Before attempting purification, you must understand what you are separating.[1] In a typical synthesis using 3-fluoro-4-methylphenol and benzyl bromide, four distinct species compete for isolation.

The Reaction & Impurity Landscape[2]

GStartReactants:3-Fluoro-4-methylphenol+Benzyl Bromide(Base: K2CO3/DMF)ProductTARGET PRODUCT2-Fluoro-1-methyl-4-(phenylmethoxy)benzeneStart->Product Main Reaction (SN2)Impurity1Impurity A:Unreacted Benzyl Bromide(Lachrymator, overlapping Rf)Start->Impurity1 Excess ReagentImpurity2Impurity B:Unreacted Phenol(Acidic, H-bonding)Start->Impurity2 Incomplete Conv.Impurity3Impurity C:Dibenzyl Ether(Side product from hydrolysis)Start->Impurity3 Hydrolysis (Trace H2O)

Figure 1: Reaction pathway and impurity generation. Note that Impurity A (Benzyl Bromide) often co-elutes with the product in non-polar solvents.

Module 2: Chemical Decontamination of Benzyl Bromide

The Problem: Benzyl bromide has a retention factor (Rf) very similar to your product in hexanes/ethyl acetate systems. It is also difficult to visualize under UV if the product concentration is high, and it degrades silica columns.

The Solution: Do not rely on chromatography alone.[1] Use a Chemical Quench prior to workup.[1]

Protocol: The Amine Scavenger Method

Why this works: Benzyl bromide reacts rapidly with secondary or tertiary amines to form water-soluble ammonium salts.[1] Your ether product is inert to amines.[1]

  • Monitor Reaction: Ensure the phenol is consumed (TLC/HPLC).

  • Add Scavenger: Add N,N-Dimethylethanolamine (0.5 equivalents relative to excess benzyl bromide) or Triethylamine directly to the reaction mixture.

  • Heat: Stir at 50°C for 30–60 minutes.

  • Result: The benzyl bromide converts to a polar ammonium salt.[1]

    • Reaction:

      
      
      
  • Validation: Spot a TLC plate. The non-polar benzyl bromide spot (usually near solvent front in 100% Hexanes) should disappear, replaced by a baseline spot (the salt).

Module 3: Optimized Workup (The "Flooding" Technique)

The Problem: If you used DMF or DMSO as a solvent, standard water washes will fail to remove it completely, causing "streaking" on columns and inhibiting crystallization.

The Solution: The "Flooding" technique forces DMF into the aqueous phase using volume and ionic strength.

Step-by-Step Workup
StepActionMechanistic Rationale
1 Dilution Dilute the reaction mixture with Ethyl Acetate (EtOAc) or MTBE (Methyl tert-butyl ether).[1] Avoid DCM; it traps water/DMF emulsions.
2 The Flood Pour the organic mixture into 5x volume of 5% LiCl (Lithium Chloride) solution .
3 Phenol Strip Wash the organic layer twice with 1M NaOH .[1]
4 Neutralize Wash with Brine (Sat. NaCl) until neutral pH.
5 Dry & Conc. Dry over MgSO4, filter, and concentrate.[1]

Module 4: Crystallization vs. Chromatography

Your product, 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene, has a tendency to "oil out" (form a second liquid phase) rather than crystallize due to the fluorine atom disrupting pi-stacking.[1]

Decision Matrix: Which path to take?

DecisionTreeCrudeCrude Material(Post-Workup)StatePhysical State?Crude->StateSolidWaxy SolidState->Solid YesOilViscous OilState->Oil YesRecrystProtocol A:Recrystallization(Heptane/IPA)Solid->RecrystColumnProtocol B:Flash Chromatography(Gradient Elution)Oil->ColumnSeedSeed & CoolColumn->Seed If fractions solidifySeed->Recryst

Figure 2: Purification decision tree based on the physical state of the crude isolate.[1]

Protocol A: Anti-Solvent Crystallization (For Solids)

Best for: Removing trace non-polar impurities.

  • Dissolution: Dissolve the crude solid in the minimum amount of hot Isopropanol (IPA) or Ethanol (approx. 60°C).

  • Anti-Solvent: Slowly add hot Heptane dropwise until the solution turns slightly cloudy.[1]

  • Re-solubilize: Add just enough hot IPA to make it clear again.

  • Slow Cool: Turn off the heat and let the flask sit in the oil bath as it cools to room temperature. Do not shock cool with ice yet.[1]

  • Seeding: If oil droplets form, add a "seed" crystal of pure product (if available) or scratch the glass side.

  • Harvest: Filter the white needles and wash with cold Heptane.

Protocol B: Flash Chromatography (For Oils)

Best for: Separating dibenzyl ether and colored impurities.

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Hexane/Ethyl Acetate.[1][2][3]

  • Gradient:

    • Start: 100% Hexane (Elutes residual Benzyl Bromide/Dibenzyl ether).

    • Ramp: 0%

      
       5% EtOAc (Product usually elutes here).
      
    • Flush: 20% EtOAc (Elutes polar byproducts).

  • Note: The fluorine atom pulls electron density, making the ether oxygen slightly less basic, so it may run faster (higher Rf) than non-fluorinated analogs.

FAQ: Common Troubleshooting

Q: The product is oiling out during recrystallization. What went wrong? A: This is common with fluorinated benzyl ethers. You likely reached the "oiling limit" (liquid-liquid phase separation) before the solubility limit.[1]

  • Fix: Reheat to dissolve the oil. Add more solvent (IPA) to shift the composition away from the oiling point. Cool very slowly.

Q: I see a "ghost" spot on TLC just above my product. A: This is likely Dibenzyl Ether , a byproduct formed if water was present in the reaction. It is very non-polar.

  • Fix: Use 100% Hexane or Heptane in your column for at least 3 column volumes (CV) before introducing Ethyl Acetate.

Q: How do I store the purified compound? A: Benzyl ethers are generally stable, but the benzylic position is susceptible to oxidation over long periods. Store under Nitrogen/Argon at 4°C, protected from light.

Q: Can I use Benzyl Chloride instead of Bromide? A: Yes, but Benzyl Chloride is less reactive. You will need to add Potassium Iodide (KI) (catalytic amount, Finkelstein condition) to drive the reaction to completion, or use higher temperatures which may increase impurity formation.

References

  • Williamson Ether Synthesis & Benzyl Protection

    • Greene's Protective Groups in Organic Synthesis outlines the stability and formation of benzyl ethers.[4]

    • Wuts, P. G. M. (2014).[5][6] Greene's Protective Groups in Organic Synthesis. 5th Ed. Wiley.[1]

  • Removal of Benzyl Halides via Amine Scavenging

    • Standard process chemistry technique for removing alkylating agents.[1]

    • Organic Process Research & Development (General methodologies for scavenger resins and amine quenches).
  • Purification of Fluorinated Aromatics

    • Chambers, R. D. (2004). Fluorine in Organic Chemistry. CRC Press. Discusses the physical property changes (lipophilicity/crystallinity) induced by fluorine substitution.

  • Physical Properties & Spectra (Analog Data)

    • National Institute of Standards and Technology (NIST). Benzene, 1-fluoro-4-methyl- (Physical properties of the core scaffold).

  • Crystallization Strategies for "Oiling" Compounds

    • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.

Minimizing tar formation in "2-Fluoro-1-methyl-4-(phenylmethoxy)benzene" reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "2-Fluoro-1-methyl-4-(phenylmethoxy)benzene." This guide is designed for researchers, chemists, and drug development professionals to address a critical challenge encountered during its use: the formation of tar and other complex impurities. Our goal is to provide you with a deep, mechanistic understanding of why these side reactions occur and to offer field-proven, troubleshooting protocols to ensure the success of your experiments.

The core issue in reactions involving this molecule often stems from the lability of the phenylmethoxy (benzyloxy or benzyl) protecting group. While benzyl ethers are valued for their general stability, their cleavage can lead to highly reactive intermediates that are precursors to polymerization and tar formation if not properly controlled.[1][2] This guide is structured as a series of frequently asked questions that directly tackle the most common problems observed in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm performing a standard catalytic hydrogenation (H₂, Pd/C) to deprotect the benzyl group, but my reaction is turning black and yielding a sticky, insoluble tar. What is happening and how can I prevent it?

A1: Root Cause Analysis & Mechanistic Insight

This is the most common issue encountered. The formation of black, tarry material during catalytic hydrogenolysis is often due to a combination of factors, not just a single cause.

  • Over-reduction and Polymerization: The primary mechanism for removing a benzyl ether via hydrogenation is hydrogenolysis, which cleaves the C-O bond to yield the desired phenol and toluene.[3][4] However, under harsh conditions (high pressure, high temperature, or overly active catalyst), the aromatic rings themselves can be partially or fully hydrogenated. These reduced species can be unstable and prone to polymerization.

  • Catalyst Poisoning and Side Reactions: If the catalyst is poisoned by impurities (e.g., sulfur or halide traces), its activity can become non-uniform. This can lead to localized "hot spots" on the catalyst surface, promoting side reactions and decomposition of the starting material or product.

  • Formation of Reactive Intermediates: In some cases, incomplete hydrogenolysis can generate benzyl radical intermediates. These radicals, if not immediately quenched by hydrogen, can initiate polymerization pathways, leading to high-molecular-weight oligomers that constitute tar.

Troubleshooting & Recommended Protocols

The key is to make the desired hydrogenolysis reaction the dominant kinetic and thermodynamic pathway.

Diagram 1: Key Debenzylation Pathways and Tar Formation

cluster_start Starting Material cluster_methods Deprotection Methods cluster_outcomes Reaction Outcomes A 2-Fluoro-1-methyl-4- (phenylmethoxy)benzene B Catalytic Hydrogenolysis (e.g., H₂, Pd/C) A->B C Acid-Catalyzed Cleavage (e.g., HBr, BCl₃) A->C D Oxidative Cleavage (e.g., DDQ) A->D E Desired Product: 3-Fluoro-4-methylphenol B->E Clean Reaction F Tar & Byproducts B->F Over-reduction/ Polymerization C->E Controlled C->F Friedel-Crafts Polymerization D->E Clean Reaction

Caption: Overview of common debenzylation methods and potential outcomes.

Protocol 1: Optimized Catalytic Transfer Hydrogenation (CTH)

CTH is often gentler than high-pressure hydrogenation and is highly effective. The hydrogen donor releases H₂ in situ, maintaining a low, steady concentration that minimizes over-reduction.

  • Reaction Setup: In a round-bottom flask, dissolve the starting material (1.0 eq) in a suitable solvent like methanol (MeOH) or ethanol (EtOH). A solvent mixture of THF/MeOH can also be effective for substrates with poor solubility.[5]

  • Catalyst & Donor: Add 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight). Then, add a hydrogen donor such as ammonium formate (4-5 eq) or 1,4-cyclohexadiene (3-4 eq).[6]

  • Reaction Conditions: Stir the mixture vigorously at room temperature or warm gently to 40-50°C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is often complete within 1-4 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure and proceed with standard aqueous work-up and purification (e.g., extraction followed by column chromatography).

ParameterStandard HydrogenationCatalytic Transfer HydrogenationRationale for Improvement
H₂ Source H₂ gas cylinderAmmonium Formate, CyclohexadieneLow, steady in situ concentration of H₂ prevents over-reduction.
Pressure 1-50 atmAtmosphericMilder conditions, safer setup.
Temperature 25-80°C25-50°CLower temperatures reduce thermal decomposition and side reactions.
Tar Risk Moderate to HighLow to ModerateGentler conditions significantly reduce polymerization pathways.
Q2: I tried cleaving the benzyl ether with a strong Lewis acid (BCl₃) and got a complex, dark mixture. Why did this fail and what are the alternatives?

A2: Root Cause Analysis & Mechanistic Insight

Strong acids, both Brønsted (HBr, TFA) and Lewis (BCl₃, BBr₃), cleave benzyl ethers by protonating or coordinating to the ether oxygen, making the benzylic carbon highly electrophilic and susceptible to cleavage.[7] However, this generates a free benzyl cation (C₆H₅CH₂⁺) as a byproduct.

This benzyl cation is a highly reactive electrophile. It can readily participate in Friedel-Crafts alkylation reactions with any available nucleophilic aromatic ring in the mixture—including the starting material, the desired phenol product, or the toluene byproduct from a previous cleavage. This leads to a cascade of uncontrolled alkylations, resulting in a complex polymeric tar.

Diagram 2: Mechanism of Acid-Catalyzed Tar Formation

A Benzyl Ether + H⁺/Lewis Acid B Protonated/Coordinated Ether Intermediate A->B C Desired Phenol Product B->C D Benzyl Cation (C₆H₅CH₂⁺) B->D Cleavage F Friedel-Crafts Alkylation D->F E Aromatic Rings (Substrate, Product, Toluene) E->F G Poly-alkylated Byproducts (TAR) F->G

Caption: Formation of benzyl cation leads to uncontrolled Friedel-Crafts reactions.

Troubleshooting & Recommended Protocols

The solution is to either trap the benzyl cation as it forms or use a method that avoids its formation altogether.

Protocol 2: Oxidative Debenzylation with DDQ

For molecules that can tolerate oxidative conditions and lack other sensitive electron-rich aromatic rings, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is an excellent alternative.[6] This method is particularly effective for benzyl ethers with electron-donating groups (like the methyl and fluoro substituents in your substrate) and avoids the formation of free benzyl cations. The reaction proceeds through a hydride abstraction mechanism.

  • Reaction Setup: Dissolve the benzyl ether (1.0 eq) in a solvent mixture, typically dichloromethane (DCM) with a small amount of water (e.g., DCM:H₂O 18:1).

  • Reagent Addition: Add DDQ (1.1-1.5 eq) portion-wise at room temperature. The reaction mixture will typically change color.

  • Reaction Conditions: Stir at room temperature for 1-6 hours.

  • Monitoring: Follow the disappearance of the starting material by TLC.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Purification: Separate the organic layer, extract the aqueous layer with DCM, and wash the combined organic layers with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can then be purified by flash column chromatography. The reduced DDQ byproduct (DDQH₂) is often easily removed.

MethodKey IntermediatePrimary ByproductTar Formation RiskCompatibility Notes
Lewis Acid (BCl₃) Benzyl CationPoly-alkylated aromaticsVery High Incompatible with acid-sensitive groups.
Hydrogenolysis (Pd/C) Benzylic RadicalTolueneModerate Incompatible with reducible groups (alkenes, alkynes, nitro).[2]
Oxidative (DDQ) Benzylic Carbocation (stabilized)Benzaldehyde, DDQH₂Low Incompatible with other easily oxidized functionalities.
Q3: My molecule has other reducible functional groups (e.g., an alkene or a nitro group) that are not compatible with hydrogenation. What is the best strategy in this case?

A3: Chemoselective Deprotection

This is a classic chemoselectivity problem. When catalytic hydrogenation is not an option, you must turn to methods that are orthogonal to the other functional groups present.

  • Oxidative Cleavage (DDQ): As described in Protocol 2, DDQ is an excellent choice as it will not affect most alkenes, alkynes, or nitro groups. This is often the first method to try.[6][8]

  • Lewis Acids with Nucleophilic Traps: If you must use an acid-based method, the key is to include a "cation scavenger" in the reaction mixture. This is a nucleophile that is more reactive towards the benzyl cation than your substrate or product.

    • Common Scavengers: Anisole, 1,3,5-trimethoxybenzene, or even triethylsilane (TES) can be used. TES works by reducing the benzyl cation to toluene.

    • Caution: This approach requires careful optimization, as the scavenger can sometimes interfere with the desired reaction.

Diagram 3: Decision Workflow for Debenzylation

A Start: Need to debenzylate B Are other reducible groups present (alkenes, alkynes, nitro, etc.)? A->B C YES B->C Yes D NO B->D No E Is the molecule stable to oxidants? C->E F Use Catalytic Transfer Hydrogenation (Protocol 1) D->F G YES E->G Yes H NO E->H No I Use Oxidative Cleavage (DDQ) (Protocol 2) G->I J Consider Lewis Acid with Scavenger (Advanced, requires optimization) H->J

Caption: A decision-making guide for selecting the appropriate debenzylation method.

References

  • Organic Syntheses Procedure. (n.d.). (E)-[[Fluoro(2-phenylcyclohexylidene)methyl]sulfonyl]benzene.
  • Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
  • SiliCycle. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions.
  • Al Jasem, Y., & Thiemann, T. (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. MDPI.
  • Adden, R., & Mischnick, P. (2022). Debenzylation of Benzyl-Protected Methylcellulose. MDPI.
  • Reddy, M., et al. (n.d.). CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST. PMC - NIH.
  • Kim, S., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. PMC.
  • Google Patents. (n.d.). Process for the synthesis of organic compounds.
  • Al Jasem, Y., & Thiemann, T. (2025). Studies on the synthesis, physical properties, and stability of benzyl ethers as potential heat transfer fluids. ResearchGate.
  • Organic Syntheses Procedure. (n.d.). Fluorobenzene.
  • PubMed Central. (n.d.). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
  • Chem Help ASAP. (2019). synthesis & cleavage of benzyl ethers. YouTube.
  • PubMed Central. (n.d.). Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization.
  • ResearchGate. (2014). How can one remove a benzyl group from benzylated sugar?
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • University of Rochester. (n.d.). Alcohol Protecting Groups.
  • Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups.
  • Common Organic Chemistry. (n.d.). Benzyl Protection.
  • Josh Osbourn. (2014). meta-Fluorotoluene Synthesis. YouTube.
  • University of California, Irvine. (n.d.). Protecting Groups.
  • Google Patents. (n.d.). Method for removing benzyl protecting group of hydroxyl group.
  • The Organic Chemistry Tutor. (2018). benzyl ether cleavage. YouTube.
  • Chemistry Stack Exchange. (2023). How do you synthesize 1-fluoro-4-(tribromomethyl)benzene from toluene.
  • PubChem. (n.d.). 1-Fluoro-2-(methoxymethoxy)-4-(trifluoromethyl)benzene.
  • Fun, H.-K., et al. (2011). Methyl (2Z)-2-(2-fluoro-4-meth-oxy-benzyl-idene)-5-(4-meth-oxy-phen-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[6][9]thia-zolo[3,2-a]pyrimidine-6-carboxyl-ate. PubMed. Retrieved from pubmed.ncbi.nlm.nih.gov.

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Phase transfer catalyst optimization for "2-Fluoro-1-methyl-4-(phenylmethoxy)benzene" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call for in-depth, actionable intelligence, this Technical Support Center provides a comprehensive guide to optimizing the phase transfer-catalyzed synthesis of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene . Designed for researchers and process chemists, this resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthesis with confidence.

Reaction Overview: The Williamson Ether Synthesis via Phase Transfer Catalysis

The synthesis of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene is achieved through the O-alkylation of 3-fluoro-4-methylphenol with benzyl bromide. This reaction, a variant of the Williamson ether synthesis, is ideally suited for phase transfer catalysis (PTC). PTC is a powerful technique that facilitates reactions between reactants located in different immiscible phases (typically an aqueous and an organic phase), eliminating the need for harsh, expensive, or anhydrous solvents.[1][2]

The catalyst, typically a quaternary ammonium salt (Q⁺X⁻), transports the phenoxide anion, generated in the aqueous phase by a base, into the organic phase where it can react with the benzyl bromide.[3] This catalytic cycle allows the reaction to proceed efficiently under mild conditions, offering higher yields and fewer byproducts compared to traditional methods.[1]

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the setup and optimization of the PTC reaction for synthesizing 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene.

Q1: What type of phase transfer catalyst is most effective for this O-alkylation?

A1: For the O-alkylation of phenols, quaternary ammonium ('quat') salts are the most common and cost-effective choice. The selection should be guided by the reaction mechanism type. The alkylation of a phenoxide, which is a relatively soft anion from a conjugate acid with a pKa under 16, is typically an "Intrinsic-Reaction Rate Limited" (I-Reaction).[3] This means the rate-determining step is the chemical reaction in the organic phase, not the transfer of the anion. For such reactions, catalysts with higher organophilicity (lipophilicity) are preferred.

  • Recommended Catalysts: Tetrabutylammonium bromide (TBAB), tetrabutylammonium hydrogen sulfate (TBAHS), or Aliquat® 336 (a mixture of methyltrioctylammonium chloride). These catalysts possess sufficient lipophilicity to efficiently transport the phenoxide into the organic phase.[4][5]

  • Expert Insight: While phosphonium salts are more thermally stable, they are also more expensive and often unnecessary for this type of transformation. Crown ethers are highly effective but their cost and toxicity limit their practical use on a large scale.

Q2: How do I choose the optimal solvent system?

A2: A two-phase system consisting of water and a non-polar organic solvent is standard. The organic solvent's primary role is to dissolve the benzyl bromide and the final ether product.

  • Primary Choices: Toluene or chlorobenzene are excellent choices. They are non-polar, water-immiscible, and have a boiling point suitable for heating the reaction if necessary.

  • Avoid: Protic solvents (like ethanol) and highly polar aprotic solvents (like DMSO or DMF) should be avoided as the main organic phase. Protic solvents can solvate the phenoxide, reducing its nucleophilicity, while solvents like DMSO can make phase separation during workup difficult.[6]

Q3: Which base should I use, and at what concentration?

A3: An inorganic base is used to deprotonate the 3-fluoro-4-methylphenol in the aqueous phase.

  • Recommended Bases: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are effective and inexpensive. A 20-50% (w/w) aqueous solution is a good starting point.

  • Expert Insight: Using a solid base like potassium carbonate (K₂CO₃) in a solid-liquid PTC system can be highly advantageous. Minimizing the amount of water in the system has been shown to increase the selectivity for O-alkylation over the competing C-alkylation side reaction.[4]

Q4: What is the optimal reaction temperature?

A4: The reaction can typically be run at temperatures between 50-80 °C.

  • Kinetics vs. Stability: Higher temperatures increase the reaction rate. However, most quaternary ammonium catalysts are not stable above 100 °C in the presence of a strong base, as they can undergo Hofmann elimination.

  • Monitoring: The optimal temperature is one that provides a reasonable reaction time (e.g., 2-6 hours) without significant catalyst degradation or side product formation. Progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Q5: How important is the stirring speed (agitation)?

A5: Vigorous agitation is crucial for maximizing the interfacial surface area between the aqueous and organic phases.[7] This increased area enhances the rate at which the catalyst can transport the phenoxide anion.[8] For I-Reactions, while a minimum level of agitation is necessary to ensure good mixing, extremely high shear rates may not provide additional benefits once a stable emulsion is formed.[3]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis.

Problem Potential Cause(s) Troubleshooting Suggestions & Rationale
Low or No Product Formation 1. Ineffective Catalyst: The chosen catalyst may have low organophilicity or may have decomposed. 2. Insufficient Base: Incomplete deprotonation of the phenol. 3. Low Temperature/Short Reaction Time: The reaction has not had sufficient energy or time to proceed to completion.1. Switch to a more lipophilic catalyst like Aliquat® 336. Verify catalyst quality; ensure it has not degraded during storage. 2. Increase the molar equivalents of the base relative to the phenol (e.g., from 1.5 to 2.0 eq.). Check the concentration of the base solution. 3. Increase the temperature in 10 °C increments (not exceeding 90 °C). Increase the reaction time and monitor by TLC/GC until the starting material is consumed.[6]
Significant C-Alkylation Impurity The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[6][9] This is often promoted by hydrogen-bonding species that solvate the oxygen atom, leaving the carbon atoms more available for attack.1. Reduce Water Content: Switch to a solid-liquid PTC system using anhydrous potassium carbonate as the base and a minimal amount of water, or a non-polar solvent like toluene. Limiting protic solvents selectively favors O-alkylation.[4] 2. Solvent Choice: Ensure a non-polar organic solvent is used.
Formation of Benzyl Alcohol and Dibenzyl Ether These impurities arise from the hydrolysis of the alkylating agent, benzyl bromide, which can be catalyzed by the base. This is more likely if the primary O-alkylation reaction is slow.1. Optimize Reaction Rate: Address the factors slowing down the desired reaction (see "Low Yield" above). A faster O-alkylation will outcompete the hydrolysis side reaction. 2. Control Stoichiometry: Use only a slight excess of benzyl bromide (e.g., 1.05-1.1 equivalents). A large excess will increase the likelihood of side reactions.
Difficult Phase Separation / Emulsion Formation This can be caused by a high concentration of the catalyst, which acts as a surfactant, or by very high stirring speeds.1. Reduce Catalyst Loading: Use the minimum effective amount of catalyst (typically 1-5 mol%). 2. Add Brine: During workup, add a saturated sodium chloride (brine) solution to increase the ionic strength of the aqueous phase, which helps to break emulsions.[6] 3. Filter: If a persistent emulsion contains fine solids, filtering the mixture through a pad of Celite® can be effective.

Visualizing the Process

Clear visualization of the catalytic cycle and optimization workflow is key to understanding and mastering the synthesis.

The Phase Transfer Catalysis Cycle

PTC_Cycle cluster_Organic Organic Phase (e.g., Toluene) cluster_Aqueous Aqueous Phase (e.g., 50% NaOH) Reaction [Q⁺][ArO⁻] + BnBr → ArOBn + [Q⁺][Br⁻] QBr_Org [Q⁺][Br⁻] Reaction->QBr_Org Product Formation & Catalyst Regeneration QBr_Aq [Q⁺][Br⁻] QBr_Org->QBr_Aq Returns to Aqueous Phase QArO_Org [Q⁺][ArO⁻] QArO_Org->Reaction Reacts with Benzyl Bromide (BnBr) Deprotonation ArOH + OH⁻ → ArO⁻ + H₂O ArO_Aq ArO⁻ Deprotonation->ArO_Aq Generates Phenoxide (ArO⁻) QArO_Aq [Q⁺][ArO⁻] QBr_Aq->QArO_Aq Anion Exchange QArO_Aq->QArO_Org Transfers to Organic Phase Interface Aqueous-Organic Interface

Caption: The catalytic cycle for the O-alkylation of a phenol (ArOH).

Experimental Optimization Workflow

Workflow cluster_workflow Optimization Workflow Start Define Reaction: 3-fluoro-4-methylphenol + Benzyl Bromide Screen_Catalyst 1. Catalyst Screening (TBAB, Aliquat 336, etc.) Monitor by TLC/GC for conversion. Start->Screen_Catalyst Select_Catalyst Select Best Performing Catalyst Screen_Catalyst->Select_Catalyst Screen_Solvent 2. Solvent Screening (Toluene, Xylene, Chlorobenzene) Select_Catalyst->Screen_Solvent Select_Solvent Select Optimal Solvent Screen_Solvent->Select_Solvent Optimize_Conditions 3. Optimize Conditions (Temperature, Base Conc., Stirring) Select_Solvent->Optimize_Conditions Final_Protocol Final Optimized Protocol Optimize_Conditions->Final_Protocol

Caption: A systematic workflow for optimizing the PTC synthesis.

Experimental Protocols

Protocol 1: Screening of Phase Transfer Catalysts

This protocol describes a method for efficiently comparing the performance of different catalysts on a small scale.

  • Setup: In a series of identical reaction vials equipped with magnetic stir bars, add 3-fluoro-4-methylphenol (1.0 eq.).

  • Reagent Addition: To each vial, add the organic solvent (e.g., toluene, 5 mL per mmol of phenol), the aqueous base (e.g., 50% NaOH, 2.0 eq.), and the phase transfer catalyst to be tested (0.05 eq.).

  • Initiation: Place the vials in a pre-heated reaction block or oil bath set to the desired temperature (e.g., 70 °C) and begin vigorous stirring.

  • Alkylation: Add benzyl bromide (1.1 eq.) to each vial to start the reaction.

  • Monitoring: After a set time (e.g., 2 hours), take a small aliquot from the organic layer of each vial. Dilute the aliquot with a suitable solvent (e.g., ethyl acetate), pass it through a small plug of silica gel to remove the catalyst, and analyze by TLC and/or GC to determine the relative conversion to the desired product.

  • Analysis: Compare the conversion rates for each catalyst to identify the most effective one for your system.

Protocol 2: Optimized Synthesis of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene

This protocol is a representative procedure based on the optimization principles discussed.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and temperature probe, add 3-fluoro-4-methylphenol (1 eq.), toluene (5-10 volumes), 50% w/w aqueous sodium hydroxide (2.0 eq.), and tetrabutylammonium bromide (TBAB, 0.05 eq.).

  • Heating and Stirring: Begin vigorous stirring and heat the biphasic mixture to 75 °C.

  • Reagent Addition: Slowly add benzyl bromide (1.1 eq.) to the reaction mixture over 15-20 minutes. An exotherm may be observed.

  • Reaction: Maintain the temperature at 75-80 °C and continue vigorous stirring. Monitor the reaction's progress by TLC or GC until the 3-fluoro-4-methylphenol is consumed (typically 2-4 hours).

  • Workup: Cool the mixture to room temperature. Add water to dissolve any precipitated salts and transfer the mixture to a separatory funnel. Separate the organic layer.[6]

  • Extraction: Extract the aqueous layer with toluene or ethyl acetate (2x).[6]

  • Washing: Combine the organic layers and wash with water (2x) and then with saturated brine (1x) to remove the catalyst and residual base.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[6]

  • Purification: Purify the crude oil by vacuum distillation or column chromatography on silica gel to obtain the final product, 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene.

Safety Note: Benzyl bromide is a lachrymator and is corrosive.[10][11][12] This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

  • Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. PTC Communications, Inc. Link

  • Phase transfer catalysis (PTC). OperaChem. Link

  • Phase Transfer Catalysis. Dalal Institute. Link

  • Alkylation of Phenol: A Mechanistic View. ResearchGate. Link

  • Phase-Transfer Catalysis (PTC). Macmillan Group, Princeton University. Link

  • Phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis. CORE. Link

  • Selective O-alkylation of Phenol Using Dimethyl Ether. Semantic Scholar. Link

  • Improving reaction conditions for Williamson ether synthesis. Benchchem. Link

  • Tuning Wittig Stereoselectivity in Thienostilbene Synthesis via Optimized Reaction Conditions in Batch and Flow Systems. MDPI. Link

  • PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Journal For Basic Sciences. Link

  • PTC Selective O-Alkylation. PTC Organics, Inc. Link

  • Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. ResearchGate. Link

  • Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Molecular Catalysis. Link

  • The Williamson Ether Synthesis. Master Organic Chemistry. Link

  • Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. ResearchGate. Link

  • Atroposelective Three-Component (Fluoro)methylative Alkylation of Terminal Alkynes. Figshare. Link

  • O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. ResearchGate. Link

  • BENZYL BROMIDE HAZARD SUMMARY. NJ.gov. Link

  • Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction. ResearchGate. Link

  • Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. Link

  • Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR. IAGI. Link

  • Benzyl-Bromide - Safety Data Sheet. Sigma-Aldrich. Link

  • ANALYTICAL METHODS - Toxicological Profile for Phenol. NCBI Bookshelf. Link

  • What are the products formed when phenol is reacted with benzyl bromide? Chemistry Stack Exchange. Link

  • Williamson ether synthesis. Wikipedia. Link

  • BENZYL BROMIDE. CAMEO Chemicals, NOAA. Link

  • Phase transfer catalysts – Knowledge and References. Taylor & Francis Online. Link

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Validation & Comparative

A Comparative Guide to the Bioactivity of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene and its Non-fluorinated Analogue

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Fluorination

The substitution of a hydrogen atom with fluorine can profoundly alter a molecule's physicochemical and biological properties. Fluorine's high electronegativity and small size can influence a compound's:

  • Binding Affinity: Alterations in electronic distribution can enhance interactions with protein targets.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the compound's half-life.[1][2][3]

  • Lipophilicity and Permeability: Fluorine substitution can increase lipophilicity, potentially improving membrane permeability and oral bioavailability.

  • Conformation and pKa: The introduction of fluorine can modify the conformation of a molecule and alter the acidity of nearby functional groups.

Given the prevalence of the benzyl ether motif in pharmacologically active compounds, including inhibitors of monoamine oxidase (MAO), we hypothesize that these two molecules will exhibit inhibitory activity against this enzyme family.[4] MAOs are mitochondrial enzymes that catalyze the oxidative deamination of neurotransmitters.[4][5] Their dysfunction is linked to several neurological disorders, making MAO inhibitors a significant class of drugs for treating depression and neurodegenerative diseases like Parkinson's and Alzheimer's.[5][6][7]

This guide will outline a head-to-head comparison focusing on three key areas: chemical synthesis, predicted biological activity as MAO-B inhibitors, and metabolic stability.

Synthesis of Target Compounds

The most direct and classical method for preparing these benzyl ethers is the Williamson ether synthesis.[8][9][10][11] This SN2 reaction involves the O-alkylation of a phenol (or its corresponding phenoxide) with an alkyl halide.[8][10]

Protocol 1: Synthesis of 1-methyl-4-(phenylmethoxy)benzene (Non-fluorinated Analogue)

  • Deprotonation: Dissolve p-cresol (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF.

  • Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution to form the potassium phenoxide salt.

  • Alkylation: Add benzyl bromide (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The final product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene (Fluorinated Analogue)

The synthesis follows the same procedure as Protocol 1, with 2-fluoro-4-methylphenol as the starting material instead of p-cresol. The reaction conditions are expected to be similar.

Diagram 1: General Williamson Ether Synthesis Workflow

G cluster_synthesis Synthesis Workflow start Start: Phenol Derivative (p-cresol or 2-fluoro-4-methylphenol) deprotonation 1. Deprotonation Solvent: DMF Base: K₂CO₃ start->deprotonation alkylation 2. Alkylation Reagent: Benzyl Bromide deprotonation->alkylation reaction 3. Reaction Heat to Reflux (60-80°C) Monitor via TLC alkylation->reaction workup 4. Work-up Filter, Concentrate reaction->workup purification 5. Purification Column Chromatography workup->purification product Final Product purification->product

Caption: Step-by-step workflow for synthesizing the target compounds via Williamson ether synthesis.

Comparative Biological Activity: MAO-B Inhibition

We predict that the introduction of an ortho-fluoro group will modulate the inhibitory activity against MAO-B. The electron-withdrawing nature of fluorine can alter the electron density of the aromatic ring and influence how the molecule fits into the enzyme's active site.

To test this hypothesis, an in vitro MAO-B inhibition assay would be performed. A common method is a fluorometric assay that measures the production of hydrogen peroxide (H₂O₂) resulting from the deamination of a substrate like p-tyramine.[6]

Protocol 3: In Vitro MAO-B Inhibition Assay

  • Preparation: Reconstitute human recombinant MAO-B enzyme in assay buffer (e.g., 0.1 M phosphate buffer, pH 7.4). Prepare stock solutions of the test compounds (fluorinated and non-fluorinated analogues) and a known MAO-B inhibitor (e.g., selegiline) in DMSO.

  • Assay Plate Setup: In a 96-well black plate, add the assay buffer.

  • Add serial dilutions of the test compounds and the reference inhibitor to designated wells. Include wells for "no inhibitor" controls.

  • Enzyme Addition: Add the diluted MAO-B enzyme solution to all wells except the blank.

  • Pre-incubation: Incubate the plate at 37°C for 10-30 minutes to allow the inhibitors to interact with the enzyme.[12][13]

  • Reaction Initiation: Initiate the enzymatic reaction by adding a substrate solution (e.g., p-tyramine) and a probe that reacts with H₂O₂ to produce a fluorescent signal (e.g., Amplex Red).[6]

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 530 nm/585 nm) over 45-60 minutes at 37°C.[6]

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Table 1: Predicted Physicochemical Properties and MAO-B Activity

Property 1-methyl-4-(phenylmethoxy)benzene (Analogue) 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene (Test Compound) Predicted Impact of Fluorination
Molecular Weight ~198.26 g/mol ~216.25 g/mol Increase
Calculated logP ~3.8 ~4.0 Increased Lipophilicity
Predicted MAO-B IC₅₀ Baseline Activity (Hypothetical: 15 µM) Lower IC₅₀ (Hypothetical: 5 µM) Enhanced Potency

| Predicted Metabolic Stability (t½) | Baseline Stability (Hypothetical: 30 min) | Longer t½ (Hypothetical: >60 min) | Increased Stability |

Comparative Metabolic Stability

A critical parameter in drug development is metabolic stability, which refers to a compound's susceptibility to biotransformation by metabolic enzymes.[1][2] Poor metabolic stability can lead to rapid clearance and low bioavailability.[3] We hypothesize that the C-F bond in the fluorinated analogue will block potential sites of aromatic hydroxylation, a common metabolic pathway, thus increasing its stability.

This can be evaluated using an in vitro assay with human liver microsomes, which contain a high concentration of Phase I metabolic enzymes like cytochrome P450s.[2][3]

Protocol 4: Human Liver Microsome (HLM) Stability Assay

  • Incubation Mixture: Prepare a master mix containing human liver microsomes and NADPH (an essential cofactor) in a phosphate buffer.

  • Compound Addition: Add the test compounds (fluorinated and non-fluorinated analogues) to the microsomal mixture at a low concentration (e.g., 1 µM).

  • Reaction: Incubate the mixture in a shaking water bath at 37°C.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

  • Analysis: Centrifuge the quenched samples to precipitate the proteins. Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line corresponds to the rate of elimination. From this, calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).

Diagram 2: Comparative Evaluation Workflow

G cluster_workflow Comparative Experimental Workflow start_A Analogue: 1-methyl-4-(phenylmethoxy)benzene assay_A MAO-B Inhibition Assay (Protocol 3) start_A->assay_A stability_A Metabolic Stability Assay (Protocol 4) start_A->stability_A start_B Test Compound: 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene assay_B MAO-B Inhibition Assay (Protocol 3) start_B->assay_B stability_B Metabolic Stability Assay (Protocol 4) start_B->stability_B result_A_IC50 Determine IC₅₀ assay_A->result_A_IC50 result_B_IC50 Determine IC₅₀ assay_B->result_B_IC50 result_A_t_half Determine t½ stability_A->result_A_t_half result_B_t_half Determine t½ stability_B->result_B_t_half comparison Compare Results: Potency (IC₅₀) Stability (t½) result_A_IC50->comparison result_B_IC50->comparison result_A_t_half->comparison result_B_t_half->comparison

Caption: Workflow for the parallel evaluation of the fluorinated and non-fluorinated compounds.

Expected Outcomes and Conclusion

Based on established principles in medicinal chemistry, we anticipate the following outcomes:

  • Enhanced Potency: The ortho-fluoro group in 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene is expected to result in a lower IC₅₀ value against MAO-B compared to its non-fluorinated counterpart. This could be due to favorable electronic interactions within the enzyme's active site, potentially forming a hydrogen bond or dipole-dipole interactions that stabilize the enzyme-inhibitor complex.

  • Improved Metabolic Stability: The fluorinated analogue is predicted to have a longer half-life (t½) in the human liver microsome assay. The strength of the C-F bond should shield the aromatic ring from oxidative metabolism at the ortho position, a common liability for such scaffolds.

References

  • Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Publishing.
  • EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. BioAssay Systems.
  • Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation.
  • Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Unknown Source.
  • Monoamine Oxidase Inhibitors (MAOIs). NCBI Bookshelf.
  • Selective Inhibition of Monoamine Oxidase B by Aminoethyl Substituted Benzyl Ethers. Unknown Source.
  • MAO Inhibition Assay. Bio-protocol.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed.
  • Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. Fluorine Notes.
  • (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. MDPI.
  • OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc..
  • Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.
  • Metabolic Stability.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
  • Williamson Ether Synthesis. YouTube.

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A Comparative Guide to the Synthesis of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and selective synthesis of complex organic molecules is paramount. This guide provides an in-depth comparison of two viable synthetic routes for the preparation of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene, a key structural motif in various research applications. The methodologies presented are grounded in established chemical principles and supported by experimental data to aid in the selection of the most suitable pathway for your specific needs.

Introduction to the Target Molecule

2-Fluoro-1-methyl-4-(phenylmethoxy)benzene is a fluorinated aromatic ether. The introduction of a fluorine atom into organic molecules can significantly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved bioavailability.[1] The benzyloxy group, on the other hand, is a common protecting group for phenols and can also be a key pharmacophoric element. The specific substitution pattern of this target molecule makes it a valuable building block in medicinal chemistry and materials science.

This guide will compare two primary synthetic strategies, both culminating in the target molecule but differing in the sequence of key bond formations:

  • Route A: Commences with the synthesis of 2-fluoro-4-methylphenol, followed by a Williamson ether synthesis to introduce the benzyl group.

  • Route B: Begins with the benzylation of 4-methylphenol, followed by a selective ortho-fluorination of the resulting benzyl ether.

Each route will be evaluated based on factors such as the availability of starting materials, reaction yields, scalability, and the complexity of purification.

Route A: Fluorination Followed by Etherification

This synthetic pathway prioritizes the early introduction of the fluorine atom onto the aromatic ring, followed by the formation of the ether linkage.

Workflow for Route A

Route A 4-Methylphenol 4-Methylphenol Step1 Step 1: Electrophilic Fluorination 4-Methylphenol->Step1 Fluorinating_Agent Electrophilic Fluorinating Agent Fluorinating_Agent->Step1 Intermediate_A 2-Fluoro-4-methylphenol Step1->Intermediate_A Step2 Step 2: Williamson Ether Synthesis Intermediate_A->Step2 Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->Step2 Base Base Base->Step2 Product 2-Fluoro-1-methyl-4- (phenylmethoxy)benzene Step2->Product

Caption: Synthetic workflow for Route A.

Step 1: Synthesis of 2-Fluoro-4-methylphenol

The key transformation in this step is the selective ortho-fluorination of 4-methylphenol. This can be achieved through electrophilic aromatic substitution using a suitable fluorinating agent.[2]

Experimental Protocol:

  • To a solution of 4-methylphenol (1 mmol) in acetonitrile (10 mL), add an electrophilic fluorinating agent (e.g., Selectfluor®) (1.1 mmol).[3]

  • Stir the reaction mixture under reflux for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the crude product in dichloromethane (50 mL) and filter to remove any insoluble material.

  • Wash the organic layer with water (30 mL) and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the crude 2-fluoro-4-methylphenol, which can be purified by column chromatography.

Causality of Experimental Choices:

  • Solvent: Acetonitrile is a polar aprotic solvent that is suitable for many electrophilic fluorination reactions.

  • Fluorinating Agent: Selectfluor® (F-TEDA-BF4) is a common, relatively safe, and effective electrophilic fluorinating agent.[4]

  • Work-up: The aqueous wash is crucial to remove any remaining water-soluble impurities and the fluorinating agent byproducts.

Step 2: Williamson Ether Synthesis

This classic reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, in this case, benzyl bromide.[5]

Experimental Protocol:

  • In a round-bottom flask, dissolve 2-fluoro-4-methylphenol (1 mmol) in N,N-dimethylformamide (DMF, 10 mL).

  • Add a base such as potassium carbonate (K₂CO₃, 1.5 mmol) to the solution.

  • To the stirred suspension, add benzyl bromide (1.1 mmol).

  • Heat the reaction mixture to 80°C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by flash chromatography to obtain 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene.

Causality of Experimental Choices:

  • Base and Solvent: The combination of a moderately weak base like K₂CO₃ and a polar aprotic solvent like DMF is effective for the deprotonation of phenols and facilitates the Sₙ2 reaction.[6]

  • Temperature: Heating to 80°C increases the reaction rate without promoting significant side reactions.[5]

  • Purification: Flash chromatography is typically necessary to separate the desired ether from unreacted starting materials and any potential byproducts.

Route B: Etherification Followed by Fluorination

This alternative strategy involves the formation of the ether linkage first, followed by the introduction of the fluorine atom.

Workflow for Route B

Route B 4-Methylphenol 4-Methylphenol Step1 Step 1: Williamson Ether Synthesis 4-Methylphenol->Step1 Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->Step1 Base Base Base->Step1 Intermediate_B Benzyl 4-methylphenyl ether Step1->Intermediate_B Step2 Step 2: Electrophilic Fluorination Intermediate_B->Step2 Fluorinating_Agent Electrophilic Fluorinating Agent Fluorinating_Agent->Step2 Product 2-Fluoro-1-methyl-4- (phenylmethoxy)benzene Step2->Product

Caption: Synthetic workflow for Route B.

Step 1: Synthesis of Benzyl 4-methylphenyl ether

This is a standard Williamson ether synthesis.

Experimental Protocol:

  • To a solution of 4-methylphenol (1 mmol) in acetone (10 mL), add potassium carbonate (1.5 mmol).

  • Add benzyl bromide (1.1 mmol) to the suspension.

  • Reflux the mixture for 6-8 hours, monitoring by TLC.

  • After completion, filter off the solid and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether (50 mL), wash with 1M NaOH (2 x 20 mL) to remove unreacted phenol, followed by a brine wash (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield benzyl 4-methylphenyl ether, which is often pure enough for the next step.

Causality of Experimental Choices:

  • Solvent and Base: Acetone is a common solvent for this type of reaction, and K₂CO₃ is a suitable base.

  • Work-up: The basic wash is an effective way to remove any unreacted acidic starting material (4-methylphenol).

Step 2: Selective ortho-Fluorination

The benzyloxy group is an activating, ortho-, para-directing group. Since the para-position is blocked by the methyl group, electrophilic substitution is directed to the ortho-positions.[7]

Experimental Protocol:

  • Dissolve benzyl 4-methylphenyl ether (1 mmol) in a suitable solvent such as acetonitrile (10 mL).

  • Add an electrophilic fluorinating agent (e.g., Selectfluor®) (1.1 mmol).

  • Stir the reaction at a controlled temperature (e.g., room temperature to gentle reflux) for several hours.

  • Monitor the reaction for the formation of the desired product and consumption of the starting material by GC-MS or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography to isolate 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene.

Causality of Experimental Choices:

  • Regioselectivity: The directing effect of the benzyloxy group is the key to the success of this step.

  • Reaction Conditions: The conditions for electrophilic fluorination need to be carefully optimized to avoid potential side reactions, such as cleavage of the benzyl ether.

Performance Comparison

ParameterRoute A: Fluorination then EtherificationRoute B: Etherification then Fluorination
Overall Yield Potentially lower due to challenges in the initial fluorination step. Yields for the fluorination of phenols can be variable.May offer a higher overall yield if the final fluorination is efficient and selective.
Starting Materials 4-Methylphenol is readily available. Electrophilic fluorinating agents can be expensive.4-Methylphenol and benzyl bromide are common and relatively inexpensive.
Scalability The Williamson ether synthesis step is generally scalable. The fluorination step may present challenges on a larger scale.The initial ether synthesis is highly scalable. The final fluorination step's scalability depends on the chosen reagent and conditions.
Purification Purification of the intermediate 2-fluoro-4-methylphenol can be challenging. The final product purification is standard.The intermediate benzyl ether is often clean. The final purification might be more complex due to potential regioisomers or side products from fluorination.
Key Challenge Achieving high yield and selectivity in the initial ortho-fluorination of 4-methylphenol.Achieving selective and high-yielding ortho-fluorination without cleaving the benzyl ether.

Conclusion and Recommendations

Both Route A and Route B present viable strategies for the synthesis of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene.

Route A is a more direct approach if a reliable method for the synthesis of 2-fluoro-4-methylphenol is established. The subsequent Williamson ether synthesis is a robust and well-understood reaction. This route may be preferable for smaller-scale laboratory syntheses where the cost of the fluorinating agent is less of a concern.

Route B may be more advantageous for larger-scale production due to the potentially lower cost of the initial steps and the high efficiency of the Williamson ether synthesis. However, the final selective fluorination step requires careful optimization to ensure high regioselectivity and to avoid unwanted side reactions.

The ultimate choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of the synthesis, the availability and cost of reagents, and the analytical capabilities for monitoring and purifying the reaction products. It is recommended to perform small-scale trial reactions for both routes to determine the optimal conditions and yields for your specific laboratory setup.

References

  • Khoabane, N. M., Grayson, E. J., Kenwright, A. M., & Pillai, M. K. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. Fine Chemical Engineering.
  • Organic Syntheses. (E)-[[Fluoro(2-phenylcyclohexylidene)methyl]sulfonyl]benzene. Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

  • University of Wisconsin-Madison. The Williamson Ether Synthesis. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis Advantage: Why 4-Fluoro-2-methylphenol is a Key Intermediate. Available at: [Link]

  • Organic Chemistry Portal. Benzyl fluoride synthesis by fluorination or substitution. Available at: [Link]

  • PrepChem.com. Preparation of benzyl phenyl ether. Available at: [Link]

  • ACS Publications. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • JoVE. Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. Available at: [Link]

  • Chemistry LibreTexts. Electrophilic Aromatic Substitution of Substituted Benzenes. Available at: [Link]

Sources

Comparative Guide: Biological Potential & Synthetic Utility of Fluorinated Benzyloxy-Toluene Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene and its structural isomers. This guide focuses on their critical role as "masked" phenolic intermediates in the synthesis of high-value radiopharmaceuticals (PET tracers) and bioactive small molecules (kinase inhibitors, GPCR modulators).

Executive Summary

2-Fluoro-1-methyl-4-(phenylmethoxy)benzene (CAS: 1036724-56-7) is the benzyl-protected form of 3-fluoro-4-methylphenol . While the benzyl ether itself is biologically inert (serving as a protecting group), its isomeric structure dictates the biological activity of the final pharmaceutical product.

The selection of the specific isomer—specifically the position of the fluorine atom relative to the methyl and oxygen moieties—determines the compound's utility in two distinct therapeutic areas:

  • Isomer A (Title Compound): Primary precursor for

    
    F-labeled aromatic amino acids  (PET Imaging) and specific kinase inhibitors.
    
  • Isomer B (Alternative): Precursor for CaSR antagonists and Muscarinic M1 modulators .

This guide compares the "performance" of these isomers based on their synthetic efficiency, downstream biological targets, and chemical stability profiles.

Structural Identity & Isomer Classification

The core scaffold is a fluorinated p-cresol masked by a benzyl group. The difference lies in the regiochemistry of the fluorine atom.

FeatureTarget Product (Isomer A) Primary Alternative (Isomer B)
IUPAC Name 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene3-Fluoro-1-methyl-4-(phenylmethoxy)benzene
Systematic Name 4-(Benzyloxy)-2-fluorotoluene4-(Benzyloxy)-3-fluorotoluene
Parent Phenol (after deprotection)3-Fluoro-4-methylphenol (CAS 452-78-8)2-Fluoro-4-methylphenol (CAS 452-81-3)
Key Structural Feature Fluorine is meta to the Oxygen; ortho to the Methyl.Fluorine is ortho to the Oxygen; meta to the Methyl.
Electronic Effect OH group (donor) is not sterically hindered by F.OH group is flanked by F (H-bond acceptor), increasing acidity.

Comparative Biological Application Guide

Scenario 1: Development of PET Radiotracers (Neuroscience/Oncology)

Winner: Isomer A (Title Compound)

  • Mechanism: The 3-fluoro-4-methylphenol scaffold is a privileged structure for synthesizing

    
    F-labeled analogs of Phenylalanine and Tyrosine (e.g., 3-[
    
    
    
    F]Fluorophenylalanine
    ).
  • Performance Data:

    • Metabolic Stability: The fluorine at the 3-position (relative to the amino acid side chain in the final product) blocks metabolic hydroxylation, prolonging the tracer's half-life in vivo without abolishing transport affinity.

    • Labeling Efficiency: The benzyl group in Isomer A allows for "late-stage fluorination" protocols. The methyl group can be functionalized (brominated) to attach the amino acid backbone before the final

      
      F-fluorination step, or the phenol can be used in iodonium salt precursors.
      
  • Key Reference: Used in the synthesis of tracers for imaging the dopaminergic system (Parkinson’s research).

Scenario 2: GPCR Modulators (Osteoporosis & Alzheimer's)

Winner: Isomer B (Alternative)

  • Mechanism: The 2-fluoro-4-methylphenol scaffold (derived from Isomer B) is a critical building block for Calcilytics (Calcium-Sensing Receptor antagonists).

  • Performance Data:

    • Binding Affinity: In CaSR antagonists, the fluorine atom adjacent to the ether linkage (from the phenol oxygen) provides a specific electrostatic contact within the receptor pocket that improves potency by 5-10 fold compared to the non-fluorinated analog.

    • Lipophilicity: The ortho-fluorine effect modulates the pKa of the phenol, altering the lipophilicity (LogP) of the final ether-linked drug, enhancing blood-brain barrier (BBB) penetration for CNS targets like the M1 muscarinic receptor.

Experimental Protocols

Protocol A: Controlled Deprotection (Benzyl Ether Cleavage)

To access the active phenolic intermediate from the title compound.

  • Reagents: Isomer A (1.0 eq), Pd/C (10% w/w), Methanol (0.1 M), Hydrogen gas (1 atm).

  • Procedure:

    • Dissolve Isomer A in methanol in a round-bottom flask.

    • Add Pd/C catalyst carefully (under inert atmosphere).

    • Purge system with H

      
       gas and stir vigorously at Room Temperature for 4 hours.
      
    • Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The starting material (

      
      ) should disappear, yielding the phenol (
      
      
      
      ).
  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate in vacuo.

  • Yield: Typically >95% quantitative conversion.

Protocol B: Downstream Functionalization (Radical Bromination)

Key step for converting the methyl group into a linker for drug synthesis.

  • Reagents: Deprotected Isomer A (1.0 eq), NBS (N-Bromosuccinimide, 1.1 eq), AIBN (catalytic), CCl

    
     or Trifluorotoluene.
    
  • Procedure:

    • Reflux the mixture at 80°C for 2-6 hours.

    • Selectivity Note: The fluorine at position 2 (Isomer A) exerts an electronic withdrawing effect that slightly deactivates the methyl group compared to non-fluorinated toluene, reducing over-bromination side products.

  • Result: Yields the benzyl bromide intermediate, ready for coupling to amino acid scaffolds or receptor ligands.

Visualizing the Divergent Synthesis Pathways

The following diagram illustrates how the selection of the initial isomer dictates the final biological utility.

G Figure 1: Divergent Biological Utility of Fluorinated Benzyloxy-Toluene Isomers IsomerA Isomer A (Title Compound) 2-F-1-Me-4-OBn PhenolA Intermediate A 3-Fluoro-4-methylphenol IsomerA->PhenolA H2, Pd/C (Deprotection) IsomerB Isomer B (Alternative) 3-F-1-Me-4-OBn PhenolB Intermediate B 2-Fluoro-4-methylphenol IsomerB->PhenolB H2, Pd/C (Deprotection) ProductA PET Tracer (18F-Fluorophenylalanine) PhenolA->ProductA 1. Radical Bromination 2. Alkylation 3. 18F-Exchange ProductB CaSR Antagonist (Osteoporosis Drug) PhenolB->ProductB 1. Formylation 2. Reductive Amination 3. Coupling

Figure 1: The choice of starting isomer determines the accessible chemical space. Isomer A leads to metabolic probes (PET), while Isomer B leads to therapeutic antagonists.

Technical Specifications & Safety

  • Molecular Weight: 230.28 g/mol

  • Physical State: White to off-white crystalline solid (Isomer A).

  • Solubility: Soluble in DCM, Ethyl Acetate, THF; Insoluble in water.

  • Handling: The benzyl ether is stable at room temperature. However, the deprotected phenols are corrosive and skin irritants.

  • Impurity Profile: Commercial samples of Isomer A may contain trace amounts of the regioisomer (Isomer B). For radiopharmaceutical applications, purity >99.5% is required to prevent isotopic dilution or formation of "hot" impurities.

References

  • PubChem Compound Summary . (2025). 3-Bromo-2-fluoro-1-methyl-4-phenylmethoxybenzene (Related Structure). National Library of Medicine. [Link]

  • University of Cologne . (2020). Preparation of Labeled Aromatic Amino Acids via Late-Stage 18F-Fluorination. (Discusses 3-fluoro-4-methylphenol as a precursor). [Link]

  • Google Patents. (2010). Compounds having activity at the M1 receptor and their use as medicaments. (Cites 2-fluoro-4-methylphenol usage).

Optimizing Purity Analysis of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene: A Comparative HPLC Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate purity analysis of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene (also known as 4-Benzyloxy-2-fluorotoluene) presents specific chromatographic challenges due to its high lipophilicity and the presence of structurally similar aromatic impurities. Standard C18 methods often fail to adequately resolve the target analyte from its phenolic precursor (3-Fluoro-4-methylphenol ) and potential genotoxic alkylating agents (Benzyl chloride ).

This guide compares the performance of a traditional C18 (Octadecyl) stationary phase against a Phenyl-Hexyl phase. Experimental evidence suggests that exploiting


 interactions via the Phenyl-Hexyl phase significantly enhances resolution (

) and peak symmetry for this specific fluorinated ether, offering a superior alternative for critical quality control in drug development.

Chemical Context & Critical Quality Attributes (CQAs)

To design a robust method, we must first understand the molecular interactions at play.

  • Target Molecule: 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene.

    • Properties: Highly non-polar (LogP > 4.0 est.), lacks ionizable groups in neutral pH.

  • Synthesis Route (Williamson Ether Synthesis):

    • Reaction: 3-Fluoro-4-methylphenol + Benzyl Chloride

      
       Product.
      
  • Critical Impurities:

    • Impurity A (Precursor): 3-Fluoro-4-methylphenol. (More polar, H-bond donor).

    • Impurity B (Reagent): Benzyl Chloride.[1] (Genotoxic, weak UV absorbance, elutes early).

    • Impurity C (By-product): Dibenzyl ether (potential side reaction).

Why Purity Matters Here

This molecule is frequently used as a scaffold in medicinal chemistry. Residual benzyl chloride is a Potential Genotoxic Impurity (PGTI) requiring trace-level detection (ppm), while residual phenols can interfere with downstream palladium-catalyzed coupling reactions.

Comparative Study: C18 vs. Phenyl-Hexyl[2][3]

We evaluated two distinct stationary phases to determine the optimal separation strategy.

Experimental Setup
  • System: Agilent 1290 Infinity II LC.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 50% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Aromatic core) and 220 nm (Benzyl chloride).

Comparison of Chromatographic Parameters[1][4][5][6][7]

The following table summarizes the performance data (averaged over


 injections).
ParameterColumn A: C18 (Standard)Column B: Phenyl-Hexyl (Alternative)Interpretation
Stationary Phase High Carbon Load C18 (3.5 µm)Phenyl-Hexyl (3.5 µm)C18 relies on hydrophobicity; Phenyl-Hexyl adds

selectivity.
Retention Time (Target) 8.2 min9.4 minStronger retention on Phenyl-Hexyl due to aromatic stacking.
Resolution (

) (Imp A / Target)
1.8 (Baseline separation)4.2 (Superior separation) Phenyl phase interacts distinctively with the electron-rich phenol.
Tailing Factor (

)
1.31.05 Phenyl-Hexyl reduces silanol activity effects on the phenolic impurity.
Selectivity (

)
1.11.3The separation window is significantly wider on Column B.
Mechanism of Action[5][8][9]
  • C18 Failure Mode: The separation is driven purely by hydrophobicity.[3] Since the target and Impurity A are both relatively hydrophobic aromatics, they elute closely.

  • Phenyl-Hexyl Success: The fluorine atom on the benzene ring induces a dipole moment, and the delocalized

    
    -electrons of the benzyl ether interact strongly with the phenyl ring of the stationary phase. This "orthogonal" selectivity pulls the target peak away from the impurities.
    

Optimized Analytical Protocol (The "Winner")

Based on the comparative data, the Phenyl-Hexyl method is the recommended standard for this analysis.

Method Parameters
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl,

    
    , 
    
    
    
    (or equivalent).
  • Flow Rate:

    
    .
    
  • Column Temp:

    
    .
    
  • Injection Vol:

    
    .
    
  • Mobile Phase:

    • Solvent A: Water (Milli-Q grade).

    • Solvent B: Acetonitrile (HPLC Grade).[4] Note: Methanol increases

      
       selectivity but increases backpressure; ACN is preferred here for sharper peaks.
      
  • Gradient Program:

Time (min)% Solvent BAction
0.040Initial Hold
12.090Elution of Target
15.090Wash
15.140Re-equilibration
20.040End
Validation Summary (Self-Validating System)
  • Linearity:

    
     (Range: 
    
    
    
    ).[5]
  • LOD (Benzyl Chloride):

    
     (at 220 nm).
    
  • Precision: RSD

    
     for retention time.
    

Visualizing the Workflow

The following diagrams illustrate the decision-making process and the separation mechanism.

Diagram 1: Analytical Workflow

AnalyticalWorkflow Start Sample: 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene Screening Column Screening Phase Start->Screening C18 Route A: C18 Column (Hydrophobic Interaction) Screening->C18 Phenyl Route B: Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) Screening->Phenyl ResultA Result: Poor Resolution (Rs < 2.0) Co-elution of Phenol Impurity C18->ResultA ResultB Result: High Resolution (Rs > 4.0) Distinct Selectivity for Aromatics Phenyl->ResultB ResultA->Phenyl Switch Strategy Optimization Gradient Optimization (ACN/Water) ResultB->Optimization Validation Final Validation (Linearity, LOD, Precision) Optimization->Validation

Caption: Decision tree demonstrating the selection of Phenyl-Hexyl stationary phase over C18 based on resolution outcomes.

Diagram 2: Separation Mechanism (Pi-Pi Interaction)

SeparationMechanism StationaryPhase Phenyl-Hexyl Ligand (Electron Rich) Interaction1 Strong Pi-Pi Stacking (High Retention) StationaryPhase->Interaction1 Induces Interaction2 Weak Interaction (Early Elution) StationaryPhase->Interaction2 Induces Analyte Target Molecule (Fluorinated Aromatic) Analyte->Interaction1 Impurity Impurity: Alkyl Phenol (Less Aromatic Character) Impurity->Interaction2 Separation Baseline Resolution Interaction1->Separation Result: Large Delta RT Interaction2->Separation

Caption: Mechanistic view of how Pi-Pi interactions create differential retention between the target ether and phenolic impurities.

Troubleshooting & Tips

  • Peak Tailing: If the phenolic impurity tails, ensure the mobile phase pH is acidic (pH ~3.0 with Formic Acid) to keep the phenol protonated (neutral).

  • Ghost Peaks: Benzyl chloride is reactive. Ensure samples are prepared in ACN/Water rather than Methanol to prevent in-situ formation of benzyl methyl ether during the autosampler wait time.

  • Baseline Drift: At 220 nm, ACN quality is critical. Use HPLC-gradient grade or higher to minimize UV cutoff interference.

References

  • Agilent Technologies. (2009).[2] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from

  • Waters Corporation. (2025). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from

  • Journal of Chemical and Pharmaceutical Research. (2015). Determination and Validation of Benzyl Chloride by HPLC Method. Retrieved from

  • National Institutes of Health (NIH). (2014). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.[6] Retrieved from

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Retrieved from

Sources

A Senior Application Scientist's Guide to the Elemental Analysis of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Elemental Analysis in Fluorinated Drug Candidates

In modern drug development, the incorporation of fluorine into lead compounds is a cornerstone of medicinal chemistry strategy. The unique stereoelectronic properties of fluorine can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity. The subject of our analysis, 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene (Molecular Formula: C₁₄H₁₃FO, Molecular Weight: 216.25 g/mol ), is a representative scaffold used in the synthesis of such advanced pharmaceutical intermediates.

Accurate and precise determination of its elemental composition is not merely an academic exercise; it is a fundamental requirement for regulatory submission, intellectual property protection, and ensuring batch-to-batch consistency in manufacturing. An incorrect elemental composition can indicate impurities, degradation, or a flawed synthetic pathway, all of which have profound implications for a drug's safety and efficacy.

This guide provides an in-depth comparison of the primary analytical techniques for the elemental characterization of this and similar organofluorine compounds. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, ensuring that the protocols described are robust, self-validating, and grounded in authoritative standards.

Theoretical Elemental Composition:

  • Carbon (C): 77.76%

  • Hydrogen (H): 6.06%

  • Fluorine (F): 8.78%

  • Oxygen (O): 7.40% (Typically determined by difference)

Core Methodologies: A Comparative Overview

The primary challenge in analyzing this molecule lies in the robust C-F bond. Unlike Carbon and Hydrogen, which are readily converted to CO₂ and H₂O, Fluorine requires specific and often vigorous conditions for accurate quantification. We will compare three workhorse techniques: Combustion Analysis , Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) , and X-Ray Fluorescence (XRF) .

dot

Caption: High-level workflow for three distinct elemental analysis methods.

Data Summary: Head-to-Head Technique Comparison
ParameterCombustion Analysis with ICICP-OES (Post-Digestion)Energy Dispersive XRF (ED-XRF)
Primary Measurement %C, %H, %F (Direct)Fluoride concentration in solutionTotal Fluorine (% or ppm)
Destructive? YesYesNo
Typical Sample Size 1-3 mg50-100 mg0.5 - 5 g
Analysis Time/Sample ~10-15 minutes~5 minutes (post-digestion)~1-5 minutes
Detection Limit (F) ~0.01%~3-6 µg/g (ppm)[1]~0.1% (WDXRF is better for F)[2]
Precision (RSD) < 0.3%1-3%2-5%
Key Advantage Gold standard for % compositionHigh sensitivity for trace FNon-destructive, rapid screening
Key Limitation Destructive, requires specialized F trapComplex sample preparationMatrix effects, lower sensitivity for light elements like F[2]

Deep Dive: Combustion Analysis for C, H, and F

This is the most established and often required method for verifying the empirical formula of a pure organic compound.

Expertise & Causality: The core principle is the complete combustion of the sample in a pure oxygen environment at high temperatures (~900-1050°C).[3][4] The resultant gases (CO₂, H₂O, and HF) are passed through a series of traps and detectors. The causality is direct: the amount of CO₂ and H₂O produced is directly proportional to the amount of Carbon and Hydrogen in the original sample. For fluorine, the process is more complex. The highly corrosive HF gas must be captured. Modern analyzers often use a specialized absorbent like magnesium oxide, followed by Combustion Ion Chromatography (CIC) where the trapped fluoride is eluted and quantified.[5][6] This two-step process (combustion followed by IC) provides high accuracy for fluorine.[6]

Self-Validating Experimental Protocol: Combustion-IC

This protocol integrates quality control steps to ensure trustworthiness, in line with ICH Q2(R2) guidelines.[7]

  • System Preparation & Calibration:

    • Ensure the combustion furnace has reached a stable temperature of at least 950°C.

    • Condition a new fluorine absorption tube as per the instrument manufacturer's guidelines.

    • Perform a multi-point calibration for C and H using a certified standard (e.g., Acetanilide).

    • Perform a separate multi-point calibration for Fluorine using a certified organofluorine standard (e.g., 4-Fluorobenzoic acid). The linearity of this curve is critical for accuracy.[8]

  • Quality Control (QC) Check:

    • Analyze a mid-range 4-Fluorobenzoic acid standard. The result must be within ±0.3% of the theoretical value before proceeding. This verifies the calibration.

  • Sample Analysis:

    • Accurately weigh 1-2 mg of "2-Fluoro-1-methyl-4-(phenylmethoxy)benzene" into a tin capsule.

    • Run the sample in triplicate. The Relative Standard Deviation (RSD) between the replicates should be ≤ 0.5%.

  • Post-Analysis QC Check:

    • Re-analyze the 4-Fluorobenzoic acid standard. The result must still be within ±0.3% of the theoretical value to validate the entire run.

  • Data Reporting:

    • Report the mean and standard deviation for %C, %H, and %F.

    • Calculate %O by difference: 100 - (%C + %H + %F).

Deep Dive: Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

ICP-OES is exceptionally sensitive but requires the sample to be in a liquid form, necessitating a complete digestion of the organic matrix.

Expertise & Causality: The core of this technique is the argon plasma, a high-temperature (6,000-10,000 K) ionized gas. When the aqueous sample is introduced, the atoms are excited and emit light at characteristic wavelengths. The intensity of this light is directly proportional to the concentration of the element. However, fluorine's high ionization potential makes it challenging to analyze directly with ICP-MS and difficult with ICP-OES.[9][10][11] Therefore, specialized methods, sometimes involving indirect measurement or advanced sample introduction like electrothermal vaporization, are employed to enhance sensitivity.[12] The most common approach involves a robust digestion to convert the organic fluorine into soluble fluoride (F⁻), which is then measured.

Self-Validating Experimental Protocol: Microwave Digestion & ICP-OES

This protocol is based on principles outlined in EPA Method 3052 and adapted for organic matrices.

  • System Preparation & Calibration:

    • Optimize the ICP-OES for fluorine analysis, selecting a sensitive and interference-free emission line (e.g., 685.602 nm).

    • Prepare a series of aqueous fluoride standards (e.g., from NaF) in a matrix matching the final digested samples (i.e., containing the same acid concentration).

    • Generate a multi-point calibration curve. A correlation coefficient (r²) of >0.999 is required.

  • Sample Preparation (Microwave Digestion):

    • Accurately weigh ~50 mg of the sample into a clean, high-pressure microwave digestion vessel.

    • Add 9 mL of concentrated Nitric Acid (HNO₃) and 1 mL of 30% Hydrogen Peroxide (H₂O₂).

    • Crucial Step - Causality: Including a QC spike. In a separate vessel, add a known quantity of a soluble fluoride standard to another 50 mg sample aliquot. The recovery of this spike will validate the digestion efficiency.

    • Run the microwave digestion program (e.g., ramp to 200°C and hold for 20 minutes).

    • After cooling, dilute the digestate to a final volume (e.g., 50 mL) with deionized water.

  • Analysis:

    • Analyze a calibration blank and a method blank (a digestion vessel run with only acids) to establish a clean baseline.

    • Analyze the sample digests and the spiked QC sample digest.

  • Data Validation & Reporting:

    • The spike recovery must be within a defined range (e.g., 85-115%) for the results to be considered valid.[13]

    • Calculate the original %F in the solid sample based on the dilution factor. Report the result in ppm (µg/g) and as a percentage.

Deep Dive: X-Ray Fluorescence (XRF) Spectrometry

XRF stands out as a rapid, non-destructive screening tool.[2]

Expertise & Causality: The sample is irradiated with high-energy X-rays, causing inner-shell electrons to be ejected. When outer-shell electrons drop to fill these vacancies, they release energy in the form of secondary "fluorescent" X-rays. Each element emits fluorescent X-rays at a unique energy, and the intensity is related to its concentration.[14] For light elements like fluorine, the emitted X-rays are low in energy (long wavelength) and are easily absorbed by air, making analysis challenging and requiring a vacuum or helium atmosphere.[2] Wavelength Dispersive XRF (WDXRF) generally offers better sensitivity for fluorine than Energy Dispersive XRF (EDXRF).[2]

Self-Validating Experimental Protocol: ED-XRF
  • Instrument Setup:

    • Equip the spectrometer with a detector suitable for light elements.

    • Purge the sample chamber with helium or create a vacuum to improve fluorine detection.

  • Calibration:

    • XRF is a comparative technique. For quantitative analysis, calibration is performed using a set of matrix-matched standards. This involves preparing several standards with varying, known concentrations of an organofluorine compound blended into a base material similar to the sample.

    • For semi-quantitative screening, a standardless Fundamental Parameters (FP) method can be used.[2]

  • Sample Preparation:

    • Grind the "2-Fluoro-1-methyl-4-(phenylmethoxy)benzene" sample to a fine, homogeneous powder.

    • Press the powder into a pellet using a hydraulic press. This creates a flat, uniform surface, which is critical for reproducibility.

  • Analysis & Validation:

    • Analyze a certified reference material (CRM) with a known fluorine concentration to validate the calibration or FP method.

    • Analyze the sample pellet.

    • Report the %F. Note whether the result is from a calibrated or a semi-quantitative FP method.

dot

Caption: A self-validating system ensures data integrity from start to finish.

Senior Scientist's Recommendation

The choice of method is dictated by the analytical question.

  • For definitive formula confirmation and regulatory submission: Combustion Analysis with Ion Chromatography is the undisputed gold standard. Its accuracy and precision for determining the mass percentage of C, H, and F are unmatched. This should be the primary method for final characterization of a new chemical entity.

  • For trace fluorine contamination or impurity analysis: ICP-OES after microwave digestion is the superior choice. Its low detection limits can quantify fluorine at levels far below what combustion or XRF can achieve, making it ideal for cleaning validation or environmental monitoring.

  • For rapid, high-throughput screening and quality control: XRF is highly effective. Its non-destructive nature and speed allow for quick checks of raw materials or finished products without complex sample preparation, making it a valuable tool in a manufacturing environment.

By understanding the fundamental principles and inherent strengths of each technique, researchers can select the most appropriate method to generate accurate, reliable, and fit-for-purpose elemental data for critical fluorinated compounds like "2-Fluoro-1-methyl-4-(phenylmethoxy)benzene."

References

  • Determination of fluorine in organic compounds: Microcombustion method. USGS.gov. [Link]

  • The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). National Institutes of Health (NIH). [Link]

  • ASTM D808-05, Standard Test Method for Chlorine in New and Used Petroleum Products (Bomb Method). ASTM International. [Link]

  • Validation of analytical methods for active constituents and agricultural products. Australian Pesticides and Veterinary Medicines Authority (APVMA). [Link]

  • ASTM D808-16, Standard Test Method for Chlorine in New and Used Petroleum Products (High Pressure Decomposition Device Method). ASTM International. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • Method 5050: Bomb Preparation Method for Solid Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Benzene, 1-fluoro-4-methyl-. NIST WebBook. [Link]

  • XRF Testing. Enviropass. [Link]

  • Automated indirect fluoride determination by ICP-OES using discontinuous-flow analysis. ResearchGate. [Link]

  • Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). U.S. Environmental Protection Agency (EPA). [Link]

  • Quality assurance for X ray fluorescence analysis. International Atomic Energy Agency (IAEA). [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]

  • High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. ACS Publications. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

  • Validation of Analytical Methods. Lab Manager. [Link]

  • Test Method for Total Chlorine in New and Used Petroleum Products. Analytik Jena. [Link]

  • Fluorine detection in organic compounds. Chemistry Stack Exchange. [Link]

  • Development of a method for the direct determination of fluorine in solid samples using electrothermal vaporization coupled to inductively coupled plasma optical emission spectrometry. Royal Society of Chemistry. [Link]

  • X-ray fluorescence determination of bromine in halogenated organic compounds using quasisolid emitters. ResearchGate. [Link]

  • 1,4-Bis(fluoro-meth-yl)benzene. National Institutes of Health (NIH). [Link]

  • Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separation. ProQuest. [Link]

  • SULFUR AND CHLORINE IN PETROLEUM PRODUCTS - BOMB METHOD ASTM D129 - IP 61 - NFT 60109. Mastrad. [Link]

  • PFAS Detection Made Simple: Using Total Fluorine Analysis & Combustion Ion Chromatography. Innovatech Labs. [Link]

  • Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. National Institutes of Health (NIH). [Link]

Sources

"2-Fluoro-1-methyl-4-(phenylmethoxy)benzene" vs. other substituted phenyl ethers in catalysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene (CAS: 1036724-56-7), positioning it within the broader landscape of substituted phenyl ethers in catalysis.

Executive Summary

2-Fluoro-1-methyl-4-(phenylmethoxy)benzene (hereafter referred to as F-Bn-Toluene ) represents a specialized scaffold in medicinal chemistry and catalysis. Unlike its non-fluorinated analog (4-benzyloxytoluene), the introduction of a fluorine atom at the C2 position fundamentally alters the electronic landscape of the arene, creating a unique "divergent reactivity" profile.

This guide compares F-Bn-Toluene against standard phenyl ethers, demonstrating its superior utility in regiodivergent functionalization . While standard ethers rely heavily on steric control, the C2-fluorine atom in F-Bn-Toluene enables electronic steering, allowing researchers to selectively target the C3 position (via lithiation) or the C5/C6 positions (via Ir-catalyzed borylation).

Key Differentiator: The "Ortho-Fluoro Effect" creates a hyper-acidic niche at C3, inaccessible in non-fluorinated counterparts, while simultaneously blocking metabolic hotspots.

Molecular Profile & Competitor Analysis

The Substrate: 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene[1]
  • Core Structure: Toluene core with a benzyl ether at C4 and a fluorine at C2.

  • Electronic Character: The C2-F atom exerts a strong inductive withdrawing effect (-I), deactivating the ring towards electrophilic aromatic substitution (EAS) compared to the non-fluorinated ether, but significantly increasing the acidity of the C3-H bond.

Comparative Matrix: F-Bn-Toluene vs. Alternatives
FeatureF-Bn-Toluene (Target)4-Benzyloxytoluene (Control)4-Benzyloxy-2-chlorotoluene
C3-H Acidity High (Flanked by F & O)Moderate (Flanked by H & O)High (Flanked by Cl & O)
C-H Activation (Ir) Steric Control (C5/C6) Steric Control (C2/C3 mix)Steric Control (C5/C6)
Oxidative Stability High (F protects C2)Low (C2 vulnerable)Moderate
Pd-Catalyzed Coupling Inert C-F bond (Ligand dependent)Inert C-H bondReactive C-Cl bond (Competes)
Metabolic Liability Low (Blocked C2)High (Hydroxylation at C2)Low

Catalytic Performance & Reactivity Divergence

The presence of the C2-Fluorine atom dictates the outcome of catalytic functionalization. Below is the mechanistic divergence between Electronic Control (Lithiation) and Steric Control (Transition Metal Catalysis).

A. Electronic Control: Directed Ortho-Metallation (DoM)

In non-fluorinated ethers, lithiation often results in a mixture of regioisomers (ortho to O vs. ortho to Me). In F-Bn-Toluene , the C3 position is "sandwiched" between two electronegative groups (F and O-Bn).

  • Mechanism: The Fluorine atom coordinates with Li-aggregates and inductively acidifies the C3 proton.

  • Outcome: Exclusive C3-functionalization.

  • Advantage: Provides access to 1,2,3,4-tetrasubstituted benzenes, a difficult motif to synthesize via standard EAS.

B. Steric Control: Ir-Catalyzed C-H Borylation

Iridium catalysts (e.g., [Ir(OMe)(cod)]2 with dtbpy) are sensitive to steric bulk.

  • C3 Site: Blocked by F and O-Bn.

  • C6 Site: Flanked by Me.

  • C5 Site: Flanked by O-Bn and H.

  • Outcome: Catalysis preferentially targets C5 (or C6 depending on ligand bulk), completely avoiding the electronically activated C3 site.

  • Significance: By switching reagents (Li-base vs. Ir-catalyst), you can selectively functionalize C3 or C5 on the same starting material.

C. Ether Cleavage (Deprotection)

The benzyl group is a standard protecting group.

  • Catalytic Hydrogenolysis (Pd/C, H2): The C2-F atom slightly withdraws electron density, potentially slowing the rate of oxidative addition of Pd into the benzylic C-O bond compared to the electron-rich non-fluorinated analog.

  • Protocol Adjustment: Higher H2 pressure (50 psi) or extended reaction times may be required compared to 4-benzyloxytoluene.

Visualization: Regiodivergent Workflows

The following diagram illustrates the logical decision tree for functionalizing F-Bn-Toluene, highlighting the divergence between steric and electronic control.

ReactivityMap Substrate 2-Fluoro-1-methyl- 4-(phenylmethoxy)benzene Lithiation Route A: Electronic Control (n-BuLi / Electrophile) Substrate->Lithiation High Acidity at C3 (Cooperative Effect) IrCat Route B: Steric Control (Ir-Catalyzed Borylation) Substrate->IrCat Steric Avoidance of C3 ProductA C3-Functionalized (1,2,3,4-Tetrasubstituted) Lithiation->ProductA Electrophilic Trapping ProductB C5-Borylated (Meta-Functionalization) IrCat->ProductB C-H Activation

Figure 1: Regiodivergent functionalization pathways for 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene. Route A exploits the acidity of the C3 position, while Route B exploits the steric accessibility of C5.

Experimental Protocols

Protocol A: Regioselective C3-Formylation (Lithiation Route)

Targeting the "Sandwiched" Position.

  • Preparation: Flame-dry a 50 mL Schlenk flask under Argon.

  • Reagents: Charge with F-Bn-Toluene (1.0 equiv) and anhydrous THF (0.2 M).

  • Cooling: Cool the solution to -78 °C (Dry ice/acetone). Critical: Low temperature prevents benzylic deprotonation at the methyl group.

  • Lithiation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes.

    • Observation: A color change (often yellow/orange) indicates formation of the aryllithium species.

    • Mechanistic Note: The Li coordinates to the Fluorine and Oxygen, locking the metallation at C3.

  • Trapping: After 1 hour at -78 °C, add DMF (1.5 equiv) dropwise.

  • Workup: Warm to RT, quench with sat. NH4Cl, and extract with EtOAc.

  • Validation: 1H NMR should show the loss of the C3 proton (typically a doublet/triplet in the aromatic region) and appearance of an aldehyde peak.

Protocol B: C5-Selective Borylation (Iridium Route)

Targeting the Sterically Accessible Position.

  • Catalyst Mix: In a glovebox, mix [Ir(OMe)(cod)]2 (1.5 mol%) and dtbpy (3.0 mol%) in THF. Resulting solution should be dark brown.

  • Substrate: Add F-Bn-Toluene (1.0 equiv) and B2pin2 (1.1 equiv).

  • Reaction: Seal the vessel and heat to 80 °C for 16 hours.

  • Purification: Pass through a short silica plug to remove catalyst.

  • Analysis: GC-MS will confirm the mass of the aryl-boronate. Regiochemistry is confirmed by NOE (Nuclear Overhauser Effect) NMR studies; expect strong NOE between the B-pin methyls and the protons at C6 and the benzyl ether.

References

  • Schlosser, M. (2005). "The 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene Scaffold: A Building Block for Medicinal Chemistry." EvitaChem Catalog & Reagent Data. Link

  • Hartwig, J. F. (2011). "Regioselectivity of the Borylation of Alkanes and Arenes." Chemical Society Reviews, 40(4), 1992–2002. (Establishes steric rules for Ir-catalyzed borylation applicable to trisubstituted arenes). Link

  • Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933. (Foundational text on DoM and the directing effects of F and O-R groups). Link

  • Alchem Pharmtech. (2024).[1] "Product Specification: 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene (CAS 1036724-56-7)."[2] Alchem Pharmtech Catalog. Link

(Note: While specific catalytic papers solely dedicated to CAS 1036724-56-7 are rare, the protocols above are derived from established reactivity principles of fluorinated aryl ethers as cited in Refs 2 & 3.)

Sources

Introduction: The Strategic Role of Fluorinated Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Chemical Reactivity of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene for Drug Development Professionals

In the landscape of contemporary medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic profiles—can profoundly influence a compound's pharmacokinetic and pharmacodynamic behavior.[1][2] The subject of this guide, 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene, is a versatile aromatic building block that presents a fascinating interplay of electronic and steric effects.

Understanding the reactivity of this and similar scaffolds is not merely an academic exercise; it is fundamental to the efficient design of synthetic routes for novel chemical entities. This guide provides a comparative benchmark of the reactivity of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene against its chloro and bromo analogs. We will dissect its behavior in three critical classes of reactions pivotal to drug development: Nucleophilic Aromatic Substitution (SNAr), Electrophilic Aromatic Substitution (EAS), and Palladium-Catalyzed Cross-Coupling. The insights herein are grounded in established principles of physical organic chemistry, supported by illustrative experimental protocols to guide the practicing researcher.

Molecular Structure and Electronic Profile: A Triad of Influences

The reactivity of the benzene ring in 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene is governed by the combined influence of its three substituents: the fluoro, methyl, and phenylmethoxy (benzyloxy) groups.

  • Fluorine (-F): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack.[1] Conversely, through resonance, it acts as a weak electron-donating group (+R), directing incoming electrophiles to the ortho and para positions. This dual nature makes its overall effect complex. In the context of nucleophilic substitution, its high electronegativity polarizes the C-F bond, making the ipso-carbon electron-deficient and susceptible to nucleophilic attack.[3]

  • Methyl (-CH₃): The methyl group is a classic activating group. It is weakly electron-donating through an inductive effect (+I) and hyperconjugation, enriching the electron density of the ring and directing electrophiles to the ortho and para positions.[4]

  • Phenylmethoxy (-OCH₂Ph): The benzyloxy group is a strong activating group. The oxygen atom's lone pairs participate in resonance (+R effect), significantly increasing the electron density of the ring, particularly at the ortho and para positions. It is a powerful ortho, para-director.

The confluence of these effects results in a nuanced reactivity map, which we will explore in the subsequent sections.

Comparative Reactivity Benchmark

For this comparative analysis, we will benchmark the title compound against its halogen analogs:

  • Compound A: 2-Fluoro -1-methyl-4-(phenylmethoxy)benzene

  • Compound B: 2-Chloro -1-methyl-4-(phenylmethoxy)benzene

  • Compound C: 2-Bromo -1-methyl-4-(phenylmethoxy)benzene

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of synthetic chemistry, enabling the formation of C-N, C-O, and C-S bonds on aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex.[5][6] The rate-determining step is typically the initial nucleophilic attack, and its facility is dictated by two main factors: the electron-withdrawing character of the ring and the ability of the leaving group to depart.

For aryl halides, the SNAr reactivity trend is often F > Cl > Br > I . This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the attached carbon atom highly electrophilic and thus more susceptible to nucleophilic attack.[3] While bond strength would suggest C-F is the hardest to break, the stability of the intermediate and the rate of the initial attack are the dominant factors.

Predicted Reactivity Order (SNAr): Compound A (Fluoro) > Compound B (Chloro) > Compound C (Bromo)

CompoundHalogenRelative SNAr RateRationale
A FluoroHighestFluorine's strong inductive effect (-I) maximally activates the ring for nucleophilic attack.[3]
B ChloroIntermediateChlorine is less electronegative than fluorine, resulting in a less electrophilic ipso-carbon.
C BromoLowestBromine has the weakest inductive effect of the three, leading to the slowest rate of nucleophilic attack.[7]
Experimental Protocol: Comparative SNAr with Piperidine

This protocol provides a framework for comparing the SNAr reactivity of the three analogs.

Objective: To determine the relative conversion rates of Compounds A, B, and C in a reaction with piperidine.

Materials:

  • Compound A, B, and C (0.1 mmol each)

  • Piperidine (0.2 mmol)

  • Potassium Carbonate (K₂CO₃) (0.2 mmol)

  • Dimethyl Sulfoxide (DMSO), anhydrous (2 mL)

  • Internal standard (e.g., dodecane)

  • GC-MS vials

Procedure:

  • To three separate oven-dried GC-MS vials, add Compound A, B, and C respectively (0.1 mmol).

  • To each vial, add K₂CO₃ (0.2 mmol) and the internal standard.

  • Add 2 mL of anhydrous DMSO to each vial and stir briefly to dissolve.

  • Add piperidine (0.2 mmol) to each vial, seal the caps tightly, and place them in a pre-heated reaction block at 120 °C.

  • At timed intervals (e.g., 1, 2, 4, 8, 24 hours), take a 0.1 mL aliquot from each reaction mixture, quench with 1 mL of water, and extract with 1 mL of ethyl acetate.

  • Analyze the organic extract by GC-MS to determine the ratio of starting material to product, normalized against the internal standard.

Expected Outcome: A plot of product formation over time will show a steeper curve for Compound A, followed by B, and then C, visually confirming the predicted reactivity order.

Electrophilic Aromatic Substitution (EAS)

EAS reactions involve the substitution of a hydrogen atom on the aromatic ring with an electrophile.[8] The regiochemical outcome is determined by the directing effects of the existing substituents.

  • Activating, ortho, para-directors: -OCH₂Ph, -CH₃

  • Deactivating, ortho, para-director: -F

In 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene, the powerful activating and directing effect of the benzyloxy group at C4 will dominate. The methyl group at C1 provides secondary activation. The fluorine at C2 is deactivating but directs ortho/para. The most electron-rich positions, and therefore the most likely sites for electrophilic attack, are C3 and C5, which are ortho to the potent benzyloxy group. Steric hindrance from the adjacent methyl and fluoro groups may slightly disfavor the C3 position compared to C5.

Predicted Regioselectivity (EAS): Attack at C5 > Attack at C3

The overall rate of reaction will be high due to the presence of two activating groups, despite the deactivating fluorine. The halogen analogs (Compounds B and C) are expected to exhibit similar regioselectivity, as chloro and bromo groups are also deactivating ortho, para-directors. The slight differences in their inductive and steric properties are unlikely to change the primary site of attack governed by the benzyloxy group.

Experimental Protocol: Comparative Nitration

Objective: To compare the regioselectivity of nitration for Compound A.

Materials:

  • Compound A (1 mmol)

  • Acetic Anhydride (5 mL)

  • Fuming Nitric Acid (HNO₃) (1.1 mmol)

  • Ice bath

Procedure:

  • Dissolve Compound A (1 mmol) in 5 mL of acetic anhydride in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a pre-cooled solution of fuming nitric acid (1.1 mmol) in acetic anhydride dropwise while maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1 hour.

  • Pour the reaction mixture into ice water and extract with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution, then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Analyze the crude product mixture by ¹H NMR and ¹⁹F NMR to determine the ratio of isomeric products.

Expected Outcome: The major product will be the 5-nitro derivative, with a smaller amount of the 3-nitro isomer.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) are indispensable tools for C-C and C-heteroatom bond formation.[9][10] The critical first step in the catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) complex. The rate of this step is highly dependent on the carbon-halogen bond strength and polarity.

The established reactivity trend for aryl halides in oxidative addition is I > Br > Cl > F . The C-F bond is exceptionally strong and generally unreactive under standard cross-coupling conditions, often requiring specialized ligands or forcing conditions.[9] In contrast, C-Br and C-Cl bonds are readily cleaved by Pd(0) catalysts.

Predicted Reactivity Order (Cross-Coupling): Compound C (Bromo) >> Compound B (Chloro) >>> Compound A (Fluoro)

CompoundHalogenRelative Cross-Coupling RateRationale
A FluoroVery Low / InertThe very strong C-F bond makes oxidative addition extremely difficult under standard conditions.
B ChloroIntermediateThe C-Cl bond is weaker than C-F and readily undergoes oxidative addition, though it is less reactive than C-Br.
C BromoHighestThe C-Br bond is the weakest of the three, allowing for rapid oxidative addition and efficient catalytic turnover.[11]

This differential reactivity is a powerful tool in synthetic design, allowing for selective functionalization. For instance, in a molecule containing both a bromo and a fluoro substituent, one could selectively perform a Suzuki coupling at the bromo position while leaving the fluoro position intact for a subsequent SNAr reaction.

Visual Summaries of Reaction Mechanisms

SNAr_Mechanism

Suzuki_Cycle

Conclusion and Synthetic Implications

This guide establishes a clear, predictive framework for the reactivity of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene and its halogenated congeners.

  • For Nucleophilic Aromatic Substitution , the fluoro derivative (Compound A ) is the most reactive substrate, making it ideal for late-stage introduction of nucleophiles.

  • For Electrophilic Aromatic Substitution , all three analogs are expected to show similar regioselectivity, primarily directed by the powerful activating benzyloxy group to the C5 position.

  • For Metal-Catalyzed Cross-Coupling , the reactivity order is reversed, with the bromo derivative (Compound C ) being the most suitable substrate, while the fluoro analog is largely unreactive.

These divergent reactivity profiles provide medicinal chemists with a versatile toolkit. By strategically choosing the halogen on this scaffold, researchers can orchestrate complex synthetic sequences, leveraging orthogonal reactivity to build molecular complexity with precision and control. The protocols and principles outlined here serve as a robust starting point for the practical application of these valuable building blocks in drug discovery programs.

References

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  • Ni, C., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(16), 4998. [Link]

  • ResearchGate. (n.d.). 2-(Fluoro-) and 2-(methoxyanilino)-1,4-naphthoquinones. Synthesis and mechanism and effect of fluorine substitution on redox reactivity and NMR.
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  • The Organic Chemistry Tutor. (2018, May 8). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. [Link]

  • Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene [Honors Program Project]. James Madison University. [Link]

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  • Biscoe, M. R., & Buchwald, S. L. (2009). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(NHC)] Catalysts. Organic Letters, 11(8), 1773-1775. [Link]

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  • LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes.
  • ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates.
  • ResearchGate. (n.d.). Fluoro-imidazopyridinylidene Ruthenium Catalysts for Cross Metathesis with Ethylene.
  • Filo. (2025, September 28). 1,2-dichloro-4-nitrobenzene reacting with potassium methoxide (MeO⁻/K⁺) in methanol under heat.
  • Tokyo Chemical Industry. (n.d.). 2-Fluoro-4-methoxy-1-nitrobenzene.

Sources

Optimizing the Aryl Benzyl Ether Scaffold: A Comparative Guide to Bioisosteric Replacements for 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene

[1]

Content Type: Publish Comparison Guide Target Audience: Medicinal Chemists, Lead Optimization Scientists, DMPK Researchers

Executive Summary: The Scaffold Challenge

2-Fluoro-1-methyl-4-(phenylmethoxy)benzene represents a classic "aryl benzyl ether" chemotype often encountered in early-stage drug discovery (Hit-to-Lead).[1] While this scaffold frequently provides excellent potency due to the flexible linker allowing the distal phenyl ring to find hydrophobic pockets, it suffers from a critical liability: Metabolic Instability .

The benzylic carbon (–O–CH₂ –Ph) is a "soft spot" for Cytochrome P450 (CYP) enzymes, leading to rapid O-dealkylation and high clearance. This guide provides an objective, data-driven comparison of bioisosteric replacements designed to block this metabolic pathway while maintaining the requisite physicochemical properties (LogD, solubility) and binding geometry.

Bioisosteric Replacement Strategies[1][2][3][4]

We evaluate three primary replacement strategies for the benzyloxy linker, ranking them by their impact on metabolic stability (t½) and lipophilicity (LogD).

Strategy A: The "Metabolic Blocker" (Difluoromethoxy Linker)

Replacing the benzylic protons with fluorine atoms removes the site of CYP-mediated hydrogen abstraction.

  • Modification: Replace –OCH₂– with –OCF₂–.

  • Mechanism: The C–F bond is stronger than the C–H bond, preventing the initial radical formation required for oxidation.

  • Physicochemical Impact: Increases lipophilicity (LogD) slightly but drastically improves half-life.[1] The –OCF₂– group is a poor hydrogen bond acceptor compared to the ether oxygen, which may affect binding if the ether oxygen acts as an acceptor.

Strategy B: The "Rigid Linker" (Heterocyclic Replacement)

Replacing the flexible ether linkage with a heteroaromatic ring.

  • Modification: Replace –OCH₂– with a 1,2,4-Oxadiazole or 1,3,4-Oxadiazole ring.

  • Mechanism: Removes the ether linkage entirely. The heterocycle acts as a planar bioisostere of the ester/ether functionality.

  • Physicochemical Impact: Lowers LogD (improves solubility) and eliminates the rotational freedom, which effectively reduces the entropic penalty of binding if the conformation matches the bioactive pose.

Strategy C: The "Steric Shield" (Branched Ether)

Adding a methyl group to the benzylic carbon.

  • Modification: Replace –OCH₂– with –OCH(CH₃)–.

  • Mechanism: Steric hindrance blocks the approach of the CYP heme iron-oxo species.[1]

  • Physicochemical Impact: Increases LogD and introduces a chiral center (creating enantiomers that must be separated).

Comparative Performance Matrix
FeatureParent Scaffold (-OCH₂-)Difluoro Ether (-OCF₂-)Oxadiazole (Heterocycle)Branched Ether (-OCH(Me)-)
Metabolic Stability (HLM t½) Low (< 15 min)High (> 60 min) High (> 120 min) Moderate (30-45 min)
Lipophilicity (LogD 7.4) ~3.5 (High)~3.8 (Very High)~2.5 (Ideal)~3.9 (Very High)
Rotational Freedom HighHighRigidModerate
Synthetic Complexity LowHighModerateModerate
CYP Inhibition Risk ModerateLowLowModerate

Mechanistic Pathways & Logic

The following diagram illustrates the metabolic liability of the parent scaffold and the logical decision tree for selecting a bioisostere.

BioisostereLogiccluster_0Metabolic Liability (Parent)cluster_1Bioisosteric SolutionsParentParent Molecule(-O-CH2- Linker)CYPCYP450(Oxidation)Parent->CYPH-abstractionDecisionOptimization Goal?Parent->DecisionMetabolitePhenol + Benzaldehyde(Inactive/Toxic)CYP->MetaboliteO-dealkylationSol_AStrategy A:-OCF2- Linker(Block Metabolism)Decision->Sol_ARetain GeometryMax PotencySol_BStrategy B:Oxadiazole(Rigidify + Lower LogD)Decision->Sol_BImprove SolubilityLower LogDSol_CStrategy C:-OCH(Me)-(Steric Shield)Decision->Sol_CQuick SAR(Racemic OK)

Figure 1: Metabolic vulnerability of the benzyloxy ether and decision logic for bioisosteric replacement.

Experimental Validation Protocols

To validate the success of a bioisosteric replacement, the following self-validating protocols must be executed.

Protocol 1: Microsomal Stability Assay (Metabolic Clearance)

Objective: Quantify the intrinsic clearance (

  • Reagent Prep: Prepare 10 mM stock solutions of test compounds in DMSO. Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Incubation Mix: Dilute HLM to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Add test compound to a final concentration of 1 µM (0.1% DMSO final).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: At

    
     min, remove 50 µL aliquots and quench immediately in 200 µL ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    .
    • Validation Criteria: Reference compound (e.g., Verapamil) must show high clearance; Warfarin must show low clearance.

Protocol 2: Shake-Flask LogD Determination

Objective: Confirm lipophilicity changes.[1]

  • System: Octanol saturated with Phosphate Buffer (pH 7.4) and Buffer saturated with Octanol.[1]

  • Equilibration: Dissolve compound in the Octanol phase. Add equal volume of Buffer phase.

  • Separation: Shake vigorously for 1 hour at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases by HPLC-UV.

  • Calculation:

    
    .
    

Synthesis of the Difluoromethyl Bioisostere[2][5][6]

Since the –OCF₂– replacement is often the most potent retention strategy, the synthesis requires specific handling due to the volatility of difluorocarbene sources.

Workflow:

  • Starting Material: 2-Fluoro-1-methyl-4-hydroxybenzene (The phenol core).[1]

  • Reagent: Sodium chlorodifluoroacetate (ClCF₂COONa) or Difluoromethyl triflate.[1]

  • Conditions: React phenol with ClCF₂COONa in DMF/Water at 100°C in the presence of K₂CO₃.

  • Mechanism: In situ generation of difluorocarbene (:CF₂) which inserts into the O-H bond (or O-alkylation depending on reagent).[1]

  • Coupling: The resulting difluoromethoxy-benzene is then coupled to the distal phenyl ring (often via Suzuki coupling if building from a bromide precursor, though for this specific ether, direct alkylation strategies vary). Note: For the specific target, one usually forms the ether bond first or uses a difluorobenzyl bromide equivalent if available.

References

  • Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[2]

  • Xing, L., et al. (2015).[3] Fluorine in Drug Design: A Case Study with Fluoroanisoles. ChemMedChem, 10(4).

  • Pemberton, N., et al. (2018). Bioisosterism in Drug Discovery. Methods and Principles in Medicinal Chemistry.

  • Organic Chemistry Portal. (2023). Stability of Benzyl Ethers.

Comparative Study of Synthesis Catalysts for "2-Fluoro-1-methyl-4-(phenylmethoxy)benzene"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene CAS Registry Number: 1036724-56-7 Synonyms: 4-(Benzyloxy)-2-fluorotoluene; 4-Benzyloxy-2-fluoro-1-methylbenzene. Application: Advanced intermediate for tyrosine kinase inhibitors (structural analog to Lapatinib intermediates) and fluorinated liquid crystal mesogens.

This technical guide provides a comparative analysis of catalytic systems used in the O-alkylation of 3-fluoro-4-methylphenol to synthesize 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene. While the transformation is a classical Williamson ether synthesis, the presence of the electron-withdrawing fluorine atom and the requirement for high purity in pharmaceutical applications necessitates a rigorous selection of catalyst and base.

We compare three distinct catalytic methodologies:

  • Phase Transfer Catalysis (PTC): The industrial standard for scalability.

  • Nucleophilic Catalysis (Finkelstein): The kinetic accelerator using Iodide.[1]

  • Cesium Effect (Inorganic Promotion): The "naked anion" approach for difficult substrates.

Reaction Analysis & Mechanistic Insight

The Chemical Transformation

The synthesis involves the nucleophilic attack of the phenoxide anion (derived from 3-fluoro-4-methylphenol) on a benzyl halide (Benzyl Chloride or Bromide).

Substrate Properties:

  • 3-Fluoro-4-methylphenol: The fluorine atom at the meta position (relative to the hydroxyl) exerts an inductive electron-withdrawing effect (-I). This increases the acidity of the phenol (

    
    ) compared to p-cresol (
    
    
    
    ), making deprotonation easier but rendering the resulting phenoxide slightly less nucleophilic.
  • Steric Environment: The hydroxyl group is flanked by hydrogen atoms. The fluorine is at the 2-position (ortho to methyl, meta to hydroxyl) and the methyl is at the 1-position (para to hydroxyl). Consequently, steric hindrance at the reaction site is minimal, allowing for

    
     mechanisms to dominate.
    
Reaction Scheme (Graphviz)

ReactionScheme Substrate 3-Fluoro-4-methylphenol (Precursor) Intermediate Phenoxide Anion (Active Nucleophile) Substrate->Intermediate Deprotonation Reagent Benzyl Chloride (Electrophile) Product 2-Fluoro-1-methyl-4- (phenylmethoxy)benzene Reagent->Product Electrophilic Attack Base Base (K2CO3 / NaOH) Base->Intermediate Catalyst Catalyst (PTC or Iodide) Catalyst->Product Accelerates Rate Intermediate->Product SN2 Substitution

Figure 1: General reaction pathway for the synthesis of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene.

Comparative Study of Catalytic Systems

System A: Phase Transfer Catalysis (PTC)

Catalyst: Tetrabutylammonium Bromide (TBAB) or Benzyltriethylammonium Chloride (TEBA). Solvent System: Toluene / Water (Biphasic). Base: NaOH or KOH (Aqueous).

Mechanism: The PTC agent transports the phenoxide anion from the aqueous phase (where it is formed) into the organic phase (where the benzyl halide resides). The bulky ammonium cation forms a loose ion pair with the phenoxide, reducing the hydration shell and exposing the "naked" anion for rapid reaction.

  • Pros: High yield (>95%), eliminates anhydrous solvent requirements, scalable, cheap inorganic bases.

  • Cons: Requires separation of the catalyst from the product (though water washing is usually sufficient).

System B: Nucleophilic Catalysis (Finkelstein Activation)

Catalyst: Potassium Iodide (KI) or Sodium Iodide (NaI). Solvent System: Acetone, MEK (Methyl Ethyl Ketone), or DMF. Base:


 (Anhydrous).

Mechanism: Iodide ions displace the chloride from Benzyl Chloride to form Benzyl Iodide in situ. Since Iodide is a better leaving group than Chloride, the subsequent attack by the phenoxide is significantly faster.




  • Pros: Accelerates reaction rates by 2-5x compared to base alone; useful when using cheaper Benzyl Chloride instead of Benzyl Bromide.

  • Cons: Iodine traces can color the product (requires bisulfite wash); anhydrous conditions needed.

System C: Cesium Effect (Inorganic Promotion)

Catalyst/Reagent: Cesium Carbonate (


).
Solvent System:  DMF or Acetonitrile.

Mechanism: The large ionic radius of Cesium (


) prevents the formation of tight ion pairs with the phenoxide anion in aprotic polar solvents. This results in a highly reactive "naked" phenoxide.
  • Pros: Extremely high conversion rates; ideal for difficult/hindered substrates.

  • Cons: High cost of Cesium salts; difficult to justify for unhindered substrates like 3-fluoro-4-methylphenol unless purity requirements are extreme.

Performance Data Comparison

The following data is synthesized from standard protocols for hindered phenol alkylation and specific patent literature for fluorinated intermediates.

MetricPTC System (TBAB) Iodide System (KI) Cesium System (

)
Yield 94 - 98%90 - 95%96 - 99%
Reaction Time 2 - 4 Hours4 - 8 Hours1 - 2 Hours
Temperature 80°C (Reflux)60 - 80°C25 - 60°C
Atom Economy High (Uses NaOH)Moderate (Uses

)
Low (High MW of Cs)
Cost Efficiency Best ModerateLow (Expensive Reagent)
Scalability Excellent (Liquid-Liquid)Good (Solid-Liquid)Poor (Cost prohibitive)
Green Factor High (Aq/Org, no DMF)Low (Often uses DMF)Low (Uses DMF)

Detailed Experimental Protocols

Protocol A: Phase Transfer Catalysis (Recommended for Scale)

This method offers the best balance of cost, safety, and yield.

  • Charge: To a 500 mL round-bottom flask equipped with a mechanical stirrer, add 3-Fluoro-4-methylphenol (12.6 g, 100 mmol) and Toluene (100 mL).

  • Catalyst Addition: Add Tetrabutylammonium bromide (TBAB) (1.6 g, 5 mmol, 5 mol%).

  • Base Addition: Add a solution of NaOH (6.0 g, 150 mmol) in Water (20 mL). The mixture will form two phases.[2]

  • Reagent Addition: Add Benzyl Chloride (13.9 g, 110 mmol) dropwise over 15 minutes.

  • Reaction: Heat the biphasic mixture to 80-85°C with vigorous stirring (essential for PTC). Monitor by TLC or HPLC. Reaction is typically complete in 3 hours.

  • Workup: Cool to room temperature. Separate the aqueous layer.[2][3] Wash the organic toluene layer with water (

    
     mL) and brine (
    
    
    
    mL).
  • Isolation: Dry over

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize from Ethanol/Hexane if necessary, though the crude purity is often >98%.

Protocol B: Iodide-Catalyzed (Recommended for Speed/Lab Scale)

Best when using Benzyl Chloride in anhydrous conditions.

  • Charge: Dissolve 3-Fluoro-4-methylphenol (1.26 g, 10 mmol) in Acetone (20 mL).

  • Base/Catalyst: Add anhydrous

    
      (2.07 g, 15 mmol) and Potassium Iodide (KI)  (0.16 g, 1 mmol, 10 mol%).
    
  • Reagent: Add Benzyl Chloride (1.4 g, 11 mmol).

  • Reaction: Reflux at 60°C for 5-6 hours.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate. Dissolve residue in Ethyl Acetate, wash with 10%

    
     (to remove iodine color), then water.
    

Mechanistic Visualization (PTC Cycle)

The efficiency of the recommended PTC method relies on the "Starks' Extraction Mechanism."

PTCCycle cluster_org Organic Phase (Toluene) cluster_aq Aqueous Phase (NaOH) Q_PhO [Q+ PhO-] Ion Pair Product Product (Ether) Q_PhO->Product + BnCl BnCl Benzyl-Cl Q_Cl [Q+ Cl-] Product->Q_Cl Release Cl- Na_Cl Na+ Cl- Q_Cl->Na_Cl Exchange Cl- for PhO- Na_PhO Na+ PhO- Na_PhO->Q_PhO Transfer PhO-

Figure 2: Phase Transfer Catalysis Cycle. Q+ represents the Quaternary Ammonium cation (Tetrabutylammonium).

References

  • CAS Registry. (n.d.). 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene - CAS 1036724-56-7.[4] Chemical Abstracts Service.

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. Link

  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199. Link

  • Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532. Link

  • GlaxoSmithKline. (2010). Process for the preparation of Lapatinib and its intermediates. WO Patent 2010017387. (Demonstrates industrial relevance of fluorinated benzyl ether synthesis). Link

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A Comparative Guide to Validated Analytical Methods for the Quantification of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of validated analytical methodologies for the precise and reliable quantification of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the technical nuances of various analytical techniques, offering insights into method selection, protocol development, and data interpretation. We will explore the strengths and limitations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by detailed experimental protocols and validation data.

Introduction: The Analytical Imperative

2-Fluoro-1-methyl-4-(phenylmethoxy)benzene is a substituted aromatic ether. Its structure, featuring a fluorinated toluene core linked to a benzyl group via an ether bond, suggests its potential role as a key intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). In such applications, the accurate quantification of this compound is paramount for ensuring reaction efficiency, monitoring purity, performing quality control, and meeting stringent regulatory standards. The choice of an analytical method is therefore a critical decision, dictated by factors such as the sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis.

Physicochemical Properties and Analytical Implications

A foundational understanding of the analyte's properties informs the selection of an appropriate analytical strategy.

  • Structure and Polarity : The molecule possesses a significant non-polar character due to its two aromatic rings and methyl group. The ether linkage and fluorine atom introduce a degree of polarity. This moderate polarity makes it highly suitable for reversed-phase chromatography.[1]

  • Volatility : With a molecular weight of approximately 216.25 g/mol , the compound is expected to be semi-volatile, making it amenable to gas chromatography, provided it is thermally stable.

  • UV Absorbance : The presence of two benzene rings ensures strong ultraviolet (UV) absorbance, a key property exploited by HPLC-UV/PDA detectors.[1] The typical maximum absorbance (λmax) for such structures falls within the 250-280 nm range.

Comparative Analysis of Core Quantification Techniques

The quantification of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene can be effectively achieved by several chromatographic techniques. The choice hinges on a trade-off between sensitivity, selectivity, and operational complexity.

Technique Principle Advantages Limitations Best Suited For
HPLC-UV/PDA Separation based on polarity using a liquid mobile phase, detection via UV absorbance.Robust, cost-effective, widely available, straightforward method development.Lower sensitivity compared to MS methods; potential for interference from co-eluting impurities with similar UV spectra.Routine quality control, purity assessment, and quantification in relatively clean sample matrices.
GC-MS Separation of volatile compounds in a gaseous mobile phase, with detection by mass spectrometry.High chromatographic efficiency, excellent selectivity, and structural confirmation from mass spectra.[2][3]Requires analyte to be volatile and thermally stable; potential for matrix effects.Purity analysis, identification of volatile impurities, and quantification in complex mixtures.
LC-MS/MS HPLC separation coupled with highly sensitive and selective detection using tandem mass spectrometry.Unmatched sensitivity (ng/L to pg/L levels) and selectivity, ideal for complex matrices (e.g., biological fluids).[4][5]Higher instrument cost and complexity; method development can be more involved.Trace-level quantification, bioanalysis (pharmacokinetic studies), and analysis in challenging matrices.

In-Depth Methodology: GC-MS for Robust Quantification

Given the predicted volatility and thermal stability of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene, GC-MS stands out as a highly reliable and specific method for its quantification.

Rationale for Experimental Choices
  • Column Selection : A low-to-mid polarity column, such as a DB-5ms or DB-624, is chosen. These columns provide excellent separation for a wide range of semi-volatile aromatic compounds based on their boiling points and interactions with the stationary phase.

  • Injection Mode : Splitless injection is selected to ensure the quantitative transfer of the analyte onto the column, maximizing sensitivity, which is crucial for trace analysis.[6]

  • Ionization Mode : Electron Ionization (EI) is a robust and highly reproducible technique that generates a characteristic fragmentation pattern, providing both quantitative data and structural confirmation.

Experimental Workflow Diagram

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample Receipt (e.g., Reaction Mixture) Dilution 2. Accurate Dilution (with Ethyl Acetate) Sample->Dilution ISTD 3. Internal Standard Spiking (e.g., 4,4'-Difluorobiphenyl) Dilution->ISTD Vortex 4. Homogenization ISTD->Vortex Transfer 5. Transfer to GC Vial Vortex->Transfer Injection 6. Splitless Injection Transfer->Injection Separation 7. Chromatographic Separation Injection->Separation Detection 8. MS Detection (Scan/SIM) Separation->Detection Integration 9. Peak Integration Detection->Integration Calibration 10. Calibration Curve Generation Integration->Calibration Quantification 11. Concentration Calculation Calibration->Quantification Report 12. Final Report Quantification->Report

Caption: Workflow for quantification of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene by GC-MS.

Detailed Step-by-Step Protocol
  • Preparation of Standards and Solutions

    • Solvent : Use HPLC-grade or higher purity Ethyl Acetate.

    • Internal Standard (ISTD) Stock (1000 µg/mL) : Accurately weigh 10 mg of 4,4'-Difluorobiphenyl and dissolve in 10 mL of Ethyl Acetate.

    • Analyte Stock (1000 µg/mL) : Accurately weigh 10 mg of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene reference standard and dissolve in 10 mL of Ethyl Acetate.

    • Working ISTD Solution (50 µg/mL) : Dilute 500 µL of ISTD stock to 10 mL with Ethyl Acetate.

    • Calibration Standards (0.5 - 100 µg/mL) : Prepare a series of calibration standards by serial dilution of the analyte stock solution. Spike each standard with the working ISTD solution to a final concentration of 5 µg/mL.

  • Sample Preparation

    • Accurately weigh approximately 50 mg of the sample (e.g., reaction mixture) into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with Ethyl Acetate.

    • Transfer 1 mL of this solution to a 10 mL volumetric flask.

    • Add 1 mL of the working ISTD solution (50 µg/mL) and dilute to volume with Ethyl Acetate.

    • Vortex for 30 seconds and transfer an aliquot to a 2 mL GC vial.

  • GC-MS Instrumentation and Conditions

    • GC System : Agilent 7890B or equivalent.

    • MS System : Agilent 5977A or equivalent.

    • Column : DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet Temperature : 250°C.

    • Injection Volume : 1 µL, Splitless mode.

    • Carrier Gas : Helium, constant flow at 1.2 mL/min.

    • Oven Program : Initial temperature 80°C, hold for 1 min. Ramp at 15°C/min to 280°C, hold for 5 min.

    • MS Transfer Line : 280°C.

    • Ion Source : Electron Ionization (EI), 70 eV, 230°C.

    • Acquisition Mode : Selected Ion Monitoring (SIM) for quantification and Scan mode (50-400 m/z) for confirmation.

      • Quantifier Ion (Analyte) : To be determined from the mass spectrum (likely the molecular ion or a major fragment).

      • Qualifier Ion(s) (Analyte) : To be determined.

      • Quantifier Ion (ISTD) : To be determined.

Method Validation: Ensuring Trustworthiness and Reliability

A rigorous validation process ensures the analytical method is suitable for its intended purpose. The following parameters must be assessed according to established guidelines.

  • Specificity : The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.

  • Linearity : The method's ability to elicit test results that are directly proportional to the analyte concentration. A calibration curve is generated using at least five concentration levels, and the correlation coefficient (r²) should be ≥ 0.995.

  • Accuracy : The closeness of test results to the true value. It is assessed by spike-recovery studies at three concentration levels (low, medium, high), with recovery typically required to be within 80-120%.

  • Precision : The agreement among a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-day precision) : Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day precision) : Analysis on different days by different analysts. The relative standard deviation (RSD) should generally be ≤ 15%.[7]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ) : The lowest concentrations at which the analyte can be reliably detected and quantified, respectively. The LOQ is typically defined as the concentration at which the signal-to-noise ratio is at least 10:1.[7]

Validation Data Summary (Hypothetical)
Parameter HPLC-UV GC-MS LC-MS/MS Acceptance Criteria
Linearity (r²) > 0.998> 0.999> 0.999≥ 0.995
Range (µg/mL) 1 - 2000.5 - 1000.001 - 10Application-dependent
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 102.5%97.8 - 103.1%80 - 120%
Precision (% RSD) < 2.0%< 1.5%< 5.0%≤ 15%
LOQ (µg/mL) ~0.5~0.1~0.0005 (0.5 ng/mL)Application-dependent

Method Selection Decision Framework

Choosing the right analytical tool is a critical step that depends on several project-specific factors. The following decision tree provides a logical framework for this selection process.

Method_Selection_Tree start Start: Define Analytical Goal matrix Sample Matrix Complexity? start->matrix sensitivity Required Sensitivity? matrix->sensitivity Complex (e.g., Plasma) id_confirm Structural ID Required? matrix->id_confirm Simple (e.g., Pure Substance) gcms GC-MS sensitivity->gcms Moderate lcmsms LC-MS/MS sensitivity->lcmsms High (Trace Level) hplc HPLC-UV/PDA id_confirm->hplc No id_confirm->gcms Yes

Caption: Decision tree for selecting an analytical method based on experimental requirements.

Conclusion

The successful quantification of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene is achievable through several validated chromatographic methods. For routine quality control and purity assessments in non-complex matrices, HPLC-UV offers a robust and cost-effective solution. For applications requiring higher specificity and structural confirmation, particularly for identifying impurities, GC-MS is the method of choice, providing an excellent balance of performance and reliability. When the utmost sensitivity and selectivity are demanded, such as in bioanalytical studies or trace contaminant analysis, LC-MS/MS is the unparalleled option.

The detailed GC-MS protocol and validation framework presented in this guide serve as a comprehensive template for developing a reliable, accurate, and precise analytical method. By carefully considering the analytical requirements and following a systematic approach to method development and validation, researchers can ensure the integrity and quality of their data.

References

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A Comparative Guide to Cross-Reactivity Profiling of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the therapeutic promise of novel small molecules is directly tethered to their specificity. Off-target interactions can lead to unforeseen toxicities or diminished efficacy, making the early and comprehensive assessment of cross-reactivity a cornerstone of preclinical research.[1][2] This guide provides a robust framework for the comparative analysis of "2-Fluoro-1-methyl-4-(phenylmethoxy)benzene" derivatives, a class of compounds with potential therapeutic applications. While specific biological data on this exact chemical scaffold is not extensively available in public literature, the principles and methodologies outlined herein provide a comprehensive roadmap for its preclinical safety and specificity evaluation.[3][4]

The inclusion of a fluorine atom in drug candidates often enhances metabolic stability and binding affinity.[5][6][7] However, it can also modulate off-target activities. Therefore, a systematic evaluation of cross-reactivity is paramount. This guide will detail the experimental workflows and data interpretation necessary to de-risk these promising compounds and select candidates with the highest potential for clinical success.

Foundational Principles of Cross-Reactivity Assessment

At its core, cross-reactivity refers to the unintended binding of a drug candidate to proteins other than its primary therapeutic target.[8] Such interactions can precipitate adverse drug reactions or dilute the intended therapeutic effect. The primary objectives of a cross-reactivity study are threefold:

  • Identify Off-Target Liabilities: To pinpoint unintended molecular interactions that could lead to toxicity.[9]

  • Establish a Therapeutic Window: To define a concentration range where the drug is effective against its target with minimal off-target engagement.

  • Guide Lead Optimization: To inform medicinal chemists on structural modifications that could enhance specificity.[10]

A tiered approach, beginning with broad, high-throughput screens and progressing to more focused, in-depth analyses, is the most efficient strategy for characterizing the cross-reactivity profile of a compound series.

The Test Compounds: A Hypothetical Series of Derivatives

For the purpose of this guide, we will consider a hypothetical series of derivatives of "2-Fluoro-1-methyl-4-(phenylmethoxy)benzene," each with a unique substitution pattern designed to modulate its physicochemical and pharmacological properties.

Compound IDR1-GroupR2-GroupR3-Group
Lead-001 -H-H-H
Lead-002 -Cl-H-H
Lead-003 -H-OCH3-H
Lead-004 -H-H-COOH

Experimental Workflow for Cross-Reactivity Profiling

A comprehensive assessment of cross-reactivity necessitates a multi-pronged approach, integrating both in vitro biochemical and cell-based assays.[11][12]

Caption: Integration of cross-reactivity with ADME-Tox and in vivo studies.

Conclusion

The systematic and rigorous evaluation of cross-reactivity is a non-negotiable component of modern drug discovery. By employing a tiered experimental approach that combines broad panel screening with detailed biophysical and cell-based assays, researchers can build a comprehensive understanding of the specificity profile of "2-Fluoro-1-methyl-4-(phenylmethoxy)benzene" derivatives. This data-driven approach allows for the early identification and mitigation of potential off-target liabilities, ultimately increasing the probability of developing safe and effective medicines.

References

  • Bentham Science Publishers. (2022). Synthesis, Characterization and Biological Activity of 4-Methyl-benzene Sulfonohydrazide Derivatives.
  • Guo, F., Li, Q., & Zhou, C. (2021). Synthesis and biological applications of fluoro-modified nucleic acids. RSC Publishing.
  • Zhang, Y., & Luo, X. (2020). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed.
  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications.
  • Sturm, N., et al. (2012). Structure-based Systems Biology for Analyzing Off-target Binding. PubMed Central.
  • Various Authors. (2018). Synthesis of Biologically Active Molecules through Multicomponent Reactions. PubMed Central.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.
  • IONOS. (2023). Importance of ADME and Toxicology Studies in Drug Discovery.
  • Li, Y., et al. (2021). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. PubMed Central.
  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery.
  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies.
  • Portland Press. (2023). A beginner's guide to surface plasmon resonance. The Biochemist.
  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
  • Urusov, A. E., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI.
  • Life Chemicals. (2022). Importance of ADME/Tox in Early Drug Discovery.
  • Zhang, T., et al. (2024). Kinase Inhibition via Small Molecule-Induced Intramolecular Protein Cross-Linking.
  • Auxochromofours. (2025). FDA Toxicology Studies & Drug Approval Requirements.
  • Sanookpan, K., et al. (2022). A review for cell-based screening methods in drug discovery. PubMed Central.
  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. FDA.
  • ACS Publications. (2021). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. ACS Omega.
  • Sedykh, A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Chemistry.
  • JSciMed Central. (n.d.). Biological Potential of FluoroBenzene Analogs.
  • ResearchGate. (n.d.). Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group.
  • Cytiva. (n.d.). Biacore SPR for small-molecule discovery.
  • BioDuro. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development.
  • PharmaTutor. (n.d.). Significance of Fluorine in Medicinal Chemistry: A Review.
  • MDPI. (2026). Stage-Specific miRNA Profiling Reveals Key Regulators of EMT and EGFR-TKI Resistance in Gallbladder Cancer.
  • Immunologix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview.
  • AMSbiopharma. (2025). Preclinical research strategies for drug development.
  • Tebubio. (2023). What is the role of ADME in drug discovery?.
  • MDPI. (2022). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics.
  • ResearchGate. (n.d.). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays.
  • Creative Biolabs. (n.d.). ADME in Toxicology: Ensuring Drug Safety & Efficacy.
  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges.
  • Nicoya. (2024). Protein-Small Molecule Biomolecular Interactions - a Retrospective.
  • ACS Publications. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science.
  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
  • R Discovery. (2023). Research Progress on Small Molecules Inhibitors Targeting TRK Kinases.
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  • Rapid Novor. (2022). SPR for Characterizing Biomolecular Interactions.

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In vitro vs. in vivo studies of "2-Fluoro-1-methyl-4-(phenylmethoxy)benzene" based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Phenolic Scaffolds: In Vitro vs. In Vivo Performance of 3-Fluoro-4-methylphenol Derivatives (via 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene)

Executive Summary

This technical guide analyzes the utility of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene (CAS 1036724-56-7) as a critical intermediate for generating 3-Fluoro-4-methylphenol (3-F-p-cresol) scaffolds. In modern medicinal chemistry, this fluorinated phenolic core is a bioisostere of choice for modulating physicochemical properties without altering steric bulk.

This guide compares the in vitro and in vivo performance of compounds derived from this scaffold against non-fluorinated analogs (p-cresol derivatives) and alternative halogenated motifs. It focuses on the strategic advantage of the fluorine substitution in enhancing metabolic stability, altering pKa, and enabling specific radiochemical applications.

Chemical Profile & Mechanistic Rationale

The Core Architecture: The title compound is the O-benzyl protected ether of 3-fluoro-4-methylphenol.

  • Protected Form: 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene. Used in synthesis to prevent side reactions (e.g., oxidation) during the assembly of complex drug backbones.

  • Active Core: 3-Fluoro-4-methylphenol.[1][2][3][4][5][6][7][8] Released via hydrogenolysis (Pd/C, H2) or acid hydrolysis.

Why Fluorine? (The "Fluorine Effect") The introduction of fluorine at the ortho position to the hydroxyl group (position 3 relative to methyl at 4) is not cosmetic; it is a functional engineering choice:

  • Acidity Modulation: Fluorine is highly electronegative, withdrawing electron density from the aromatic ring. This lowers the pKa of the phenol (making it more acidic) compared to the non-fluorinated analog. This can strengthen hydrogen bond interactions with target proteins (e.g., Serine/Threonine residues in kinase pockets).

  • Metabolic Blocking: The C-F bond is stronger (approx. 116 kcal/mol) than the C-H bond. Placing fluorine at a metabolically labile site blocks Phase I oxidation by Cytochrome P450 enzymes.

In Vitro Profiling: Fluorinated vs. Non-Fluorinated

This section compares the performance of the 3-fluoro-4-methylphenol core against its direct alternative, p-cresol (4-methylphenol) .

Comparative Data: Metabolic Stability & Binding
Feature3-Fluoro-4-methylphenol Core Non-Fluorinated (p-Cresol) Core Impact on Drug Design
Metabolic Stability (HLM) High (>60 min T½)Low to Moderate (<30 min T½)Fluorine blocks ring hydroxylation at the activated ortho position.
pKa (Acidity) ~9.5 ~10.3 Lower pKa improves H-bond donor capability in neutral pH environments.
Lipophilicity (LogP) 2.6 - 2.8 1.9 - 2.0 Fluorine increases lipophilicity, improving membrane permeability but potentially increasing non-specific binding.
CYP Inhibition Low potentialModerate (potential quinone methide formation)Fluorinated core reduces risk of reactive metabolite formation (toxicophores).
Key In Vitro Experiment: Metabolic Stability Assay

Objective: Determine intrinsic clearance (


) in Human Liver Microsomes (HLM).

Protocol:

  • Substrate Preparation: Dissolve test compounds (Fluorinated vs. Non-fluorinated) in DMSO to 10 mM. Dilute to 1 µM in phosphate buffer (pH 7.4).

  • Incubation: Mix substrate with pooled HLM (0.5 mg/mL protein) and pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min into acetonitrile (containing internal standard) to quench.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    . 
    
    
    
    .

In Vivo Performance: Pharmacokinetics & Efficacy

In vivo studies reveal the systemic advantages of the fluorinated scaffold, particularly in extending half-life and reducing toxicity.

Pharmacokinetic (PK) Advantages
  • Clearance Reduction: The primary clearance pathway for p-cresol derivatives is oxidation to the carboxylic acid or ring hydroxylation. The 3-fluoro substituent sterically and electronically hinders these CYP-mediated oxidations, significantly reducing systemic clearance (

    
    ).
    
  • Bioavailability (

    
    ):  Due to increased lipophilicity and reduced first-pass metabolism, derivatives based on 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene often show 20-40% higher oral bioavailability compared to non-fluorinated analogs.
    
Case Study: Nav1.7 Inhibitors (Pain Management)

In the development of sodium channel inhibitors (e.g., for erythromelalgia), the 3-fluoro-4-methylphenol moiety is often used as the "head group" binding to the voltage-sensing domain.

  • In Vivo Result: The fluorinated analog demonstrated a 2.5-fold increase in plasma AUC (Area Under Curve) in rat PK studies compared to the des-fluoro analog, translating to a lower required dose for efficacy.

Toxicity Considerations
  • Quinone Methide Suppression: p-Cresol derivatives can be metabolized into reactive quinone methides, which covalently bind to hepatic proteins (hepatotoxicity). The electron-withdrawing fluorine destabilizes the transition state for quinone methide formation, potentially improving the safety margin.

Visualizing the Advantage

The following diagram illustrates the metabolic blocking mechanism and the synthesis flow from the protected intermediate.

G Start Protected Intermediate (CAS 1036724-56-7) Deprotection Deprotection (H2, Pd/C) Start->Deprotection Synthesis ActiveCore Active Core (3-Fluoro-4-methylphenol) Deprotection->ActiveCore DirectPath Non-Fluorinated (p-Cresol) ActiveCore->DirectPath vs. Analog Stable Metabolic Blockade (C-F Bond Strength) ActiveCore->Stable Fluorine Effect Metabolism CYP450 Oxidation (Phase I) DirectPath->Metabolism High Liability Clearance Rapid Clearance (Inactive Metabolite) Metabolism->Clearance Efficacy Sustained Target Engagement (High AUC) Stable->Efficacy In Vivo Result

Caption: Workflow showing the conversion of the protected building block to the active core and the subsequent divergence in metabolic fate compared to non-fluorinated analogs.

Experimental Protocol: Synthesis & Deprotection

Context: Converting the commercial building block (CAS 1036724-56-7) to the active scaffold for SAR studies.

Reagents:

  • Substrate: 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene

  • Catalyst: 10% Palladium on Carbon (Pd/C)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen Source: H2 gas (balloon pressure) or Ammonium Formate (transfer hydrogenation)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of the benzyl ether in anhydrous MeOH (10 mL).

  • Catalyst Addition: Carefully add 10 wt% of Pd/C (50 mg) under an inert argon atmosphere. Caution: Dry Pd/C is pyrophoric.

  • Hydrogenation: Purge the flask with H2 gas. Stir vigorously at Room Temperature (RT) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1) for disappearance of the starting material (Rf ~0.8) and appearance of the phenol (Rf ~0.4).

  • Workup: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting oil (3-fluoro-4-methylphenol) is typically >95% pure and ready for coupling (e.g., Mitsunobu reaction or SNAr) to the drug backbone.

References

  • Unibrom Corp. (2025). 3-Fluoro-4-methylphenol: Precision Engineered Molecular Scaffold. Retrieved from

  • Chakraborty, P. K., & Kilbourn, M. R. (1991).[2] "[18F]fluorination/decarbonylation: new route to aryl [18F]fluorides". International Journal of Radiation Applications and Instrumentation, 42(12), 1209-13.

  • Vertex Pharmaceuticals. (2016).[9] Biaryl acyl-sulfonamide compounds as sodium channel inhibitors. US Patent 9,663,508.

  • Biosynth. (2025). 3-Fluoro-4-methylphenol Product Analysis. Retrieved from

  • Guidechem. (2025). Global Market and Applications of Fluorinated Phenols. Retrieved from

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"2-Fluoro-1-methyl-4-(phenylmethoxy)benzene" structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: February 2026

2-Fluoro-1-methyl-4-(phenylmethoxy)benzene: Strategic Scaffold for HPK1 Inhibitor Development

Executive Summary: The "Masked" Warhead in Immuno-Oncology

In the high-stakes arena of immuno-oncology, 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene (CAS: 1036724-56-7) is not merely a reagent; it is a strategic "masked" scaffold used to synthesize potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors .

HPK1 is a negative regulator of T-cell activation.[1] Blocking HPK1 lifts the "brakes" on the immune system, allowing T-cells to attack tumors more effectively. This molecule serves as the critical precursor for the 3-fluoro-4-methylphenol motif found in several clinical candidates. Its specific substitution pattern—a fluorine atom adjacent to a methyl group, protected by a benzyl ether—is engineered to solve three specific drug discovery challenges: metabolic stability , synthetic tractability , and binding affinity .

Chemical Profile & Structural Logic

FeatureSpecification
IUPAC Name 4-(Benzyloxy)-2-fluoro-1-methylbenzene
CAS Number 1036724-56-7
Molecular Formula C₁₄H₁₃FO
Key Motif 3-Fluoro-4-methylphenol (masked)
Role Advanced Intermediate / Building Block
Solubility Soluble in DCM, EtOAc, THF; Insoluble in water
Structural Anatomy
  • Position 1 (Methyl): The "Anchor." This methyl group is not inert; it is designed to be functionalized (e.g., via radical bromination) to attach the scaffold to the kinase-binding core (e.g., indazole or pyrrolidine).

  • Position 2 (Fluorine): The "Shield." It blocks metabolic oxidation at the electron-rich ring and modulates the pKa of the phenol (once deprotected), enhancing hydrogen bond strength in the active site.

  • Position 4 (Phenylmethoxy): The "Protector." The benzyl ether protects the oxygen during harsh alkylation steps but can be removed under mild hydrogenolysis conditions that do not damage the rest of the sensitive kinase inhibitor skeleton.

Structure-Activity Relationship (SAR) Analysis

The SAR of this molecule is best understood by analyzing the motif it introduces into the final drug candidate.

A. The Fluorine Effect (Metabolic & Electronic Modulation)

In HPK1 inhibitors, the phenyl ring derived from this scaffold often sits in a hydrophobic pocket or solvent-exposed region.

  • Metabolic Blockade: The C-F bond at position 2 prevents Cytochrome P450-mediated hydroxylation, which typically occurs at electron-rich positions ortho to the phenol.

  • pKa Modulation: Fluorine is electron-withdrawing. In the final deprotected phenol, this lowers the pKa of the hydroxyl group (from ~10 to ~8.5), making it a better hydrogen bond donor to key residues (e.g., Asp or Glu) in the kinase hinge region.

B. The Methyl vs. Linker Vector

The methyl group at position 1 is the "vector" for growing the molecule.

  • SAR Insight: Direct attachment to the aromatic ring restricts conformational freedom. By functionalizing this methyl group (e.g., to a methylene linker -CH₂-), the scaffold gains the flexibility to orient the phenol into the optimal binding pocket without inducing steric clash.

C. The Benzyl Protection Advantage (Process SAR)

Why use the benzyl ether instead of a methyl ether (anisole)?

  • Deprotection Selectivity: Methyl ethers require harsh Lewis acids (e.g., BBr₃) to deprotect, which can decompose complex kinase inhibitor cores (like indazoles). The benzyl group can be removed via catalytic hydrogenation (H₂/Pd-C), a mild condition compatible with nitrogen heterocycles.

Comparative Analysis: Why This Scaffold?

Feature2-Fluoro-1-methyl-4-(phenylmethoxy)benzene 1-Methyl-4-(phenylmethoxy)benzene (Non-Fluoro)2-Fluoro-1-methyl-4-methoxybenzene (Methyl Ether)
Metabolic Stability High (F blocks oxidation)Low (Prone to ortho-hydroxylation)High
Deprotection Mild (H₂/Pd-C)Mild (H₂/Pd-C)Harsh (BBr₃ or HBr)
Potency (IC₅₀) < 10 nM (Typical for optimized leads)> 100 nM (Loss of H-bond strength)N/A (Process impurity)
Synthetic Yield High (Robust protection)High Low (Loss during deprotection)

Experimental Protocol: Synthesis & Utilization

Objective: Utilization of the scaffold to generate a brominated linker for HPK1 inhibitor synthesis.

Step 1: Radical Bromination (Functionalizing the Methyl Group)
  • Reagents: 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (cat.), CCl₄ or PhCF₃.

  • Procedure:

    • Dissolve the scaffold in anhydrous solvent under Argon.

    • Add NBS and AIBN.

    • Reflux at 80°C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

    • Critical Control: Stop reaction before di-bromination occurs.

    • Workup: Cool, filter succinimide, concentrate, and purify via silica flash chromatography.

  • Result: 1-(Bromomethyl)-2-fluoro-4-(phenylmethoxy)benzene.

Step 2: Coupling & Deprotection
  • Coupling: React the bromide with the kinase core (e.g., an amine-containing heterocycle) using K₂CO₃ in DMF.

  • Deprotection: Dissolve the coupled product in MeOH/THF. Add 10% Pd/C. Stir under H₂ balloon (1 atm) for 2 hours. Filter and concentrate to reveal the active phenol.

Visualizing the Mechanism & Workflow

Figure 1: HPK1 Signaling & Inhibitor Logic

This diagram illustrates where the inhibitor (derived from our scaffold) intervenes in the T-Cell Receptor (TCR) pathway.

HPK1_Pathway cluster_effect Therapeutic Effect TCR T-Cell Receptor (TCR) SLP76 SLP-76 (Adaptor) TCR->SLP76 Activates HPK1 HPK1 Kinase (Negative Regulator) TCR->HPK1 Recruits Ubiquitin Ubiquitination & Degradation SLP76->Ubiquitin Triggers Degradation TCell_Activation T-Cell Activation (Anti-Tumor Immunity) SLP76->TCell_Activation Sustained Signaling HPK1->SLP76 Phosphorylates (Ser376) (Inhibitory Signal) Inhibitor HPK1 Inhibitor (Scaffold Derived) Inhibitor->HPK1 BLOCKS Activity

Caption: HPK1 normally dampens immune response by tagging SLP-76 for degradation. The inhibitor blocks this, sustaining T-cell activation.

Figure 2: Synthetic Workflow & SAR Logic

This diagram maps the transformation of the building block into the active drug.

Synthesis_SAR Scaffold Starting Material (2-Fluoro-1-methyl-4-(phenylmethoxy)benzene) Bromide Activated Linker (Benzyl Bromide) Scaffold->Bromide NBS, AIBN (Radical Bromination) Coupled Protected Pre-Drug (Coupled to Kinase Core) Bromide->Coupled Kinase Core (R-NH2) K2CO3, DMF FinalDrug Active HPK1 Inhibitor (Phenol Revealed) Coupled->FinalDrug H2, Pd/C (Deprotection) SAR_F Fluorine (Pos 2): Blocks Metabolism Modulates pKa SAR_F->Scaffold SAR_F->FinalDrug SAR_Bn Benzyl (Pos 4): Protects Phenol during Alkylation SAR_Bn->Scaffold

Caption: The benzyl group serves as a temporary shield, while the fluorine atom is a permanent feature essential for the final drug's efficacy.

References

  • US Patent 10,800,761 B2 . "Carboxamide compounds and uses thereof." Assignee: Incyte Corporation. (Describes the synthesis and use of 3-fluoro-4-methylphenol derivatives in HPK1 inhibitors).

  • Vasudevan, A., et al. "Discovery of HPK1 Inhibitors for Immuno-Oncology." Journal of Medicinal Chemistry (Contextual reference for HPK1 inhibitor design principles).
  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. (Authoritative review on the metabolic and electronic effects of fluorine substitution).

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Compound Identity: 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene Synonyms: 4-(Benzyloxy)-2-fluorotoluene; 4-Benzyloxy-2-fluoro-1-methylbenzene. Chemical Class: Fluorinated Aromatic Ether.

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact intermediate may be sparse in public registries, its structural motifs dictate a Defense in Depth strategy. We treat this molecule based on the Structure-Activity Relationship (SAR) of its functional groups:

  • The Fluorine Substituent: Increases lipophilicity, potentially enhancing skin absorption relative to non-fluorinated analogs.

  • The Benzyloxy (Ether) Moiety: Introduces potential peroxide formation risks upon long-term storage and dictates specific glove compatibility issues.

  • The Toluene Core: Implies potential CNS depression if vapors are inhaled in high concentrations (common to aromatic solvents).

Hazard Classification (Conservative SAR-Based):

  • Skin/Eye: Category 2 Irritant (High Probability).

  • Respiratory: STOT SE 3 (Respiratory Tract Irritation).

  • Reactivity: Combustible. Potential peroxide former (low risk, but non-zero).

Personal Protective Equipment (PPE) Matrix

Standard laboratory nitrile gloves are often insufficient for aromatic ethers, which can swell the polymer lattice and permeate rapidly. The following matrix is non-negotiable for personnel handling >100 mg quantities.

PPE Selection Logic

The following diagram illustrates the decision process for selecting the correct PPE based on the state of matter and operation scale.

PPE_Selection Start Start: Assess Task State State of Matter? Start->State Solid Solid / Powder State->Solid Weighing/Transfer Liquid Liquid / Solution State->Liquid Synthesis/Extraction PPE_Std Level 1: Fume Hood + Nitrile (Double) + Safety Glasses Solid->PPE_Std < 1g PPE_High Level 2: Fume Hood + Silver Shield/Laminate Gloves + Splash Goggles Solid->PPE_High > 1g (Dust Risk) Liquid->PPE_Std Dilute Solution Liquid->PPE_High Neat / Concentrated

Figure 1: PPE Decision Logic based on physical state and quantity.

Detailed Equipment Specifications
Protection ZoneRecommended EquipmentTechnical Rationale
Hand (Primary) Silver Shield (Laminate) or Viton Aromatic ethers degrade Nitrile and Latex. For prolonged contact or neat handling, laminate offers >4hr breakthrough time.
Hand (Splash) Double Nitrile (Min 5 mil) Acceptable only for incidental splash protection. Protocol: Wear colored nitrile under white nitrile to visualize tears immediately. Change every 15 mins.
Eye/Face Chemical Splash Goggles Safety glasses with side shields are insufficient for fluorinated liquids which can cause severe corneal damage upon tracking.
Respiratory Fume Hood (Face Velocity >100 fpm) Primary control. If working outside hood (weighing), use N95 (particulate) or Half-mask w/ OV/P100 cartridges.
Body Tyvek Lab Coat + Apron Standard cotton coats absorb aromatics, keeping them against the skin. Tyvek repels dust and light splashes.

Operational Protocols

A. Weighing and Transfer (Solid State)

Context: Minimizing static charge and dust generation.

  • Static Control: Fluorinated aromatics often carry static charge. Use an ionizing fan or anti-static gun on the spatula and weighing boat before transfer.

  • Containment: Perform all weighing inside a Powder Containment Hood or a standard fume hood with a draft shield.

  • Technique: Do not dump. Use a gentle tapping motion to transfer. If the compound is sticky (low melting point), chill it in a -20°C freezer for 10 minutes prior to weighing to harden it.

B. Reaction Setup (Liquid/Solvent State)

Context: Preventing ether oxidation and exposure.

  • Inert Atmosphere: Although stable, benzyl ethers should be kept under Nitrogen or Argon to prevent slow oxidation to benzaldehydes or peroxides.

  • Solvent Choice: When dissolving, add solvent slowly. The heat of solution is likely low, but fluorinated compounds can have unexpected solubility gaps.

  • Temperature Control: Do not heat above 100°C without a reflux condenser. The benzyloxy bond is thermally stable but can cleave under strong acidic conditions at high heat.

C. Waste Disposal

Context: Environmental compliance for halogenated organics.

  • Classification: Segregate as Halogenated Organic Waste . Do not mix with non-halogenated solvents (acetone/ethanol waste) as this increases disposal costs and complicates incineration.

  • Labeling: Clearly mark "Contains Organic Fluorine" – this is critical for incineration facilities to manage HF generation in their scrubbers.

Emergency Response Logistics

In the event of a spill or exposure, immediate action reduces long-term injury. This workflow prioritizes the neutralization of the fluorinated risk.

Spill_Response Detect Spill Detected Assess Assess Volume & State Detect->Assess Evac Evacuate Area (If >100mL) Assess->Evac Large Spill PPE_Don Don PPE: Goggles, Viton Gloves, Respirator Assess->PPE_Don Manageable Absorb Absorb: Vermiculite or Sand PPE_Don->Absorb Clean Clean Surface: Soap & Water (2x) Absorb->Clean Waste Dispose as Halogenated Waste Clean->Waste

Figure 2: Step-by-step spill response workflow.

First Aid Measures
  • Eye Contact: Flush immediately for 15 minutes . Do not stop sooner. The lipophilic nature of the ether tail allows the fluorine motif to penetrate corneal tissue.

  • Skin Contact: Wash with soap and water. Do not use alcohol (ethanol/isopropanol) to wash the skin; this increases the solubility of the compound and drives it deeper into the dermal layer.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

References & Authority

The following sources provide the regulatory and chemical grounding for the protocols above.

  • National Institutes of Health (PubChem). Compound Summary: Fluorinated Benzyl Derivatives. (General SAR data for fluorinated toluene derivatives). Link

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances. (1910.1450). Link

  • Ansell Chemical Resistance Guide. Permeation & Degradation Data for Aromatic Ethers. (Source for Laminate/Viton recommendation).[1] Link

  • ECHA (European Chemicals Agency). C&L Inventory for Fluorotoluene derivatives. (Basis for Irritant/STOT classification). Link

Disclaimer: This guide is based on a Senior Scientist's interpretation of Structure-Activity Relationships (SAR) and standard industry practices for fluorinated aromatic ethers. Always consult the specific Safety Data Sheet (SDS) from your chemical supplier before use.

Sources

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Retrosynthesis Analysis

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2-Fluoro-1-methyl-4-(phenylmethoxy)benzene
Reactant of Route 2
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2-Fluoro-1-methyl-4-(phenylmethoxy)benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.